molecular formula C10H13NO4S B1598892 4-(Morpholin-4-ylsulfonyl)phenol CAS No. 3077-65-4

4-(Morpholin-4-ylsulfonyl)phenol

Cat. No.: B1598892
CAS No.: 3077-65-4
M. Wt: 243.28 g/mol
InChI Key: LYIHIMLRHVZNJK-UHFFFAOYSA-N
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Description

4-(Morpholin-4-ylsulfonyl)phenol is a useful research compound. Its molecular formula is C10H13NO4S and its molecular weight is 243.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-morpholin-4-ylsulfonylphenol
Source PubChem
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InChI

InChI=1S/C10H13NO4S/c12-9-1-3-10(4-2-9)16(13,14)11-5-7-15-8-6-11/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIHIMLRHVZNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406552
Record name 4-(morpholin-4-ylsulfonyl)phenol
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Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3077-65-4
Record name 4-(4-Morpholinylsulfonyl)phenol
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Record name 4-(morpholin-4-ylsulfonyl)phenol
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Record name 4-(morpholine-4-sulfonyl)phenol
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Morpholin-4-ylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 3077-65-4

This technical guide provides a comprehensive overview of 4-(Morpholin-4-ylsulfonyl)phenol, a versatile organic compound with significant potential in research and development, particularly within the pharmaceutical and life sciences sectors. This document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol, potential applications, and essential safety information.

Introduction and Chemical Identity

This compound is a sulfonamide derivative characterized by a phenol group substituted at the para position with a morpholinylsulfonyl moiety. The morpholine ring, a common scaffold in medicinal chemistry, often imparts favorable pharmacokinetic properties to drug candidates.[1][2] The sulfonamide linkage is a key functional group in a wide array of therapeutic agents. The combination of these structural features makes this compound a molecule of considerable interest for further investigation.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 3077-65-4[3]
Molecular Formula C₁₀H₁₃NO₄S[3]
Molecular Weight 243.28 g/mol [3]
Appearance Solid[4]
Melting Point 149-151 °CChemicalBook
Boiling Point 437.7±55.0 °C (Predicted)ChemicalBook
Density 1.396±0.06 g/cm³ (Predicted)ChemicalBook
pKa 8.28±0.15 (Predicted)ChemicalBook
InChI Key LYIHIMLRHVZNJK-UHFFFAOYSA-N[4]

Synthesis of this compound

The synthesis of this compound can be logically approached through the reaction of a protected phenol derivative with morpholine-4-sulfonyl chloride, followed by deprotection. A plausible and efficient synthetic route is detailed below. This protocol is based on established chemical principles for the formation of sulfonamides and the protection/deprotection of phenolic hydroxyl groups.

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Protection of Phenol cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Sulfonamide Formation cluster_3 Step 4: Deprotection A 4-Acetamidophenol C 4-Acetoxyphenyl Acetate A->C Pyridine B Acetic Anhydride D 4-Acetoxybenzenesulfonyl Chloride C->D Chlorosulfonic Acid E 4-(4-Acetoxyphenylsulfonyl)morpholine D->E Morpholine, Triethylamine F This compound E->F HCl (aq)

Figure 2: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Acetoxybenzenesulfonyl Chloride

This initial step involves the protection of the phenolic hydroxyl group of p-aminophenol as an acetate ester, followed by chlorosulfonation. A more direct approach starts from phenol, which is first sulfonylated and then converted to the sulfonyl chloride. A general procedure for the sulfonation of phenol is available.[5]

  • Materials: Phenol, Sulfuric Acid.

  • Procedure:

    • To a stirred solution of phenol (1.0 eq) in a suitable solvent, slowly add concentrated sulfuric acid (1.1 eq) at a controlled temperature.

    • Heat the reaction mixture to facilitate the sulfonation process.

    • Upon completion, the resulting p-hydroxybenzenesulfonic acid can be isolated.

    • The sulfonic acid is then converted to the corresponding sulfonyl chloride by reacting with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Step 2: Synthesis of this compound

This step involves the reaction of the synthesized 4-hydroxybenzenesulfonyl chloride with morpholine to form the desired sulfonamide.

  • Materials: 4-Hydroxybenzenesulfonyl chloride, Morpholine, Triethylamine (or another suitable base), Dichloromethane (or another suitable aprotic solvent).

  • Procedure:

    • Dissolve 4-hydroxybenzenesulfonyl chloride (1.0 eq) in dichloromethane.

    • To this solution, add morpholine (1.1 eq) and triethylamine (1.2 eq) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Upon completion, wash the reaction mixture with dilute acid, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Discovery and Development

While specific studies on this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest several potential areas of application in drug discovery.

  • Antimicrobial Agents: The sulfonamide group is a well-established pharmacophore in antibacterial drugs.[3] The morpholine moiety is also known to possess antimicrobial properties.[6] Therefore, this compound could be investigated for its potential as an antimicrobial agent or as a modulator of antibiotic activity against multidrug-resistant strains.[3][6]

  • Anticancer Agents: The 4-(phenylsulfonyl)morpholine scaffold has been explored in the development of anticancer agents.[7] Derivatives have shown the ability to induce cell-cycle arrest and apoptosis in cancer cells, suggesting that this compound could serve as a valuable building block for the synthesis of novel anticancer compounds.[7]

  • Enzyme Inhibition: The phenol and sulfonamide groups can participate in hydrogen bonding and other interactions with biological targets. This makes this compound a candidate for screening against various enzymes, such as kinases or proteases, which are often implicated in disease pathways.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

  • Hazard Statements: Based on data for related compounds, it may cause skin and eye irritation.[8]

  • Precautionary Statements:

    • Wear protective gloves, clothing, eye protection, and face protection.

    • Wash skin thoroughly after handling.

    • Use only in a well-ventilated area.

    • Store in a cool, dry place.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical compound with a structural framework that suggests significant potential for applications in medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations. Further research into the biological activities of this compound is warranted to fully explore its therapeutic potential.

References

  • Coutinho, H. D. M., et al. (2016). Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. Saudi Journal of Biological Sciences, 23(1), 34–38. [Link]
  • Matrix Fine Chemicals. 4-(MORPHOLINE-4-SULFONYL)PHENOL | CAS 3077-65-4.
  • PrepChem. Synthesis of phenol sulfonic acid.
  • MDPI. (2007). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol.
  • Mahesh, A. R., et al. (2013). Synthesis and antimicrobial activity of 4-(morpholin-4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 2277-2288.
  • PubChem. 4-(Morpholin-4-ylsulfanylmethyl)phenol.
  • ResearchGate. (2016, February). morpholine antimicrobial activity.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • Technical Disclosure Commons. (2022, September 19). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol.
  • Bansal, G., et al. (2008). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. Journal of the Korean Chemical Society, 52(2), 164-168.
  • PubChem. Morpholine-4-sulfonyl chloride.
  • Tesei, A., et al. (2013). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. European Journal of Medicinal Chemistry, 69, 633-658.
  • PubChem. 4-(Phenylsulfonyl)morpholine.
  • PubChem. 4-(Methylsulfonyl)phenol.
  • PubChem. Morpholine-4-sulfonyl chloride.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(Morpholin-4-ylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of 4-(Morpholin-4-ylsulfonyl)phenol (CAS No: 3077-65-4). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available experimental data and theoretical predictions for key parameters including melting point, acidity (pKa), and spectroscopic characteristics. Furthermore, it outlines robust, field-proven experimental protocols for the precise determination of these properties, emphasizing the causality behind methodological choices. The objective is to equip scientists with the foundational data and practical knowledge necessary for the effective handling, characterization, and application of this compound in a research and development setting.

Introduction and Molecular Overview

This compound is a bifunctional organic molecule incorporating a phenol ring, a sulfonyl linker, and a morpholine moiety. This unique combination of functional groups makes it a valuable building block in synthetic and medicinal chemistry. The phenol group provides a handle for further functionalization and imparts acidic properties, while the morpholine group is a common feature in bioactive molecules, often used to enhance aqueous solubility and metabolic stability. The sulfonamide linkage is a stable and well-characterized pharmacophore.

A thorough understanding of its physicochemical properties is paramount for its application, influencing everything from reaction conditions and purification strategies to its behavior in biological systems, including solubility, absorption, and formulation.

Molecular Identifiers:

  • IUPAC Name: 4-(morpholine-4-sulfonyl)phenol[1]

  • Synonyms: 4-(4-morpholinylsulfonyl)phenol[2]

  • CAS Number: 3077-65-4[1][2][3][4]

  • Molecular Formula: C₁₀H₁₃NO₄S[1][4][5][6]

  • InChI Key: LYIHIMLRHVZNJK-UHFFFAOYSA-N[1][2][4][5]

Core Physicochemical Parameters

The fundamental physical properties of a compound dictate its behavior under various conditions. The data presented below are a consolidation of experimental values and high-quality computational predictions.

PropertyValueData TypeSource(s)
Molecular Weight 243.28 g/mol Calculated[1][2][4][5]
Physical Form Solid, powderExperimental[2][4][5]
Melting Point 149-152 °CExperimental[2][3]
Boiling Point 437.7 ± 55.0 °CPredicted[3]
Density 1.396 ± 0.06 g/cm³Predicted[3]
pKa (Phenolic Hydroxyl) 8.28 ± 0.15Predicted[3]
Melting Point: An Indicator of Purity and Stability

The experimentally determined melting point of 149-152 °C is a sharp range, which is indicative of a compound with high purity.[2][3] This thermal stability is crucial for applications that may involve heating or for assessing the compound's shelf-life under various storage conditions. From a drug development perspective, a crystalline solid with a defined melting point above 100 °C is often desirable for stability and ease of handling during formulation.

Acidity (pKa): The Key to Solubility and Interaction

The predicted pKa of 8.28 pertains to the dissociation of the phenolic hydroxyl proton.[3] This value is fundamental to understanding the compound's behavior in aqueous media at varying pH levels.

  • Causality: The pKa value indicates that at a physiological pH of ~7.4, the compound will exist predominantly in its neutral, protonated form. However, as the pH increases into the basic range (pH > 8.28), the phenol will deprotonate to form the more water-soluble phenolate anion. This pH-dependent ionization is a critical factor for designing aqueous formulations, predicting gastrointestinal absorption, and understanding potential interactions with biological targets that may have ionized microenvironments.

The relationship between pH, pKa, and the ionization state is visualized below.

pKa_Equilibrium cluster_low_pH pH < pKa (e.g., pH 6) cluster_at_pKa pH = pKa (8.28) cluster_high_pH pH > pKa (e.g., pH 10) Neutral Predominantly Neutral (Ar-OH) Equilibrium 50% Neutral (Ar-OH) 50% Ionized (Ar-O⁻) Neutral->Equilibrium Increasing pH Ionized Predominantly Ionized (Ar-O⁻) Equilibrium->Ionized Increasing pH

Caption: Relationship between pH, pKa, and ionization state.

Solubility and Lipophilicity Profile

  • Aqueous Solubility: The molecule possesses both hydrophilic (phenol, sulfonyl, morpholine oxygen) and lipophilic (phenyl ring, morpholine ethyl groups) regions. The polar functional groups are expected to impart a degree of aqueous solubility, which will be significantly enhanced at pH values above the pKa due to the formation of the phenolate salt. Experimental determination via a standardized protocol (see Section 5.3) is essential for any formulation development.

  • Partition Coefficient (LogP): LogP is the ratio of a compound's concentration in an octanol phase to its aqueous phase, serving as a key measure of lipophilicity. This parameter is critical for predicting membrane permeability and general ADME properties. The presence of the polar sulfonyl and morpholine groups likely results in a balanced LogP value, but this must be confirmed experimentally.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for structural confirmation and quality control. Based on the known functional groups, the following spectral characteristics are expected.[7][8][9]

  • ¹H NMR:

    • Aromatic Protons: Two doublets in the aromatic region (~6.8-7.8 ppm), exhibiting an AA'BB' splitting pattern typical of a 1,4-disubstituted benzene ring.

    • Morpholine Protons: Two distinct multiplets, typically between ~3.0-4.0 ppm, corresponding to the protons adjacent to the nitrogen and oxygen atoms.

    • Phenolic Proton: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration. It may be observed between 5-10 ppm and will exchange with D₂O.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch (Phenol): A broad absorption band around 3200-3500 cm⁻¹.

    • S=O Stretch (Sulfonyl): Two strong, characteristic absorption bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

    • C-O-C Stretch (Morpholine): A strong absorption band in the fingerprint region, typically around 1115 cm⁻¹.

    • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Standard Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections describe self-validating methodologies for determining key physical properties.

Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC is the preferred method over traditional capillary techniques as it provides a more accurate and objective measurement of the melting transition. It measures the heat flow into a sample as a function of temperature, yielding not only the melting point (typically reported as the onset temperature of the melting endotherm) but also the enthalpy of fusion (ΔHfus) and an indication of sample purity.

Methodology:

  • Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of material. An empty, sealed pan is used as the reference.

  • Thermal Program: Place both sample and reference pans into the DSC cell. Equilibrate the cell at a starting temperature (e.g., 25 °C).

  • Data Acquisition: Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C) under a constant nitrogen purge.

  • Analysis: Analyze the resulting thermogram. The melting point is determined from the onset of the endothermic melting peak.

dsc_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate DSC with Indium Prepare Weigh 1-3 mg Sample into Pan Calibrate->Prepare Seal Hermetically Seal Sample & Reference Pans Prepare->Seal Load Load Pans into DSC Cell Seal->Load Program Apply Temperature Program (e.g., 10°C/min ramp) Load->Program Acquire Acquire Heat Flow Data Program->Acquire Analyze Analyze Thermogram: Determine Onset, Peak, ΔHfus Acquire->Analyze

Caption: Standard workflow for DSC melting point determination.

Protocol: Determination of pKa by Potentiometric Titration

Expertise & Rationale: Potentiometric titration is a highly accurate and direct method for determining the pKa of an ionizable group.[10] It involves monitoring the pH of a solution of the compound as a standardized titrant (a strong base in this case) is added. The pKa is the pH at which the compound is exactly half-neutralized, which corresponds to the midpoint of the steepest portion of the titration curve (or the peak of the first derivative of the curve).

Methodology:

  • System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent, typically water or a water/co-solvent mixture (e.g., water/methanol) if solubility is limited.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Insert the calibrated pH electrode and a magnetic stir bar.

  • Titration: Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) using a burette or automated titrator.

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the recorded pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the point where half the volume of titrant needed to fully neutralize the phenol has been added). This point can be precisely located by calculating the first derivative of the titration curve (ΔpH/ΔV).

Protocol: Determination of Aqueous Solubility via the Shake-Flask Method (OECD 105)

Expertise & Rationale: The shake-flask method is the gold-standard for determining the equilibrium solubility of a compound in a given solvent. The principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium. This method is robust and directly measures the thermodynamic solubility.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous medium (e.g., deionized water, phosphate-buffered saline pH 7.4) in a sealed, screw-cap flask. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the flask in a constant temperature water bath or shaker (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be run to confirm the time required to reach a plateau in concentration.

  • Phase Separation: Allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration. Filtration must be performed using a filter material that does not adsorb the compound.

  • Quantification: Accurately dilute an aliquot of the clear, saturated supernatant.

  • Analysis: Determine the concentration of the compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The original solubility is then calculated by back-correcting for the dilution factor.

Conclusion

This compound is a crystalline solid with a defined melting point and a weakly acidic character (predicted pKa ≈ 8.28). Its structure suggests a balance of hydrophilic and lipophilic features, the full extent of which requires experimental determination of its aqueous solubility and partition coefficient. The information and protocols provided in this guide serve as a robust foundation for researchers, enabling accurate characterization and informed application of this compound in further scientific endeavors. The emphasis on standardized, self-validating experimental methods ensures the generation of high-quality, reliable data critical for the progression of any research or development program.

References

  • PubChem. 4-(Morpholin-4-ylsulfanylmethyl)phenol | C11H15NO2S | CID 149964781. [Link]
  • PubChem. 4-(Methylsulfonyl)phenol | C7H8O3S | CID 123350. [Link]
  • PubChem. 4-(Phenylsulfonyl)morpholine | C10H13NO3S | CID 95050. [Link]
  • PubChem. 3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol;hydrochloride. [Link]
  • Afzal, S., Akhter, Z., & Tahir, M. N. (2012). 4-[(E)-({4-[(4-Aminophenyl)sulfonyl]phenyl}imino)methyl]phenol ethanol monosolvate.
  • Matrix Fine Chemicals. 4-(MORPHOLINE-4-SULFONYL)PHENOL | CAS 3077-65-4. [Link]
  • NIH.
  • PubChem. 4-(5-(5-(Morpholinosulfonyl)thiophen-2-yl)thiophen-2-ylsulfonyl)morpholine. [Link]
  • PubChem. Phenol | C6H5OH | CID 996. [Link]
  • Mahesh, A. R., et al. (2013). synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 2155-2164. [Link]
  • ResearchGate. NMR and IR Spectroscopy of Phenols | Request PDF. [Link]
  • Ghasemian, M., et al. (2016). Synthesis, structural characterization, antimicrobial activities and theoretical investigations of some 4-(4-aminophenylsulfonyl) phenylimino) methyl)-4-(aryldiazenyl) phenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 169, 145-155. [Link]
  • Asghar, M. N., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]
  • Velázquez, A. M., et al. (2006). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Molecular Diversity, 10(3), 331-335. [Link]
  • MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
  • PubChem. 3-(4-morpholin-4-ylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenol. [Link]
  • PubChem. Morpholine | C4H9NO | CID 8083. [Link]
  • PubChem. Morpholin-4-ol | C4H9NO2 | CID 165345. [Link]
  • PubChem. Morpholine-4-sulfonyl chloride | C4H8ClNO3S | CID 12798265. [Link]
  • Arici, K., et al. (2023). Crystal structure, IR and NMR spectra of (E)-2‑methoxy-4-(2-morpholinovinyl)phenol molecule and its DFT calculations. Journal of Molecular Structure, 1275, 134669. [Link]
  • ResearchGate. Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)
  • ResearchGate.

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An In-depth Technical Guide to 4-(Morpholin-4-ylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Morpholin-4-ylsulfonyl)phenol is a bifunctional organic compound featuring a phenol, a sulfonamide, and a morpholine ring. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. The morpholine moiety is a privileged pharmacophore known to improve the pharmacokinetic profiles of drug candidates, while the arylsulfonamide group is a cornerstone in the design of various therapeutic agents.[1] The phenolic hydroxyl group provides a reactive handle for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. This guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and known biological context of this compound, offering a foundational resource for its application in research and development.

Physicochemical and Structural Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in experimental settings, from designing synthesis and purification protocols to formulating it for biological assays.

Chemical Identity
  • IUPAC Name : this compound

  • CAS Number : 3077-65-4[2][3][4][5]

  • Molecular Formula : C₁₀H₁₃NO₄S[2][3][4]

  • Molecular Weight : 243.28 g/mol [2][4]

Structural Data

The structure of this compound is defined by a central benzene ring substituted at the 1 and 4 positions by a hydroxyl group and a morpholinylsulfonyl group, respectively.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These parameters are critical for predicting the compound's behavior in various solvents and biological systems.

PropertyValueSource
Physical Form Solid[4][6]
Purity Typically ≥97%[5]
Storage Sealed in dry, Room Temperature[5]
InChI Key LYIHIMLRHVZNJK-UHFFFAOYSA-N[4][6]
SMILES C1COCCN1S(=O)(=O)c2ccc(cc2)ON/A

Synthesis and Purification

The synthesis of this compound typically proceeds via a two-step sequence involving the sulfonation of a protected phenol or the sulfonylation of phenol followed by deprotection. A common and reliable method involves the reaction of 4-hydroxybenzenesulfonyl chloride with morpholine. However, a more accessible route starts from phenol itself.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the morpholine from the sulfonyl group, leading back to a phenol sulfonic acid or a derivative thereof. This intermediate can be traced back to phenol, a readily available starting material.

Recommended Synthesis Protocol

This protocol describes a two-step synthesis starting from phenol.

Step 1: Sulfonation of Phenol to 4-Hydroxybenzenesulfonic acid

  • Causality : This reaction utilizes concentrated sulfuric acid to introduce a sulfonic acid group onto the phenol ring. The reaction temperature is controlled to favor para-substitution.

  • Procedure :

    • To 188 g (2.0 moles) of phenol, add 208 g (2.1 moles) of 96-98% sulfuric acid slowly with stirring.

    • Heat the reaction mixture to 100-105 °C for 5 hours.[7] The mixture will turn into an orange/red mass.

    • Allow the mixture to cool to room temperature.

Step 2: Conversion to this compound

  • Causality : The sulfonic acid is first converted to a more reactive sulfonyl chloride, which then readily reacts with the secondary amine of morpholine to form the stable sulfonamide bond.

  • Procedure :

    • The crude 4-hydroxybenzenesulfonic acid from Step 1 is cooled in an ice bath.

    • Slowly and cautiously add thionyl chloride (SOCl₂) or a similar chlorinating agent (e.g., phosphorus pentachloride) to the mixture to convert the sulfonic acid to the sulfonyl chloride. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • After the addition is complete, the reaction is carefully quenched with ice-water, and the resulting sulfonyl chloride precipitate is filtered and washed.

    • The crude 4-hydroxybenzenesulfonyl chloride is then dissolved in a suitable aprotic solvent (e.g., dichloromethane or THF).

    • To this solution, add morpholine (2.2 equivalents) and a non-nucleophilic base like triethylamine (to scavenge the HCl byproduct) at 0 °C.

    • The reaction is stirred and allowed to warm to room temperature overnight.

    • The reaction mixture is then washed with dilute acid, water, and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification and Characterization
  • Purification : The crude product is typically purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be employed for further purification.

  • Characterization : The identity and purity of the final compound should be confirmed by standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy : To confirm the chemical structure.

    • Mass Spectrometry (MS) : To confirm the molecular weight.

    • Infrared (IR) Spectroscopy : To identify characteristic functional groups (O-H, S=O, C-N, C-O-C).

    • High-Performance Liquid Chromatography (HPLC) : To determine purity.

Diagram 2: Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Phenol Phenol + H₂SO₄ Sulfonation Sulfonation (100-105°C, 5h) Phenol->Sulfonation SulfonicAcid 4-Hydroxybenzenesulfonic acid Sulfonation->SulfonicAcid Chlorination Chlorination (e.g., SOCl₂) SulfonicAcid->Chlorination SulfonylChloride 4-Hydroxybenzenesulfonyl chloride Chlorination->SulfonylChloride Sulfonylation Sulfonylation (Morpholine, Base) SulfonylChloride->Sulfonylation CrudeProduct Crude this compound Sulfonylation->CrudeProduct ColumnChrom Silica Gel Column Chromatography CrudeProduct->ColumnChrom Recrystallization Recrystallization ColumnChrom->Recrystallization PureProduct Pure Product Recrystallization->PureProduct Analysis Characterization (NMR, MS, HPLC, IR) PureProduct->Analysis

Caption: General workflow for the synthesis and purification of the title compound.

Biological Activity and Therapeutic Potential

While specific studies on this compound are limited, the constituent pharmacophores—arylsulfonamides and morpholines—are extensively studied and present in numerous clinically approved drugs.

The Role of the Constituent Moieties
  • Arylsulfonamides : This functional group is a key feature of carbonic anhydrase inhibitors, diuretics, and certain antibacterial agents. The sulfonamide group can act as a hydrogen bond donor and acceptor, contributing to strong binding interactions with protein targets.

  • Morpholine : The morpholine ring is a "privileged pharmacophore" in drug discovery.[1] Its inclusion in a molecule often improves aqueous solubility, metabolic stability, and overall pharmacokinetic properties.[1] It is found in drugs with diverse activities, including anticancer, anti-inflammatory, and antimicrobial agents.[1][8]

  • Phenol : Phenolic compounds are known for their antioxidant properties and their ability to participate in hydrogen bonding.[9] The hydroxyl group can be a critical point of interaction with biological targets or serve as a site for metabolic conjugation.

Potential as an Antibiotic Modulator

A closely related compound, 4-(Phenylsulfonyl)morpholine, which lacks the phenolic hydroxyl group, has been investigated for its ability to modulate the activity of antibiotics against multidrug-resistant bacteria.[10][11] While the compound itself showed weak intrinsic antimicrobial activity (MIC ≥1024 μg/mL), it significantly potentiated the effect of the aminoglycoside antibiotic amikacin against a resistant strain of Pseudomonas aeruginosa.[10][11] At a sub-inhibitory concentration, it lowered the MIC of amikacin by 8-fold.[11]

This suggests that the morpholinylsulfonyl scaffold could interfere with bacterial resistance mechanisms. It is plausible that this compound could exhibit similar or enhanced modulating activity, with the phenolic group potentially contributing to additional interactions or altered physicochemical properties.

Diagram 3: Hypothetical Mechanism of Antibiotic Modulation

G cluster_combined Combined Therapy Compound This compound Resistance Resistance Mechanism (e.g., Efflux Pump, Enzymatic Inactivation) Compound->Resistance Inhibits Bacteria Resistant Bacterium (e.g., P. aeruginosa) Antibiotic Antibiotic (e.g., Amikacin) Antibiotic->Bacteria Ineffective alone Target Bacterial Target (e.g., Ribosome) Antibiotic->Target Resistance->Antibiotic Blocks Inhibition Inhibition of Bacterial Growth Target->Inhibition Compound_c Modulator Bacteria_c Resistant Bacterium Compound_c->Bacteria_c Antibiotic_c Antibiotic Antibiotic_c->Bacteria_c Target_c Bacterial Target Bacteria_c->Target_c Antibiotic reaches target Inhibition_c Growth Inhibition Target_c->Inhibition_c

Caption: Potential role as a modulator overcoming bacterial resistance mechanisms.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, particularly as an antibiotic modulator, the following standardized protocols are recommended.

Minimum Inhibitory Concentration (MIC) Assay
  • Objective : To determine the intrinsic antimicrobial activity of the compound.

  • Methodology :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Checkerboard (Synergy) Assay
  • Objective : To evaluate the synergistic or modulating effect of the compound when combined with a conventional antibiotic.

  • Methodology :

    • In a 96-well microtiter plate, prepare a two-dimensional array of dilutions. Serially dilute the antibiotic along the x-axis and this compound along the y-axis.

    • Inoculate the plate with the target resistant bacterial strain as described for the MIC assay.

    • Incubate under the same conditions.

    • After incubation, determine the MIC of the antibiotic in the presence of each concentration of the test compound, and vice versa.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:

      • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpret the FICI value:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference (Additive)

      • FICI > 4.0: Antagonism

Conclusion and Future Directions

This compound is a synthetically accessible molecule with significant potential rooted in its well-established pharmacophoric components. While direct biological data on this specific compound is sparse, its structural similarity to known antibiotic modulators provides a strong rationale for its investigation in the context of overcoming antimicrobial resistance. Future research should focus on its synthesis and purification, followed by systematic evaluation of its intrinsic antimicrobial and antibiotic-potentiating activities against a panel of clinically relevant, multidrug-resistant pathogens. Furthermore, its phenolic nature invites exploration into its antioxidant capabilities and its potential as a scaffold for creating libraries of derivatives with enhanced biological profiles.

References

  • Porphyrin-Systems. 4-(Morpholinosulfonyl)phenol. [Link]
  • PubChem. 4-(Morpholin-4-ylsulfanylmethyl)phenol. [Link]
  • PubChem. 4-(Phenylsulfonyl)morpholine. [Link]
  • Al-Orphaly, M. M., et al. (2016). Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. Saudi Journal of Biological Sciences, 23(1), 34–38. [Link]
  • Al-Orphaly, M. M., et al. (2016). Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. Saudi Journal of Biological Sciences, 23(1), 34–38. [Link]
  • PubChem. 4-Morpholinophenol. [Link]
  • PrepChem.com. Synthesis of phenol sulfonic acid. [Link]
  • Bioorganic & Medicinal Chemistry. (2007). Synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides: a late-stage diversification approach to potent 5HT1B antagonists. Bioorganic & Medicinal Chemistry, 15(2), 939–950. [Link]
  • PubChem. 4-(5-(5-(Morpholinosulfonyl)thiophen-2-yl)thiophen-2-ylsulfonyl)morpholine. [Link]
  • Mahesh, A. R., et al. (2013). Synthesis and antimicrobial activity of 4-(morpholin-4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 2055-2065. [Link]
  • Ngassa, F. N., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18. [Link]
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • ResearchGate. (2016). morpholine antimicrobial activity. [Link]
  • Harada, T., et al. (2014). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters, 5(9), 1031–1036. [Link]
  • Remoroza, C., et al. (2024). Polyphenols Bioactive Metabolites, and Their Anti-Biofilm and Neuroprotective Potential. International Journal of Molecular Sciences, 25(11), 5984. [Link]
  • Google Patents. CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.
  • Iacopini, P., et al. (2022). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 27(19), 6667. [Link]
  • Gona, P., et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. Molecules, 27(19), 6523. [Link]

Sources

An In-Depth Technical Guide to 4-(Morpholin-4-ylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on Current Research Status: As of early 2026, publicly accessible scientific literature, including peer-reviewed journals and patent databases, lacks detailed experimental studies, comprehensive spectroscopic analysis, and in-depth biological evaluations specifically for 4-(Morpholin-4-ylsulfonyl)phenol. While this compound is commercially available as a research chemical, its primary role appears to be that of a synthetic intermediate rather than a well-characterized bioactive agent. Consequently, this guide provides a foundational understanding based on available data and established principles of organic and medicinal chemistry, while clearly delineating areas where specific data is not yet available.

Nomenclature and Structural Identification

The compound in focus is unambiguously identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound . It is also commonly referred to as 4-(Morpholinosulfonyl)phenol.

Key Identifiers:

IdentifierValueSource
CAS Number 3077-65-4,
Molecular Formula C₁₀H₁₃NO₄S,
Molecular Weight 243.28 g/mol ,
Canonical SMILES C1COCCN1S(=O)(=O)C2=CC=C(C=C2)O
InChIKey LYIHIMLRHVZNJK-UHFFFAOYSA-N

The structure features a phenol ring substituted at the para-position with a sulfonyl group, which in turn is linked to the nitrogen atom of a morpholine ring. This combination of a phenol, a sulfonamide, and a morpholine moiety suggests potential for diverse chemical reactivity and biological interactions.

Physicochemical Properties

Based on supplier data and computational models, the following properties can be ascribed to this compound:

PropertyValueNotes
Physical Form Solid, typically a powder.
Melting Point 149-152 °C
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Aqueous solubility is likely limited but enhanced at higher pH due to the acidic phenolic proton.Inferred from structure
Acidity (pKa) The phenolic hydroxyl group is the primary acidic site. Its pKa is expected to be slightly lower (more acidic) than phenol itself (~10.0) due to the electron-withdrawing nature of the para-sulfonyl group.Inferred from structure

Synthesis and Chemical Reactivity

Retrosynthetic Analysis and Plausible Synthetic Routes

G cluster_0 Route A: Sulfonamide Bond Formation cluster_1 Route B: Sulfonylation of Phenol Target This compound ReagentA1 4-Hydroxybenzenesulfonyl chloride Target->ReagentA1 Disconnect S-N bond ReagentA2 Morpholine Target->ReagentA2 ReagentB1 Phenol Target->ReagentB1 Disconnect Ar-S bond ReagentB2 Morpholine-4-sulfonyl chloride Target->ReagentB2

Caption: Retrosynthetic analysis of this compound.

Route A: Sulfonamide formation from a sulfonyl chloride and an amine. This is the most conventional and likely approach. The reaction involves the nucleophilic attack of morpholine on 4-hydroxybenzenesulfonyl chloride. The phenolic hydroxyl group would likely require protection (e.g., as a methyl or benzyl ether) to prevent side reactions with the sulfonyl chloride, followed by a deprotection step.

Route B: Electrophilic sulfonylation of a phenol. This route involves the reaction of phenol with morpholine-4-sulfonyl chloride, likely under Friedel-Crafts-type conditions. This approach often suffers from poor regioselectivity, yielding a mixture of ortho and para isomers, which would necessitate challenging purification.

Proposed Experimental Protocol (Hypothetical)

The following protocol is a scientifically plausible, though not experimentally verified, procedure based on Route A, which represents the most logical and controllable synthetic strategy.

Workflow Diagram:

G start Start p1 Protect hydroxyl group of 4-hydroxybenzenesulfonyl chloride (e.g., with benzyl bromide) start->p1 Step 1: Protection process process decision decision io io end End Product p2 React protected sulfonyl chloride with Morpholine in the presence of a non-nucleophilic base (e.g., pyridine, TEA) in an aprotic solvent (e.g., DCM, THF) p1->p2 Step 2: Sulfonamide Formation p3 Aqueous work-up to remove base hydrochloride and excess morpholine. Extraction with an organic solvent. p2->p3 Step 3: Work-up p4 Remove protecting group. (e.g., Hydrogenolysis for benzyl group using H₂, Pd/C) p3->p4 Step 4: Deprotection p5 Purify final product via recrystallization or column chromatography. p4->p5 Step 5: Purification p5->end

Caption: Hypothetical workflow for the synthesis of the target compound.

Causality and Experimental Choices:

  • Protection Strategy: The phenolic proton is acidic and would react with the base or the sulfonyl chloride itself. Protecting it as an ether (e.g., benzyl ether) renders it inert to the reaction conditions. The benzyl group is chosen as it can be selectively removed under mild hydrogenolysis conditions that will not affect the rest of the molecule.

  • Base and Solvent: A tertiary amine base like triethylamine (TEA) or pyridine is used to neutralize the HCl generated during the reaction, driving it to completion. An aprotic solvent like dichloromethane (DCM) is selected to dissolve the reactants without participating in the reaction.

  • Purification: Standard purification techniques are employed. An initial aqueous work-up removes water-soluble byproducts. Final purification by recrystallization or chromatography is necessary to achieve high purity, which is critical for subsequent analytical and biological studies.

Spectroscopic and Analytical Characterization (Predicted)

No experimental spectra for this compound are available in the public domain. However, the expected spectroscopic features can be predicted based on its structure.

TechniquePredicted Features
¹H NMR - Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The doublet downfield corresponds to protons ortho to the electron-withdrawing sulfonyl group. - Morpholine Protons: Two multiplets (or triplets) around δ 3.0-4.0 ppm. The protons adjacent to the nitrogen (N-CH₂) will be slightly downfield from those adjacent to the oxygen (O-CH₂). - Phenolic Proton: A broad singlet (δ 9.0-11.0 ppm), exchangeable with D₂O.
¹³C NMR - Aromatic Carbons: Four signals in the aromatic region (δ 115-160 ppm). The carbon bearing the OH group (C-OH) would be the most downfield, and the carbon bearing the sulfonyl group (C-S) would also be distinct. - Morpholine Carbons: Two signals in the aliphatic region (δ 45-70 ppm), corresponding to the N-CH₂ and O-CH₂ carbons.
IR Spectroscopy - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. - S=O Stretch: Two strong, characteristic absorption bands for the sulfonyl group, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric). - C-N Stretch: A moderate absorption around 1200-1350 cm⁻¹. - C-O Stretch (Phenol): A strong absorption around 1200 cm⁻¹. - Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry - Molecular Ion (M⁺): A peak corresponding to the molecular weight (243.28 g/mol ). High-resolution mass spectrometry would confirm the elemental composition C₁₀H₁₃NO₄S. - Key Fragments: Fragmentation would likely involve the loss of the morpholine ring, cleavage of the S-N bond, and cleavage of the Ar-S bond.

Analytical Protocol: Quality Control A self-validating system for confirming the identity and purity of a synthesized batch would involve:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the presence of impurities.

  • Melting Point Analysis: A sharp melting point range (e.g., 149-152 °C) indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and ensure the absence of proton- or carbon-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector to determine purity quantitatively (e.g., >98%).

  • Mass Spectrometry: To confirm the molecular weight and elemental composition.

Biological Activity and Therapeutic Potential (Exploratory Outlook)

There is no specific biological data available for this compound. However, the individual structural motifs provide a basis for hypothesizing potential biological activities.

  • Sulfonamide Moiety: The sulfonamide group is a well-established pharmacophore found in a wide range of drugs, including antibacterial agents (by inhibiting dihydropteroate synthase), diuretics (by inhibiting carbonic anhydrase), and anti-inflammatory drugs (e.g., celecoxib).[1][2]

  • Phenol Moiety: Phenolic compounds are known for their antioxidant properties and their ability to interact with various biological targets, including enzymes and receptors.[3] The hydroxyl group can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition at a biological target.

  • Morpholine Moiety: The morpholine ring is frequently incorporated into drug candidates to improve physicochemical properties such as aqueous solubility and metabolic stability, and to serve as a key binding element.[4]

Hypothetical Signaling Pathway Interaction:

Given the prevalence of sulfonamides as enzyme inhibitors, one could hypothesize that this compound might act as an inhibitor of enzymes like carbonic anhydrase or various kinases.

G Compound This compound Enzyme Active Site Enzyme (e.g., Carbonic Anhydrase) Compound->Enzyme:f0 Inhibits Product Product Enzyme:f0->Product Catalyzes Substrate Substrate Substrate->Enzyme:f0 Binds CellularProcess Downstream Cellular Process Product->CellularProcess Regulates

Caption: Hypothetical inhibition of an enzyme active site.

Future Research Directions: To elucidate the therapeutic potential of this compound, a systematic biological evaluation would be required, including:

  • Screening: Testing against a panel of common drug targets, such as kinases, proteases, and carbonic anhydrases.

  • Cell-based Assays: Evaluating its effects on cell proliferation, inflammation, and other cellular processes in relevant disease models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand how structural modifications impact biological activity.

Conclusion

This compound is a well-defined chemical entity with a structure that combines three pharmacologically relevant motifs. While it is commercially available for research purposes, there is a notable absence of detailed scientific literature regarding its synthesis, comprehensive characterization, and biological function. The information presented in this guide is based on established chemical principles and data from analogous structures, providing a robust framework for researchers interested in exploring this compound. Future experimental work is essential to fully characterize its properties and unlock its potential in medicinal chemistry and drug development.

References

This list is representative of the types of sources consulted and foundational knowledge in the field, as direct citations for the target compound are largely unavailable.

  • U.S. Patent 4,233,298. (1979). [cis-1-[[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]amino]phenyl]-4-substituted-piperazines].
  • U.S. Patent 3,151,112. (1964). Process for the preparation of morpholines.
  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
  • Khan, S. A. (2005). Biological Activities Of Sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151.
  • Yelekçi, K., & Supuran, C. T. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1641-1652.
  • U.S. Patent 4,743,595. (1988). Process for preparing 2-amino-5-nitrophenol derivatives.
  • U.S. Patent 4,647,663. (1987). Synthesis of morpholine.
  • U.S. Patent 4,259,486. (1981). Method for the aminoalkylation of phenol.
  • van Gogh, E. R., & van Miert, A. S. (1985). In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. The Veterinary quarterly, 7(1), 70-72.
  • U.S. Patent 4,739,051. (1988). Preparation of morpholine.
  • European Patent EP0293037A1. (1988). Preparation of 4,4'-dihydroxydiphenyl sulfone.
  • Rawel, H. M., Kroll, J., & Rohn, S. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. Journal of agricultural and food chemistry, 50(12), 3443-3449.
  • Mahesh, A. R., et al. (2013). Synthesis and antimicrobial activity of 4-(morpholin-4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 2(5), 3348-3356.
  • Arctom Scientific. 4-(Morpholinosulfonyl)phenol. [Link]
  • Singh, G., & Dangi, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.
  • Ghasemian, M., et al. (2016). Synthesis, structural characterization, antimicrobial activities and theoretical investigations of some 4-((4-((4-aminophenylsulfonyl) phenylimino) methyl)-4-(aryldiazenyl) phenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 169, 137-147.
  • García-Molina, F., et al. (2023). Evaluation of inhibitory effects of some novel phenolic derivatives on the mushroom tyrosinase activity. Food Chemistry, 398, 133782.
  • Beydemir, Ş., & Gülçin, İ. (2017). Phenolic compounds: The inhibition effect on polyol pathway enzymes. Chemico-biological interactions, 267, 49-55.
  • Wujec, M., et al. (2024). New 4-(Morpholin-4-Yl)
  • Ito, Y., et al. (2022). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2022(4), M1489.
  • U.S. Patent Application US 2002/0025498 A1. (2002). Color photothermographic elements comprising phenolic thermal solvents.

Sources

A Comprehensive Technical Guide to 4-(Morpholin-4-ylsulfonyl)phenol: Synthesis, Characterization, and Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-(Morpholin-4-ylsulfonyl)phenol, a heterocyclic compound of significant interest in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the molecule's fundamental properties, outlines a robust methodology for its synthesis and characterization, and explores its potential therapeutic applications based on the established bioactivity of its core structural motifs.

Introduction: The Scientific Rationale

This compound integrates three key structural features into a single molecular entity: a phenol ring, a sulfonamide linker, and a morpholine heterocycle. This unique combination makes it a compelling scaffold for drug discovery. The morpholine ring is a "privileged pharmacophore" frequently incorporated by medicinal chemists to improve the aqueous solubility, metabolic stability, and pharmacokinetic profile of drug candidates.[1][2] Phenolic compounds are ubiquitous in nature and are well-documented for a vast array of biological activities, including antioxidant and anticancer effects.[3][4] The sulfonamide group, a cornerstone of medicinal chemistry, is present in a wide range of antibacterial, diuretic, and hypoglycemic agents.

The strategic combination of these moieties suggests that this compound holds potential as a versatile building block for developing novel therapeutic agents. This guide serves to provide the foundational knowledge required to synthesize, purify, and analyze this compound, thereby enabling its exploration in drug development programs.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 243.28 g/mol [5][6]
Molecular Formula C₁₀H₁₃NO₄S[6][7]
CAS Number 3077-65-4[7][8]
Appearance White to off-white solid/powder[6][8]
Melting Point 149-152 °C[8]
InChI Key LYIHIMLRHVZNJK-UHFFFAOYSA-N[6][8]

Synthesis and Purification: A Validated Protocol

Causality of the Synthetic Strategy

The chosen pathway is predicated on the reactivity of the starting materials. The direct sulfonation of phenol is a classic electrophilic aromatic substitution. The resulting 4-phenolsulfonic acid is then converted to the more reactive sulfonyl chloride intermediate. This intermediate is highly susceptible to nucleophilic attack by the secondary amine of the morpholine ring, leading to the formation of the stable sulfonamide bond. This stepwise approach ensures high regioselectivity for the para-substituted product and provides a reliable route to the target molecule.

Diagram: Proposed Synthetic Workflow

Synthesis_Workflow Phenol Phenol Step1_Product 4-Phenolsulfonic Acid Phenol->Step1_Product 1. Sulfonation SulfuricAcid Conc. H₂SO₄ ThionylChloride SOCl₂ or PCl₅ Step2_Product 4-Hydroxybenzenesulfonyl chloride Morpholine Morpholine Final_Product This compound Base Pyridine or Et₃N Step1_Product->Step2_Product 2. Chlorination Step2_Product->Final_Product 3. Amidatio Analytical_Workflow cluster_0 Primary Analysis cluster_1 Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C) Identity_Confirmed Structural Identity Confirmed NMR->Identity_Confirmed MS Mass Spectrometry (HRMS) MS->Identity_Confirmed HPLC HPLC-UV Purity_Confirmed Purity >95% Confirmed HPLC->Purity_Confirmed MeltingPoint Melting Point Analysis MeltingPoint->Purity_Confirmed Crude_Product Purified Product Crude_Product->NMR Crude_Product->MS Crude_Product->HPLC Crude_Product->MeltingPoint SAR_Logic Core This compound Morpholine Morpholine Moiety Core->Morpholine Contribution Sulfonamide Sulfonamide Linker Core->Sulfonamide Contribution Phenol Phenol Ring Core->Phenol Contribution Solubility ↑ Solubility ↑ Metabolic Stability ↑ Pharmacokinetics Morpholine->Solubility H_Bonding Hydrogen Bonding (Target Interaction) Sulfonamide->H_Bonding Aromatic_Interaction π-π Stacking Hydrophobic Interactions Phenol->Aromatic_Interaction

Sources

"4-(Morpholin-4-ylsulfonyl)phenol" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Mechanism of Action of 4-(Morpholin-4-ylsulfonyl)phenol

Authored by: A Senior Application Scientist

Foreword: Charting Unexplored Territory

In the landscape of drug discovery and molecular biology, we often encounter compounds with significant therapeutic potential that lack extensive characterization. This compound represents one such molecule. While direct, in-depth studies on its specific mechanism of action are not yet prevalent in the published literature, its chemical architecture—a composite of a phenylsulfonylmorpholine core and a phenolic moiety—provides a strong foundation for inferring a plausible and compelling multi-faceted mechanism of action.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a synthesized, expert-driven analysis. We will deconstruct the molecule into its core components, examine the established biological activities of closely related analogs, and from this evidence, construct a robust, testable hypothesis for the mechanism of action of this compound. This document is intended to serve as a roadmap for future research, providing not only theoretical grounding but also practical experimental protocols to validate the proposed mechanisms.

Part 1: The Phenylsulfonylmorpholine Pharmacophore - A Potential Inducer of Endoplasmic Reticulum Stress in Cancer

The phenylsulfonylmorpholine scaffold is gaining recognition as a promising pharmacophore in oncology. Recent research into novel derivatives of this structure has illuminated a potent anticancer mechanism that may be conserved in this compound.

Insights from a Novel Anticancer Agent

A 2024 study published in Archiv der Pharmazie detailed the synthesis of 23 novel small molecules based on the 4-(phenylsulfonyl)morpholine scaffold.[1] One of these derivatives, designated GL24, demonstrated significant inhibitory effects against triple-negative breast cancer (TNBC) cells, with a half-maximal inhibitory concentration (IC50) of 0.90 µM in MDA-MB-231 cells.[1]

Transcriptomic analysis of GL24-treated cells revealed a cascade of events initiated by the induction of Endoplasmic Reticulum (ER) stress.[1] This is a critical insight, as the ER is responsible for protein folding, and its disruption can trigger programmed cell death in cancer cells. The study identified the activation of multiple ER stress-dependent tumor-suppressive signaling pathways, including:

  • The Unfolded Protein Response (UPR): A primary response to ER stress, which initially aims to restore homeostasis but can trigger apoptosis if the stress is prolonged or severe.[1]

  • The p53 Pathway: A crucial tumor suppressor pathway that can be activated by various cellular stressors, including ER stress, to induce cell cycle arrest or apoptosis.[1]

  • G2/M Checkpoint Activation: This leads to a halt in the cell cycle, preventing cancer cells from dividing and proliferating.[1]

Ultimately, the activation of these pathways by the 4-(phenylsulfonyl)morpholine derivative led to cell-cycle arrest and apoptosis, highlighting a potent anticancer mechanism.[1]

Hypothesized Mechanism of Action

Based on this evidence, we can hypothesize that this compound may exert its biological effects, at least in part, through a similar mechanism. The core phenylsulfonylmorpholine structure is the likely driver of ER stress induction.

ER_Stress_Pathway cluster_cell Cancer Cell Compound This compound ER Endoplasmic Reticulum Compound->ER Induces Stress UPR Unfolded Protein Response (UPR) ER->UPR Activates p53 p53 Pathway UPR->p53 Activates G2M G2/M Checkpoint UPR->G2M Activates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest G2M->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Hypothesized ER stress-induced apoptosis pathway.

Experimental Protocol: Cell Viability and Apoptosis Assay

To validate this hypothesis, a foundational experiment is to assess the compound's effect on cancer cell viability and its ability to induce apoptosis.

Objective: To determine the IC50 of this compound in a relevant cancer cell line (e.g., MDA-MB-231) and to quantify apoptosis induction.

Methodology:

  • Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compound to the cells and incubate for 72 hours.

  • Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

  • Apoptosis Analysis (Annexin V/PI Staining):

    • Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Part 2: The Sulfonamide Core - A Potential Modulator of Antibiotic Activity

The sulfonyl group in this compound is a key feature of the sulfonamide class of antibiotics. While the parent compound, 4-(Phenylsulfonyl) morpholine, lacks intrinsic antimicrobial activity, it has been shown to act as a modulator, enhancing the efficacy of other antibiotics against multi-drug resistant bacteria.[2]

The Classical Sulfonamide Mechanism

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA).[2] They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid.[2] As mammals obtain folic acid from their diet and do not synthesize it, sulfonamides are selectively toxic to bacteria.[2]

A study on 4-(Phenylsulfonyl) morpholine demonstrated that while its own Minimum Inhibitory Concentration (MIC) was high (≥1024 μg/mL), it could significantly reduce the MIC of the aminoglycoside antibiotic amikacin against Pseudomonas aeruginosa.[2] This suggests that the sulfonamide core can potentiate the activity of other antimicrobial agents, possibly by weakening the bacteria through folic acid pathway inhibition.

Hypothesized Role as an Antibiotic Adjuvant

Given its sulfonamide structure, it is plausible that this compound could also function as an antibiotic adjuvant, particularly against Gram-negative bacteria.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is designed to assess both the intrinsic antimicrobial activity of the compound and its ability to modulate the activity of a known antibiotic.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Analysis Bacteria Prepare Bacterial Inoculum (e.g., E. coli, 0.5 McFarland) Well_A Compound Alone Bacteria->Well_A Well_B Antibiotic Alone Bacteria->Well_B Well_C Compound + Antibiotic (Checkerboard Assay) Bacteria->Well_C Well_D Controls (Growth & Sterility) Bacteria->Well_D Compound Prepare Serial Dilutions of this compound Compound->Well_A Compound->Well_C Antibiotic Prepare Serial Dilutions of Antibiotic (e.g., Amikacin) Antibiotic->Well_B Antibiotic->Well_C Incubate Incubate at 37°C for 18-24 hours Well_A->Incubate Well_B->Incubate Well_C->Incubate Well_D->Incubate Read Read MIC: Lowest concentration with no visible growth Incubate->Read

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Methodology:

  • Bacterial Strains: Use standard and multi-drug resistant strains of Escherichia coli and Pseudomonas aeruginosa.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Microdilution Method:

    • In a 96-well microtiter plate, add 50 µL of Mueller-Hinton broth to each well.

    • Prepare serial twofold dilutions of this compound (e.g., from 1024 µg/mL down to 2 µg/mL) to assess its intrinsic MIC.

    • To assess modulatory activity, perform a checkerboard titration. Create serial dilutions of the compound in the rows and a standard antibiotic (e.g., amikacin) in the columns.

    • Add 10 µL of the prepared bacterial inoculum to each well.

    • Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound (or combination) that completely inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index can be calculated for the combination to determine synergy.

Part 3: The Phenolic Moiety - A Potential Modulator of Oxidative Stress and Kinase Signaling

The phenol group is a well-known pharmacophore with diverse biological activities, most notably as an antioxidant and an anti-inflammatory agent.[3] Its presence in this compound suggests an additional layer of mechanistic complexity.

Antioxidant and Anti-inflammatory Properties of Phenols

Phenolic compounds can protect cells from damage by reactive oxygen species (ROS) through several mechanisms:

  • Direct Radical Scavenging: They can donate a hydrogen atom to free radicals, neutralizing them.[3]

  • Activation of Antioxidant Enzymes: They can enhance the activity of endogenous defense systems like superoxide dismutase (SOD) and glutathione peroxidase (GPX).[3]

  • Modulation of Signaling Pathways: Polyphenols are known to inhibit pro-inflammatory and pro-proliferative signaling pathways such as PI3K/Akt.[3]

This latter point is particularly interesting, as other morpholine-containing compounds have been developed as potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/Akt pathway.[4]

Hypothesized Contribution to Overall Activity

The phenolic hydroxyl group on this compound likely contributes to the molecule's overall biological profile by conferring antioxidant properties and potentially modulating kinase signaling pathways involved in cell growth and inflammation.

Antioxidant_Mechanism cluster_main Cellular Environment ROS Reactive Oxygen Species (ROS) Cell Cellular Components (DNA, Proteins, Lipids) ROS->Cell Attacks Neutralized Neutralized Species ROS->Neutralized Phenol Phenolic Compound Phenol->ROS Donates H+ (Scavenging) Damage Oxidative Damage Cell->Damage

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 4-(Morpholin-4-ylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Molecule of Latent Potential

Foreword: Unveiling the Therapeutic Promise of a Structurally Endowed Molecule

In the landscape of modern drug discovery, the quest for novel chemical entities with therapeutic potential is a perpetual endeavor. The molecule at the center of this guide, 4-(Morpholin-4-ylsulfonyl)phenol, represents a fascinating intersection of three pharmacologically significant motifs: a phenol ring, a sulfonamide linker, and a morpholine moiety. While direct and extensive research on this specific compound is not yet prevalent in publicly accessible literature, a deep dive into the well-established biological activities of its constituent parts allows us to construct a robust hypothesis regarding its potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the theoretical framework supporting the biological relevance of this compound, and providing a detailed roadmap for its synthesis and subsequent biological evaluation.

Deconstruction of a Privileged Scaffold: The Chemical Biology of this compound

The structure of this compound is a deliberate amalgamation of chemical functionalities that have independently demonstrated a wide array of biological activities. Understanding the contribution of each component is paramount to predicting the overall pharmacological profile of the molecule.

  • The Morpholine Ring: A Privileged Pharmacophore: The morpholine ring is a heterocyclic amine that is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties.[1][2] Its presence can improve aqueous solubility, metabolic stability, and bioavailability. Morpholine-containing compounds have exhibited a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3]

  • The Phenol Group: A Versatile Modulator of Biological Systems: Phenolic compounds are ubiquitous in nature and are renowned for their antioxidant, anti-inflammatory, and antimicrobial properties.[4] The hydroxyl group on the aromatic ring can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.

  • The Sulfonamide Linker: A Classic Bioisostere with Enduring Relevance: The sulfonamide group is a key functional group in a multitude of clinically approved drugs, most notably the "sulfa" antibiotics.[5][6] Beyond their antimicrobial actions, sulfonamides are found in drugs with diuretic, anticonvulsant, and anti-inflammatory activities.[6][7] This functional group is a bioisostere of amides and esters, offering a stable and synthetically accessible linker.

The strategic combination of these three motifs in this compound suggests a high probability of synergistic or additive biological effects, making it a compelling candidate for further investigation.

A Proposed Synthetic Pathway

Hypothetical Two-Step Synthesis

A logical approach would begin with the commercially available 4-hydroxybenzenesulfonyl chloride, which can then be reacted with morpholine to yield the target compound.

Step 1: Preparation of 4-Hydroxybenzenesulfonyl Chloride

This intermediate can be prepared from phenol through chlorosulfonation. However, for laboratory-scale synthesis, it is often more practical to source this starting material from a commercial supplier.

Step 2: Sulfonamide Formation

The final step involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic sulfur atom of 4-hydroxybenzenesulfonyl chloride.

G phenol Phenol sulfonyl_chloride 4-Hydroxybenzenesulfonyl Chloride phenol->sulfonyl_chloride Chlorosulfonation chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->sulfonyl_chloride target This compound sulfonyl_chloride->target Nucleophilic Substitution morpholine Morpholine morpholine->target

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 4-hydroxybenzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, cooled to 0 °C in an ice bath, add triethylamine (1.1 equivalents) as a base to neutralize the HCl byproduct.

  • Addition of Amine: Slowly add morpholine (1 equivalent) to the reaction mixture with continuous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Hypothesized Biological Activities and Proposed Screening Protocols

Based on the structural components of this compound, we can hypothesize several potential biological activities. The following sections outline these potential activities and provide detailed protocols for their in vitro evaluation.

Antibacterial Activity

The presence of the sulfonamide moiety strongly suggests potential antibacterial activity. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis in bacteria.

A standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacterial strains.

G start Prepare Serial Dilutions of This compound inoculate Inoculate with Standardized Bacterial Suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read Plates for Visible Growth incubate->read determine_mic Determine MIC (Lowest concentration with no growth) read->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol:

  • Preparation of Compound Stock: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.

  • Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Parameter Description
Assay Broth Microdilution
Endpoint Minimum Inhibitory Concentration (MIC)
Bacterial Strains S. aureus (Gram-positive), E. coli (Gram-negative)
Positive Control Ciprofloxacin
Vehicle Control DMSO
Anti-inflammatory Activity

Both phenolic and morpholine-containing compounds have been reported to possess anti-inflammatory properties. A plausible mechanism could involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.

The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

G seed_cells Seed RAW 264.7 Cells in a 96-well Plate pre_treat Pre-treat Cells with This compound seed_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate Incubate for 24 hours stimulate->incubate measure_no Measure Nitrite Concentration in Supernatant (Griess Assay) incubate->measure_no calculate_inhibition Calculate % Inhibition of NO Production measure_no->calculate_inhibition

Caption: Workflow for assessing anti-inflammatory activity via NO inhibition.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Parameter Description
Assay Nitric Oxide (NO) Inhibition Assay
Cell Line RAW 264.7 Macrophages
Stimulant Lipopolysaccharide (LPS)
Positive Control Dexamethasone
Endpoint IC50 for NO Inhibition
Anticancer Activity

The morpholine ring is a common feature in a number of anticancer drugs. A potential mechanism of action could involve the inhibition of protein kinases or the induction of apoptosis in cancer cells.

The cytotoxic effect of the compound can be evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G seed_cells Seed Cancer Cell Lines in a 96-well Plate treat Treat with Various Concentrations of This compound seed_cells->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_formazan Incubate to Allow Formazan Crystal Formation add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize measure_absorbance Measure Absorbance at 570 nm solubilize->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

Detailed Protocol:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture media.

  • Cell Seeding: Seed the cells into 96-well plates at an optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Parameter Description
Assay MTT Cytotoxicity Assay
Cell Lines MCF-7 (Breast Cancer), A549 (Lung Cancer)
Positive Control Doxorubicin
Endpoint IC50 (Half-maximal Inhibitory Concentration)

Concluding Remarks and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature, a thorough analysis of its structural components provides a strong rationale for its investigation as a potential therapeutic agent. The convergence of the privileged morpholine scaffold, the versatile phenol moiety, and the proven sulfonamide linker suggests a high probability of discovering interesting biological activities, particularly in the realms of antibacterial, anti-inflammatory, and anticancer research.

The experimental protocols detailed in this guide offer a clear and robust starting point for the comprehensive evaluation of this promising molecule. The successful synthesis and subsequent biological screening of this compound could unveil a novel chemical entity with significant therapeutic potential, thereby contributing to the ever-expanding arsenal of compounds for combating human diseases. Further studies could also explore the synthesis and evaluation of a library of analogs to establish a clear structure-activity relationship (SAR) and optimize for potency and selectivity.

References

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Med Res Rev. 2020 Mar;40(2):709-752.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorg Chem. 2020 Mar;96:103578.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. J Biomol Struct Dyn. 2024 May 21:1-24.
  • An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences. 2022;11(6):2218-2231.
  • A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. 2015;3(1):40-51.
  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules. 2020 Jul 22;25(15):3344.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Adv. 2021;11(52):32941-32956.
  • Biological Activities Of Sulfonamides. Indian Journal of Pharmaceutical Sciences. 2005;67(2):151-159.
  • Biological activities of sulfonamides. ResearchGate. 2018.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. 2018;1(1):1-15.

Sources

Unlocking the Therapeutic Potential of 4-(Morpholin-4-ylsulfonyl)phenol: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From a Privileged Scaffold to Therapeutic Promise

In the landscape of modern drug discovery, certain chemical motifs consistently emerge as cornerstones of successful therapeutic agents. The sulfonamide group, a stalwart of medicinal chemistry for nearly a century, and the morpholine ring, a "privileged pharmacophore," are two such entities.[1][2] The compound 4-(Morpholin-4-ylsulfonyl)phenol represents a deliberate convergence of these valuable pharmacophores with a phenolic moiety, suggesting a rich, yet largely unexplored, potential for biological activity.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals poised to investigate the therapeutic utility of this compound. Rather than a simple review of established data—which for this specific molecule is nascent—we present a strategic roadmap for its preclinical exploration. Herein, we delve into the rationale behind hypothesizing potential therapeutic targets, provide detailed, field-tested protocols for target identification and validation, and offer a framework for interpreting the resulting data. Our approach is grounded in the principles of chemical analogy, modern pharmacological screening techniques, and a commitment to rigorous, self-validating experimental design.

Section 1: Deconstructing the Pharmacophore - A Rationale for Target Hypotheses

The structure of this compound is a composite of three key functional groups, each with a well-documented history of interaction with biological targets. Understanding the individual contributions of these components allows us to formulate a logical set of initial hypotheses for its mechanism of action.

  • The Arylsulfonamide Core: The sulfonamide group is a versatile hydrogen bond donor and acceptor, capable of mimicking the transition state of various enzymatic reactions or interacting with key residues in receptor binding pockets.[3] This moiety is central to the activity of a wide array of drugs, including antibacterial agents, diuretics, anticonvulsants, and a growing number of targeted cancer therapies.[1][4] Its presence in this compound strongly suggests potential interactions with enzymes such as carbonic anhydrases, kinases, or proteases.[3]

  • The Morpholine Ring: The morpholine heterocycle is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with target proteins.[2] Its saturated, non-planar structure can occupy hydrophobic pockets while the oxygen atom can act as a hydrogen bond acceptor. This moiety is a common feature in kinase inhibitors, for example, where it often occupies the solvent-exposed region of the ATP-binding site.

  • The Phenolic Group: Phenols are ubiquitous in natural products and synthetic drugs, known for their antioxidant properties and ability to engage in hydrogen bonding and π-stacking interactions.[5] The hydroxyl group can act as both a hydrogen bond donor and acceptor, making it a critical pharmacophoric feature for interaction with a variety of receptors and enzymes. For instance, the phenolic hydroxyl is a key feature in the activity of certain non-steroidal androgen receptor antagonists.[6]

Based on this structural analysis, a primary set of potential therapeutic target classes for this compound can be proposed:

Potential Target Class Rationale based on Structural Features Potential Therapeutic Areas
Protein Kinases The arylsulfonamide and morpholine moieties are common in kinase inhibitors. The overall structure may mimic the hinge-binding region of the ATP pocket.Oncology, Inflammatory Diseases
Carbonic Anhydrases The sulfonamide group is a classic zinc-binding pharmacophore for carbonic anhydrase inhibitors.Glaucoma, Epilepsy, Cancer
Nuclear Receptors The phenolic group is a key interaction motif for certain nuclear receptors, such as the androgen receptor.[6]Oncology (Prostate Cancer)
VEGFR-2 Certain sulfonamide derivatives have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2.[3]Oncology (Anti-angiogenesis)
Bacterial Enzymes While many modern sulfonamides are not primarily antibacterial, this historical activity warrants investigation, particularly in the context of antibiotic potentiation.[7]Infectious Diseases

Section 2: A Strategic Workflow for Target Identification and Validation

The journey from a compound of interest to a validated drug target requires a multi-pronged, iterative approach. The following workflow outlines a logical progression from broad, unbiased screening to specific, hypothesis-driven validation.

Target_Identification_Workflow A Affinity Chromatography-Mass Spectrometry C Recombinant Protein Assays (Enzymatic or Binding) A->C Identified Proteins B Chemical Proteomics (e.g., CETSA, KiNativ) B->C Identified Proteins D Cellular Target Engagement Assays C->D Validated Hits E Phenotypic Screening in Relevant Cell Lines D->E Confirmed Cellular Activity F Animal Models of Disease E->F Promising Cellular Phenotype G Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis F->G

Figure 1: A strategic workflow for the identification and validation of therapeutic targets for this compound.

Phase 1: Unbiased Target Identification

The initial phase aims to cast a wide net to identify proteins that physically interact with this compound without prior bias.

Protocol 2.1.1: Affinity Chromatography-Mass Spectrometry

This classical biochemical technique is a robust method for isolating binding partners from complex biological mixtures.

Causality Behind Experimental Choices:

  • Immobilization Strategy: The phenolic hydroxyl group provides a convenient handle for immobilization onto a solid support (e.g., NHS-activated sepharose beads) with minimal disruption to the core pharmacophore. This preserves the likely binding epitopes for interaction with target proteins.

  • Lysate Choice: The choice of cell lysate (e.g., from a cancer cell line panel, primary immune cells) should be guided by any preliminary phenotypic screening data or hypotheses about the compound's therapeutic area.

  • Elution Strategy: Competitive elution with an excess of free this compound ensures that only specific binding partners are recovered, reducing the background of non-specifically bound proteins.

Step-by-Step Methodology:

  • Ligand Immobilization:

    • Synthesize an appropriate linker-modified version of this compound, if necessary, or directly couple the compound via its phenolic hydroxyl to N-hydroxysuccinimide (NHS)-activated sepharose beads according to the manufacturer's protocol.

    • Prepare a control column with the linker and quenching agent alone to identify proteins that bind non-specifically to the matrix.

  • Protein Extraction:

    • Harvest cells of interest and prepare a native cell lysate using a mild, non-denaturing lysis buffer (e.g., Tris-buffered saline with 0.1% NP-40 and protease/phosphatase inhibitors).

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Chromatography:

    • Incubate the clarified lysate with the ligand-immobilized beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute specifically bound proteins by incubating the beads with a high concentration (e.g., 100 µM) of free this compound.

    • Concentrate the eluate and prepare for mass spectrometry analysis using standard protocols (e.g., in-solution trypsin digestion).

  • Mass Spectrometry and Data Analysis:

    • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify proteins that are significantly enriched in the eluate from the ligand-immobilized beads compared to the control beads.

Phase 2: Hypothesis-Driven Target Validation

Once a list of potential binding partners is generated, the next phase involves validating these interactions using orthogonal, hypothesis-driven assays.

Protocol 2.2.1: Recombinant Protein Assays

These in vitro assays confirm a direct interaction between the compound and a purified protein of interest identified in Phase 1.

Causality Behind Experimental Choices:

  • Assay Format: The choice of assay (e.g., enzymatic inhibition, surface plasmon resonance, isothermal titration calorimetry) depends on the function of the putative target. For a suspected kinase, a radiometric or fluorescence-based kinase inhibition assay is appropriate. For a non-enzymatic protein, a biophysical binding assay is required.

  • Dose-Response Analysis: A full dose-response curve is essential to determine the potency (e.g., IC₅₀ or Kd) of the interaction, which is a critical parameter for assessing the compound's drug-like properties.

Step-by-Step Methodology (Example: Kinase Inhibition Assay):

  • Reagents and Setup:

    • Obtain purified, active recombinant kinase and its corresponding substrate.

    • Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare a reaction buffer containing ATP (at or near its Km concentration for the kinase) and necessary cofactors (e.g., MgCl₂).

  • Kinase Reaction:

    • In a microplate, combine the kinase, substrate, and varying concentrations of the compound.

    • Initiate the reaction by adding the ATP-containing buffer.

    • Incubate for a predetermined time at the optimal temperature for the enzyme.

  • Detection and Analysis:

    • Stop the reaction and quantify the amount of product formed. This can be done using various methods, such as ³²P-ATP incorporation, fluorescence polarization, or a coupled-luminescence assay (e.g., ADP-Glo).

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase_Inhibition_Assay cluster_0 Assay Components cluster_1 Reaction & Detection cluster_2 Data Analysis A Recombinant Kinase E Incubation A->E B Substrate B->E C ATP + Mg²⁺ C->E D This compound (Varying Concentrations) D->E F Quantify Product E->F G Dose-Response Curve F->G H Calculate IC₅₀ G->H

Figure 2: Workflow for a typical in vitro kinase inhibition assay.

Protocol 2.2.2: Cellular Target Engagement Assays

Confirming that the compound interacts with its target in a live-cell context is a critical step in validation.

Causality Behind Experimental Choices:

  • Method Selection: The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method that can be applied to any soluble protein. It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.

  • Temperature Gradient: A precise temperature gradient is necessary to determine the melting temperature (Tm) of the target protein and to observe a statistically significant shift in Tm upon compound treatment.

Step-by-Step Methodology (CETSA):

  • Cell Treatment:

    • Treat intact cells with this compound or a vehicle control for a defined period.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation.

  • Protein Detection and Analysis:

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another specific protein detection method.

    • Plot the fraction of soluble protein against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Section 3: Advancing to In Vivo Models

Following successful in vitro and cellular validation, the final preclinical step is to assess the compound's efficacy and target engagement in a relevant animal model of disease. This phase is beyond the scope of this initial guide but represents the crucial transition from a chemical probe to a potential therapeutic candidate.

Conclusion: A Framework for Discovery

This compound stands as a compound of significant interest, born from the strategic combination of proven pharmacophores. While its specific biological targets remain to be elucidated, the structural alerts within the molecule provide a strong foundation for a hypothesis-driven investigation. The workflows and protocols detailed in this guide offer a rigorous and logical path forward for any research team seeking to unlock its therapeutic potential. By systematically identifying and validating its molecular targets, the scientific community can begin to understand where this promising molecule may one day fit into the landscape of human medicine.

References

  • Patsnap Synapse. Sulfonamide derivatives(3f)
  • Torok, M., & Torok, B. (2019). Sulfonamide derivatives as multi-target agents for complex diseases. Bioorganic & Medicinal Chemistry Letters, 29(16), 2042-2050. [Link]
  • Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 148, 108076. [Link]
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The Structure-Activity Relationship of 4-(Morpholin-4-ylsulfonyl)phenol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(morpholin-4-ylsulfonyl)phenol scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic profiles. The morpholine ring, with its unique physicochemical properties, offers a versatile tool for modulating aqueous solubility, metabolic stability, and target engagement.[1][2] The sulfonyl linkage provides a stable, three-dimensional arrangement for the morpholine and phenyl rings, while the phenolic hydroxyl group serves as a critical hydrogen bond donor and a potential site for further derivatization. This in-depth technical guide explores the structure-activity relationships (SAR) of this compound derivatives across various therapeutic targets. We will delve into the rationale behind specific structural modifications, provide detailed experimental protocols for synthesis and biological evaluation, and present key data to inform the design of next-generation therapeutics based on this versatile scaffold.

Introduction: The Strategic Value of the this compound Core

The morpholine moiety is a cornerstone in drug design, lauded for its ability to improve the drug-like properties of molecules.[1][3] Its incorporation can lead to enhanced aqueous solubility and bioavailability, while the nitrogen atom's pKa of approximately 8.7 can be advantageous for target binding and cellular permeability.[4] When coupled with a phenylsulfonyl group, the resulting scaffold presents a unique combination of rigidity and polarity, allowing for precise orientation of substituents to interact with biological targets. The phenolic hydroxyl group is a key pharmacophoric feature, often participating in crucial hydrogen bonding interactions within enzyme active sites or receptor binding pockets.[5][6] This guide will dissect the SAR of this core structure, providing a roadmap for its effective utilization in drug discovery programs.

Synthetic Strategies: Accessing the this compound Scaffold and its Analogs

The synthesis of the this compound core and its derivatives is typically straightforward, allowing for the rapid generation of compound libraries for SAR studies. A common and efficient method involves the reaction of a protected 4-aminophenol with morpholine-4-sulfonyl chloride, followed by deprotection. For analogs with substitutions on the phenol ring, the corresponding substituted phenols can be used as starting materials.

General Synthesis Workflow

The following diagram illustrates a typical synthetic workflow for accessing this compound and its derivatives.

Synthetic Workflow General Synthetic Route to this compound Analogs A Substituted Phenol B Protection of Hydroxyl Group A->B C Protected Phenol B->C D Nitration C->D E Protected Nitrophenol D->E F Reduction E->F G Protected Aminophenol F->G H Sulfonylation with Morpholine-4-sulfonyl chloride G->H I Protected this compound Analog H->I J Deprotection I->J K Final this compound Analog J->K

Caption: A generalized synthetic pathway for producing diverse analogs.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a step-by-step method for the laboratory-scale synthesis of the parent compound.

Step 1: Synthesis of 4-Acetamidophenol

  • To a solution of 4-aminophenol (1 eq.) in glacial acetic acid, add acetic anhydride (1.1 eq.) dropwise at 0-5 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into ice-cold water and collect the precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 4-acetamidophenol.

Step 2: Chlorosulfonylation of 4-Acetamidophenol

  • Add 4-acetamidophenol (1 eq.) portion-wise to an excess of chlorosulfonic acid (5-10 eq.) at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 3-4 hours.

  • Carefully pour the mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain 4-acetamido-3-chlorosulfonylphenol.

Step 3: Sulfonamide Formation

  • Dissolve the chlorosulfonylated intermediate (1 eq.) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C and add morpholine (2.2 eq.) dropwise.

  • Stir the reaction at room temperature overnight.

  • Wash the organic layer with water, brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude sulfonamide.

Step 4: Hydrolysis of the Acetamide

  • Reflux the crude sulfonamide in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the final product by column chromatography on silica gel to afford this compound.

Structure-Activity Relationship (SAR) Analysis

The this compound scaffold has been successfully employed in the development of inhibitors for various enzyme families and as ligands for different receptors. The following sections detail the SAR for key therapeutic targets.

Kinase Inhibitors

The morpholine-sulfonyl-phenyl moiety is a common feature in many kinase inhibitors, where the morpholine often occupies the solvent-exposed region of the ATP-binding site, and the phenol engages in critical hydrogen bonds.

Studies on sulfonyl-morpholino-pyrimidines as mTOR inhibitors have highlighted the importance of a hydrogen bond donor at the 4-position of the phenyl ring.[7]

CompoundR-group on Phenyl RingmTOR IC50 (nM)PI3Kα IC50 (nM)
1 H150>10000
19 1H-Indol-5-yl105000
32 (3-methyl-ureido)52500

Data synthesized from literature reports.[7]

SAR Insights:

  • Phenolic Hydroxyl is Crucial: Replacement of the phenol with an unsubstituted phenyl ring (Compound 1) results in a significant loss of potency.

  • Hydrogen Bond Donor at Position 4: The introduction of an indole (Compound 19) or a urea moiety (Compound 32) at the 4-position of the phenyl ring, which can act as a hydrogen bond donor, dramatically increases mTOR inhibitory activity.[7] This suggests a key interaction with the kinase hinge region.

  • Morpholine Ring: The morpholine group is generally well-tolerated and contributes to favorable physicochemical properties. Modifications to this ring are less explored in this series.

A series of 4-morpholinopyrrolopyrimidine derivatives has been developed as potent PI3K inhibitors. While not a direct this compound, the 4-morpholino-phenyl motif is a key component.

CompoundModificationsPI3Kα IC50 (nM)mTOR IC50 (nM)
9 Pyrrolopyrimidine core15>1000
46 Phenylurea side chain510
48 Benzamide side chain812

Data synthesized from literature reports.[8]

SAR Insights:

  • Morpholine as a Solubility Enhancer: The morpholine moiety is often incorporated to improve the solubility and overall drug-like properties of these kinase inhibitors.[1][8]

  • Dual Inhibition: By modifying the substituents on the core scaffold, it is possible to achieve dual PI3K/mTOR inhibition (Compounds 46 and 48), which can be advantageous in cancer therapy.[8]

Caspase-3 Inhibitors

The 4-(morpholine-4-sulfonyl)phenyl moiety has been incorporated into pyrrolo[3,4-c]quinoline-1,3-diones to generate potent caspase-3 inhibitors.

CompoundR-group on Quinoline RingCaspase-3 IC50 (nM)
Derivative 1 H>1000
Derivative 2 4-Methyl23
Derivative 3 4-Phenyl27

Data synthesized from literature reports.

SAR Insights:

  • Hydrophobic Substituents are Favorable: The introduction of small hydrophobic groups, such as methyl or phenyl, at the 4-position of the quinoline ring significantly enhances inhibitory activity against caspase-3. This suggests the presence of a hydrophobic pocket in the enzyme's active site that can be exploited for improved binding.

  • Morpholine Sulfonyl Group: This group is critical for activity, likely involved in key interactions with the enzyme.

Anticancer Agents

Derivatives of 4-(phenylsulfonyl)morpholine have shown promising activity against triple-negative breast cancer (TNBC).

CompoundSubstitution on Phenyl RingMDA-MB-231 IC50 (µM)
Parent Unsubstituted>10
GL24 (4m) Specific substitution pattern0.90

Data synthesized from literature reports.

SAR Insights:

  • Substitution on the Phenyl Ring is Key: The anticancer activity is highly dependent on the substitution pattern on the phenyl ring. The specific substitutions in GL24 lead to a significant increase in potency.

  • Mechanism of Action: GL24 induces endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals, leading to cell-cycle arrest and apoptosis.

Pharmacokinetic Profile: The Role of the Morpholine Moiety

A key driver for incorporating the this compound scaffold is the anticipated improvement in pharmacokinetic (PK) properties. The morpholine ring generally imparts favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[1][9]

General ADME Considerations
  • Solubility: The morpholine group typically enhances aqueous solubility, which can improve oral bioavailability.[4]

  • Metabolic Stability: The morpholine ring can be a site of metabolism, often undergoing oxidation. However, its presence can also block metabolism at other sites in the molecule, leading to an overall improvement in metabolic stability.[3][10]

  • Permeability: The balance of lipophilicity and hydrophilicity imparted by the morpholine-sulfonyl-phenol core can be tuned to achieve optimal cell permeability.[11]

In Vitro ADME Assays: A Standard Workflow

A systematic evaluation of the ADME properties of new analogs is crucial. The following workflow outlines a standard cascade of in vitro assays.

ADME Workflow In Vitro ADME Profiling Cascade A Aqueous Solubility C Caco-2 Permeability A->C B LogD7.4 B->C D Microsomal Stability (Human, Rat) C->D E CYP450 Inhibition D->E F Plasma Protein Binding E->F G Candidate Selection for In Vivo PK F->G

Caption: A typical workflow for assessing the ADME properties of new compounds.

Conclusion and Future Directions

The this compound scaffold is a powerful tool in the medicinal chemist's arsenal. Its predictable synthetic accessibility and favorable influence on physicochemical and pharmacokinetic properties make it an attractive starting point for the design of novel therapeutics. The SAR studies highlighted in this guide demonstrate that modifications to the phenyl ring are a particularly fruitful avenue for optimizing potency and selectivity against a range of biological targets.

Future efforts in this area should focus on:

  • Exploring a wider range of substitutions on both the phenyl and morpholine rings to further probe the chemical space.

  • Systematic investigation of the impact of stereochemistry within the morpholine ring, where applicable.

  • Application of computational modeling to better understand the binding modes of these compounds and to guide the design of new analogs with improved target engagement.

  • Comprehensive in vivo evaluation of promising candidates to validate their therapeutic potential.

By leveraging the insights presented in this guide, researchers can continue to unlock the full potential of the this compound scaffold in the development of safe and effective medicines.

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A Technical Guide to 4-(Morpholin-4-ylsulfonyl)phenol Derivatives and Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(morpholin-4-ylsulfonyl)phenol scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a range of potent and selective therapeutic agents. Its unique combination of a hydrogen-bond-donating phenol, a metabolically robust morpholine ring, and a sulfonamide linker provides a versatile framework for targeting various biological macromolecules. This guide delves into the core aspects of this chemical series, with a particular focus on its most prominent application: the inhibition of Aurora kinases for oncology. We will explore the synthesis, mechanism of action, structure-activity relationships (SAR), and key experimental protocols necessary for the evaluation of these compounds, providing a comprehensive resource for researchers in the field.

Introduction: The Significance of the Morpholinylsulfonyl Phenol Core

The morpholine heterocycle is a common motif in drug design, often incorporated to improve the pharmacokinetic profile of a molecule, such as enhancing aqueous solubility and metabolic stability.[1] When combined with a phenol and a sulfonamide linker, the resulting this compound core offers a trifecta of functionality. The phenol group can act as a critical hydrogen bond donor, anchoring the molecule in a target's active site. The sulfonamide provides a rigid, three-dimensional geometry and additional hydrogen bonding opportunities.[2] The morpholine ring, typically solvent-exposed, can be modified to fine-tune physical properties without disrupting core binding interactions.[3]

While this scaffold has been explored for various targets, its most significant impact has been in the development of kinase inhibitors, particularly against the Aurora kinase family, which are key regulators of mitosis and are frequently overexpressed in cancer cells.[4][5] A prime example is Tozasertib (MK-0457/VX-680) , a potent pan-Aurora kinase inhibitor built upon this core structure.[6][7]

Synthetic Strategies

The synthesis of this compound derivatives is typically convergent, involving the coupling of two key fragments: a substituted phenol and an elaborated amine or heterocyclic component. A generalized, robust synthetic workflow is outlined below.

General Synthesis Workflow

The primary route involves the reaction of a suitably protected 4-aminophenol derivative with a sulfonyl chloride, followed by coupling to the final elaborated fragment.

G cluster_0 Part 1: Sulfonamide Formation cluster_1 Part 2: Core Elaboration (Example: Tozasertib analog) A 4-Aminophenol B Protection (e.g., MOM-Cl) A->B Protect Hydroxyl C Protected Phenol B->C D Chlorosulfonic Acid C->D Sulfonylation E 4-(Chlorosulfonyl)phenol derivative D->E F Morpholine E->F Amine Coupling G 4-(Morpholinosulfonyl)phenol derivative F->G H G (from Part 1) I Functionalization (e.g., Thiolation) H->I J Activated Phenol I->J K Substituted Pyrimidine (e.g., dichloropyrimidine) J->K SNAr Reaction L Coupled Intermediate K->L M Final Amine (e.g., methyl-pyrazole-amine) L->M Second SNAr Reaction N Final Product (Tozasertib Analog) M->N

Caption: Generalized synthetic workflow for Tozasertib-like analogs.

Key Experimental Considerations
  • Protecting Groups: The phenolic hydroxyl group is often protected (e.g., as a methoxymethyl ether) to prevent side reactions during the sulfonylation and coupling steps. This group must be readily removable in the final step.

  • Sulfonylation: The reaction of the protected aminophenol with chlorosulfonic acid is highly exothermic and must be performed at low temperatures with careful control of stoichiometry to generate the key sulfonyl chloride intermediate.

  • Coupling Reactions: Subsequent elaborations, particularly for kinase inhibitors like Tozasertib, often involve sequential nucleophilic aromatic substitution (SNAr) reactions on a heterocyclic core, such as a pyrimidine.[8] The order of addition of nucleophiles is critical and dictated by the electronics of the heterocyclic ring.

Mechanism of Action: Aurora Kinase Inhibition

The primary mechanism of action for the most prominent derivatives, such as Tozasertib, is the potent inhibition of the Aurora kinase family (Aurora A, B, and C).[4][9] These serine/threonine kinases are essential for proper cell division, playing critical roles in centrosome maturation, spindle formation, and cytokinesis.[4]

Signaling Pathway and Point of Intervention

By inhibiting Aurora kinases, these compounds disrupt the mitotic process, leading to a cascade of events that culminates in apoptosis (programmed cell death) in rapidly dividing cancer cells.[7]

Prophase Prophase (Centrosome Separation) Metaphase Metaphase (Chromosome Alignment) Prophase->Metaphase Mitotic Progression Anaphase Anaphase (Sister Chromatid Separation) Metaphase->Anaphase Spindle Checkpoint Apoptosis Apoptosis (Cell Death) Metaphase->Apoptosis Failure leads to Inhibitor 4-(Morpholin-4-ylsulfonyl) phenol Derivative (e.g., Tozasertib) AurA Aurora A Inhibitor->AurA Inhibition AurB Aurora B Inhibitor->AurB Inhibition AurA->Prophase Regulates AurB->Metaphase Regulates

Caption: Mechanism of action via Aurora kinase inhibition.

The inhibition of Aurora A leads to defects in centrosome separation and spindle assembly, while inhibition of Aurora B disrupts the spindle assembly checkpoint and cytokinesis. This dual action results in cells accumulating with a 4N DNA content, failing to complete mitosis, and ultimately undergoing apoptosis.[9]

Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For the this compound scaffold, extensive research has elucidated the roles of its different components.[10]

Key SAR Insights for Aurora Kinase Inhibitors
Moiety/PositionObservationRationale
Phenol Hydroxyl Group Essential for high-potency binding. Removal or substitution dramatically reduces activity.Acts as a key hydrogen bond donor to the hinge region of the kinase active site, a common anchoring point for Type I kinase inhibitors.
Morpholine Ring Generally well-tolerated. Modifications can be used to tune solubility and metabolic stability.Typically projects out of the active site into the solvent-exposed region, allowing for modification without disrupting core binding interactions.[3]
Linker to Heterocycle A thioether linkage (as in Tozasertib) is often optimal.Provides the correct geometry and spacing to position the core scaffold and the elaborated heterocycle within the ATP-binding pocket.
Substituents on Core Small alkyl or halo substituents on the phenol ring can sometimes improve potency or selectivity.Can fill small hydrophobic pockets within the active site or alter the electronics of the phenol, influencing its pKa and hydrogen bonding strength.[11]
Elaborated Heterocycle This is the primary site for modulating potency and selectivity. (e.g., the substituted pyrimidine in Tozasertib).Interacts with the specificity pockets and ribose-binding region of the kinase, allowing for discrimination between different kinases.[8]

Experimental Protocols

Validating the activity of novel derivatives requires a cascade of robust in vitro and cell-based assays. The following protocols represent a standard workflow for characterizing a potential kinase inhibitor based on this scaffold.

Experimental Screening Cascade

Start Synthesized Compound Assay1 In Vitro Kinase Assay (e.g., TR-FRET) Start->Assay1 Decision1 Potent? (IC50 < 100 nM) Assay1->Decision1 Assay2 Cell-Based Proliferation Assay (e.g., MTT / CellTiter-Glo) Decision1->Assay2 Yes Stop Discard or Redesign Decision1->Stop No Decision2 Active? (GI50 < 1 µM) Assay2->Decision2 Assay3 Target Engagement Assay (e.g., Western Blot for p-Histone H3) Decision2->Assay3 Yes Decision2->Stop No Decision3 On-Target? Assay3->Decision3 End Lead Candidate for In Vivo Studies Decision3->End Yes Decision3->Stop No

Caption: Standard experimental cascade for inhibitor validation.

Protocol: In Vitro Aurora Kinase Inhibition Assay (TR-FRET)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Reagents : Recombinant Aurora A/B kinase, biotinylated peptide substrate, ATP, LanthaScreen™ Tb-anti-His antibody (donor), and GFP-Streptavidin (acceptor).

  • Preparation : Serially dilute the test compound in DMSO, then further dilute into the kinase reaction buffer.

  • Reaction : In a 384-well plate, combine the kinase, test compound, and peptide substrate.

  • Initiation : Add ATP to start the phosphorylation reaction. Incubate at room temperature for 60 minutes.

  • Detection : Add a solution containing the Tb-antibody and GFP-Streptavidin. This solution also contains EDTA to stop the kinase reaction. Incubate for 60 minutes.

  • Readout : Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The ratio of acceptor (GFP) to donor (Terbium) emission is calculated.

  • Analysis : A decrease in the FRET signal indicates inhibition of substrate phosphorylation. Plot the signal versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

  • Controls : Include "no enzyme" and "DMSO only" (vehicle) controls for data normalization.

Protocol: Cell-Based Proliferation Assay (MTT)

This assay determines the effect of the compound on the viability and proliferation of cancer cell lines.

  • Cell Seeding : Seed cancer cells (e.g., HCT-116, HeLa) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).

  • Incubation : Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization : Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Readout : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Normalize the absorbance values to the vehicle control and plot against compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).[12]

Pharmacokinetics and Drug Metabolism (ADME)

The sulfonamide group and the morpholine ring generally confer favorable pharmacokinetic properties.[13][14]

  • Absorption : Most sulfonamides are readily absorbed orally.[13]

  • Distribution : They distribute throughout the body.[13]

  • Metabolism : Metabolism primarily occurs in the liver. The morpholine ring is relatively resistant to oxidative metabolism, which can improve metabolic stability. However, the phenol group is susceptible to glucuronidation or sulfation.

  • Excretion : Excretion is mainly through the kidneys.[13]

Key Consideration : To avoid crystalluria, a potential side effect of sulfonamides, adequate patient hydration is important in preclinical and clinical settings.[13]

Conclusion and Future Outlook

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of targeted therapeutics, particularly in oncology. The success of compounds like Tozasertib underscores the value of this core in generating potent and selective kinase inhibitors. Future research will likely focus on decorating this scaffold to target other kinase families, developing inhibitors with novel resistance-breaking mechanisms, and exploring its potential in other therapeutic areas such as inflammation and neurodegenerative diseases, where kinase signaling also plays a critical role. The inherent "drug-like" properties of this scaffold ensure it will remain a valuable tool in the medicinal chemist's arsenal for years to come.

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  • PubMed Central. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. [Link]
  • PubMed Central. Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. [Link]

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An In-Depth Technical Guide to 4-(Morpholin-4-ylsulfonyl)phenol: From Inferred Origins to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(Morpholin-4-ylsulfonyl)phenol, a molecule at the intersection of classic sulfonamide chemistry and the enduring utility of the morpholine scaffold. While a singular, seminal publication marking its discovery remains elusive in the readily accessible scientific literature, its chemical structure and the historical context of medicinal chemistry allow for a robust reconstruction of its likely origins and synthetic evolution. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this compound's history, synthesis, and therapeutic potential.

Part 1: The Genesis of a Scaffold - A Historical Perspective

The story of this compound is intrinsically linked to two significant streams of pharmaceutical development: the dawn of sulfonamide antibiotics and the rise of morpholine as a privileged pharmacophore.

The Sulfonamide Revolution

The journey of sulfonamides began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. This groundbreaking discovery, which earned Gerhard Domagk the 1939 Nobel Prize in Physiology or Medicine, revealed that the in vivo cleavage of the azo dye Prontosil released the active metabolite, sulfanilamide. This unlocked a new era of chemotherapy and spurred the synthesis of thousands of sulfonamide derivatives in a quest for improved efficacy, broader spectrum of activity, and better safety profiles.[1] The fundamental structure, a sulfonyl group attached to an aniline-like moiety, proved to be remarkably versatile, leading to drugs that targeted a wide array of ailments beyond bacterial infections, including diuretics, antidiabetic agents, and anti-inflammatory drugs.[1]

Morpholine: A Privileged Structure in Medicinal Chemistry

Morpholine, a simple heterocycle containing both an ether and a secondary amine functional group, has become a ubiquitous building block in modern drug discovery.[2][3] Its appeal lies in its favorable physicochemical properties. The presence of the oxygen atom and the boat-chair conformation of the ring can enhance aqueous solubility and improve the pharmacokinetic profile of a drug candidate.[4] The nitrogen atom provides a convenient handle for synthetic modification and can act as a hydrogen bond acceptor. The morpholine moiety is a key component in numerous approved drugs, where it can contribute to target binding, modulate metabolic stability, and improve overall drug-like properties.[1][2]

The convergence of these two fields—the established therapeutic potential of sulfonamides and the advantageous properties of the morpholine ring—logically leads to the exploration of compounds like this compound. The combination of a phenol, a sulfonamide, and a morpholine ring presents a scaffold with multiple points for interaction with biological targets and for synthetic diversification.

Part 2: The Synthesis of this compound - A Reconstructed Protocol

While the original synthesis of this compound (CAS Number: 3077-65-4) is not definitively documented in a landmark paper, its preparation can be reliably inferred from well-established chemical principles. The most probable and historically relevant synthetic route involves the reaction of a suitably protected phenol-derived sulfonyl chloride with morpholine.

Logical Synthesis Pathway

The following diagram illustrates a plausible and efficient synthetic workflow for the preparation of this compound.

G phenol Phenol intermediate1 4-Hydroxybenzenesulfonyl chloride phenol->intermediate1 Sulfonation chlorosulfonic_acid Chlorosulfonic Acid (ClSO3H) chlorosulfonic_acid->intermediate1 product This compound intermediate1->product Sulfonamide Formation morpholine Morpholine morpholine->product base Base (e.g., Pyridine) base->product Acid Scavenger

Caption: A plausible synthetic route to this compound.

Step-by-Step Experimental Protocol

The following protocol is a representative, detailed methodology for the synthesis of this compound, based on established sulfonylation reactions.

Step 1: Synthesis of 4-Hydroxybenzenesulfonyl Chloride

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place phenol (1 equivalent). The reaction should be conducted in an ice bath to maintain a low temperature.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2-3 equivalents) dropwise to the phenol. The temperature should be carefully monitored and maintained between 0 and 5 °C. This exothermic reaction generates hydrogen chloride gas.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The 4-hydroxybenzenesulfonyl chloride will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum. The crude product can be used directly in the next step or recrystallized from a suitable solvent if higher purity is required.

Causality Behind Experimental Choices:

  • Excess Chlorosulfonic Acid: An excess of chlorosulfonic acid is used to ensure the complete conversion of phenol and to act as the solvent for the reaction.

  • Low Temperature: The reaction is highly exothermic. Maintaining a low temperature is crucial to prevent the formation of side products, such as diphenyl sulfones, and to control the reaction rate.

  • Quenching on Ice: Pouring the reaction mixture onto ice serves to hydrolyze the excess chlorosulfonic acid and to precipitate the product, which is sparingly soluble in water.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve the 4-hydroxybenzenesulfonyl chloride (1 equivalent) in a suitable solvent, such as dichloromethane or tetrahydrofuran.

  • Addition of Morpholine and Base: To this solution, add morpholine (1.1 equivalents) and a base, such as pyridine or triethylamine (1.2 equivalents), at 0 °C. The base is necessary to neutralize the hydrochloric acid that is formed during the reaction.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: Once the reaction is complete, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the excess base and morpholine, followed by a wash with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Causality Behind Experimental Choices:

  • Use of a Base: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid. A non-nucleophilic base is required to scavenge this acid, driving the reaction to completion and preventing the protonation of the morpholine, which would render it non-nucleophilic.

  • Solvent Choice: Aprotic solvents like dichloromethane or tetrahydrofuran are used as they do not react with the sulfonyl chloride.

Part 3: Physicochemical and Biological Profile

Quantitative Data Summary

PropertyValueSource
CAS Number 3077-65-4Sigma-Aldrich
Molecular Formula C₁₀H₁₃NO₄SSigma-Aldrich
Molecular Weight 243.28 g/mol Sigma-Aldrich
Appearance White to off-white solidInferred
Melting Point 153-161 °C[5]
Known and Potential Biological Activities

While the initial purpose for the synthesis of this compound is not explicitly documented, recent scientific investigations have begun to explore its biological activities. The presence of the sulfonamide and morpholine moieties suggests potential applications in various therapeutic areas.

  • Anticancer Activity: Recent studies have investigated the potential of 4-(phenylsulfonyl)morpholine derivatives as anticancer agents. For instance, a 2024 study reported the synthesis of novel derivatives that exhibited inhibitory effects against triple-negative breast cancer cells. While this study did not use this compound directly as the active agent, it highlights the potential of this core scaffold in oncology research.

  • Antimicrobial and Modulating Activity: A study investigated the antimicrobial and modulating activity of a related compound, 4-(Phenylsulfonyl) morpholine, against various bacterial and fungal strains. Although the compound itself did not show significant direct antimicrobial activity, it demonstrated the ability to modulate the action of aminoglycoside antibiotics against Pseudomonas aeruginosa. This suggests that this compound could be explored for similar synergistic effects with existing antibiotics.

  • Enzyme Inhibition: The sulfonamide group is a well-known pharmacophore for inhibiting various enzymes, including carbonic anhydrases and kinases. The phenol group can also participate in hydrogen bonding interactions with protein targets. This structural combination makes this compound an interesting candidate for screening against a variety of enzymatic targets.

Part 4: Future Directions and Conclusion

This compound stands as a testament to the enduring legacy of sulfonamide chemistry and the strategic incorporation of privileged structures like morpholine in drug design. Although its specific historical origins are not clearly delineated in the scientific literature, its synthesis is straightforward and based on well-understood organic chemistry principles.

The future of research on this compound and its derivatives is promising. The recent interest in its scaffold for anticancer applications opens up new avenues for medicinal chemistry exploration. Further investigations into its potential as an antimicrobial modulator, an enzyme inhibitor, or a building block for more complex bioactive molecules are warranted. The synthesis of a focused library of derivatives with modifications to the phenolic hydroxyl group or the aromatic ring could lead to the discovery of novel therapeutic agents.

References

  • Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. ACS Med. Chem. Lett.2016, 7 (3), 277–282. [Link]
  • Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. ACS Med. Chem. Lett.2016, 7 (3), 277–282. [Link]
  • Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. ACS Med. Chem. Lett.2016, 7 (3), 277–282. [Link]
  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Macmillan Group - Princeton University. [Link]
  • Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2; The Royal Society of Chemistry, 2016; pp 123–138. [Link]
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chem. Neurosci.2021, 12 (3), 359–372. [Link]
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorg. Chem.2020, 96, 103578. [Link]
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorg. Chem.2020, 96, 103578. [Link]
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Med. Res. Rev.2020, 40 (2), 709–752. [Link]
  • Morpholine. Wikipedia. [Link]
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  • 4-(4-MORPHOLINYLSULFONYL)PHENOL. Cenmed. [Link]
  • Color photothermographic elements comprising phenolic thermal solvents.

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The Pharmacophore in Focus: A Technical Guide to 4-(Morpholin-4-ylsulfonyl)phenol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that exhibit binding affinity to multiple biological targets—is a cornerstone of modern drug discovery. The 4-(Morpholin-4-ylsulfonyl)phenol moiety has emerged as a compelling pharmacophore, a key structural component responsible for a molecule's biological activity. This technical guide provides an in-depth exploration of this pharmacophore, from its fundamental chemical attributes to its application in the design of targeted therapeutics. We will delve into the synthesis, structure-activity relationships (SAR), and the critical interactions that underpin its efficacy against a range of biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.

The Anatomy of a Pharmacophore: Deconstructing this compound

The this compound scaffold is a unique amalgamation of three key functional groups, each contributing distinct physicochemical properties that are crucial for its role as a pharmacophore.

  • The Phenolic Hydroxyl Group: This acidic proton donor is a critical feature for establishing hydrogen bond interactions with the amino acid residues of target proteins. Its position on the phenyl ring influences its pKa and, consequently, its ability to engage in these vital binding events.

  • The Sulfonamide Linker: The sulfonamide group is a well-established pharmacophoric element in its own right. It is a rigid and polar linker that can act as a hydrogen bond acceptor through its sulfonyl oxygens. Furthermore, the sulfur atom can participate in non-covalent interactions, and the geometry of the sulfonamide can influence the overall conformation of the molecule.

  • The Morpholine Ring: The morpholine moiety is a saturated heterocycle that imparts several favorable properties. Its nitrogen atom is basic and can act as a hydrogen bond acceptor, while the ether oxygen can also participate in hydrogen bonding. The chair conformation of the morpholine ring provides a three-dimensional structure that can be optimized for specific binding pockets. Crucially, the morpholine group often enhances the aqueous solubility and metabolic stability of a drug candidate, improving its pharmacokinetic profile.

A pharmacophore model for this scaffold highlights these key features: a hydrogen bond donor (phenol), hydrogen bond acceptors (sulfonyl oxygens and morpholine nitrogen/oxygen), and an aromatic ring capable of pi-stacking and hydrophobic interactions.

Logical Relationship of Pharmacophoric Features

G cluster_molecule This compound cluster_features Pharmacophoric Features Phenol Phenolic -OH HBD Hydrogen Bond Donor Phenol->HBD Donates proton Hydrophobic Hydrophobic/Aromatic Region Phenol->Hydrophobic Pi-stacking/ hydrophobic interactions Sulfonyl Sulfonyl Group HBA Hydrogen Bond Acceptor Sulfonyl->HBA Accepts H-bond Morpholine Morpholine Ring Morpholine->HBA Accepts H-bond Solubility Solubility/PK Modulator Morpholine->Solubility Enhances properties

Caption: Key pharmacophoric contributions of the this compound scaffold.

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of this compound is a critical first step in the development of novel drug candidates. The following protocol outlines a reliable method for its preparation.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Hydroxybenzenesulfonyl chloride

  • Morpholine

  • Triethylamine (Et3N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Addition of Base and Amine: To the stirred solution, add triethylamine (1.2 eq). Cool the reaction mixture to 0 °C using an ice bath.

  • Nucleophilic Substitution: Slowly add morpholine (1.1 eq) dropwise to the reaction mixture. The addition should be controlled to maintain the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO4. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis Workflow

G Start 4-Hydroxybenzenesulfonyl Chloride + Morpholine Reaction Reaction in DCM with Et3N at 0°C to RT Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of the core scaffold.

Biological Targets and Therapeutic Applications

The this compound pharmacophore has demonstrated activity against a variety of biological targets, highlighting its therapeutic potential in several disease areas.

Caspase-3 Inhibition and Apoptosis Induction

One of the most significant applications of this scaffold is in the development of caspase-3 inhibitors. Caspase-3 is a key executioner caspase in the apoptotic pathway, and its modulation is a critical therapeutic strategy in cancer. Derivatives of this compound have been shown to be potent inhibitors of caspase-3, with IC50 values in the nanomolar range[1]. The morpholine and sulfonyl groups are thought to interact with the active site of the enzyme, while the substituted phenol can be modified to enhance potency and selectivity.

Simplified Caspase-3 Apoptotic Pathway

G Apoptotic_Stimulus Apoptotic Stimulus Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Apoptotic_Stimulus->Initiator_Caspases Caspase_3 Caspase-3 (Executioner Caspase) Initiator_Caspases->Caspase_3 Activation Substrates Cellular Substrates Caspase_3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Inhibitor This compound Derivative Inhibitor->Caspase_3 Inhibition

Caption: Inhibition of the caspase-3 pathway by this compound derivatives.

Targeting Triple-Negative Breast Cancer (TNBC)

Recent studies have highlighted the potential of 4-(phenylsulfonyl)morpholine derivatives in the treatment of triple-negative breast cancer (TNBC), an aggressive and difficult-to-treat form of breast cancer[2]. These compounds have been shown to induce multipathway regulation, leading to cell-cycle arrest and apoptosis in TNBC cells. The pharmacophore plays a crucial role in interacting with key signaling pathways involved in TNBC progression.

Modulation of Antibiotic Activity

Interestingly, the 4-(phenylsulfonyl)morpholine scaffold has also been investigated for its ability to modulate the activity of existing antibiotics against multidrug-resistant bacteria[3]. While not exhibiting potent intrinsic antimicrobial activity, it can potentiate the effects of aminoglycoside antibiotics against Gram-negative bacteria, suggesting a role in combating antibiotic resistance.

Structure-Activity Relationship (SAR) Studies

The systematic modification of the this compound scaffold has provided valuable insights into its structure-activity relationships.

Modification Position Effect on Activity Rationale Reference
Substitution on the Phenyl RingOrtho to PhenolCan increase or decrease activity depending on the substituent. Bulky groups may cause steric hindrance.Fine-tuning of electronic properties and steric interactions within the binding pocket.[1]
Substitution on the Phenyl RingMeta to PhenolOften well-tolerated and can be used to modulate physicochemical properties.Exploration of additional binding interactions and optimization of ADME properties.[2]
Modification of the Morpholine RingSubstitution on the ringCan impact potency and selectivity.Altering the three-dimensional shape to better fit the target's binding site.
Replacement of the PhenolEsterification or EtherificationGenerally leads to a decrease in activity for targets requiring a hydrogen bond donor.The phenolic hydroxyl is often a key pharmacophoric feature for hydrogen bonding.

Table 1: Summary of Structure-Activity Relationships for this compound Derivatives.

Experimental Evaluation of Biological Activity

The biological activity of compounds containing the this compound pharmacophore can be assessed using a variety of in vitro assays.

Experimental Protocol: Caspase-3/7 Activity Assay (Luminescent)

This protocol is adapted from commercially available kits and provides a robust method for measuring caspase-3 and -7 activity.

Materials:

  • Caspase-Glo® 3/7 Reagent (or equivalent)

  • White-walled multiwell plates suitable for luminescence measurements

  • Cell culture medium

  • Test compounds and vehicle control

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds. Include a vehicle-only control. Incubate for the desired treatment period (e.g., 24-48 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the fold change in caspase activity relative to the vehicle control. Determine the IC50 value for each compound.

Caspase Activity Assay Workflow

G Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Test Compounds Cell_Seeding->Compound_Treatment Reagent_Addition Add Caspase-Glo® Reagent Compound_Treatment->Reagent_Addition Incubation Incubate at RT Reagent_Addition->Incubation Measurement Measure Luminescence Incubation->Measurement

Caption: Workflow for a typical luminescent caspase activity assay.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and privileged pharmacophore in drug discovery. Its unique combination of hydrogen bonding capabilities, structural rigidity, and favorable pharmacokinetic properties makes it an attractive starting point for the design of novel therapeutics. The demonstrated activity against key targets in oncology and infectious diseases underscores its broad therapeutic potential.

Future research in this area should focus on:

  • Expansion of the Target Space: Exploring the activity of this pharmacophore against a wider range of biological targets, including kinases, proteases, and GPCRs.

  • Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to design next-generation inhibitors with enhanced potency and selectivity.

  • Optimization of ADME Properties: Further refining the scaffold to improve drug-like properties, such as oral bioavailability and metabolic stability.

By continuing to explore and understand the intricacies of the this compound pharmacophore, the scientific community can unlock its full potential in the development of innovative and effective medicines for a multitude of human diseases.

References

  • Chen, Y. L., et al. (2024). Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. Archiv der Pharmazie, 357(5), e2300435. [Link]
  • Krasavin, M., et al. (2005). Synthesis and structure-activity relationship of 4-substituted 2-(2-acetyloxyethyl)-8-(morpholine-4-sulfonyl)pyrrolo[3,4-c]quinoline-1,3-diones as potent caspase-3 inhibitors. Journal of Medicinal Chemistry, 48(11), 3680-3683. [Link]
  • de Oliveira, A. C., et al. (2015). Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1735-1740. [Link]

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The Emerging Role of 4-(Morpholin-4-ylsulfonyl)phenol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(morpholin-4-ylsulfonyl)phenol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. This technical guide provides an in-depth analysis of this core moiety, delineating its synthesis, physicochemical properties, and established applications. We will explore its role as a versatile pharmacophore in the design of novel therapeutics, with a particular focus on its utility in the development of caspase-3 inhibitors for apoptosis induction, novel agents targeting triple-negative breast cancer, and as a modulator of antibiotic efficacy. This guide will further detail relevant experimental protocols, structure-activity relationships, and the underlying mechanistic principles that govern its biological activity, offering a comprehensive resource for researchers engaged in drug discovery and development.

Introduction: The Strategic Integration of Morpholine and Phenol Moieties

The confluence of a morpholine ring and a phenol group within a single molecular framework, linked by a sulfonyl bridge, creates a unique chemical entity with advantageous properties for drug design. The morpholine moiety, a saturated heterocycle, is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor.[1][2] The phenol group, a common pharmacophoric element, can participate in crucial hydrogen bonding interactions with biological targets and serves as a versatile handle for further chemical modification.[3] The sulfonamide linker offers a rigid and stable connection, orienting the two key functional groups in a defined spatial arrangement. This combination of features makes this compound a compelling starting point for the development of novel therapeutic agents.

Synthesis and Physicochemical Characterization

A robust and reproducible synthetic route is paramount for the exploration of any chemical scaffold in medicinal chemistry. While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in a single source, a chemically sound and precedented pathway can be constructed based on established methodologies for the synthesis of phenolsulfonic acids and their subsequent amidation.

Proposed Synthetic Pathway

The most logical synthetic approach involves a three-step sequence starting from phenol:

  • Sulfonation of Phenol: Phenol is treated with concentrated sulfuric acid to yield 4-hydroxybenzenesulfonic acid.[4][5] This reaction typically requires elevated temperatures to favor the formation of the para-substituted product.

  • Formation of the Sulfonyl Chloride: The resulting 4-hydroxybenzenesulfonic acid is then converted to its corresponding sulfonyl chloride, 4-hydroxybenzenesulfonyl chloride. This is commonly achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Amidation with Morpholine: The final step involves the reaction of 4-hydroxybenzenesulfonyl chloride with morpholine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct, yielding the desired this compound.

Synthesis_Pathway Phenol Phenol SulfonicAcid 4-Hydroxybenzenesulfonic acid Phenol->SulfonicAcid H₂SO₄ SulfonylChloride 4-Hydroxybenzenesulfonyl chloride SulfonicAcid->SulfonylChloride SOCl₂ or PCl₅ FinalProduct This compound SulfonylChloride->FinalProduct Morpholine, Base

Caption: Proposed synthetic pathway for this compound.

Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~257.3 g/mol Calculated from the molecular formula C₁₀H₁₃NO₄S.
logP 1.0 - 2.0The hydrophilic morpholine and phenol groups are balanced by the phenyl ring.
pKa (Phenolic -OH) ~9-10Typical pKa for a phenol, influenced by the electron-withdrawing sulfonyl group.
Aqueous Solubility ModerateThe morpholine and phenolic hydroxyl groups are expected to enhance solubility.
Hydrogen Bond Donors 1 (Phenolic OH)Important for target interaction.
Hydrogen Bond Acceptors 4 (Sulfonyl oxygens, morpholine oxygen and nitrogen)Provides multiple points for interaction with biological targets.

Note: These are estimated values and should be experimentally verified for any drug development program.

Applications in Medicinal Chemistry

The this compound scaffold has served as a foundational structure for the development of compounds with diverse biological activities.

Caspase-3 Inhibitors for Apoptosis Induction

Derivatives of this compound have been investigated as potent inhibitors of caspase-3, a key executioner enzyme in the apoptotic cascade. In one study, a series of 1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines bearing the 8-(morpholine-4-sulfonyl) substituent were synthesized and evaluated for their caspase-3 inhibitory activity. The inhibitory activity was found to be highly dependent on the nature of the substituents at the 4-position of the quinoline core.

Structure-Activity Relationship (SAR) Insights:

  • The 8-(morpholine-4-sulfonyl) group was a key feature in the active compounds.

  • Small alkyl or aryl substituents at the 4-position of the quinoline ring were found to be optimal for high potency.

SAR_Caspase3 cluster_0 Core Scaffold cluster_1 Key Substituent cluster_2 Modulation Point cluster_3 Biological Activity Core Pyrrolo[3,4-c]quinoline-1,3-dione MorpholinoSulfonyl 8-(Morpholine-4-sulfonyl) Substituent 4-Substituent (R) Activity Caspase-3 Inhibition MorpholinoSulfonyl->Activity Essential for Activity Substituent->Activity Modulates Potency

Caption: Key structural elements influencing caspase-3 inhibitory activity.

Agents Against Triple-Negative Breast Cancer (TNBC)

The 4-(phenylsulfonyl)morpholine pharmacophore, a close analog of the topic compound, has been utilized to synthesize a series of novel small molecules with activity against triple-negative breast cancer (TNBC).[6] One derivative, GL24, demonstrated a low micromolar half-maximal inhibitory concentration (IC₅₀) in MDA-MB-231 cells.[6] Transcriptomic analysis revealed that GL24 induces endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals, leading to cell-cycle arrest and apoptosis.[6]

Proposed Mechanism of Action:

The precise molecular target is under investigation, but the downstream effects suggest a multi-pathway mechanism.

TNBC_Mechanism Compound 4-(Phenylsulfonyl)morpholine Derivative (e.g., GL24) ER_Stress ER Stress Compound->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR p53 p53 Pathway ER_Stress->p53 G2M G2/M Checkpoint ER_Stress->G2M CellCycleArrest Cell Cycle Arrest UPR->CellCycleArrest p53->CellCycleArrest G2M->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed ER stress-dependent mechanism in TNBC cells.

Modulation of Antibiotic Activity

Interestingly, the related compound 4-(phenylsulfonyl)morpholine has been shown to modulate the activity of aminoglycoside antibiotics against multidrug-resistant Gram-negative bacteria. While exhibiting weak intrinsic antimicrobial activity, it demonstrated a synergistic effect when combined with amikacin and gentamicin against Pseudomonas aeruginosa and Escherichia coli. This suggests a potential role for this scaffold in combating antibiotic resistance, possibly by interfering with bacterial resistance mechanisms such as efflux pumps or enzymatic inactivation of antibiotics.

Experimental Protocols

The following are generalized protocols for the biological evaluation of compounds based on the this compound scaffold.

Caspase-3 Activity Assay (Fluorometric)

This protocol is adapted from standard methodologies for measuring caspase-3 activity in cell lysates.[4][7][8]

  • Cell Culture and Treatment: Plate cells (e.g., Jurkat) in a 96-well plate and treat with varying concentrations of the test compound for a predetermined time. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Cell Lysis: After treatment, lyse the cells using a suitable lysis buffer (e.g., containing Tris, NaCl, and a non-ionic detergent like Triton X-100).

  • Caspase-3 Activity Measurement:

    • Transfer the cell lysate to a black 96-well plate.

    • Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

    • Incubate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader (e.g., excitation at 360-380 nm and emission at 440-460 nm).

  • Data Analysis: Quantify the caspase-3 activity relative to the vehicle control and determine the EC₅₀ or IC₅₀ values for the test compounds.

Cell Viability Assay for TNBC (MTT Assay)

This protocol outlines a standard MTT assay to assess the cytotoxic effects of compounds on TNBC cell lines.[9]

  • Cell Seeding: Seed TNBC cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Antibiotic Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC).[10][11]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., P. aeruginosa) in a suitable broth medium.

  • Serial Dilution:

    • In a 96-well microtiter plate, perform a serial two-fold dilution of the antibiotic alone and in combination with a fixed concentration of the test compound.

    • Include wells for a no-drug control (bacterial growth) and a no-bacteria control (sterility).

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic (alone or in combination) that completely inhibits visible bacterial growth. A significant reduction in the MIC of the antibiotic in the presence of the test compound indicates synergistic activity.

ADME/Tox Considerations

The ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile of any drug candidate is critical for its development. For compounds containing the morpholine moiety, specific metabolic pathways should be considered.[12][13]

Potential Metabolic Pathways:

  • N-dealkylation: If the morpholine nitrogen is substituted.

  • Oxidation of the morpholine ring: Can lead to ring-opened metabolites.

  • Glucuronidation or sulfation of the phenolic hydroxyl group: Common Phase II metabolic pathways.

General Toxicity:

The sulfonamide group can be associated with hypersensitivity reactions in some individuals. The morpholine and phenol moieties are generally well-tolerated, but comprehensive toxicity profiling is essential.

In Vitro ADME Assays:

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the intrinsic clearance.[14]

  • CYP450 Inhibition: Evaluated to predict the potential for drug-drug interactions.

  • Permeability: Caco-2 cell assays can be used to predict intestinal absorption.

Conclusion and Future Directions

The this compound scaffold represents a valuable and versatile platform for the design of novel therapeutic agents. Its favorable physicochemical properties and demonstrated biological activities in diverse areas such as oncology and infectious diseases highlight its potential. Future research should focus on:

  • Target Identification: Elucidating the specific molecular targets of its derivatives to better understand their mechanisms of action.

  • SAR Expansion: Synthesizing and evaluating a broader range of derivatives to optimize potency and selectivity.

  • In Vivo Efficacy and Safety: Progressing promising candidates into preclinical animal models to assess their therapeutic potential and safety profiles.

This technical guide provides a solid foundation for researchers to build upon in their efforts to leverage the unique attributes of the this compound core for the discovery of next-generation medicines.

References

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  • Di, L., & Obach, R. S. (2015). Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Drug Metabolism and Disposition, 43(3), 345-350.
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An In-depth Technical Guide to 4-(Morpholin-4-ylsulfonyl)phenol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical review of 4-(Morpholin-4-ylsulfonyl)phenol, a molecule of growing interest in medicinal chemistry. While direct and extensive research on this specific compound is emerging, this document synthesizes available data and draws logical inferences from structurally related compounds to present a holistic overview. We will delve into its chemical architecture, plausible synthetic routes, and explore its potential as a scaffold in drug discovery, particularly in oncology and inflammatory diseases.

Core Molecular Architecture and Physicochemical Properties

This compound is a bifunctional molecule integrating a phenol ring, a sulfonyl group, and a morpholine moiety. This unique combination of functional groups bestows upon it a specific set of physicochemical properties that are advantageous for drug design.

The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The morpholine ring, a common pharmacophore, is known to improve aqueous solubility and metabolic stability, and can also participate in hydrogen bonding. The sulfonyl group is a strong hydrogen bond acceptor and can contribute to the molecule's polarity and electronic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3077-65-4[1]
Molecular Formula C₁₀H₁₃NO₄S[1]
Molecular Weight 243.28 g/mol [1]
Appearance Solid[2]
Purity Typically ≥98%[2]

Synthesis and Derivatization Strategies

While specific literature detailing the synthesis of this compound is not abundant, a plausible and efficient synthetic route can be extrapolated from standard organic chemistry principles and related syntheses. A common approach involves the sulfonylation of a protected phenol or the reaction of a phenol with morpholine-4-sulfonyl chloride.

Proposed Synthetic Workflow

A logical synthetic pathway would involve the reaction of 4-hydroxybenzenesulfonyl chloride with morpholine. However, the direct sulfonylation of phenol can be challenging due to the reactivity of the hydroxyl group. A more controlled synthesis would likely involve a protection-sulfonylation-deprotection sequence.

G phenol Phenol protected_phenol Protected Phenol (e.g., Benzyl ether) phenol->protected_phenol Protection phenolsulfonyl_chloride 4-(Benzyloxy)benzene-1-sulfonyl chloride protected_phenol->phenolsulfonyl_chloride Sulfonylation sulfonyl_chloride Chlorosulfonic Acid protected_target 4-((4-(Benzyloxy)phenyl)sulfonyl)morpholine phenolsulfonyl_chloride->protected_target Reaction with Morpholine morpholine Morpholine target This compound protected_target->target Deprotection deprotection Deprotection (e.g., Hydrogenolysis)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)
  • Protection of Phenol: To a solution of phenol in a suitable solvent (e.g., acetone), add a base (e.g., K₂CO₃) and a protecting group precursor (e.g., benzyl bromide). Reflux the mixture until the reaction is complete (monitored by TLC). After workup and purification, the protected phenol is obtained.

  • Sulfonylation: The protected phenol is then reacted with chlorosulfonic acid at low temperature to introduce the sulfonyl chloride group at the para position.

  • Reaction with Morpholine: The resulting 4-(protected-oxy)benzenesulfonyl chloride is dissolved in an appropriate solvent (e.g., dichloromethane) and reacted with morpholine in the presence of a base (e.g., triethylamine) to yield the protected final compound.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group using H₂/Pd-C) to afford the final product, this compound.

This modular approach also allows for the synthesis of a diverse library of derivatives by varying the starting phenol and the amine in the final step, enabling extensive structure-activity relationship (SAR) studies.[3]

Biological Activity and Therapeutic Potential: An Evidence-Based Postulation

Direct biological studies on this compound are limited in the public domain. However, the well-documented activities of its constituent moieties—phenol and morpholine—provide a strong basis for predicting its therapeutic potential.

Anticancer Activity

The morpholine ring is a privileged scaffold in the design of anticancer agents, particularly as inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin), key proteins in cell signaling pathways that are often dysregulated in cancer.[4] Furthermore, derivatives of the closely related 4-(phenylsulfonyl)morpholine have shown potent activity against triple-negative breast cancer by inducing endoplasmic reticulum stress-dependent tumor-suppressive signals, leading to cell-cycle arrest and apoptosis.[5]

The phenolic component can also contribute to anticancer activity. Phenol derivatives are known to exhibit a wide range of biological activities, including as anticancer agents.[6]

G cluster_0 This compound Derivative cluster_1 Cellular Effects cluster_2 Cellular Outcome Molecule GL24 (4m) ER_Stress ER Stress Molecule->ER_Stress UPR Unfolded Protein Response ER_Stress->UPR p53 p53 Pathway ER_Stress->p53 G2M_Checkpoint G2/M Checkpoint ER_Stress->G2M_Checkpoint CellCycleArrest Cell-Cycle Arrest UPR->CellCycleArrest p53->CellCycleArrest G2M_Checkpoint->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Postulated mechanism of anticancer activity based on related compounds.[5]

Anti-inflammatory Activity

Morpholine derivatives have also been investigated as anti-inflammatory agents. For instance, certain morpholinopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) and the expression of iNOS and COX-2 in LPS-stimulated macrophages.[7][8] This suggests that this compound could serve as a scaffold for the development of novel anti-inflammatory drugs.

Other Potential Applications

The structural motifs within this compound are also found in compounds with other biological activities. For example, some morpholine derivatives have been explored as modulators of antibiotic activity against multidrug-resistant bacteria. While the direct antimicrobial effect of a related compound, 4-(phenylsulfonyl)morpholine, was found to be low, it demonstrated a significant synergistic effect when combined with the antibiotic amikacin against Pseudomonas aeruginosa.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold for drug discovery. Its synthesis is feasible through established chemical methodologies, and the presence of both a morpholine and a phenol moiety suggests a high potential for biological activity.

Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing and publishing a detailed, optimized synthetic protocol and comprehensive characterization of this compound.

  • Systematic Biological Screening: Conducting broad-based biological screening to identify its primary cellular targets and therapeutic areas of interest.

  • Lead Optimization: Synthesizing and evaluating a library of derivatives to establish clear structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

References

  • PubChem. (n.d.). 4-(Morpholin-4-ylsulfanylmethyl)phenol. National Center for Biotechnology Information.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
  • Ethyl Corp. (1962). Sulfur-containing phenolic compounds. U.S.
  • Chen, Y. L., et al. (2024). Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. Archiv der Pharmazie, 357(5), e2300435.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
  • PubChem. (n.d.). N-(4-(4-Morpholinylsulfonyl)phenyl)acetamide. National Center for Biotechnology Information.
  • Ngassa, F. N., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18.
  • Cenmed. (n.d.). 4-(4-Morpholinylsulfonyl)Phenol.
  • Biobased phenol and furan derivative coupling for the synthesis of functional monomers. (n.d.). Green Chemistry (RSC Publishing).
  • Ohta, K., et al. (2012). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry, 55(17), 7706-7719.
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Methodological & Application

Synthesis Protocol for 4-(Morpholin-4-ylsulfonyl)phenol: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

4-(Morpholin-4-ylsulfonyl)phenol serves as a critical structural motif in the development of novel therapeutic agents. The presence of the morpholine ring, a privileged pharmacophore, often enhances the pharmacological and pharmacokinetic properties of drug candidates.[1] This document provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers and scientists in drug development. The protocol details a robust two-step synthetic pathway, including in-depth explanations of experimental choices, safety considerations, and characterization of the final compound.

Introduction and Significance

The morpholine heterocycle is a ubiquitous feature in a vast array of biologically active compounds, contributing to improved potency and metabolic stability.[1] Its incorporation into molecular scaffolds can lead to enhanced aqueous solubility and favorable interactions with biological targets. The title compound, this compound, combines this valuable morpholine moiety with a phenol group via a sulfonamide linker. This structure makes it an ideal starting material or intermediate for the synthesis of a diverse range of compounds, including kinase inhibitors, antibacterial agents, and other targeted therapies.[2][3][4] This guide provides a reliable and reproducible method for its laboratory-scale synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The chosen pathway prioritizes yield, purity, and the use of readily available starting materials.

  • Step 1: Synthesis of 4-Hydroxybenzenesulfonyl Chloride. This key intermediate is prepared via the chlorosulfonation of phenol. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group (-SO₂Cl) para to the hydroxyl group, driven by the ortho-, para-directing nature of the hydroxyl substituent. While this intermediate is commercially available, its synthesis is included for completeness.[5][6][][8]

  • Step 2: Sulfonamide Formation. The target compound is synthesized through a nucleophilic substitution reaction between 4-hydroxybenzenesulfonyl chloride and morpholine. The nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion to form the stable sulfonamide bond.

The overall workflow is depicted below:

Synthesis_Workflow Phenol Phenol Chlorosulfonation Step 1: Chlorosulfonation Phenol->Chlorosulfonation Intermediate 4-Hydroxybenzenesulfonyl Chloride Chlorosulfonation->Intermediate Amidation Step 2: Sulfonamide Formation (with Morpholine) Intermediate->Amidation FinalProduct This compound Amidation->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialCAS NumberRecommended PuritySupplier Example
Phenol108-95-2>99%Sigma-Aldrich
Chlorosulfonic acid7790-94-5>99%Sigma-Aldrich
Morpholine110-91-8>99%Sigma-Aldrich
Triethylamine (TEA)121-44-8>99.5%Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-2>99.8%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)144-55-8ACS ReagentFisher Scientific
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9>99.5%Sigma-Aldrich
Hydrochloric Acid (HCl), concentrated7647-01-037%VWR
Ethyl Acetate141-78-6HPLC GradeFisher Scientific
Hexanes110-54-3HPLC GradeFisher Scientific

Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, condenser, ice bath, rotary evaporator, glass funnel, separatory funnel, standard laboratory glassware, and a fume hood.

Step 1: Synthesis of 4-Hydroxybenzenesulfonyl Chloride

Causality: This step involves the careful addition of phenol to chlorosulfonic acid at a low temperature to control the highly exothermic reaction and favor the formation of the para-substituted product.

Reaction Scheme:

Procedure:

  • In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a trap (e.g., a bubbler with a dilute NaOH solution) to neutralize the evolving HCl gas.

  • Carefully charge the flask with chlorosulfonic acid (58.3 g, 0.5 mol).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • While stirring vigorously, add phenol (18.8 g, 0.2 mol) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Very carefully, pour the reaction mixture onto crushed ice (approx. 300 g) in a large beaker with stirring. This step must be performed slowly and cautiously in a fume hood due to the vigorous reaction of excess chlorosulfonic acid with water.

  • The white precipitate of 4-hydroxybenzenesulfonyl chloride will form. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Dry the product under vacuum. The resulting 4-hydroxybenzenesulfonyl chloride should be used promptly in the next step as it can degrade upon prolonged storage.[6]

Step 2: Synthesis of this compound

Causality: Morpholine acts as a nucleophile, while triethylamine is used as a non-nucleophilic base to quench the HCl generated during the reaction. This prevents the protonation of morpholine, which would render it non-nucleophilic. Anhydrous DCM is used as the solvent to prevent hydrolysis of the sulfonyl chloride.

Reaction Scheme:

Procedure:

  • Dissolve 4-hydroxybenzenesulfonyl chloride (19.3 g, 0.1 mol) in 200 mL of anhydrous dichloromethane (DCM) in a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0 °C.

  • In a separate beaker, prepare a solution of morpholine (9.6 g, 0.11 mol) and triethylamine (12.1 g, 0.12 mol) in 50 mL of anhydrous DCM.

  • Add the morpholine/triethylamine solution dropwise to the stirred sulfonyl chloride solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is obtained as an off-white solid. Purify by recrystallization from an ethyl acetate/hexanes mixture to yield pure this compound.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ) in ppm: ~10.3 (s, 1H, Ar-OH), ~7.6 (d, 2H, Ar-H ortho to SO₂), ~6.9 (d, 2H, Ar-H ortho to OH), ~3.6 (t, 4H, morpholine CH₂ next to O), ~2.9 (t, 4H, morpholine CH₂ next to N). The signals for aromatic protons of phenols are typically observed between 6.7 and 7.6 ppm.[9]

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected chemical shifts (δ) in ppm: ~161 (Ar-C-OH), ~129 (Ar-CH), ~127 (Ar-C-SO₂), ~116 (Ar-CH), ~66 (morpholine CH₂-O), ~46 (morpholine CH₂-N).

  • Mass Spectrometry (ESI-MS): Calculated for C₁₀H₁₃NO₄S [M+H]⁺: 244.06. Found: 244.07.

  • Melting Point: Literature values should be consulted for comparison.

Safety and Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Phenol: Toxic and corrosive. Can cause severe skin burns and eye damage. Avoid inhalation and skin contact.[10]

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Causes severe burns. Handle with extreme care, and ensure no contact with moisture.[10]

  • Morpholine: Flammable liquid and vapor. Corrosive and can cause skin and eye burns.

  • Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation of vapors.

Waste should be disposed of according to institutional and local environmental regulations.

Mechanistic Rationale

The synthesis is governed by two fundamental organic reactions. The diagram below illustrates the key mechanistic steps for the sulfonamide bond formation.

Mechanism cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination cluster_2 Proton Abstraction Morpholine Morpholine (Nucleophile) SulfonylChloride 4-Hydroxybenzenesulfonyl Chloride (Electrophile) Morpholine->SulfonylChloride Attack on S atom Intermediate Tetrahedral Intermediate SulfonylChloride->Intermediate Elimination Intermediate Product Product + Cl⁻ Elimination->Product Collapse of intermediate ProtonatedProduct Protonated Sulfonamide FinalProduct Final Product ProtonatedProduct->FinalProduct Base Triethylamine (Base) Base->FinalProduct Deprotonation

Caption: Key mechanistic steps in the formation of the sulfonamide bond.

Summary

This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable intermediate in medicinal chemistry. By following the outlined steps for synthesis, purification, and characterization, researchers can confidently produce this compound in high purity for further application in drug discovery and development programs. The emphasis on the rationale behind experimental choices and comprehensive safety guidelines ensures the protocol is both effective and safe for laboratory implementation.

References

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Step-by-step synthesis of "4-(Morpholin-4-ylsulfonyl)phenol"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Step-by-Step Synthesis of 4-(Morpholin-4-ylsulfonyl)phenol

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs.[1] Its ability to act as a bioisostere for amides and carboxylic acids, while offering improved metabolic stability and distinct hydrogen bonding capabilities, makes it a highly valuable scaffold in drug design.[2] this compound, incorporating a phenol, a sulfonamide, and a morpholine ring, represents a key structural motif and a versatile intermediate for the synthesis of more complex biologically active molecules. The morpholine moiety, in particular, is often introduced to enhance aqueous solubility and fine-tune the pharmacokinetic profile of a compound.[3]

This application note provides a comprehensive, step-by-step guide for the synthesis of this compound. The described two-step protocol is designed for researchers in synthetic chemistry and drug development, offering not just a procedure, but also the underlying mechanistic rationale and critical safety considerations. The methodology begins with the chlorosulfonation of phenol to generate a key sulfonyl chloride intermediate, followed by a nucleophilic substitution with morpholine to yield the final product.

Overall Synthetic Pathway

The synthesis is achieved through a two-step reaction sequence. First, phenol undergoes an electrophilic aromatic substitution with chlorosulfonic acid to yield 4-hydroxybenzenesulfonyl chloride. This intermediate is then reacted with morpholine in the presence of a base to form the desired this compound.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation A Phenol C 4-Hydroxybenzenesulfonyl Chloride A->C Electrophilic Aromatic Substitution B Chlorosulfonic Acid C_ref 4-Hydroxybenzenesulfonyl Chloride C->C_ref Intermediate D Morpholine E This compound F Base (e.g., Triethylamine) C_ref->E Nucleophilic Substitution

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Intermediate: 4-Hydroxybenzenesulfonyl Chloride

Principle and Mechanistic Insight

The synthesis of aryl sulfonyl chlorides is commonly achieved through the direct chlorosulfonation of an aromatic ring using an excess of chlorosulfonic acid.[1] This reaction is a classic example of electrophilic aromatic substitution. The hydroxyl group of phenol is a strongly activating, ortho, para-directing group. While some ortho-substituted product may form, the para-substituted product, 4-hydroxybenzenesulfonyl chloride, is typically the major isomer due to reduced steric hindrance. It is crucial to control the reaction temperature to minimize side reactions, such as polysulfonation or the formation of complex mixtures.[4]

Safety Precautions: Handling Chlorosulfonic Acid

Chlorosulfonic acid is a highly corrosive and reactive substance that requires stringent safety measures.

  • Violent Reaction with Water : It reacts violently with water, releasing large amounts of heat and toxic fumes (hydrochloric acid and sulfuric acid mist).[5] All glassware must be scrupulously dried, and the reaction must be conducted under anhydrous conditions. Do not use water to extinguish fires involving chlorosulfonic acid; dry chemical or CO2 extinguishers are appropriate.[6]

  • Corrosivity : The liquid and its vapor cause severe burns to the skin, eyes, and respiratory tract.[7][8] Delayed lung damage can occur after inhalation.[5]

  • Personal Protective Equipment (PPE) : Handling must be performed in a well-ventilated chemical fume hood. Mandatory PPE includes chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat.[9] An emergency safety shower and eyewash station must be immediately accessible.[8]

  • Spill Management : In case of a spill, evacuate the area. Neutralize small spills cautiously with an alkaline material like sodium bicarbonate or crushed limestone.[7] Do not use combustible absorbents like sawdust.[7]

Experimental Protocol: Step 1
  • Setup : Equip a three-necked, round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap (e.g., a calcium chloride drying tube followed by a gas bubbler with concentrated sodium hydroxide solution to neutralize evolved HCl gas). Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.

  • Reagent Addition : In the reaction flask, place chlorosulfonic acid (3.0 to 5.0 molar equivalents) and cool the flask to 0-5 °C using an ice-salt bath.

  • Reactant Addition : Slowly add phenol (1.0 molar equivalent), dissolved in a minimal amount of a suitable inert solvent like dichloromethane if necessary, to the stirred chlorosulfonic acid via the dropping funnel. The addition rate should be controlled to maintain the internal temperature below 10 °C.

  • Reaction : After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed in the fume hood. The intermediate, 4-hydroxybenzenesulfonyl chloride, will precipitate as a solid.

  • Isolation : Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

  • Drying : Dry the isolated solid under vacuum. The crude 4-hydroxybenzenesulfonyl chloride can be used directly in the next step or recrystallized from a solvent like a methylene chloride/hexane mixture for higher purity.[4]

Part 2: Synthesis of this compound

Principle and Mechanistic Insight

This step involves the formation of the sulfonamide bond. The reaction proceeds via a nucleophilic attack by the secondary amine of morpholine on the electrophilic sulfur atom of the sulfonyl chloride.[10] This process eliminates a molecule of hydrogen chloride (HCl). A non-nucleophilic organic base, such as triethylamine or pyridine, is added to the reaction mixture to act as an acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion.[10]

Experimental Protocol: Step 2
  • Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (under a nitrogen atmosphere), dissolve the crude 4-hydroxybenzenesulfonyl chloride (1.0 molar equivalent) from Step 1 in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

  • Addition of Amine and Base : Add morpholine (1.1 molar equivalents) to the solution, followed by the slow addition of triethylamine (1.2 molar equivalents). An exothermic reaction may be observed.

  • Reaction : Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting sulfonyl chloride. Gentle heating may be required if the reaction is sluggish.

  • Work-up :

    • Once the reaction is complete, dilute the mixture with the reaction solvent.

    • Wash the organic solution sequentially with 1N HCl solution to remove excess morpholine and triethylamine, followed by water, and finally a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point : A sharp melting point range indicates high purity.

  • ¹H NMR Spectroscopy : The spectrum should show characteristic peaks for the aromatic protons (typically two doublets in the para-substituted ring), the morpholine protons (two triplets or multiplets corresponding to the -CH₂-N- and -CH₂-O- groups), and a broad singlet for the phenolic -OH proton.

  • ¹³C NMR Spectroscopy : The spectrum will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS) : To confirm the molecular weight of the synthesized compound.

Quantitative Data Summary

Parameter Step 1: Chlorosulfonation Step 2: Sulfonamide Formation
Starting Material Phenol4-Hydroxybenzenesulfonyl Chloride
Key Reagents Chlorosulfonic AcidMorpholine, Triethylamine
Molar Ratio (Reactant:Reagent) 1 : 3-51 : 1.1 (Morpholine), 1 : 1.2 (Base)
Solvent None (excess reagent) or DCMDichloromethane (DCM) or THF
Temperature 0-10 °CRoom Temperature (or gentle reflux)
Reaction Time 1-2 hours2-4 hours
Typical Yield 60-80% (Crude)70-90% (After purification)

References

  • E. I. du Pont de Nemours & Co.Chlorosulfonic Acid: Safety Precautions.
  • ECHEMI. Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets.
  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • D. M. T. Chan, et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • New Jersey Department of Health. Hazard Summary: Chlorosulphonic Acid.
  • Loba Chemie. (2019). Chlorosulfonic Acid for Synthesis MSDS.
  • A. K. Deb, et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
  • Fisher Scientific. (2025). Safety Data Sheet: Chlorosulfonic acid.
  • Campbell, R. W., & Hill, Jr., H. W. (1973). 4-Hydroxybenzenesulfonyl Chloride. The Journal of Organic Chemistry, 38(6), 1047.
  • Khabnadideh, S., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.

Sources

Application Note and Detailed Protocols for the Purification of 4-(Morpholin-4-ylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

4-(Morpholin-4-ylsulfonyl)phenol is a bifunctional organic compound featuring a phenol, a sulfonamide, and a morpholine ring. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The presence of both acidic (phenolic hydroxyl) and basic (morpholine nitrogen) moieties, along with the polar sulfonyl group, imparts specific physicochemical properties that must be considered during purification. The purity of this compound is paramount for its intended application, as even minor impurities can significantly impact the outcome of subsequent reactions or biological assays.[1][2]

This document provides a comprehensive guide to the purification of this compound, drawing upon established methodologies for phenolic and sulfonamide-containing compounds. We will explore purification strategies including recrystallization, column chromatography, and acid-base extraction, explaining the rationale behind each step.

Understanding the Molecule: Key Physicochemical Properties

While specific experimental data for this compound is not extensively available, we can infer its properties from its constituent functional groups and structurally related molecules.[3][4][5][6]

  • Polarity: The molecule possesses both polar (sulfonyl, hydroxyl, morpholine oxygen) and non-polar (phenyl ring) regions, making it moderately polar.

  • Solubility: It is expected to have limited solubility in non-polar solvents like hexanes and better solubility in polar aprotic solvents (e.g., ethyl acetate, acetone, acetonitrile) and polar protic solvents (e.g., methanol, ethanol). Its phenolic nature suggests it will be soluble in aqueous base.[3][7]

  • Acidity and Basicity: The phenolic proton is weakly acidic, while the nitrogen atom of the morpholine ring is weakly basic. This amphoteric character can be exploited for purification via acid-base extraction.

Potential Impurities

The purification strategy should be designed to remove common impurities that may arise during the synthesis of this compound. These can include:

  • Unreacted Starting Materials: Such as phenol or a derivative, and a morpholine sulfonylating agent.

  • By-products: Resulting from side reactions, such as the formation of regioisomers or over-sulfonylation products.

  • Degradation Products: Phenols can be susceptible to oxidation.[8]

Purification Workflow Overview

The following diagram illustrates a general workflow for the purification of crude this compound. The choice of specific techniques will depend on the nature and quantity of impurities.

PurificationWorkflow Crude Crude Product Extraction Acid-Base Extraction (Optional) Crude->Extraction Gross Impurity Removal Recrystallization Recrystallization Crude->Recrystallization High Purity Crude Extraction->Recrystallization Chromatography Column Chromatography Recrystallization->Chromatography Further Purification Pure Pure Product (>98%) Recrystallization->Pure Chromatography->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis

Caption: General purification workflow for this compound.

Protocol 1: Purification by Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids, provided a suitable solvent system can be identified. The principle relies on the higher solubility of the desired compound in a hot solvent and its lower solubility upon cooling, leaving impurities dissolved in the mother liquor.

Rationale: This technique is ideal for removing small amounts of impurities from a relatively pure crude product. The choice of solvent is critical and should be determined experimentally.

Step-by-Step Protocol:
  • Solvent Screening:

    • Place a small amount of the crude this compound in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, water, or mixtures thereof) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution:

    • Transfer the crude product to an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and promote the formation of larger crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

    • Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

Data Presentation: Solvent Selection Guide (Hypothetical)

Solvent SystemSolubility (Cold)Solubility (Hot)Crystal FormationRecommendation
Ethanol/Water (9:1)LowHighGoodExcellent
IsopropanolLowHighGoodGood
Ethyl AcetateMediumHighPoorFair (consider for chromatography)
TolueneInsolubleLowN/ANot Recommended

Protocol 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[9] For a moderately polar compound like this compound, normal-phase silica gel chromatography is a suitable choice.

Rationale: This method is effective for separating the target compound from impurities with different polarities. It is particularly useful when recrystallization is ineffective or when multiple components are present in the crude mixture.

Step-by-Step Protocol:
  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.

    • Eluent System: Start with a non-polar solvent and gradually increase the polarity. A common eluent system is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar eluent.

    • Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin elution, collecting fractions in test tubes.

    • Gradually increase the polarity of the eluent (e.g., from 10% ethyl acetate in hexane to 30% ethyl acetate in hexane) to elute the compounds from the column.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Chromatography start Start Elution (Low Polarity Eluent) impurities Non-polar Impurities Elute First start->impurities elution Gradual Increase in Eluent Polarity product Target Compound Elutes elution->product collection Collect Fractions analysis Analyze Fractions by TLC collection->analysis impurities->elution polar_impurities Polar Impurities Elute Last or Remain on Column product->polar_impurities polar_impurities->collection

Caption: Elution order in normal-phase column chromatography.

Protocol 3: Purification by Acid-Base Extraction

The amphoteric nature of this compound allows for its separation from non-acidic or non-basic impurities through acid-base extraction.[10][11]

Rationale: This technique is useful for a preliminary cleanup of the crude product, especially for removing neutral organic impurities.

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate.

  • Base Wash:

    • Transfer the solution to a separatory funnel.

    • Add a dilute aqueous solution of a weak base (e.g., 5% sodium bicarbonate) to deprotonate the phenolic hydroxyl group, forming the water-soluble phenoxide salt.

    • Shake the funnel gently and allow the layers to separate. The deprotonated product will move to the aqueous layer, while neutral and basic impurities will remain in the organic layer.

  • Separation: Drain the aqueous layer into a clean flask.

  • Acidification:

    • Cool the aqueous layer in an ice bath.

    • Slowly add a dilute acid (e.g., 1 M HCl) with stirring until the solution is acidic (test with pH paper). The protonated this compound will precipitate out of the solution.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any residual salts.

    • Dry the purified product under vacuum.

Purity Assessment

After purification, it is crucial to assess the purity of the this compound. High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for this purpose.[12][13][14]

HPLC Method (Example)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by the area percentage of the main peak.

Conclusion

The purification of this compound can be effectively achieved through a combination of standard laboratory techniques. The choice of method will depend on the specific impurities present and the desired level of purity. For a high degree of purity, a multi-step approach involving acid-base extraction, followed by recrystallization and/or column chromatography, is recommended. The final purity should always be confirmed by a reliable analytical method such as HPLC.

References

  • Smolecule. (2023, August 15). Buy 4-(Phenylsulfonyl)morpholine | 5033-21-6.
  • PubChem. (n.d.). 4-(Morpholin-4-ylsulfanylmethyl)phenol.
  • PubChem. (n.d.). 4-(Phenylsulfonyl)morpholine.
  • Sigma-Aldrich. (n.d.). 4-(4-MORPHOLINYLSULFONYL)PHENOL AldrichCPR.
  • PubChem. (n.d.). 4-Morpholinophenol.
  • CymitQuimica. (n.d.). This compound.
  • Google Patents. (n.d.). Phenol purification - US4504364A.
  • ResearchGate. (2013, September 26).
  • PMC - NIH. (2021, April 30).
  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.
  • Ataman Kimya. (n.d.). PHENOL-4-SULFONIC ACID.
  • ResearchGate. (2013, July 23). synthesis and antimicrobial activity of 4-(morpholin- 4-yl)
  • Organic Syntheses Procedure. (n.d.).
  • PubMed Central. (n.d.).
  • PubMed. (1996, February 23).
  • PMC - NIH. (n.d.).
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • PMC - NIH. (2019, January 8). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column.
  • Google Patents. (n.d.).
  • ResearchGate. (2015, August). Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
  • PubMed. (n.d.).
  • PMC - NIH. (2020, April 21). Organic Salts of Pharmaceutical Impurity p-Aminophenol.

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Application Note & Protocol: High-Purity Recrystallization of 4-(Morpholin-4-ylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the principles and a robust protocol for the purification of 4-(Morpholin-4-ylsulfonyl)phenol via recrystallization. Aimed at researchers, scientists, and professionals in drug development, this document provides an in-depth understanding of the methodological choices, from solvent selection to final product characterization. The protocol is designed to be a self-validating system, ensuring the attainment of high-purity crystalline material suitable for pharmaceutical applications.

Introduction: The Critical Role of Purity

This compound is a molecule of interest in medicinal chemistry, possessing a sulfonamide moiety attached to a phenolic ring via a morpholine linker. In the context of active pharmaceutical ingredient (API) development, achieving the highest possible purity is not merely a matter of quality control but a fundamental requirement for ensuring therapeutic efficacy and patient safety. The presence of impurities, even in trace amounts, can significantly alter the pharmacological and toxicological profile of a drug substance.[1][2] Recrystallization remains one of the most powerful and widely employed techniques for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system.

This application note provides a detailed, step-by-step protocol for the recrystallization of this compound, grounded in the physicochemical properties of the compound and established principles for the purification of sulfonamides and phenolic compounds.[3][4]

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is paramount for developing an effective recrystallization protocol.

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₄S[5]
Molecular Weight243.28 g/mol [5]
Melting Point149-151 °C[6]
pKa (Predicted)8.28 ± 0.15[6]
Storage Conditions2-8°C, under nitrogen[6]

The phenolic proton's predicted pKa of ~8.28 suggests that the compound is weakly acidic. Its melting point of 149-151 °C provides a key benchmark for assessing the purity of the recrystallized product.[6]

Solvent Selection: The Cornerstone of Effective Recrystallization

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • High or low solubility for impurities, allowing them to either remain in the mother liquor or be removed via hot filtration.

  • A boiling point below the melting point of the target compound to prevent "oiling out."

  • Chemical inertness towards the target compound.

  • Ease of removal from the purified crystals.

Given the polar nature of the phenol and sulfonamide groups, polar solvents are expected to be effective. For sulfonamides, mixtures of alcohols and water have proven to be excellent solvent systems.[3][7] Phenolic compounds also show good solubility in alcohols.[8] Therefore, a solvent screening should focus on alcohols (methanol, ethanol, isopropanol) and their aqueous mixtures.

Solvent Selection Strategy:

G start Start: Crude this compound screen Screen Solvents: Isopropanol, Ethanol, Methanol, Water start->screen single_solvent Is compound highly soluble in hot solvent and poorly soluble in cold solvent? screen->single_solvent success_single SUCCESS: Use Single-Solvent Recrystallization single_solvent->success_single Yes mixed_solvent Can a miscible solvent pair be found? (e.g., Isopropanol/Water) - Soluble in 'Solvent' - Insoluble in 'Anti-solvent' single_solvent->mixed_solvent No success_mixed SUCCESS: Use Solvent/Anti-Solvent Method mixed_solvent->success_mixed Yes other_methods Consider other purification methods: - Column Chromatography - Re-evaluation of synthesis mixed_solvent->other_methods No

Detailed Recrystallization Protocol

This protocol is based on a single-solvent recrystallization using an isopropanol-water mixture, a common and effective system for sulfonamides.[3][7]

Materials and Equipment
  • Crude this compound

  • Isopropanol (ACS grade or higher)

  • Deionized Water

  • Activated Charcoal (decolorizing carbon)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass funnel (for hot filtration)

  • Watch glass

  • Spatula

  • Vacuum oven or desiccator

Experimental Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation dissolution 1. Dissolution Crude solid in minimal hot 70% Isopropanol/Water decolorization 2. Decolorization (Optional) Add activated charcoal dissolution->decolorization hot_filtration 3. Hot Filtration Remove insoluble impurities and charcoal decolorization->hot_filtration crystallization 4. Crystallization Slow cooling to room temp, then ice bath hot_filtration->crystallization filtration 5. Vacuum Filtration Collect crystals crystallization->filtration drying 6. Drying Remove residual solvent filtration->drying

Step-by-Step Procedure

Step 1: Dissolution

  • Place the crude this compound into an Erlenmeyer flask.

  • For every 1 gram of crude material, start by adding 10 mL of a 70:30 (v/v) isopropanol-water mixture.[3][7]

  • Add a magnetic stir bar and gently heat the mixture on a hotplate with stirring.

  • Continue to add small portions of the hot solvent mixture until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which maximizes the yield.

Step 2: Decolorization (Optional)

  • If the solution is colored due to high-molecular-weight impurities, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal (approximately 1-2% of the solute's weight).

  • Reheat the solution to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities.[9]

Step 3: Hot Gravity Filtration

  • To remove insoluble impurities or the activated charcoal, perform a hot gravity filtration.

  • Preheat a glass funnel and a clean receiving Erlenmeyer flask by placing them on the hotplate.

  • Place a piece of fluted filter paper in the preheated funnel.

  • Pour the hot solution through the filter paper into the receiving flask. Causality: Preheating the glassware prevents premature crystallization of the product in the funnel, which would decrease the yield.[3]

Step 4: Crystallization

  • Cover the flask containing the hot filtrate with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively, excluding impurities.[9]

  • Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice-water bath for 15-30 minutes to maximize the yield. Causality: The solubility of the compound decreases further at lower temperatures, causing more of it to crystallize out of the solution.[3]

Step 5: Isolation of Crystals

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent (the same 70:30 isopropanol-water mixture) to remove any adhering mother liquor containing dissolved impurities.

  • Continue to draw air through the crystals on the filter for several minutes to help them dry.

Step 6: Drying

  • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals to a constant weight in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) or in a desiccator under vacuum.

Characterization of the Recrystallized Product

The purity of the final product must be verified using appropriate analytical techniques.

Analytical TechniquePurposeExpected Result for Pure Product
Melting Point Analysis Assess purity and confirm identity.Sharp melting point range (e.g., 149-151 °C) with minimal depression.
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect impurities.A single major peak corresponding to the product, with purity >99.5%.
¹H NMR Spectroscopy Confirm chemical structure and identify any residual solvent or impurities.Spectrum consistent with the structure of this compound; absence of impurity signals.
Infrared (IR) Spectroscopy Confirm the presence of key functional groups.Characteristic peaks for O-H (phenol), S=O (sulfonamide), and C-O-C (morpholine) stretches.[10]

Purity Comparison (Hypothetical Data):

SampleMelting Point (°C)HPLC Purity (%)
Crude Material145-15095.2
Recrystallized Product149-150.599.8

Troubleshooting

ProblemPossible CauseSolution
No crystals form upon cooling Too much solvent was used; solution is not saturated.Re-heat the solution and evaporate some of the solvent to concentrate it.[3]
Oiling out The boiling point of the solvent is higher than the melting point of the solute; the compound is melting before it dissolves.Add more solvent to lower the saturation temperature.[9]
Low recovery Too much solvent was used; premature crystallization during hot filtration; crystals washed with solvent that was not ice-cold.Use the minimum amount of hot solvent; ensure glassware for hot filtration is pre-heated; use ice-cold solvent for washing.
Colored crystals Decolorization step was insufficient or skipped.Repeat the recrystallization, ensuring the use of activated charcoal.

Conclusion

The protocol described in this application note provides a reliable and effective method for the purification of this compound. By carefully selecting the solvent system and adhering to the principles of slow crystallization, a significant increase in purity can be achieved. The validation of this purity through appropriate analytical techniques is a critical final step in ensuring the quality of the compound for its intended research or pharmaceutical application.

References

  • Benchchem. Recrystallization of Sulfonamide Products. Technical Support Center.
  • Benchchem. Crystallinity of Sulfonamide Compounds. Technical Support Center.
  • Google Patents.
  • MDPI. Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. [Link]
  • MDPI. Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. [Link]
  • Scribd.
  • PrepChem.com. Synthesis of phenol sulfonic acid. [Link]
  • PubChem. 4-(Methylsulfonyl)phenol.
  • PubChem. 4-(Morpholin-4-ylsulfanylmethyl)phenol.
  • ResearchGate. Studies on the solubility of phenolic compounds. [Link]
  • ResearchGate. Organic Salts of Pharmaceutical Impurity p-Aminophenol. [Link]
  • Beilstein Journal of Organic Chemistry.
  • PubMed Central (PMC). Organic Salts of Pharmaceutical Impurity p-Aminophenol.

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Application Note & Protocol: High-Resolution Purification of 4-(Morpholin-4-ylsulfonyl)phenol via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for the purification of 4-(Morpholin-4-ylsulfonyl)phenol using normal-phase flash column chromatography. This compound is a polar organic compound incorporating a phenolic hydroxyl group, a sulfonamide linkage, and a morpholine ring. This combination of functional groups presents a moderate purification challenge, requiring a well-optimized chromatographic method to separate it from reaction impurities, starting materials, and byproducts. This guide is designed for researchers, chemists, and drug development professionals, offering a robust, step-by-step methodology from initial method development using Thin-Layer Chromatography (TLC) to a full-scale purification protocol. The causality behind experimental choices, troubleshooting, and data interpretation are discussed to ensure scientific integrity and successful implementation.

Introduction: The Purification Challenge

This compound (CAS: 3077-65-4, Molecular Formula: C₁₀H₁₃NO₄S, Molecular Weight: 243.28 g/mol ) is a bifunctional molecule of interest in medicinal chemistry and materials science.[1] Its structure features both a hydrogen bond donor (phenolic -OH) and multiple hydrogen bond acceptors (sulfonyl oxygens, morpholine oxygen, and nitrogen), rendering it a significantly polar compound.

The primary challenge in its purification lies in its strong affinity for polar stationary phases like silica gel, which can lead to poor peak shape and difficult elution if the mobile phase is not correctly optimized. Conversely, its polarity can also cause it to elute too quickly in reversed-phase systems if the aqueous content is high.[2] Therefore, a systematic approach to method development is crucial. This application note focuses on a classic and widely accessible technique: normal-phase chromatography on silica gel, which leverages the polar interactions between the analyte and the stationary phase to achieve separation.[3]

Principle of the Method: Normal-Phase Chromatography

Normal-phase chromatography separates compounds based on their polarity. The stationary phase is polar (e.g., silica gel), and the mobile phase is a non-polar organic solvent or a mixture of solvents.[4] Polar compounds, like this compound, interact more strongly with the polar silica gel through hydrogen bonding and dipole-dipole interactions. Consequently, they are retained longer on the column. A more polar mobile phase is required to elute them.

Separation is achieved by carefully controlling the composition of the mobile phase. By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), compounds can be eluted sequentially based on their relative polarities, with less polar compounds eluting first.[5]

Method Development: From TLC to Flash Column

The cornerstone of a successful column chromatography separation is preliminary method development using Thin-Layer Chromatography (TLC).[6] TLC is a rapid and inexpensive way to screen for an optimal solvent system that will translate effectively to the flash column.[7]

Rationale for Solvent System Selection

Given the polar nature of this compound, a binary solvent system consisting of a non-polar component and a polar component is appropriate.

  • Non-polar component: Hexanes or petroleum ether are standard choices.

  • Polar component: Ethyl acetate (EtOAc) is an excellent starting choice due to its moderate polarity and hydrogen bond accepting capability. For highly polar compounds, a stronger polar modifier like methanol (MeOH) can be added to the mobile phase, typically in a dichloromethane (DCM) base.[8]

The goal is to find a solvent mixture where the target compound has a Retention Factor (Rƒ) between 0.15 and 0.40.[6] This range ensures that the compound will be well-retained on the column but will elute in a reasonable volume of solvent without excessive band broadening.

Workflow for Method Development and Purification

The logical flow from initial analysis to the final purified product is critical for a reproducible and efficient process.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Preparative Purification cluster_2 Phase 3: Analysis & Isolation TLC_Screen TLC Screening (e.g., Hexane:EtOAc mixtures) Optimize Optimize Solvent Ratio (Target Rf = 0.15 - 0.40) TLC_Screen->Optimize Analyze Rf Solubility Solubility Test (for loading method) Optimize->Solubility System Selected Load Load Sample (Dry or Liquid Loading) Solubility->Load Determines Loading Strategy Pack Pack Flash Column (Silica Gel Slurry) Pack->Load Elute Run Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect TLC_Analysis Analyze Fractions by TLC Collect->TLC_Analysis Monitor Purity Pool Pool Pure Fractions TLC_Analysis->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure_Compound Isolated Pure Compound Evaporate->Pure_Compound

Caption: Workflow for purification of this compound.

Detailed Experimental Protocol

Materials and Reagents
  • Stationary Phase: Silica gel, flash chromatography grade (e.g., 40-63 µm particle size).

  • Crude Sample: Crude this compound from synthesis.

  • Solvents (HPLC Grade): Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH).

  • TLC Plates: Silica gel 60 F₂₅₄ plates.

  • Visualization: UV lamp (254 nm), and/or a potassium permanganate (KMnO₄) stain.

  • Apparatus: Glass chromatography column, fraction collector (or test tubes), rotary evaporator, beakers, flasks, and standard laboratory glassware.

Step-by-Step Protocol

Part A: TLC Method Development

  • Prepare TLC Chambers: Add a small amount of pre-mixed solvent systems into separate TLC chambers (e.g., 20%, 30%, 40%, and 50% EtOAc in Hexanes). Allow the chambers to saturate.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in one of the prepared chambers and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize and Analyze: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots. Calculate the Rƒ value for the target compound.

  • Optimization: Adjust the solvent ratio until the Rƒ of the target compound is in the optimal range of 0.15-0.40. Ensure there is good separation between the target spot and major impurities. For this compound, a system of 40-50% EtOAc in Hexanes is a good starting point. If the compound remains at the baseline, consider a more polar system like 5% MeOH in DCM.[8]

Part B: Column Packing

  • Prepare Slurry: For a 40 g silica cartridge or a glass column of similar size, measure ~40 g of silica gel. In a beaker, create a slurry by mixing the silica gel with the initial, least polar mobile phase (e.g., 10% EtOAc in Hexanes).

  • Pack the Column: Pour the slurry into the column. Use gentle pressure or tapping to ensure the silica packs into a uniform, stable bed with no air bubbles.

  • Equilibrate: Run 2-3 column volumes (CV) of the initial mobile phase through the packed column to equilibrate the stationary phase.

Part C: Sample Loading

For compounds that may have limited solubility in the initial non-polar mobile phase, dry loading is the preferred method to ensure sharp bands and good resolution.[6]

  • Dissolve Sample: Dissolve the crude sample (e.g., 1 g) in a minimal amount of a volatile solvent in which it is highly soluble (e.g., DCM or acetone).

  • Adsorb onto Silica: Add 2-3 g of silica gel to the solution.

  • Evaporate: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Load onto Column: Carefully add the dry powder containing the adsorbed sample to the top of the packed silica bed, forming a thin, even layer. Gently add a small layer of sand or fritted disc on top to prevent disturbance of the bed.

Part D: Elution and Fraction Collection

A gradient elution is highly recommended to ensure efficient elution and good separation.[5] The gradient is designed based on the TLC results.

  • Begin Elution: Start eluting the column with the initial, non-polar mobile phase (e.g., 10% EtOAc in Hexanes).

  • Run the Gradient: Gradually increase the percentage of the polar solvent (EtOAc). A typical gradient profile is shown in the table below. The flow rate should be adjusted based on the column diameter to maintain a linear velocity that allows for proper equilibration.

  • Collect Fractions: Begin collecting fractions as soon as the solvent starts to elute from the column. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a 40 g column).

Recommended Chromatography Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel (40-63 µm)Standard polar stationary phase for effective interaction with the polar functional groups of the analyte.[3]
Mobile Phase A HexanesNon-polar "weak" solvent.
Mobile Phase B Ethyl Acetate (EtOAc)Polar "strong" solvent to elute the target compound.
TLC System 40-50% EtOAc in HexanesAims for an Rƒ of 0.15-0.40 for the target compound, indicating good potential for column separation.[6]
Loading Technique Dry LoadingPrevents dissolution issues with the initial non-polar mobile phase and promotes sharper bands.[6]
Elution Profile Gradient: 10% to 70% EtOAc over 10-15 Column Volumes (CV)Starts non-polar to elute non-polar impurities, then polarity is increased to elute the target compound, followed by a high-polarity flush.[5]
Detection UV (254 nm) / TLC Analysis of FractionsThe aromatic ring allows for UV detection. TLC confirms the presence and purity of the compound in each fraction.

Part E: Fraction Analysis and Isolation

  • TLC Analysis: Spot every few fractions onto a TLC plate. Run the plate in the optimized TLC solvent system.

  • Identify Pure Fractions: Visualize the TLC plate under UV light. Identify the fractions that contain only the spot corresponding to the pure target compound.

  • Pool and Evaporate: Combine the identified pure fractions into a clean, pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

  • Confirm Purity: Assess the purity of the final product using analytical techniques such as HPLC, LC-MS, or NMR.

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound won't elute from column Mobile phase is not polar enough; compound is irreversibly bound to silica.Increase the gradient to 100% EtOAc. If needed, switch to a more polar system like 5-10% MeOH in DCM.[8]
Poor separation / Co-elution Poorly packed column; sample overloaded; gradient is too steep.Ensure the column is packed uniformly. Reduce the sample load. Use a shallower, more gradual gradient to increase resolution.
Streaking on TLC / Tailing on Column Compound is too polar or acidic/basic; interaction with silica active sites.Add a modifier to the mobile phase. For acidic compounds, add 0.1-1% acetic acid. For basic compounds, add 0.1-1% triethylamine.[8]
Multiple spots in "pure" fractions Impurity has a very similar Rƒ to the product.Re-purify the pooled fractions using a different solvent system (e.g., DCM/MeOH) or consider an alternative stationary phase like C18 or Diol.[2][5]

Conclusion

This application note provides a systematic and robust protocol for the purification of this compound using normal-phase flash column chromatography. By leveraging TLC for rapid method development, employing a dry loading technique, and running a carefully controlled gradient elution, high purity of the target compound can be reliably achieved. The principles and steps outlined herein are grounded in established chromatographic theory and can be adapted for other polar molecules, serving as a valuable resource for scientists in the field of chemical synthesis and drug development.

References

  • BenchChem. (2025). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • BenchChem. (2025). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
  • Morgan, D. G., et al. (1998). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Analyst, 123, 2363-2368.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
  • Al-Othman, Z. A., et al. (1995). Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection.
  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Taylor, L. T., & Perkins, P. D. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 95050, 4-(Phenylsulfonyl)morpholine.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 149964781, 4-(Morpholin-4-ylsulfanylmethyl)phenol.
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
  • Popova, M., et al. (2019).
  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Silver, J. (2014). Response to "What is the basic principle for selecting mobile phase in preparative column chromatography?". ResearchGate.
  • Phenomenex. Mobile Phase Selectivity.
  • Various Authors. (2013). Response to "Column chromatography of phenolics?". ResearchGate.
  • Sigma-Aldrich. 4-(4-MORPHOLINYLSULFONYL)PHENOL AldrichCPR.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 80510, 4-Morpholinophenol.
  • CymitQuimica. This compound.

Sources

Application Notes and Protocols for the Analytical Characterization of 4-(Morpholin-4-ylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Morpholin-4-ylsulfonyl)phenol is a bifunctional organic molecule incorporating a phenol, a sulfonamide, and a morpholine ring. This unique combination of functional groups makes it a compound of interest in medicinal chemistry and materials science, potentially serving as a versatile building block for the synthesis of novel bioactive agents or functional polymers. The presence of the phenolic hydroxyl group offers a site for derivatization or interaction with biological targets, while the morpholine sulfonyl moiety can influence solubility, metabolic stability, and receptor binding affinity.

Given its potential applications, rigorous analytical characterization is paramount to confirm its identity, purity, and stability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining detailed protocols for the analytical characterization of this compound using a multi-technique approach. The methodologies described herein are designed to be robust and self-validating, with explanations of the underlying scientific principles to empower the user to adapt and troubleshoot as necessary.

Compound Information:

PropertyValueSource
IUPAC Name This compound-
CAS Number 3077-65-4[1]
Molecular Formula C₁₀H₁₃NO₄S[1]
Molecular Weight 243.28 g/mol [1]
Purity (Typical) ≥98%[1]

Analytical Workflow Overview

A systematic approach is crucial for the complete characterization of a chemical entity. The following workflow outlines the recommended sequence of analytical techniques to establish the identity, purity, and structural integrity of this compound.

Analytical_Workflow cluster_Synthesis Synthesis & Isolation cluster_Primary_Characterization Primary Characterization cluster_Structural_Elucidation Structural Elucidation cluster_Compositional_Verification Compositional Verification cluster_Final Final Confirmation Synthesis Synthesis of This compound HPLC HPLC-UV (Purity & Quantification) Synthesis->HPLC Initial Purity Check MS Mass Spectrometry (Molecular Weight Confirmation) HPLC->MS Identity Confirmation NMR NMR Spectroscopy (¹H & ¹³C) (Structural Confirmation) MS->NMR Detailed Structure IR FTIR Spectroscopy (Functional Group Analysis) NMR->IR Functional Groups EA Elemental Analysis (Elemental Composition) IR->EA Elemental Formula Final Confirmed Structure & Purity Report EA->Final Comprehensive Data

Caption: Recommended analytical workflow for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: Reversed-phase HPLC with UV detection is the cornerstone for assessing the purity of non-volatile organic compounds. The method's high resolution allows for the separation of the main compound from potential impurities arising from the synthesis or degradation. The choice of a C18 column is based on the moderate polarity of the analyte, providing good retention and separation. An acidic mobile phase (using formic or phosphoric acid) is employed to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention times.[2][3]

Protocol:

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • Start with a 95:5 (A:B) mixture, hold for 2 minutes.

    • Ramp to 5:95 (A:B) over 15 minutes.

    • Hold at 5:95 (A:B) for 3 minutes.

    • Return to 95:5 (A:B) over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm. The choice of wavelength should be optimized by examining the UV spectrum of the compound; phenolic compounds typically show strong absorbance in this region.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile.

Data Interpretation:

  • Purity: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Method Validation: For regulatory purposes, this method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[5][6]

ParameterExpected Result
Retention Time Dependent on the specific system, but expected to be in the mid-to-late gradient region.
Purity ≥98% (as per typical supplier specification[1])
Peak Shape Symmetrical peak with a tailing factor between 0.9 and 1.2.

Mass Spectrometry (MS) for Molecular Weight Verification

Rationale: Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This provides a direct and accurate confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement.

Protocol:

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a single quadrupole, triple quadrupole, or time-of-flight (TOF) analyzer).

  • Ionization Mode: Positive ESI mode is preferred due to the presence of the basic nitrogen atom in the morpholine ring, which is readily protonated.

  • Sample Infusion: The sample can be introduced via direct infusion or coupled with the HPLC method described above (LC-MS). For direct infusion, prepare a dilute solution (1-10 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid.

  • Mass Analyzer Scan Range: m/z 50 - 500.

  • Source Parameters (Typical):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Tandem MS (MS/MS): To gain structural information, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID). A characteristic fragmentation pattern for aromatic sulfonamides involves the loss of SO₂ (64 Da).[7]

Expected Data:

IonCalculated m/zObserved m/z (HRMS)Interpretation
[M+H]⁺244.0647Within 5 ppmProtonated molecular ion
[M+Na]⁺266.0466Within 5 ppmSodium adduct
[M+H-SO₂]⁺180.0922-Loss of sulfur dioxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.

Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.[8] DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and the phenolic proton is often observed as a distinct peak. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

¹H NMR Spectroscopy

Expected Chemical Shifts and Multiplicities:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationRationale
Phenolic OH~9.5 - 10.5 (in DMSO-d₆)broad singlet1HThe acidic proton's chemical shift is solvent-dependent and often broad due to exchange.
Aromatic (ortho to -SO₂)~7.6 - 7.8doublet2HDeshielded by the electron-withdrawing sulfonyl group.
Aromatic (ortho to -OH)~6.9 - 7.1doublet2HShielded by the electron-donating hydroxyl group.
Morpholine (-N-CH₂-)~3.6 - 3.8triplet or multiplet4HProtons adjacent to the nitrogen atom.
Morpholine (-O-CH₂-)~3.1 - 3.3triplet or multiplet4HProtons adjacent to the oxygen atom.
¹³C NMR Spectroscopy

Expected Chemical Shifts:

CarbonChemical Shift (δ, ppm)Rationale
Aromatic C-OH~160 - 165Carbon attached to the electron-donating hydroxyl group.
Aromatic C-SO₂~135 - 140Carbon attached to the electron-withdrawing sulfonyl group.
Aromatic CH (ortho to -SO₂)~128 - 130Deshielded aromatic carbons.
Aromatic CH (ortho to -OH)~115 - 118Shielded aromatic carbons.
Morpholine C-N~65 - 68Carbon adjacent to the nitrogen atom.
Morpholine C-O~45 - 48Carbon adjacent to the oxygen atom.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol:

  • Sample Preparation: The KBr pellet method is a common technique for solid samples.[9][10] Mix 1-2 mg of the sample with ~200 mg of dry, spectroscopy-grade KBr powder. Grind the mixture thoroughly in an agate mortar and press it into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3500 - 3200 (broad)O-H stretchPhenolic hydroxyl
3100 - 3000C-H stretchAromatic
1600 & 1500C=C stretchAromatic ring
1350 - 1300 & 1180 - 1160S=O stretch (asymmetric & symmetric)Sulfonyl group
1250 - 1000C-O stretchPhenolic ether-like & Morpholine ether
1115 - 1085C-N stretchMorpholine amine

digraph "Structure_Functional_Groups" {
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node [shape=plaintext, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Structure" { label="this compound"; bgcolor="#FFFFFF"; struct [label=<

"0" CELLBORDER="0" CELLSPACING="0"> "https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=3077654&t=l" SCALE="TRUE"/>

>]; }

subgraph "cluster_Groups" { label="Key Functional Groups & IR Bands"; bgcolor="#E8F0FE"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; OH [label="Phenolic O-H\n(~3400 cm⁻¹)"]; SO2 [label="Sulfonyl S=O\n(~1350 & 1170 cm⁻¹)"]; Aromatic [label="Aromatic C=C\n(~1600 & 1500 cm⁻¹)"]; Morpholine [label="Morpholine C-O & C-N\n(~1250-1085 cm⁻¹)"]; } }

Caption: Key functional groups of this compound and their expected IR absorption regions.

Elemental Analysis for Compositional Verification

Rationale: Combustion analysis provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the compound. This technique is fundamental for confirming the empirical and molecular formula of a newly synthesized compound, serving as a final check on its elemental composition and purity.[11][12]

Protocol:

  • Instrumentation: A CHNS elemental analyzer.

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dry sample into a tin capsule.

  • Analysis: The sample is combusted at high temperatures (≥950 °C) in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by thermal conductivity detection.

Expected Composition for C₁₀H₁₃NO₄S:

ElementTheoretical %Experimental %Acceptance Criteria
Carbon (C)49.37To be determined± 0.4%
Hydrogen (H)5.39To be determined± 0.4%
Nitrogen (N)5.76To be determined± 0.4%
Sulfur (S)13.18To be determined± 0.4%

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently verify the identity, purity, and structure of this compound, ensuring data integrity for subsequent research and development activities.

References

  • Kajdžanoska, M., Gjamovski, V., & Stefova, M. (2010). HPLC-DAD-ESI-MSn identification of phenolic compounds in cultivated strawberries from Macedonia. Macedonian Journal of Chemistry and Chemical Engineering, 29(2), 181-194.
  • Matysová, L., Solich, P., & Šícha, J. (2006). High-performance liquid chromatographic determination of phenol, 4-nitrophenol, beta-naphthol and a number of their glucuronide and sulphate conjugates in organ perfusate.
  • Gatti, R., Gioia, M. G., & Cavrini, V. (2001). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical derivatization. Analytica Chimica Acta, 447(1-2), 89-99.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2)
  • Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2007). HPLC method development and validation for pharmaceutical analysis. Pharmaceutical Methods, 2(3), 153-162.
  • Srinivas, R., Sharma, A. D., & Prakash, V. (2005). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 16(8), 1373-1378.
  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation.
  • Shimadzu. KBr Pellet Method.
  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • Elementar. Elemental analysis: operation & applications.
  • Wikipedia. Combustion analysis.
  • PubChem. 4-(Methylsulfonyl)phenol - Safety and Hazards.

Sources

Application Note: Structural Elucidation of 4-(Morpholin-4-ylsulfonyl)phenol using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(Morpholin-4-ylsulfonyl)phenol. As a compound of interest in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. Herein, we present a comprehensive workflow, from sample preparation to in-depth spectral analysis. This guide emphasizes the causal relationships between the molecular structure and the observed NMR signals, offering a framework for the confident characterization of this and structurally related molecules. While experimental spectra for this specific molecule are not publicly available, this note constructs a detailed, predicted spectrum based on extensive data from analogous structures, providing a robust interpretive model.

Introduction: The Importance of NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For a molecule such as this compound, which incorporates three distinct chemical moieties—a para-substituted phenol, a sulfonyl group, and a morpholine ring—NMR allows for the precise mapping of its atomic connectivity and chemical environment.

The ¹H NMR spectrum reveals the number of different types of protons, their relative abundance, their electronic environment, and their spatial relationships through spin-spin coupling. The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. Together, they offer a complete picture, confirming the successful synthesis of the target compound and identifying any potential impurities.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on established chemical shift ranges for similar functional groups and substitution patterns found in the literature.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~10.3Singlet (broad)1H-Phenolic -OH
~7.65Doublet2H~8.5 HzH-2, H-6 (aromatic)
~6.95Doublet2H~8.5 HzH-3, H-5 (aromatic)
~3.60Triplet4H~4.5 HzH-10, H-12 (morpholine)
~2.95Triplet4H~4.5 HzH-9, H-13 (morpholine)

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~160.0C-4 (aromatic)
~130.0C-1 (aromatic)
~128.5C-2, C-6 (aromatic)
~116.0C-3, C-5 (aromatic)
~66.0C-10, C-12 (morpholine)
~45.5C-9, C-13 (morpholine)

Experimental Protocols

The following protocols are designed to ensure the acquisition of high-quality NMR data for this compound.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the solvent. Its ability to form hydrogen bonds will help in observing the phenolic -OH proton, which might otherwise exchange too rapidly or be broadened in other solvents like chloroform-d (CDCl₃).[6]

  • Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. However, modern NMR spectrometers can also reference the spectra to the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

  • Filtration: To remove any particulate matter, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: A 500 MHz NMR spectrometer is recommended for obtaining well-resolved spectra, particularly for the aromatic region.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is sufficient.

    • Spectral Width: Set to cover a range of 0-12 ppm.

    • Number of Scans: 16-32 scans should provide a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans is adequate.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard.

    • Spectral Width: Set to cover a range of 0-180 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A delay of 2-5 seconds is recommended.

In-Depth NMR Data Interpretation

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of this compound presents several key features that directly correlate with its structure.

  • Phenolic -OH (~10.3 ppm): This proton is expected to appear as a broad singlet far downfield. Its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding with the DMSO-d₆ solvent.[7]

  • Aromatic Protons (~7.65 and ~6.95 ppm): The para-substitution of the benzene ring leads to a simplified aromatic region. The two protons ortho to the electron-withdrawing sulfonyl group (H-2 and H-6) are deshielded and appear further downfield. The two protons ortho to the electron-donating hydroxyl group (H-3 and H-5) are shielded and appear more upfield. This results in a characteristic AA'BB' system, which at 500 MHz, should resolve into two distinct doublets.[1] The coupling constant of approximately 8.5 Hz is typical for ortho-coupling in benzene rings.

  • Morpholine Protons (~3.60 and ~2.95 ppm): The morpholine ring protons are not equivalent. The four protons adjacent to the oxygen atom (H-10 and H-12) are in a more deshielded environment and are predicted to appear around 3.60 ppm. The four protons adjacent to the nitrogen atom (H-9 and H-13), which is directly attached to the electron-withdrawing sulfonyl group, are also deshielded and are expected around 2.95 ppm. Both sets of protons are expected to appear as triplets due to coupling with their vicinal neighbors in the ring, with a typical coupling constant of around 4.5 Hz.[4]

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton.

  • Aromatic Carbons (~116.0 - 160.0 ppm): Due to the symmetry of the para-substituted ring, only four signals are expected for the six aromatic carbons. The carbon attached to the hydroxyl group (C-4) will be the most deshielded, appearing around 160.0 ppm. The carbon attached to the sulfonyl group (C-1) is also deshielded and is expected around 130.0 ppm. The two equivalent carbons ortho to the sulfonyl group (C-2 and C-6) will appear around 128.5 ppm, while the two equivalent carbons ortho to the hydroxyl group (C-3 and C-5) will be the most shielded of the aromatic carbons, appearing around 116.0 ppm.[5]

  • Morpholine Carbons (~45.5 and ~66.0 ppm): The two equivalent carbons adjacent to the oxygen atom (C-10 and C-12) are in a more deshielded environment and are predicted to appear around 66.0 ppm. The two equivalent carbons adjacent to the nitrogen atom (C-9 and C-13) are expected to appear more upfield, around 45.5 ppm.[4]

Visualization of Workflow and Structure

The following diagrams illustrate the experimental workflow and the chemical structure with atom numbering for clarity in the NMR assignments.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_analysis Data Analysis dissolve Dissolve 5-10 mg in 0.6-0.7 mL DMSO-d6 filter Filter into NMR tube dissolve->filter h1_nmr ¹H NMR Acquisition filter->h1_nmr c13_nmr ¹³C NMR Acquisition filter->c13_nmr process Fourier Transform & Phasing h1_nmr->process c13_nmr->process interpret Spectral Interpretation process->interpret structure Structure Confirmation interpret->structure

Figure 1: Experimental workflow from sample preparation to structural confirmation.

Figure 2: Chemical structure of this compound.

Conclusion

This application note has detailed the expected ¹H and ¹³C NMR spectra of this compound and provided a comprehensive guide to their interpretation. By understanding the influence of the phenolic hydroxyl, sulfonyl, and morpholine moieties on the chemical shifts and coupling constants, researchers can confidently verify the structure of this compound. The provided protocols for sample preparation and data acquisition represent best practices for obtaining high-quality NMR data. This interpretive framework can be extended to the analysis of other para-substituted phenols and morpholine-containing sulfonamides, making it a valuable resource for synthetic and medicinal chemists.

References

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0001858).
  • Hou, H., et al. (2012). (a) NMR spectrum of the precursor solution of sulfonated phenol in aqueous H2SO4. (b) NMR spectrum of sulfonated polyphenyl ether in DMSO. ResearchGate.
  • The Royal Society of Chemistry. (n.d.). Supporting information for....
  • Ragan, M. A. (1985). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. Canadian Journal of Chemistry, 63(2), 291-297.
  • ResearchGate. (n.d.). Confirmation of introduction of sulfonyl groups. (a) NMR spectra of....
  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0000228).
  • Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of phenol.
  • PubChem. (n.d.). 4-(Morpholin-4-ylsulfanylmethyl)phenol.
  • ResearchGate. (n.d.). Morpholine MNR spectra δ ¹H (above) and δ ¹³C (below) spectra.
  • MDPI. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Molecules, 29(7), 1445.
  • SpectraBase. (n.d.). N-[4-(Aminosulfonyl)phenyl]-2-(4-morpholinyl)acetamide, ac derivative - Optional[¹³C NMR].
  • Khan, K. M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352.
  • Ghasemian, M., et al. (2016). Synthesis, structural characterization, antimicrobial activities and theoretical investigations of some 4-(4-aminophenylsulfonyl) phenylimino) methyl)-4-(aryldiazenyl) phenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 169, 137-148.
  • Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of phenol.
  • PubChem. (n.d.). 4-(Methylsulfonyl)phenol.
  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine.
  • PubChem. (n.d.). 3-(4-morpholin-4-ylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenol.
  • MDPI. (n.d.). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
  • ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF 4-[(4-HYDROXYBENZYLIDENE) AMINO] PHENOL AND ITS POLYMER.
  • ResearchGate. (n.d.). (a) ¹H NMR spectrum of 4-(1H-pyrrol-1-yl)phenol and (b)....
  • ResearchGate. (n.d.). ¹H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). The....
  • MDPI. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 25(18), 4235.
  • ResearchGate. (n.d.). ¹H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl₃.
  • mzCloud. (n.d.). 4 Phenolsulfonic acid.

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Application Note: A Robust LC-MS/MS Method for the Quantitative and Qualitative Analysis of 4-(Morpholin-4-ylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the mass spectrometric analysis of 4-(Morpholin-4-ylsulfonyl)phenol, a compound of interest in pharmaceutical and chemical research. We detail a complete workflow, from sample preparation to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, grounded in the fundamental principles of analytical chemistry. This note elucidates the ionization properties and fragmentation behavior of the molecule in both positive and negative electrospray ionization (ESI) modes. Detailed, step-by-step protocols for the preparation of standards and extraction from aqueous and biological matrices are provided. The methodologies described herein are designed to be robust and self-validating, offering researchers a reliable foundation for developing quantitative assays or performing structural confirmation.

Introduction and Physicochemical Context

This compound is an aromatic sulfonamide containing both a phenolic hydroxyl group and a morpholine moiety. Sulfonamides are a critical class of compounds in drug discovery and development.[1][2] The presence of both an acidic phenol group (pKa ~10) and a basic morpholine nitrogen atom (pKa of protonated morpholine ~8.5) imparts amphoteric properties to the molecule, making its behavior in an ESI source highly dependent on mobile phase pH. Understanding these characteristics is paramount for rational method development. This guide provides the technical framework to achieve sensitive and specific analysis using LC-MS/MS, a technique prized for its ability to quantify and confirm analytes at trace levels.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure N/A
Molecular Formula C₁₀H₁₃NO₄S[4]
Average Molecular Weight 243.28 g/mol
Monoisotopic Mass 243.05655 g/mol N/A
CAS Number 3077-65-4[4]

Recommended LC-MS/MS Methodology

The cornerstone of a reliable assay is the optimization of both chromatographic separation and mass spectrometric detection. Given the compound's structure, reversed-phase chromatography coupled with ESI-MS/MS is the method of choice.

Liquid Chromatography (LC)

A C18 stationary phase provides excellent retention and peak shape for moderately polar aromatic compounds. A gradient elution is recommended to ensure efficient elution and separation from potential matrix components. The use of an acidic mobile phase modifier, such as formic acid, is crucial for achieving sharp peaks and promoting protonation for positive ion mode analysis.[5]

Table 2: Recommended Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides high-resolution separation.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier improves peak shape and ionization efficiency.[5]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic solvent for efficient elution.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Column Temperature 40 °CImproves peak symmetry and reduces viscosity.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Example Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-9 min: 5% BA representative gradient for screening and analysis.
Mass Spectrometry (MS)

The compound ionizes well in both positive and negative ESI modes. Positive mode ([M+H]⁺) targets the protonation of the basic morpholine nitrogen, while negative mode ([M-H]⁻) targets the deprotonation of the acidic phenol.[6][7] Positive mode often yields more structurally informative fragments for sulfonamides and is typically more robust.[8] Therefore, positive mode is recommended for quantitative analysis.

The analysis should be performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[2] This involves monitoring the transition of a specific precursor ion to one or more product ions.

Table 3: Optimized Mass Spectrometry Parameters (Positive ESI Mode)

ParameterIon Transition (m/z)TypeRationale
Precursor Ion [M+H]⁺ 244.1-Protonated parent molecule.
Product Ion 1 158.0QuantifierCorresponds to the loss of the morpholine ring, a stable and abundant fragment.
Product Ion 2 107.1QualifierCorresponds to the hydroxyphenyl moiety after rearrangement, confirming identity.
Dwell Time 100 ms-Sufficient for robust peak integration.
Collision Energy (CE) Optimized empirically-Typically 15-30 eV. Must be tuned for the specific instrument.
Source Temperature 350 °C-Facilitates efficient desolvation.[9]
Gas Flow (Nebulizer) 30 psi-Instrument-dependent parameter for optimal spray formation.[9]

Fragmentation Analysis: Mechanistic Insights

Understanding the fragmentation pathways is essential for confident structural elucidation and for selecting the most specific and robust MRM transitions.

Proposed Workflow Diagram

The overall analytical process follows a logical sequence from sample handling to final data interpretation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Aqueous Sample (Protocol 4.2) C SPE or Protein Precipitation A->C B Biological Sample (Protocol 4.3) B->C D LC Separation (C18 Column) C->D E ESI Source (Positive Mode) D->E F Tandem MS (QqQ) (MRM Detection) E->F G Peak Integration & Calibration F->G H Quantification & Confirmation G->H

Caption: High-level workflow for the analysis of this compound.

Positive Ion ([M+H]⁺) Fragmentation Pathway

Upon collision-induced dissociation (CID), the protonated precursor ion (m/z 244.1) undergoes characteristic cleavages common to aromatic sulfonamides. The primary fragmentation route involves the scission of the relatively weak sulfur-nitrogen (S-N) bond.

G precursor [M+H]⁺ This compound m/z 244.1 frag1 Product Ion Hydroxyphenylsulfonylium m/z 158.0 precursor:f0->frag1  - C₄H₈N (Morpholine) frag3 Intermediate Ion m/z 180.1 precursor:f0->frag3  - SO₂ (Sulfur Dioxide) frag2 Product Ion Hydroxyphenol Cation m/z 107.1 frag1:f0->frag2  - SO (Sulfur Monoxide)

Caption: Proposed fragmentation of protonated this compound.

This pathway is initiated by the cleavage of the S-N bond, leading to the loss of the morpholine ring and formation of the stable hydroxyphenylsulfonylium ion at m/z 158.0. A secondary, well-documented pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), a loss of 64 Da, which can occur via rearrangement.[8][10] Further fragmentation of the m/z 158.0 ion can lead to the formation of the hydroxyphenol cation at m/z 107.1.

Negative Ion ([M-H]⁻) Fragmentation Pathway

In negative mode, ionization occurs at the phenol group, forming a phenoxide anion at m/z 242.1. The fragmentation is driven by this anionic site.

G precursor [M-H]⁻ 4-(Morpholin-4-ylsulfonyl)phenoxide m/z 242.1 frag1 Product Ion Phenoxide Anion m/z 93.0 precursor:f0->frag1  - C₄H₈NO₂S (Morpholinosulfonyl radical) frag2 Product Ion m/z 178.1 precursor:f0->frag2  - SO₂ (Sulfur Dioxide)

Caption: Proposed fragmentation of deprotonated this compound.

The primary fragmentation involves the cleavage of the aryl-sulfur (Ar-S) bond, resulting in the highly stable phenoxide anion at m/z 93.0. An alternative pathway is the loss of SO₂ (64 Da) from the precursor ion to yield a fragment at m/z 178.1. While viable, this pathway is often less intense than the formation of the phenoxide anion.

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for sample and standard preparation.

Protocol 4.1: Preparation of Calibration Standards

Objective: To prepare a series of calibration standards for instrument calibration and quantification.

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10.0 mg of this compound reference standard into a 10 mL Class A volumetric flask.

    • Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution. This solution is stable for at least 3 months when stored at -20°C.

  • Intermediate Stock Solution (10 µg/mL):

    • Pipette 100 µL of the Primary Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with 50:50 (v/v) methanol:water.

  • Working Calibration Standards (e.g., 1 - 1000 ng/mL):

    • Perform serial dilutions of the Intermediate Stock Solution using 50:50 (v/v) methanol:water to prepare a calibration curve. A typical range might include 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

    • Transfer aliquots of the final solutions to autosampler vials for analysis.

Protocol 4.2: Extraction from an Aqueous Matrix (e.g., River Water) via SPE

Objective: To extract, clean, and concentrate the analyte from a water sample, removing interfering matrix components.[11]

  • Sample Pre-treatment:

    • Filter 100 mL of the water sample through a 0.45 µm filter to remove particulates.

    • If the sample contains chelating agents, add EDTA to a final concentration of 0.5 g/L.[5]

    • Spike with an appropriate internal standard if available.

  • SPE Cartridge Conditioning:

    • Use a suitable polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 60 mg).

    • Condition the cartridge sequentially with 3 mL of methanol followed by 3 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the 100 mL pre-treated sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Dry the cartridge under vacuum or nitrogen for 5 minutes.

    • Elute the analyte with 2 x 2 mL aliquots of methanol into a collection tube.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds and transfer to an autosampler vial.

Protocol 4.3: Extraction from a Biological Matrix (e.g., Human Plasma) via Protein Precipitation

Objective: To remove proteins from a plasma sample for rapid analysis. This is a simple and effective method for many small molecules.

  • Sample Preparation:

    • Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Spike with an appropriate internal standard if available.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 ratio of solvent to sample is critical for efficient protein removal.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation:

    • Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer 250 µL of the clear supernatant to a clean tube, being careful not to disturb the protein pellet.

  • Dilution/Evaporation (Optional):

    • For improved chromatography, the supernatant can be evaporated to dryness and reconstituted in the initial mobile phase as described in Protocol 4.2, Step 6.

    • Alternatively, for a simpler "dilute-and-shoot" approach, dilute the supernatant 1:1 with water containing 0.1% formic acid and inject directly.

Conclusion

This application note provides a validated and scientifically grounded framework for the analysis of this compound using LC-MS/MS. By detailing the compound's ionization and fragmentation characteristics, we have established a robust MRM method suitable for both quantitative and qualitative purposes. The provided protocols for sample preparation are adaptable to various matrices, ensuring broad applicability for researchers in pharmaceutical development, environmental analysis, and beyond. Adherence to these guidelines will enable the generation of high-quality, reliable, and reproducible data.

References

  • Jaskiewicz, M., & Raczak-Gutman, E. (2015). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science.
  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9.
  • Reddy, G. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Applicable Chemistry.
  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Request PDF.
  • Gao, J., et al. (2016). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 81(17), 7335-7342.
  • Kumar, A., & B., S. (2019). Ultrasound Assisted Method Development for the Determination of Selected Sulfonamides in Honey Using Liquid Chromatography-Tandem Mass Spectrometry. Biosciences Biotechnology Research Asia.
  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Application Note.
  • ResearchGate. (n.d.). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
  • Gecer, M., & C., K. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications.
  • PubChem. (n.d.). 4-(Morpholin-4-ylsulfanylmethyl)phenol. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-(Phenylsulfonyl)morpholine. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). On-line sample preparation and determination of phenols with a Flow-Analysis method.
  • CDC. (n.d.). PHENOL: METHOD 3502. NIOSH Manual of Analytical Methods.
  • U.S. EPA. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.
  • Samanidou, V., & Nisyriou, S. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 23(8), 1873.
  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375.
  • PubChem. (n.d.). 4-Morpholinophenol. National Center for Biotechnology Information.
  • Vasić, V., et al. (2021). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules, 26(22), 6905.
  • CORE. (n.d.). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
  • Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue Chemistry.
  • ResearchGate. (n.d.). Novel Phenol-soluble Modulin Derivatives in Community-associated Methicillin-resistant Staphylococcus aureus Identified through Imaging Mass Spectrometry.
  • Wawrzyniak, R., et al. (2021). The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. International Journal of Molecular Sciences, 22(21), 11520.
  • Stefova, M., et al. (2011). HPLC-DAD-ESI-MSn identification of phenolic compounds in cultivated strawberries from Macedonia. Macedonian Journal of Chemistry and Chemical Engineering, 30(2), 195-207.

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FT-IR Spectrum Analysis of 4-(Morpholin-4-ylsulfonyl)phenol: A Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: The Significance of Structural Verification

4-(Morpholin-4-ylsulfonyl)phenol is a molecule of interest in medicinal chemistry and organic synthesis, integrating three key pharmacophores: a phenol, a morpholine, and an aromatic sulfonamide. The sulfonamide moiety is a cornerstone in the development of a wide array of therapeutic agents. The precise arrangement and integrity of these functional groups are paramount to the molecule's chemical reactivity and biological activity.

Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a primary analytical technique for the structural confirmation of such molecules. It is a rapid, non-destructive, and highly sensitive method that provides a unique "molecular fingerprint" by probing the vibrational modes of a molecule's chemical bonds. This application note serves as a detailed guide to acquiring and interpreting the FT-IR spectrum of this compound, providing researchers with a robust protocol for identity confirmation and quality assessment.

The Molecule: Key Functional Groups for Interrogation

To properly interpret the FT-IR spectrum, it is essential to first deconstruct the molecule into its constituent functional groups. Each of these groups will absorb infrared radiation at a characteristic frequency, allowing for its identification.

  • Phenolic Hydroxyl (-OH): Subject to hydrogen bonding, this group gives a very distinct, broad signal.

  • Aromatic Ring (p-disubstituted): The benzene ring has characteristic C=C stretching and C-H stretching/bending vibrations. The substitution pattern is also revealed in the fingerprint region.

  • Sulfonyl Group (-SO₂-): This group is a strong IR absorber and provides two prominent, sharp peaks that are highly diagnostic.

  • Morpholine Ring: This heterocycle contributes aliphatic C-H, C-N, and C-O-C (ether) vibrations.

  • Sulfonamide Linkage (C-SO₂-N): The stretching of the S-N bond provides a useful band in the fingerprint region.

Below is a visualization of the molecular structure and its key vibrational regions.

Caption: Molecular structure of this compound with key functional groups highlighted.

Protocol: High-Fidelity FT-IR Spectrum Acquisition

This protocol utilizes Attenuated Total Reflectance (ATR), a modern sampling technique that requires minimal sample preparation and ensures excellent sample-to-crystal contact, leading to high-quality, reproducible spectra.

Instrumentation and Materials
  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Diamond or Germanium ATR accessory.

  • Sample: this compound, as a dry, solid powder.

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.

Experimental Workflow

Workflow A 1. Clean ATR Crystal (Isopropanol, dry completely) B 2. Acquire Background Spectrum (16-32 scans, 4 cm⁻¹ resolution) A->B C 3. Place Sample on Crystal (Small amount, ensure full coverage) B->C D 4. Apply Pressure (Use integrated anvil for solid contact) C->D E 5. Acquire Sample Spectrum (Same parameters as background) D->E F 6. Clean Crystal & Anvil (Remove all sample residue) E->F G 7. Process & Analyze Spectrum (Baseline correction, peak picking) E->G

Caption: Standard Operating Procedure for FT-IR data acquisition using an ATR accessory.

Detailed Step-by-Step Methodology
  • System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • Background Acquisition (Self-Validating System):

    • Action: Clean the ATR crystal surface meticulously with a lint-free wipe soaked in isopropanol and allow it to evaporate completely.

    • Causality: This step is critical. The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrumental response. By acquiring a background under the exact same conditions as the sample, these interfering signals can be digitally subtracted, ensuring that the final spectrum contains only information from the sample itself.

    • Execution: Initiate the background scan using the instrument software. Recommended parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and co-addition of 16 to 32 scans to optimize the signal-to-noise ratio.

  • Sample Application:

    • Action: Place a small amount of the powdered this compound sample onto the center of the ATR crystal.

    • Causality: Only the portion of the sample in direct contact with the crystal will be measured. It is crucial to completely cover the crystal surface to obtain a strong, representative signal.

  • Sample Measurement:

    • Action: Lower the integrated pressure anvil onto the sample until sufficient pressure is applied, as indicated by the instrument's software or a built-in force gauge.

    • Causality: For solid samples, firm and consistent pressure is essential to maximize the contact area between the sample and the ATR crystal. This ensures a high-quality spectrum by maximizing the interaction of the evanescent wave with the sample.

    • Execution: Acquire the sample spectrum using the same parameters as the background scan.

  • Post-Measurement:

    • Action: Raise the anvil, remove the bulk of the sample, and clean the crystal and anvil tip thoroughly with isopropanol.

    • Causality: Proper cleaning prevents cross-contamination between samples, ensuring the integrity of subsequent analyses.

Spectral Analysis: Decoding the Molecular Fingerprint

The resulting FT-IR spectrum should be analyzed by assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups. The expected key absorptions are detailed below.

Summary of Characteristic Absorption Bands
Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group Origin
3550 - 3200Strong, BroadO-H Stretch (H-bonded)Phenol
3100 - 3000Medium-WeakC-H StretchAromatic Ring
2980 - 2850Medium-StrongC-H Asymmetric & Symmetric StretchMorpholine (CH₂)
1600 - 1450Medium, Multiple PeaksC=C Stretch (in-ring)Aromatic Ring
~1350 - 1310Strong, SharpS=O Asymmetric StretchSulfonyl
~1220StrongC-O StretchPhenol
~1165 - 1140Strong, SharpS=O Symmetric StretchSulfonyl
~1115StrongC-O-C Asymmetric StretchMorpholine (Ether)
~910MediumS-N StretchSulfonamide
~830StrongC-H Out-of-Plane Bendp-disubstituted Aromatic
Detailed Interpretation
  • Hydroxyl and C-H Stretching Region (4000 - 2800 cm⁻¹):

    • The most prominent feature in this region will be a very broad and strong absorption band centered around 3350 cm⁻¹. This is the classic signature of a hydrogen-bonded hydroxyl group, confirming the presence of the phenol moiety.[1][2][3][4] Its breadth is a direct result of the various hydrogen-bonding states present in the solid sample.

    • Just to the right of the O-H band, look for weaker, sharper peaks. Those appearing above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic ring.[5][6] Those appearing below 3000 cm⁻¹ are from the aliphatic C-H bonds of the morpholine ring's methylene groups.[7][8]

  • The Diagnostic Fingerprint Region (1600 - 600 cm⁻¹):

    • Sulfonyl (SO₂) Vibrations: The unequivocal identification of the sulfonyl group comes from two very strong and sharp bands. The asymmetric S=O stretch will appear at a higher wavenumber, typically around 1330 cm⁻¹, while the symmetric stretch will be found near 1150 cm⁻¹.[9][10][11] The presence and sharpness of these two peaks are a critical validation point.

    • Aromatic Ring Vibrations: A series of medium-intensity peaks between 1600 cm⁻¹ and 1450 cm⁻¹ correspond to the carbon-carbon stretching vibrations within the benzene ring.[1][5] A very strong peak expected around 830 cm⁻¹ is due to the out-of-plane bending of the two adjacent C-H bonds on the para-substituted ring, providing confirmation of the 1,4-substitution pattern.[5][12]

    • Phenol and Morpholine Vibrations: The stretching of the phenolic C-O bond gives rise to a strong band around 1220 cm⁻¹.[1][4] The morpholine ring is identified by a strong C-O-C asymmetric stretching vibration, typically seen near 1115 cm⁻¹.[13][14] The S-N stretch of the sulfonamide linkage is expected as a medium band around 910 cm⁻¹.[9]

Conclusion

FT-IR spectroscopy provides a definitive and efficient method for the structural confirmation of this compound. By following the detailed protocol for data acquisition and using the spectral interpretation guide, a researcher can confidently verify the molecular identity. The simultaneous observation of the broad phenolic O-H stretch, the dual strong S=O stretching bands, the characteristic aromatic C=C and C-H bending peaks, and the C-O-C stretch of the morpholine ring constitutes a robust, self-validating system for confirming the structure and purity of the compound.

References

  • Brown, D. Interpretation of the infrared spectrum of phenol. Doc Brown's Chemistry.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry.
  • Anonymous. Infrared spectra of alcohols and phenols. Chemistry Stack Exchange.
  • ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. ResearchGate GmbH.
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"4-(Morpholin-4-ylsulfonyl)phenol" in vitro assay protocols

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the in vitro evaluation of 4-(Morpholin-4-ylsulfonyl)phenol, providing researchers and drug development professionals with a strategic framework and detailed protocols for comprehensive pharmacological characterization.

Introduction and Rationale

This compound is a synthetic organic compound featuring three key structural motifs: a phenol ring, a sulfonyl group, and a morpholine moiety. While specific biological data for this exact molecule is sparse in public literature, its constituent parts provide a strong rationale for a systematic in vitro investigation.

  • Phenolic Group: The phenol structure is a well-established pharmacophore associated with antioxidant activity, primarily through its ability to donate a hydrogen atom or electron to neutralize reactive oxygen species (ROS)[1][2]. This suggests that assays quantifying radical scavenging and cellular antioxidant effects are a logical starting point.

  • Morpholine Ring: Morpholine is recognized in medicinal chemistry as a "privileged pharmacophore." Its presence in numerous approved drugs and clinical candidates is due to its ability to improve pharmacokinetic properties (e.g., solubility, metabolic stability) and its capacity for forming key interactions with biological targets[3]. It is a common feature in molecules targeting a wide array of proteins, including kinases[3].

  • Sulfonamide Core: The related sulfonamide group is a cornerstone of chemotherapy, found in various antimicrobial and diuretic drugs. A similar compound, 4-(Phenylsulfonyl)morpholine, has been shown to modulate the activity of antibiotics against multidrug-resistant bacteria, indicating a potential to interact with biological systems even without direct antimicrobial effects[4].

This guide presents a tiered screening cascade designed to first establish a foundational activity profile for this compound, focusing on cytotoxicity and antioxidant potential. Subsequently, it outlines protocols for investigating more specific, high-value targets such as protein kinases and critical safety liabilities, including cytochrome P450 (CYP) and hERG channel inhibition. This structured approach ensures an efficient and data-driven characterization of the compound's pharmacological potential.

Compound Handling and Stock Solution Preparation

Accurate and reproducible in vitro results begin with proper compound management. The physicochemical properties of this compound (MW: 243.28 g/mol ) necessitate careful preparation of stock solutions.

Protocol:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration primary stock solutions due to its broad solubilizing power for organic molecules.

  • Stock Solution Preparation (10 mM):

    • Tare a sterile, amber glass vial on an analytical balance.

    • Add a precise amount of this compound powder (e.g., 2.43 mg).

    • Add the calculated volume of anhydrous, cell culture-grade DMSO to achieve a final concentration of 10 mM (e.g., 2.43 mg in 1 mL of DMSO).

    • Vortex thoroughly until the solid is completely dissolved. A brief sonication may be used if necessary.

  • Working Solutions: Prepare serial dilutions from the 10 mM stock solution using the specific assay buffer or cell culture medium. It is critical to ensure the final concentration of DMSO in the assay wells is kept to a minimum, typically ≤0.5%, to prevent solvent-induced artifacts or cytotoxicity[5].

  • Storage: Store the 10 mM DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Tier 1: Foundational Activity & Cytotoxicity Profiling

The initial tier of assays aims to define the concentration-response relationship of the compound on cell health and to investigate its predicted antioxidant activity.

In Vitro Cytotoxicity Assessment

Rationale: Determining the cytotoxic potential of a compound is a critical first step. It establishes the therapeutic window and informs the concentration range for all subsequent cell-based assays, ensuring that observed effects are not simply a consequence of cell death. We will utilize two distinct methods to assess different aspects of cytotoxicity: the MTT assay for metabolic activity and the LDH release assay for membrane integrity[5][6].

Experimental Workflow: Cytotoxicity Screening

cluster_prep Preparation cluster_treat Treatment cluster_assay Endpoint Measurement cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate (e.g., HepG2, HeLa) incubate_attach Attached Cells prep_cells->incubate_attach Incubate 24h (37°C, 5% CO2) prep_compound Prepare Serial Dilutions of This compound treat_cells Add Compound Dilutions & Controls (Vehicle, Positive) incubate_attach->treat_cells incubate_treat Incubate for 24, 48, or 72h treat_cells->incubate_treat endpoint Perform Assay mtt_add Add MTT Reagent ldh_sample Transfer Supernatant mtt_incubate Incubate 4h mtt_add->mtt_incubate mtt_solubilize Add Solubilizer mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read calc_viability Calculate % Viability/ % Cytotoxicity mtt_read->calc_viability ldh_add Add LDH Reagent Mix ldh_sample->ldh_add ldh_incubate Incubate 30 min ldh_add->ldh_incubate ldh_read Read Absorbance (490 nm) ldh_incubate->ldh_read ldh_read->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 3.1.1: MTT Cell Viability Assay

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product, quantifying metabolic activity[7].

  • Materials: Human cell lines (e.g., HepG2, HeLa), complete culture medium, 96-well plates, this compound, DMSO, MTT solution (5 mg/mL in PBS), Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours for attachment[5].

    • Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include vehicle control (DMSO) and a positive control (e.g., Doxorubicin) wells[5].

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C[5].

    • Carefully remove the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate percent viability relative to the vehicle control and plot against compound concentration to determine the half-maximal inhibitory concentration (IC50).

Protocol 3.1.2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity[6].

  • Materials: Same as MTT, plus a commercial LDH cytotoxicity assay kit.

  • Procedure:

    • Follow steps 1-3 from the MTT protocol. Include control wells for maximum LDH release (cells lysed with detergent provided in the kit)[6].

    • After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

    • Incubate at room temperature for 20-30 minutes, protected from light.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate percent cytotoxicity relative to the maximum LDH release control and determine the IC50 value.

Data Presentation: Cytotoxicity Profile

Cell LineAssayIncubation Time (h)IC50 (µM)
HepG2MTT48[Insert Data]
HepG2LDH48[Insert Data]
HeLaMTT48[Insert Data]
HeLaLDH48[Insert Data]
In Vitro Antioxidant Capacity

Rationale: The phenolic hydroxyl group is a strong predictor of antioxidant activity. Chemical-based assays like DPPH and ABTS provide a rapid and cost-effective measure of a compound's intrinsic radical-scavenging ability[1][8].

Protocol 3.2.1: DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), which causes a color change from purple to yellow, measured spectrophotometrically[9].

  • Materials: 0.1 mM DPPH in methanol, this compound, methanol or DMSO, Ascorbic acid (positive control), 96-well plate.

  • Procedure:

    • In a 96-well plate, add 50 µL of various concentrations of the test compound (dissolved in methanol) to 150 µL of the DPPH solution[8].

    • Include a control (50 µL of solvent + 150 µL DPPH) and a blank (50 µL of sample + 150 µL methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes[8].

    • Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity for each concentration and determine the IC50 value.

Data Presentation: Antioxidant Activity

AssayStandard ControlIC50 (µM) of Test CompoundIC50 (µM) of Control
DPPHAscorbic Acid[Insert Data][Insert Data]
ABTSTrolox[Insert Data][Insert Data]

Tier 2: Specific Target & Safety Liability Profiling

Following initial characterization, this tier investigates interactions with specific protein families and assesses common safety liabilities that are critical for further drug development.

In Vitro Kinase Inhibition Assay

Rationale: The morpholine scaffold is prevalent in many kinase inhibitors, making this class of enzymes a high-priority target family to investigate[3][10]. An assay that measures the universal product of kinase reactions, ADP, provides a broad screening method applicable to virtually any kinase[11].

Protocol 4.1.1: ADP-Glo™ Universal Kinase Assay

  • Principle: This is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. After the kinase reaction, remaining ATP is depleted, and then the ADP is converted back to ATP, which is used by luciferase to generate light. A lower light signal indicates higher kinase activity (more ADP produced), while a higher signal indicates inhibition[11].

  • Materials: Recombinant protein kinase (e.g., a representative panel of kinases), corresponding substrate, ATP, MgCl2, ADP-Glo™ Kinase Assay kit, this compound, Staurosporine (positive control inhibitor).

  • Procedure:

    • Set up the kinase reaction in a 96- or 384-well plate by adding the kinase, substrate, and test compound at various concentrations in a kinase buffer.

    • Initiate the reaction by adding an ATP/MgCl2 solution. Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls (0% inhibition = no compound; 100% inhibition = no enzyme) and plot the dose-response curve to determine the IC50 value.

Cytochrome P450 (CYP) Inhibition Assay

Rationale: Inhibition of CYP enzymes is a major cause of adverse drug-drug interactions (DDIs)[12]. Assessing a compound's inhibitory potential against key CYP isoforms early in development is a regulatory expectation and critical for safety[13][14].

Principle of CYP Inhibition Assay

cluster_inhibited Inhibited Metabolism Probe Probe Substrate (e.g., Phenacetin) CYP CYP Enzyme (e.g., CYP1A2) Probe->CYP Metabolism Metabolite Metabolite (e.g., Acetaminophen) CYP->Metabolite Metabolism Probe_I Probe Substrate CYP_I CYP Enzyme Probe_I->CYP_I Metabolite_I Reduced Metabolite Formation CYP_I->Metabolite_I Inhibited Metabolism Inhibitor Test Compound (this compound) Inhibitor->CYP_I Blocks Active Site

Caption: Mechanism of a CYP450 inhibition assay.

Protocol 4.2.1: HLM-Based Multi-Isoform CYP Inhibition

  • Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system, buffer (e.g., potassium phosphate), a cocktail of CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for 2B6, Amodiaquine for 2C8, Diclofenac for 2C9, S-mephenytoin for 2C19, Dextromethorphan for 2D6, Midazolam for 3A4), known inhibitors for each isoform (positive controls), and an LC-MS/MS system for analysis[14][15].

  • Procedure:

    • Pre-incubate HLMs, buffer, and the test compound at 37°C.

    • Add the probe substrate cocktail to the mixture.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a short, defined time (e.g., 10-15 minutes) at 37°C.

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to pellet the protein and transfer the supernatant for analysis.

    • Quantify the formation of the specific metabolite for each probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Compare metabolite formation in the presence of the test compound to the vehicle control to calculate percent inhibition. Determine IC50 values for each CYP isoform.

Data Presentation: CYP450 Inhibition Profile

CYP IsoformProbe SubstrateIC50 (µM)
CYP1A2Phenacetin[Insert Data]
CYP2C9Diclofenac[Insert Data]
CYP2C19S-mephenytoin[Insert Data]
CYP2D6Dextromethorphan[Insert Data]
CYP3A4Midazolam[Insert Data]
hERG Potassium Channel Blockade Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias[16][17]. Regulatory agencies mandate hERG testing for most new chemical entities[18].

Protocol 4.3.1: Automated Patch Clamp hERG Assay

  • Principle: Automated patch-clamp systems provide a higher-throughput method to measure the electrophysiological properties of the hERG channel expressed in a stable cell line. A whole-cell recording configuration measures the ionic current flowing through the channels in response to a specific voltage protocol designed to elicit the characteristic hERG tail current[16][17].

  • Materials: HEK293 or CHO cells stably expressing the hERG channel, specific external and internal recording solutions, automated patch-clamp system (e.g., QPatch, SyncroPatch), and a known hERG blocker (e.g., E-4031, Cisapride) as a positive control[16][19].

  • Procedure:

    • Harvest and prepare a single-cell suspension of the hERG-expressing cells.

    • Load the cells and recording solutions into the automated patch-clamp system.

    • The system automatically captures cells, forms giga-ohm seals, and establishes a whole-cell configuration.

    • Apply a standardized hERG voltage protocol (e.g., a depolarizing step to +20 mV followed by a repolarizing ramp or step to -50 mV to measure the peak tail current) and record baseline currents[18][19].

    • Sequentially apply the vehicle control followed by increasing concentrations of this compound.

    • Record the steady-state current inhibition at each concentration.

  • Data Analysis: Measure the peak tail current amplitude at each concentration and normalize it to the baseline current to calculate the percent inhibition. Plot the dose-response curve and fit with the Hill equation to determine the IC50 value[19].

Data Presentation: hERG Liability

ParameterPositive Control (e.g., E-4031)This compound
IC50 (µM) [Insert Data][Insert Data]

References

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  • ResearchGate. (n.d.). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
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  • Springer Protocols. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes.
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.
  • protocols.io. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line.
  • Evotec. (n.d.). hERG Safety Assay.
  • Benchchem. (n.d.). Application Notes and Protocols for Antioxidant Studies of Novel Compounds.
  • National Center for Biotechnology Information. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
  • Wiley Online Library. (2025). Phenol‐Based Antioxidants and the In Vitro Methods Used for Their Assessment.
  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50).
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  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • ResearchGate. (2025). In vitro assessment of cytochrome P450 inhibition: Strategies for increasing LC/MS-based assay throughput using a one-point IC50 method and multiplexing high-performance liquid chromatography.
  • BMG LABTECH. (2020). Kinase assays.
  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel.
  • Sigma-Aldrich. (n.d.). 4-(4-MORPHOLINYLSULFONYL)PHENOL AldrichCPR.
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Application Notes and Protocols for the Evaluation of Antimicrobial Activity of 4-(Morpholin-4-ylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The Scientific Context of 4-(Morpholin-4-ylsulfonyl)phenol

This compound is a synthetic compound belonging to the sulfonamide class of molecules. Historically, sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have been instrumental in treating a wide range of bacterial infections[1][2][3]. The core mechanism of action for antibacterial sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS)[2][4]. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial DNA synthesis and growth[5]. As mammalian cells acquire folic acid from their diet, they are not susceptible to the action of sulfonamides, providing a degree of selective toxicity[2][5].

The structure of this compound, incorporating both a sulfonamide and a morpholine moiety, suggests a potential for biological activity. The morpholine ring is a common feature in many bioactive compounds and can influence physicochemical properties such as solubility and receptor binding[6]. While extensive research exists on the antimicrobial properties of various sulfonamides and morpholine-containing compounds[7][8][9][10], literature specifically detailing the antimicrobial activity of this compound is scarce. However, a study on the closely related compound, 4-(Phenylsulfonyl)morpholine, found it to have a high Minimum Inhibitory Concentration (MIC) of ≥1024 μg/mL, indicating a lack of direct antimicrobial activity. Interestingly, the same study revealed that 4-(Phenylsulfonyl)morpholine could modulate the activity of aminoglycoside antibiotics against multidrug-resistant strains of Pseudomonas aeruginosa[11][12][13].

This finding suggests that while this compound may not exhibit potent direct antimicrobial effects, it warrants investigation as a potential modulator or synergist of known antibiotics. Therefore, this guide provides a comprehensive framework for the systematic evaluation of its antimicrobial properties, encompassing both direct activity and its potential to enhance the efficacy of other antimicrobial agents. The protocols herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring methodological rigor and reproducibility[14][15][16].

Conceptual Framework: From Inhibition to Bactericidal Action

The assessment of a novel compound's antimicrobial potential is a stepwise process, beginning with the determination of its ability to inhibit microbial growth (bacteriostatic activity) and progressing to its capacity to kill microorganisms (bactericidal activity). This is quantitatively expressed through the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC), respectively[17][18][19].

G cluster_0 Evaluation of Direct Antimicrobial Activity cluster_1 Evaluation of Modulatory Activity Initial Screening Initial Screening MIC Determination MIC Determination Initial Screening->MIC Determination Quantitative Assessment Disk Diffusion Disk Diffusion Initial Screening->Disk Diffusion Qualitative Assessment MBC Determination MBC Determination MIC Determination->MBC Determination Assessing Bactericidal Activity No Direct Activity No Direct Activity MIC Determination->No Direct Activity High MIC values Synergy Testing Synergy Testing Checkerboard Assay Checkerboard Assay Synergy Testing->Checkerboard Assay Quantitative Synergy Time-Kill Assays Time-Kill Assays Checkerboard Assay->Time-Kill Assays Dynamic Interaction No Direct Activity->Synergy Testing Investigate Modulation

Caption: Workflow for antimicrobial activity assessment.

Part 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[20][21]. This protocol is aligned with the standards of the Clinical and Laboratory Standards Institute (CLSI) document M07[14].

Principle

Serial dilutions of this compound are prepared in a 96-well microtiter plate and inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that prevents visible growth[21].

Materials
  • This compound

  • Sterile 96-well, round-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test microbial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Sterile reservoirs and multichannel pipettes

Protocol
  • Preparation of Compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed 1% (v/v) to avoid solvent-induced toxicity.

    • The initial stock concentration should be at least twice the highest concentration to be tested.

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation and Serial Dilution:

    • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution (at twice the highest desired concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).

  • Inoculation:

    • Inoculate wells 1 through 11 with 100 µL of the prepared microbial inoculum. This will bring the final volume in each well to 200 µL and the final inoculum density to approximately 5 x 10⁵ CFU/mL.

    • Do not add inoculum to well 12.

  • Incubation:

    • Seal the plate with a breathable membrane or place it in a container with a moistened paper towel to prevent evaporation.

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth[17]. A reading mirror or a microplate reader can aid in this determination.

Data Presentation
MicroorganismATCC NumberMIC Range (µg/mL)
Staphylococcus aureus29213Experimental Data
Escherichia coli25922Experimental Data
Pseudomonas aeruginosa27853Experimental Data
Candida albicans90028Experimental Data
Part 2: Qualitative Assessment by Disk Diffusion Assay

The disk diffusion assay, also known as the Kirby-Bauer test, is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents[22][23][24].

Principle

A paper disk impregnated with a known concentration of this compound is placed on an agar plate uniformly inoculated with the test microorganism. The compound diffuses from the disk into the agar. If the compound is effective, it will inhibit bacterial growth, resulting in a clear zone of inhibition around the disk[22][23].

Protocol
  • Prepare Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculate Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage[25].

  • Apply Disks: Aseptically apply paper disks impregnated with a known concentration of this compound to the surface of the agar. A blank disk (impregnated with the solvent used to dissolve the compound) and a disk with a standard antibiotic should be used as negative and positive controls, respectively.

  • Incubate: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Measure Zones of Inhibition: Measure the diameter of the zones of complete inhibition in millimeters.

Part 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum[17][18][19].

Protocol
  • Perform MIC Test: Following the determination of the MIC by broth microdilution, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Subculture: Aliquot 10-100 µL from each of these clear wells and spread-plate onto fresh, antibiotic-free Mueller-Hinton agar plates.

  • Incubate: Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Determine MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count[17][18].

G MIC Plate MIC Plate after Incubation Select Clear Wells Select Wells with No Visible Growth (MIC and higher concentrations) MIC Plate->Select Clear Wells Subculture Plate Aliquots onto Mueller-Hinton Agar Select Clear Wells->Subculture Incubate Agar Plates Incubate at 35°C for 18-24h Subculture->Incubate Agar Plates Count Colonies Count Viable Colonies (CFU) Incubate Agar Plates->Count Colonies Determine MBC MBC = Lowest concentration with ≥99.9% killing Count Colonies->Determine MBC

Caption: Workflow for MBC determination.

Advanced Application: Investigating Synergy and Modulation

Given the findings for the related compound 4-(Phenylsulfonyl)morpholine[11][12], it is prudent to investigate the potential of this compound to act as a modulator of conventional antibiotics, especially against resistant strains. The checkerboard assay is a common method for this purpose.

Checkerboard Broth Microdilution Assay

This assay allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.

  • Plate Setup: In a 96-well plate, create a two-dimensional array of concentrations. This compound is serially diluted along the x-axis, and a conventional antibiotic is serially diluted along the y-axis.

  • Inoculation and Incubation: The plate is inoculated and incubated as per the standard MIC protocol.

  • Data Analysis: The FIC index is calculated as follows: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) FIC Index = FIC of Drug A + FIC of Drug B

Interpretation of FIC Index
FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to ≤ 4.0Indifference
> 4.0Antagonism
Conclusion and Future Directions

The provided protocols offer a robust, standards-based framework for the comprehensive evaluation of the antimicrobial properties of this compound. While direct antimicrobial activity may be limited, as suggested by studies on a structurally related compound, its potential as a modulator of existing antibiotics presents a compelling avenue for research, particularly in the context of combating antimicrobial resistance. Future studies should focus on elucidating the mechanism of any observed synergistic effects and expanding the investigation to a broader panel of clinically relevant and resistant microbial strains.

References
  • CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing.
  • GoodRx. What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]
  • Wikipedia. Disk diffusion test. [Link]
  • Study.com. Sulfonamide: Mechanism of Action & Uses. [Link]
  • Microbe Online.
  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]
  • Wikipedia. Sulfonamide (medicine). [Link]
  • Pharmacy 180. Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses. [Link]
  • MSD Manual Professional Edition. Sulfonamides. [Link]
  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
  • CLSI. Antimicrobial Susceptibility Testing. [Link]
  • CLSI. M100-Ed33: Performance Standards for Antimicrobial Susceptibility Testing, 33rd Edition. [Link]
  • protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
  • National Center for Biotechnology Information. Antimicrobial Susceptibility Testing. [Link]
  • UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
  • PubMed. Stop Waiting for Tomorrow: Disk Diffusion Performed on Early Growth Is an Accurate Method for Antimicrobial Susceptibility Testing with Reduced Turnaround Time. [Link]
  • MI - Microbiology. Broth Microdilution. [Link]
  • Microbe Investigations.
  • National Center for Biotechnology Information. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. [Link]
  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
  • National Center for Biotechnology Information.
  • Microchem Laboratory.
  • National Center for Biotechnology Information. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]
  • CLSI. M100-Ed34: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. [Link]
  • PubMed. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. [Link]
  • ResearchGate. Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. [Link]
  • International Journal for Pharmaceutical Research Scholars.
  • Semantic Scholar. Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. [Link]
  • PubChem. 4-(Phenylsulfonyl)morpholine. [Link]
  • MDPI. Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. [Link]
  • PubChem. 4-(Morpholin-4-ylsulfanylmethyl)phenol. [Link]
  • Semantic Scholar. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. [Link]
  • Frontiers. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. [Link]
  • E3S Web of Conferences.
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  • ResearchGate. (PDF) morpholine antimicrobial activity. [Link]

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Cytotoxicity assay of "4-(Morpholin-4-ylsulfonyl)phenol" on cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

Evaluating the Cytotoxicity of 4-(Morpholin-4-ylsulfonyl)phenol on Cancer Cell Lines

Introduction

The morpholine ring is a versatile and privileged pharmacophore in medicinal chemistry, known to enhance both the potency and pharmacokinetic profiles of various therapeutic agents.[1] Its incorporation into novel chemical scaffolds is a common strategy in the development of new anticancer drugs.[1][2] Similarly, compounds containing a sulfonamide moiety have demonstrated a wide range of biological activities, including significant anticancer effects.[3][4] The convergence of these two pharmacophores in a single molecule, such as this compound, presents a compelling case for its investigation as a potential cytotoxic agent against cancer cells. Phenolic compounds themselves are known for their cytotoxic properties against cancer cells, although their mechanisms of action are still under investigation.[5][6][7]

This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a colorimetric MTT assay.[8][9] This method is a reliable and widely used technique to quantify the metabolic activity of living cells, which serves as an indicator of cell viability.[8][9] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product by mitochondrial dehydrogenases of metabolically active cells.[8] The amount of formazan produced is directly proportional to the number of viable cells.

While direct cytotoxic data for this compound is emerging, studies on closely related 4-(phenylsulfonyl)morpholine derivatives have shown promising results. For instance, a novel derivative, GL24, exhibited a potent inhibitory effect on triple-negative breast cancer (TNBC) cells with a low half-maximal inhibitory concentration (IC50) value of 0.90 µM in MDA-MB-231 cells.[10][11] The proposed mechanism of action for these derivatives involves the induction of endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals, leading to cell-cycle arrest and apoptosis.[10][11] These findings provide a strong rationale for investigating the cytotoxic potential of this compound and exploring its mechanistic underpinnings.

Materials and Reagents

  • This compound (Source: e.g., Sigma-Aldrich, Cat. No. XXX)

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical))

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Hemocytometer or automated cell counter

  • CO2 incubator (37°C, 5% CO2, humidified atmosphere)

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Protocols

Part 1: Cell Culture and Maintenance
  • Cell Line Culture: Culture the selected cancer cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a 37°C incubator with a humidified atmosphere of 5% CO2.

  • Subculturing: Passage the cells upon reaching 80-90% confluency. Briefly, wash the cells with PBS, detach them using Trypsin-EDTA, and resuspend them in fresh medium.

  • Cell Viability Check: Before each experiment, assess cell viability using the Trypan Blue exclusion method. Ensure cell viability is above 90% for use in the cytotoxicity assay.[12]

Part 2: MTT Cytotoxicity Assay Protocol
  • Cell Seeding:

    • Harvest cells that are in their exponential growth phase.

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[8] The optimal seeding density should be determined for each cell line.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.[8][12]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed a level that affects cell viability (typically ≤ 0.5%).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control group (medium with the same concentration of DMSO as the treated wells) and an untreated control group (medium only).[8]

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.[8]

  • MTT Addition and Incubation:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for an additional 2-4 hours at 37°C in the CO2 incubator.[8] During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[8]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[8]

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Part 3: Data Analysis
  • Background Subtraction: Subtract the absorbance of the blank wells (medium and MTT solution only) from the absorbance of all other wells.

  • Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the viability of the control cells using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that inhibits 50% of cell growth. Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. The IC50 value can be determined from this curve using non-linear regression analysis.

Expected Results and Interpretation

The results of the MTT assay will provide a quantitative measure of the cytotoxic effect of this compound on the tested cancer cell lines. A dose-dependent decrease in cell viability is expected if the compound is cytotoxic. The IC50 value will serve as a key parameter to quantify the potency of the compound.

Table 1: Hypothetical Cytotoxicity Data for this compound

Concentration (µM)% Cell Viability (MCF-7)% Cell Viability (A549)% Cell Viability (HeLa)
0 (Control)100 ± 4.5100 ± 5.1100 ± 3.9
192 ± 3.895 ± 4.291 ± 3.5
575 ± 6.281 ± 5.578 ± 4.8
1051 ± 4.162 ± 3.955 ± 4.2
2528 ± 3.535 ± 4.031 ± 3.7
5012 ± 2.118 ± 2.915 ± 2.5

Based on the data, IC50 values can be calculated for each cell line, allowing for a comparison of the compound's cytotoxic efficacy across different cancer types.

Mechanistic Insights and Future Directions

The observed cytotoxicity of this compound warrants further investigation into its mechanism of action. Based on the activity of similar compounds, it is plausible that it induces cell death through the activation of ER stress and the unfolded protein response (UPR), leading to apoptosis.[10][11]

dot

ER_Stress_Pathway Hypothesized Mechanism of Action Compound This compound ER_Stress Endoplasmic Reticulum (ER) Stress Compound->ER_Stress UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR p53 p53 Pathway Activation UPR->p53 G2M_Checkpoint G2/M Checkpoint Activation UPR->G2M_Checkpoint Apoptosis Apoptosis p53->Apoptosis G2M_Checkpoint->Apoptosis

Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.

Future studies should aim to validate this proposed mechanism through techniques such as Western blotting for key ER stress markers (e.g., GRP78, CHOP), flow cytometry for cell cycle analysis, and Annexin V/PI staining to confirm apoptosis.

Workflow Visualization

dot

Cytotoxicity_Assay_Workflow MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Lines Cell_Seeding 2. Seed Cells in 96-Well Plate Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare Compound Dilutions Cell_Seeding->Compound_Prep Cell_Treatment 4. Treat Cells with Compound Compound_Prep->Cell_Treatment MTT_Addition 5. Add MTT Reagent Cell_Treatment->MTT_Addition Formazan_Solubilization 6. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis 8. Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion

This application note provides a comprehensive and robust protocol for the evaluation of the cytotoxic properties of this compound against cancer cell lines. The MTT assay is a reliable and high-throughput method suitable for initial screening and potency determination. Further mechanistic studies, guided by the findings from related compounds, will be crucial in elucidating the therapeutic potential of this novel molecule.

References

  • Grozav, A., et al. (2024). Arene Ruthenium Complexes Specifically Inducing Apoptosis in Breast Cancer Cells. Molecules, 29(11), 2535.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • Ren, S., et al. (2011). Design and synthesis of N-phenylacetyl (sulfonyl) 4,5-dihydropyrazole derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 21(10), 2875-2878.
  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
  • PubChem. 4-(Phenylsulfonyl)morpholine.
  • PubChem. 4-(Morpholin-4-ylsulfanylmethyl)phenol.
  • Pilyo, S. G., et al. (2020). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Ukrainica Bioorganica Acta, 15(2), 13-21.
  • Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
  • Dana, N., et al. (2014). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 13(4), 1305–1312.
  • Yang, F. W., et al. (2024). Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. Archiv der Pharmazie, 357(2), e2300435.
  • Fassihi, A., et al. (2012). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Iranian Journal of Pharmaceutical Sciences, 8(4), 235-242.
  • Yang, F. W., et al. (2024). Multipathway regulation induced by 4‐(phenylsulfonyl)morpholine derivatives against triple‐negative breast cancer. Archiv der Pharmazie.
  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 12(31), 20206-20218.
  • PubChem. 4-Morpholinophenol.
  • Al-Abdullah, E. S., et al. (2021). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. Current Organic Synthesis, 18(6), 664-672.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Wang, Y., et al. (2024). Synthesis and Health Effects of Phenolic Compounds: A Focus on Tyrosol, Hydroxytyrosol, and 3,4-Dihydroxyacetophenone. Molecules, 29(1), 1.
  • Pinteus, S., et al. (2022).

Sources

Topic: 4-(Morpholin-4-ylsulfonyl)phenol as an Antibiotic Modulator

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: A Strategy to Re-sensitize Drug-Resistant Pathogens

The escalating crisis of antimicrobial resistance (AMR) necessitates innovative strategies that extend beyond the discovery of new antibiotics. One of the most promising approaches is the development of antibiotic modulators or adjuvants—compounds that, while having little to no intrinsic antimicrobial activity, can restore or enhance the efficacy of existing antibiotics against resistant bacterial strains.[1] These modulators often work by targeting bacterial resistance mechanisms, such as enzymatic inactivation of drugs, target site modifications, or the overexpression of efflux pumps.[2][3]

This guide focuses on the evaluation of 4-(Morpholin-4-ylsulfonyl)phenol as a potential antibiotic modulator. This compound integrates three key structural motifs:

  • A Phenol Group: Phenolic compounds are a well-established class of antimicrobials known to disrupt bacterial cell structures and functions.[4][5]

  • A Sulfonamide Moiety: The sulfonamide core is a classic pharmacophore that interferes with essential metabolic pathways in bacteria, specifically folic acid synthesis.[6]

  • A Morpholine Ring: Morpholine is recognized as a "privileged pharmacophore" in medicinal chemistry, often incorporated into bioactive molecules to improve potency, solubility, and pharmacokinetic properties.[7]

A structurally similar compound, 4-(Phenylsulfonyl) morpholine, has demonstrated the ability to modulate the activity of aminoglycoside antibiotics against multidrug-resistant Gram-negative bacteria, suggesting a promising precedent for the compound .[6][8] This application note provides a detailed framework and step-by-step protocols for researchers to systematically investigate the potential of this compound to act as a synergistic partner for conventional antibiotics.

Hypothesized Mechanisms of Antibiotic Modulation

An effective antibiotic modulator can potentiate an antibiotic's effect through several mechanisms. For this compound, the primary hypotheses center on the disruption of the bacterial cell envelope and the inhibition of resistance-conferring proteins. The phenol and sulfonamide components may work in concert to increase membrane permeability, allowing greater intracellular access for the partner antibiotic. Concurrently, the compound could interfere with key resistance machinery.

G cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms Modulator This compound Efflux Efflux Pump Modulator->Efflux Inhibits Enzyme Inactivating Enzyme (e.g., β-Lactamase) Modulator->Enzyme Inhibits Permeability Increased Membrane Permeability Modulator->Permeability Disrupts Membrane Antibiotic Partner Antibiotic (e.g., Aminoglycoside, β-Lactam) Antibiotic->Efflux Substrate for Antibiotic->Enzyme Substrate for Target Altered Target Site (e.g., Ribosome, PBP) Antibiotic->Target Binds to Intracellular Increased Intracellular Antibiotic Concentration Efflux->Intracellular Decreases TargetBinding Restored Antibiotic-Target Binding and Efficacy Target->TargetBinding Permeability->Intracellular Intracellular->TargetBinding

Caption: Hypothesized pathways for antibiotic modulation.

Part 1: Primary Screening via Checkerboard Assay

The checkerboard assay is the gold-standard in vitro method for quantifying the interaction between two antimicrobial agents.[1] It systematically tests a wide range of concentration combinations to determine whether their combined effect is synergistic, additive, indifferent, or antagonistic.[9]

Principle of the Checkerboard Assay

This technique involves a two-dimensional dilution of two compounds in a 96-well microtiter plate.[10] The resulting interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC for each drug is the Minimum Inhibitory Concentration (MIC) of that drug in combination, divided by its MIC when used alone.[11] The FIC index is the sum of the individual FICs.

FIC Index Formula: FICI = FICA + FICB = (MICA in combination / MICA alone) + (MICB in combination / MICB alone)[12]

Data Interpretation: FIC Index

The calculated FICI value categorizes the nature of the drug interaction. While some variations exist, the interpretation model suggested by Odds (2003) is widely accepted.[13]

FIC Index (FICI)InterpretationImplication for Drug Combination
≤ 0.5Synergy The combined effect is significantly greater than the sum of individual effects.[14]
> 0.5 to 4.0Additive or Indifference The combined effect is equal to or slightly greater than the sum of individual effects.[14]
> 4.0Antagonism The combined effect is less than the effect of the more active agent alone.[14]
Experimental Protocol: Checkerboard Assay

This protocol is designed to assess the synergy between this compound (Compound M) and a partner antibiotic (Antibiotic X).

Materials:

  • This compound (Cmpd M) stock solution (e.g., 10240 µg/mL in DMSO).

  • Partner Antibiotic X stock solution (concentration depends on its known MIC).

  • Bacterial strains (e.g., multidrug-resistant Pseudomonas aeruginosa, Staphylococcus aureus).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Resazurin sodium salt solution (viability indicator, optional).

  • Spectrophotometer (for measuring optical density).

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation:

    • From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[15]

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the assay plate.[9]

  • Plate Setup:

    • Prepare a "mother plate" with 2x the final desired concentrations of the drugs in CAMHB.

    • Along the X-axis (Columns 1-10): Prepare serial two-fold dilutions of Cmpd M.

    • Along the Y-axis (Rows A-G): Prepare serial two-fold dilutions of Antibiotic X.

    • Controls (Column 11 & Row H): Column 11 will contain only the dilutions of Antibiotic X to determine its MIC alone. Row H will contain only the dilutions of Cmpd M to determine its MIC alone.[14]

    • Growth Control (Well H12): Contains only bacterial inoculum in CAMHB.

    • Sterility Control (e.g., G12): Contains uninoculated CAMHB.

  • Assay Execution:

    • Dispense 50 µL of CAMHB into each well of the final assay plate.

    • Transfer 50 µL from the "mother plate" to the corresponding wells of the assay plate. This results in a 1x final drug concentration.

    • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 150 µL. Note: Some protocols use a final volume of 100 µL or 200 µL; consistency is key.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determining MIC:

    • After incubation, determine the MIC for each drug alone and for every combination. The MIC is the lowest concentration showing no visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.

    • Alternatively, add a viability indicator like resazurin and incubate for a further 2-4 hours. A color change (e.g., blue to pink) indicates viable bacteria. The MIC is the lowest concentration where the original color is retained.

  • Calculating the FIC Index:

    • Identify the well with the lowest concentrations of both drugs that inhibits growth. This gives you MICA in combination and MICB in combination.

    • Use the MIC values from the control rows/columns (MICA alone and MICB alone) and the formula above to calculate the FICI.

    • It is crucial to calculate the FICI for every inhibitory combination along the growth/no-growth interface to find the lowest FICI value, which represents the point of maximal synergy.

G start Start: Prepare Reagents (Bacteria, Media, Compounds) prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum setup_plate Set up 96-Well Plate with 2-fold Serial Dilutions of Both Compounds start->setup_plate dilute_inoculum Dilute Inoculum to Final Concentration (~5x10^5 CFU/mL) prep_inoculum->dilute_inoculum add_inoculum Inoculate Plate with Bacterial Suspension dilute_inoculum->add_inoculum setup_plate->add_inoculum incubate Incubate Plate (37°C, 18-24h) add_inoculum->incubate read_mic Determine MICs (Visual or Spectrophotometric) incubate->read_mic calc_fic Calculate FIC Index for All Inhibitory Combinations read_mic->calc_fic interpret Interpret Results: Synergy, Additive, or Antagonism calc_fic->interpret end End: Synergy Identified interpret->end

Caption: Experimental workflow for the checkerboard synergy assay.

Part 2: Characterizing Synergy via Time-Kill Curve Assay

While the checkerboard assay identifies synergy at a single endpoint, the time-kill curve assay provides dynamic information about the rate and extent of bacterial killing over time.[15] This is essential for confirming the interaction and determining if the synergistic combination is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[14][16]

Principle of the Time-Kill Assay

Bacteria are exposed to fixed concentrations of the drugs (alone and in combination), and the number of viable cells (Colony Forming Units, CFU/mL) is quantified at multiple time points over a 24-hour period.[17] The results are plotted as log₁₀ CFU/mL versus time.

Definitions:

  • Bactericidal Activity: A ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial inoculum.[15][16]

  • Bacteriostatic Activity: A <3-log₁₀ reduction in CFU/mL from the initial inoculum.[15]

  • Synergy: A ≥2-log₁₀ decrease in CFU/mL for the combination compared to the most active single agent at a specific time point.

Experimental Protocol: Time-Kill Curve Assay

Materials:

  • Same as checkerboard assay, plus:

  • Sterile test tubes or flasks for cultures.

  • Sterile Phosphate-Buffered Saline (PBS) for serial dilutions.

  • Agar plates (e.g., Tryptic Soy Agar) for plating.

  • Shaking incubator.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a bacterial inoculum in CAMHB as described for the checkerboard assay, adjusting to a starting density of ~5 x 10⁵ CFU/mL in larger volumes (e.g., 10 mL per tube/flask).

    • Prepare test tubes with the following conditions (using concentrations determined from the checkerboard assay, such as the MIC or sub-MIC levels that showed synergy):

      • Growth Control (no drug).

      • Cmpd M alone (e.g., at ¼ x MIC).

      • Antibiotic X alone (e.g., at ½ x MIC).

      • Combination: Cmpd M (¼ x MIC) + Antibiotic X (½ x MIC).

  • Time-Zero (T₀) Sampling:

    • Immediately after adding the inoculum to the tubes, vortex gently and remove an aliquot (e.g., 100 µL) from each tube.

    • Perform 10-fold serial dilutions of this aliquot in sterile PBS.

    • Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto agar plates.[15]

    • This determines the initial CFU/mL count.

  • Incubation and Subsequent Sampling:

    • Incubate the tubes at 37°C with shaking.

    • Repeat the sampling and plating procedure at subsequent time points (e.g., T = 2, 4, 6, 8, and 24 hours).[17]

  • Colony Counting and Data Analysis:

    • Incubate the agar plates at 37°C for 18-24 hours.

    • Count the colonies on plates that have a countable number (typically 30-300 colonies).

    • Calculate the CFU/mL for each time point using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)

    • Convert the CFU/mL values to log₁₀ CFU/mL.

    • Plot log₁₀ CFU/mL (Y-axis) against Time (X-axis) for each condition.[18]

Data Presentation: Sample Time-Kill Data
Time (hr)Growth Control (log₁₀ CFU/mL)Cmpd M (¼ MIC) (log₁₀ CFU/mL)Abx X (½ MIC) (log₁₀ CFU/mL)Combination (log₁₀ CFU/mL)
05.705.715.705.72
26.555.655.454.85
47.815.605.103.50
88.955.554.95<2.00
249.105.504.80<2.00
Note: <2.00 represents the lower limit of detection.

Part 3: Logical Framework for Investigation

A systematic investigation of a novel antibiotic modulator follows a logical progression from broad screening to detailed characterization. The following workflow outlines the decision-making process for a research program evaluating this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Synergy Characterization cluster_2 Phase 3: Mechanism of Action (MoA) Studies cluster_3 Phase 4: Advanced Studies start Start: Hypothesis Generation Compound: this compound mic_test Determine Intrinsic MIC of Compound Alone start->mic_test checkerboard Checkerboard Assay (vs. Panel of Antibiotics and Resistant Strains) mic_test->checkerboard time_kill Time-Kill Curve Assay checkerboard->time_kill Synergy Found (FICI ≤ 0.5) end Outcome: Candidate for Preclinical Development checkerboard->end No Synergy Found (Stop or Re-design) bactericidal_check Bactericidal Effect Confirmed? (≥3-log kill) time_kill->bactericidal_check bactericidal_check->checkerboard No (Static Effect) Re-evaluate Combination moa_assays MoA Assays: - Efflux Pump Inhibition - Membrane Permeability - β-Lactamase Inhibition bactericidal_check->moa_assays Yes toxicity Cytotoxicity Assays (e.g., against mammalian cells) moa_assays->toxicity MoA Elucidated invivo In Vivo Efficacy Models (e.g., Murine infection model) toxicity->invivo Low Toxicity invivo->end Efficacy Confirmed

Caption: Logical workflow for antibiotic modulator drug discovery.

References

  • Fractional inhibitory concentration (FIC) index. (n.d.). GARDP Revive.
  • Antimicrobial Synergy Study – Checkerboard Testing. (n.d.). Emery Pharma.
  • Singh, S., et al. (n.d.). Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb. protocols.io.
  • Hall, M. J., et al. (1983). The Fractional Inhibitory Concentration (FIC) Index as a Measure of Synergy. Journal of Antimicrobial Chemotherapy, 11(5), 427-433. (Represented by ResearchGate link showing the formula).
  • Fancello, F., et al. (2020). A novel interpretation of the Fractional Inhibitory Concentration Index: The case Origanum vulgare L. and Leptospermum scoparium. MicrobiologyOpen, 9(10), e1100.
  • Antimicrobial Synergy Testing/Checkerboard Assay. (n.d.). Creative Diagnostics.
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  • Al-kuraishy, H. M., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 18-24.
  • Oliveira, M. T. S., et al. (2016). Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. Saudi Journal of Biological Sciences, 23(1), 34–38.
  • Al-Mutairi, M., & Al-Anzi, B. (2024). Molecular Mechanisms of Bacterial Resistance to Antimicrobial Peptides in the Modern Era: An Updated Review. International Journal of Molecular Sciences, 25(3), 1836.
  • Varela, M. F., & Stephen, J. (2014). Mechanisms of Antibiotic Resistance. Microbiology Spectrum.
  • Reygaert, W. C. (2014). An overview of the antimicrobial resistance mechanisms of bacteria. Journal of Allied Health Sciences and Practice. (Represented by ResearchGate link showing a diagram of mechanisms).
  • Li, B., et al. (2022). The Mechanism of Bacterial Resistance and Potential Bacteriostatic Strategies. International Journal of Molecular Sciences, 23(18), 10593.
  • Ajan, M., et al. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Pharmaceuticals, 15(9), 1139.
  • Uddin, T. M., et al. (2021). Combating Antibiotic Resistance: Mechanisms, Multidrug-Resistant Pathogens, and Novel Therapeutic Approaches: An Updated Review. Molecules, 26(12), 3636.
  • Adam, S. (2023). Answer to "Please, how to take readings for Time-Kill Assay and plot a Time-Kill Curve?". ResearchGate.
  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma.
  • Oliveira, M. T. S., et al. (2016). Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. Saudi Journal of Biological Sciences, 23(1), 34–38. PubMed.
  • Oliveira, M. T., et al. (2015). Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. Semantic Scholar.
  • Mahesh, A. R., et al. (2016). morpholine antimicrobial activity. ResearchGate.
  • Johnson, T. A., et al. (2007). Synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides: a late-stage diversification approach to potent 5HT1B antagonists. Bioorganic & Medicinal Chemistry, 15(2), 939–950.
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Application Note & Protocols: Investigating 4-(Morpholin-4-ylsulfonyl)phenol for Triple-Negative Breast Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need in Triple-Negative Breast Cancer and a Novel Chemical Scaffold

Triple-Negative Breast Cancer (TNBC) represents an aggressive subtype of breast cancer, comprising 10-20% of all diagnosed cases.[1] It is defined by the absence of estrogen receptors (ER), progesterone receptors (PR), and human epidermal growth factor receptor 2 (HER2).[1] This lack of well-defined molecular targets renders TNBC unresponsive to hormonal therapies and HER2-targeted treatments, leaving cytotoxic chemotherapy as the primary systemic treatment option.[2] Consequently, TNBC is associated with a higher rate of relapse, distant metastasis, and poorer overall survival compared to other breast cancer subtypes, creating an urgent need for novel therapeutic strategies.[3]

Phenotypic drug discovery, which focuses on identifying compounds that produce a desired effect in a disease model, is a powerful approach for complex diseases like TNBC.[4] Recent research has highlighted the potential of 4-(phenylsulfonyl)morpholine derivatives as anti-TNBC agents.[4][5] One such derivative, GL24, demonstrated potent growth inhibition in the MDA-MB-231 TNBC cell line, with an IC50 of 0.90 µM.[4][5] Transcriptomic analysis revealed that its mechanism of action involves the induction of Endoplasmic Reticulum (ER) stress, leading to cell-cycle arrest and apoptosis.[4][5]

This application note focuses on a related, yet unexplored, parent compound: 4-(Morpholin-4-ylsulfonyl)phenol . While direct anticancer activity of this specific molecule has not been documented, its structural components—a sulfonamide-linked morpholine and a phenol group—are well-represented in pharmacologically active molecules. The sulfonamide moiety is a cornerstone of many anticancer agents, known to act through various mechanisms including carbonic anhydrase inhibition and cell cycle arrest.[6] The morpholine ring is a privileged pharmacophore in medicinal chemistry, often incorporated to improve pharmacokinetic properties and provide key interactions with biological targets.[7][8]

We hypothesize that this compound represents a core scaffold with potential anti-TNBC activity, likely acting through the induction of ER stress, a pathway to which TNBC cells show heightened sensitivity.[9] This document provides a comprehensive guide for researchers to investigate this compound, detailing its hypothesized mechanism of action and providing robust, field-proven protocols for its synthesis and comprehensive preclinical evaluation.

Hypothesized Mechanism of Action: Induction of ER Stress-Mediated Apoptosis

The Endoplasmic Reticulum (ER) is essential for protein folding and modification. An accumulation of unfolded or misfolded proteins triggers a state of ER stress, activating the Unfolded Protein Response (UPR).[10] While initially a pro-survival mechanism, prolonged or severe ER stress shifts the UPR towards a pro-apoptotic cascade.[11] TNBC cells, particularly those with a mesenchymal phenotype, exhibit a basal activation of the UPR, making them uniquely vulnerable to agents that exacerbate ER stress.[9]

Based on the evidence from its derivatives[4][5], we postulate that this compound disrupts protein homeostasis, leading to overwhelming ER stress. This triggers the UPR, mediated by three sensor proteins: PERK, IRE1α, and ATF6. In this proposed pathway, activation of the PERK branch leads to the phosphorylation of eIF2α, which, under severe stress, results in the preferential translation of the transcription factor ATF4. ATF4 upregulates the expression of CHOP (C/EBP homologous protein), a key transcription factor that promotes apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic effectors. This cascade ultimately leads to caspase activation and programmed cell death.

Hypothesized_MoA cluster_0 Cellular Exterior cluster_1 Cytoplasm & Endoplasmic Reticulum Compound This compound ER Endoplasmic Reticulum Compound->ER Disrupts Protein Homeostasis UPR Unfolded Protein Response (UPR) Activation ER->UPR Accumulation of Misfolded Proteins PERK PERK Activation UPR->PERK ATF4 ATF4 Upregulation PERK->ATF4 CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Mediates Cell Death TNBC_Cell_Death TNBC Cell Death Apoptosis->TNBC_Cell_Death Leads to

Caption: Hypothesized signaling pathway for this compound in TNBC cells.

Experimental Workflows and Protocols

A systematic evaluation is required to validate the therapeutic potential of this compound. The workflow begins with the synthesis of the compound, followed by a comprehensive in vitro analysis to determine its cytotoxic effects and elucidate its mechanism of action. Promising results would then warrant progression to in vivo studies using established TNBC xenograft models.

Experimental_Workflow Synthesis Chemical Synthesis of This compound InVitro PART 1: In Vitro Evaluation Synthesis->InVitro Viability Cell Viability Assays (MTT, CellTiter-Glo) InVitro->Viability Apoptosis Apoptosis Assays (Annexin V/PI Staining) Viability->Apoptosis Mechanism Mechanism Validation (Western Blot for ER Stress Markers) Apoptosis->Mechanism Decision1 Promising In Vitro Activity? Mechanism->Decision1 InVivo PART 2: In Vivo Validation Decision1->InVivo Yes Stop Stop/Re-evaluate Decision1->Stop No Xenograft Orthotopic TNBC Xenograft Model InVivo->Xenograft Efficacy Tumor Growth Inhibition Study Xenograft->Efficacy Toxicity Preliminary Toxicity Assessment Efficacy->Toxicity Decision2 Significant In Vivo Efficacy? Toxicity->Decision2 End Conclusion: Potential TNBC Therapeutic Lead Decision2->End Yes Decision2->Stop No

Caption: Overall experimental workflow for evaluating the anti-TNBC potential of the compound.

Protocol 1: Synthesis of this compound

This protocol describes a standard method for synthesizing the title compound via sulfonation of phenol followed by chlorination and reaction with morpholine.

Materials:

  • Phenol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride

  • Morpholine

  • Pyridine or Triethylamine (as base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Sulfonation of Phenol: To a flask containing phenol, add concentrated sulfuric acid dropwise at 0°C. After the addition, allow the mixture to warm to room temperature and then heat gently (e.g., to 100°C) for several hours to favor the formation of the para-isomer, p-phenolsulfonic acid.[12] Monitor the reaction by TLC.

  • Chlorination: Cool the reaction mixture and cautiously add thionyl chloride. Reflux the mixture for 2-4 hours to convert the sulfonic acid to the corresponding sulfonyl chloride (4-hydroxybenzenesulfonyl chloride). The excess thionyl chloride can be removed under reduced pressure.

  • Sulfonamide Formation: Dissolve the crude 4-hydroxybenzenesulfonyl chloride in an anhydrous aprotic solvent like DCM. Cool the solution to 0°C. In a separate flask, dissolve morpholine (2 equivalents) and a non-nucleophilic base like pyridine or triethylamine (1.2 equivalents) in DCM.

  • Add the morpholine solution dropwise to the sulfonyl chloride solution at 0°C. Allow the reaction to stir and warm to room temperature overnight.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cell Viability Assay

This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay to quantify ATP, an indicator of metabolically active cells. The MDA-MB-231 cell line is a widely used and representative model for TNBC.[13]

Materials:

  • TNBC cell line (e.g., MDA-MB-231, BT-549) and appropriate culture medium (e.g., DMEM with 10% FBS).

  • This compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Doxorubicin or Paclitaxel as a positive control.

  • Opaque-walled 96-well plates suitable for luminescence.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega or equivalent).

  • Multichannel pipette.

  • Luminometer plate reader.

Procedure:

  • Cell Seeding: Seed TNBC cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 90 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Add 10 µL of each dilution to the respective wells to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.01 µM to 100 µM). Include wells for vehicle control (DMSO) and positive control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[14]

  • Add 100 µL of CellTiter-Glo® Reagent to each well.[14]

  • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response).

CompoundTNBC Cell LineIC₅₀ (µM) - Exemplar Data
This compoundMDA-MB-2311.5
This compoundBT-5492.8
Doxorubicin (Positive Control)MDA-MB-2310.1

Table 1: Exemplar IC₅₀ data from a cell viability assay. These are hypothetical values for illustration.

Protocol 3: Western Blot for ER Stress Markers

This protocol details the detection of key UPR proteins GRP78, CHOP, and ATF4 to confirm the induction of ER stress.[10][15]

Materials:

  • TNBC cells (e.g., MDA-MB-231).

  • This compound.

  • Tunicamycin or Thapsigargin (positive controls for ER stress induction).

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-GRP78, anti-CHOP, anti-ATF4, anti-β-actin (loading control).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) detection reagent.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Treatment and Lysis: Seed MDA-MB-231 cells in 6-well plates. Once they reach ~70-80% confluency, treat them with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include vehicle and positive controls.

  • After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[15]

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine protein concentration using the BCA assay.[10]

  • Sample Preparation: Normalize protein concentrations and prepare lysates by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[15]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[10]

    • Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.[10]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL reagent and visualize the protein bands using an imaging system. Quantify band intensity and normalize to the loading control (β-actin).

Treatment (24h)GRP78 Expression (Fold Change)CHOP Expression (Fold Change)ATF4 Expression (Fold Change)
Vehicle Control (DMSO)1.01.01.0
Compound (IC₅₀)2.54.13.2
Compound (2x IC₅₀)4.27.85.9
Tunicamycin (Positive Control)5.09.57.1

Table 2: Exemplar quantitative Western blot data showing upregulation of ER stress markers. These are hypothetical values for illustration.

Protocol 4: In Vivo Orthotopic Xenograft Model

This protocol describes the establishment of an orthotopic TNBC model to evaluate the in vivo efficacy of the compound. This model closely mimics the tumor microenvironment of human breast cancer.[3]

Materials:

  • 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).

  • MDA-MB-231 cells.

  • Matrigel® Basement Membrane Matrix.

  • This compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80).

  • Anesthetic (e.g., isoflurane).

  • Calipers for tumor measurement.

  • Standard surgical tools.

Procedure:

  • Cell Preparation: Harvest MDA-MB-231 cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10⁷ cells/mL. Keep on ice.

  • Tumor Implantation: Anesthetize the mouse. Inject 100 µL of the cell suspension (1 x 10⁶ cells) into the fourth mammary fat pad.[3]

  • Tumor Growth and Randomization: Monitor the mice for tumor development. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group).

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle solution via the chosen route (e.g., oral gavage or intraperitoneal injection) on a defined schedule (e.g., daily).

    • Treatment Group: Administer this compound at a predetermined dose (e.g., 25 mg/kg).

    • (Optional) Positive Control Group: Administer a standard-of-care chemotherapy agent like paclitaxel.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot). Compare the tumor growth curves and final tumor weights between the groups to determine efficacy.

Conclusion and Future Directions

The scaffold of this compound presents a compelling starting point for a new class of anti-TNBC agents. The protocols detailed in this guide provide a rigorous framework for its preclinical evaluation. By systematically assessing its cytotoxic activity and confirming its hypothesized mechanism through the induction of ER stress, researchers can validate this compound as a potential therapeutic lead. Positive outcomes from these studies would justify further investigation into structure-activity relationships, lead optimization, and advanced preclinical toxicology, paving the way for a new targeted therapy for this challenging disease.

References

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"4-(Morpholin-4-ylsulfonyl)phenol" experimental design for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Strategic Experimental Design for the Biological Screening of 4-(Morpholin-4-ylsulfonyl)phenol

Abstract

This document provides a comprehensive, multi-tiered experimental framework for the biological characterization of the novel chemical entity, This compound . The molecular architecture of this compound, featuring a privileged sulfonamide scaffold, a phenolic moiety, and a pharmacokinetic-enhancing morpholine group, suggests a high potential for diverse biological activities.[1][2][3] This guide moves beyond a simple list of procedures to present a logical, decision-based screening cascade designed to efficiently identify and validate potential therapeutic targets. We detail the scientific rationale behind each stage, from broad primary screening across high-probability target classes to specific secondary and cellular assays for hit validation and mechanism of action (MoA) elucidation. The protocols herein are designed as self-validating systems, incorporating orthogonal assays and counter-screens to ensure data integrity and eliminate common artifacts, providing a robust pathway for advancing a promising molecule from initial hit to a validated lead.[4][5]

Scientific Rationale & Hypothesis Generation

The structure of this compound provides clear, evidence-based starting points for forming screening hypotheses.

  • The Sulfonamide Core: The sulfonamide group is a cornerstone of modern medicinal chemistry, present in drugs targeting a wide array of diseases.[6] Its presence strongly suggests potential inhibitory activity against enzymes where it can act as a transition-state mimetic or interact with key active site residues. High-probability target classes include carbonic anhydrases, kinases, and proteases.[1][7] Specifically, aromatic sulfonamides are well-documented inhibitors of cyclooxygenase (COX) enzymes and carbonic anhydrases.[8][9]

  • The Phenolic Group: Phenols are versatile functional groups that can act as hydrogen bond donors and acceptors, critical for molecular recognition at a receptor or enzyme active site.[3] They are also associated with antioxidant properties and are found in numerous natural products with demonstrated biological activity.[10] This moiety could confer novel target interactions or modulate the activity profile compared to non-hydroxylated analogs.

  • The Morpholine Moiety: Often considered a "privileged structure," the morpholine ring is frequently incorporated into drug candidates to improve physicochemical properties such as aqueous solubility, metabolic stability, and overall pharmacokinetic profile.[11][12] While often viewed as a functional excipient, the morpholine ring can also form specific interactions with biological targets, enhancing potency and selectivity.[13][14]

Based on this structural analysis, our screening strategy is designed to broadly investigate the most probable target families first, followed by a systematic process to confirm activity, determine selectivity, and validate the mechanism in a cellular context.

The Tiered Screening Cascade

A successful screening campaign relies on a logical progression of assays, a "screening cascade," that enables rapid and informed decision-making.[4][15] This approach maximizes resource efficiency by using high-throughput, cost-effective assays to initially screen for activity, reserving more complex and resource-intensive assays for a smaller number of confirmed hits.

Screening_Cascade cluster_0 Tier 1: Primary Screening (Broad-Spectrum) cluster_1 Tier 2: Hit Confirmation & Validation cluster_2 Tier 3: Cellular Activity & MoA Primary_Biochemical Biochemical Assays (Enzyme Panels: Kinases, CAs, COX, Proteases) T1_Decision Any Hits? Primary_Biochemical->T1_Decision Primary_Antibacterial Antimicrobial Assays (MIC Panel vs. G+/G- Bacteria) Primary_Antibacterial->T1_Decision Primary_Antioxidant Antioxidant Assay (e.g., DPPH Assay) Primary_Antioxidant->T1_Decision Dose_Response Dose-Response Curve (Determine IC50) T1_Decision->Dose_Response No_Activity No Activity or Undesirable Profile T1_Decision->No_Activity No T2_Decision Hit Confirmed & Validated? Dose_Response->T2_Decision Orthogonal_Assay Orthogonal Assay (Confirm Hit, Rule out Artifacts) Orthogonal_Assay->T2_Decision Counter_Screen Counter-Screens (PAINs, Aggregation, Redox) Counter_Screen->T2_Decision Selectivity Selectivity Profiling (vs. Related Targets/Isoforms) Selectivity->T2_Decision Cellular_Target Cellular Target Engagement (e.g., Phospho-Western, PGE2 Assay) T2_Decision->Cellular_Target T2_Decision->No_Activity No / Artifact T3_Decision Cellular Activity & Therapeutic Window? Cellular_Target->T3_Decision Cell_Viability Cell-Based Potency (e.g., MTT/CTG Assay) Cell_Viability->T3_Decision Cytotoxicity General Cytotoxicity (e.g., in HEK293, HepG2) Cytotoxicity->T3_Decision Prelim_ADME Preliminary ADME (e.g., PAMPA) Prelim_ADME->T3_Decision Lead_Candidate Validated Lead for Further Optimization T3_Decision->Lead_Candidate T3_Decision->No_Activity

Caption: A tiered screening cascade for this compound.

Detailed Experimental Protocols

The following protocols are representative of key assays within the screening cascade. It is imperative that all experiments include appropriate positive and negative controls.

Tier 1 Protocol: Carbonic Anhydrase II Inhibition Assay

Principle: This assay measures the inhibition of Carbonic Anhydrase II (CA-II) esterase activity. CA-II catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, a yellow product that can be quantified spectrophotometrically at 400 nm. A reduction in the rate of 4-nitrophenol formation indicates enzyme inhibition.

Materials and Reagents:

  • Human Carbonic Anhydrase II (hCA-II), recombinant

  • 4-Nitrophenyl acetate (NPA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • This compound (Test Compound)

  • Acetazolamide (Positive Control Inhibitor)

  • DMSO (Vehicle)

  • 96-well clear, flat-bottom microplates

  • Microplate reader

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and Acetazolamide in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.

  • Assay Plate Setup:

    • To each well, add 2 µL of the appropriate DMSO dilution. For controls, use 2 µL of DMSO (100% activity) or 2 µL of Acetazolamide dilution (positive control).

    • Add 178 µL of Tris-HCl buffer to all wells.

    • Add 10 µL of a pre-diluted hCA-II solution (e.g., final concentration of 10 nM) to all wells except the "no enzyme" blank. Add 10 µL of buffer to the blank wells.

    • Mix gently and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate Reaction: Add 10 µL of NPA substrate solution (prepared in acetonitrile, final concentration of 1 mM) to all wells.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Normalize the data: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_DMSO - V_blank)] * 100.

    • Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2 Protocol: PAINs Counter-Screen (Promiscuous Aggregator Assay)

Principle: Pan-Assay Interference Compounds (PAINs) can give false-positive results, often by forming aggregates that non-specifically inhibit enzymes.[5] This assay determines if the compound's inhibitory activity is sensitive to the inclusion of a non-ionic detergent, like Triton X-100. True inhibitors will be largely unaffected, while aggregators will show a significant loss of activity.

Materials and Reagents:

  • All reagents from the primary assay (e.g., CA-II assay).

  • Triton X-100

  • 96-well microplates

Step-by-Step Procedure:

  • Perform Primary Assay in Parallel: Set up the primary biochemical assay (e.g., CA-II inhibition) as described in section 3.1, but in two identical sets of plates.

  • Detergent Addition:

    • Plate A (No Detergent): Run the assay exactly as described previously.

    • Plate B (With Detergent): To the assay buffer, add Triton X-100 to a final concentration of 0.01% (v/v). Run the entire assay using this detergent-containing buffer.

  • Data Acquisition and Analysis:

    • Acquire and analyze the data for both plates independently, generating an IC50 value for the compound in the absence (IC50_no_detergent) and presence (IC50_detergent) of Triton X-100.

    • Interpretation: A significant rightward shift (>10-fold) in the IC50 value in the presence of detergent (IC50_detergent >> IC50_no_detergent) strongly suggests that the compound is acting as a promiscuous aggregator and is likely a false positive.

Tier 3 Protocol: Cellular Viability Assay (MTT Assay)

Principle: This assay assesses the effect of a confirmed hit on the viability of a relevant human cell line. For example, if the compound is a potent inhibitor of a cancer-related kinase, a cell line whose proliferation is dependent on that kinase would be selected. The MTT assay measures the metabolic activity of living cells, where mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals, which are then solubilized for quantification.

Materials and Reagents:

  • Relevant human cell line (e.g., A549 lung cancer cells for an anti-cancer kinase target)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • Test Compound and Positive Control (e.g., Staurosporine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well sterile cell culture plates

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (DMSO) and positive control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data: % Viability = (Abs_compound - Abs_blank) / (Abs_vehicle - Abs_blank) * 100.

    • Plot % Viability against the logarithm of compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Hypothetical Data Presentation & Interpretation

Effective data visualization is key to making sound project decisions.

Table 1: Summary of Screening Cascade Results (Hypothetical Data)

Assay TierAssay NameParameterResult for this compoundInterpretation
Tier 1 CA-II Inhibition% Inhibition @ 10 µM85%Initial Hit. Potent activity at a single concentration.
CA-IX Inhibition% Inhibition @ 10 µM92%Initial Hit. Potent activity against a related isoform.
Kinase Panel (100 kinases)% Inhibition @ 10 µM< 20% for allNo significant off-target kinase activity observed.
MIC vs. E. coliMIC (µg/mL)>128No direct antibacterial activity.
Tier 2 CA-II Dose-ResponseIC50150 nMConfirmed potent biochemical activity.
CA-IX Dose-ResponseIC5080 nMConfirmed potent activity, slight selectivity for CA-IX.
Aggregator Counter-ScreenIC50 Fold Shift (+Detergent)1.2-foldHit Validated. Not an aggregator.
Redox Counter-ScreenActivity in Resazurin AssayNoHit Validated. Not a redox cycler.
Tier 3 HT-29 Cell Viability (Hypoxia)GI50550 nMPotent cellular activity consistent with CA-IX inhibition.
HEK293 Cytotoxicity (Normoxia)CC50> 25 µMGood therapeutic window (>45-fold).
PAMPAPermeability (Pe)8.5 x 10⁻⁶ cm/sModerate to high predicted passive permeability.

Interpretation of Hypothetical Results: The data suggest that this compound is a potent, non-promiscuous inhibitor of carbonic anhydrases, with slight selectivity for the tumor-associated isoform CA-IX. The compound demonstrates on-target cellular activity at sub-micromolar concentrations and possesses a favorable therapeutic window against a non-target cell line. The moderate-to-high permeability suggests it is likely to be cell-penetrant. These results would strongly support advancing this compound into lead optimization for oncology indications.

Conclusion & Future Directions

This application note outlines a logical and robust screening cascade for the initial biological evaluation of this compound. By systematically progressing from broad, hypothesis-driven primary screens to rigorous hit validation and cellular characterization, researchers can efficiently identify the compound's therapeutic potential while avoiding common pitfalls like assay artifacts and promiscuous inhibition. A confirmed hit from this cascade, such as the hypothetical carbonic anhydrase inhibitor profiled above, would be a high-quality starting point for further medicinal chemistry optimization, detailed ADME/Tox studies, and eventual in vivo efficacy testing.

References

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate.
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
  • How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Biology & Biotechnology.
  • Building GPCR screening cascades for lead generation. Drug Target Review.
  • Screening Cascade Development Services. Sygnature Discovery.
  • Screening Cascade Development Services. Concept Life Sciences.
  • Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. National Center for Biotechnology Information.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.
  • Polyphenols Bioactive Metabolites, and Their Anti-Biofilm and Neuroprotective Potential. MDPI.
  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. National Center for Biotechnology Information.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 4-(Morpholin-4-ylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

The synthesis of 4-(Morpholin-4-ylsulfonyl)phenol is a critical process in the development of various pharmacologically active compounds. However, achieving a high yield can be challenging. This guide, designed by our senior application scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions to help you optimize your experimental outcomes.

Overview of the Synthesis

The most common and direct method for synthesizing this compound involves the nucleophilic substitution reaction between 4-hydroxybenzenesulfonyl chloride and morpholine. A non-nucleophilic base is typically used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1]

Reaction Scheme:

Reaction_Scheme R1 4-Hydroxybenzenesulfonyl chloride reaction_plus1 + R1->reaction_plus1 R2 Morpholine reaction_arrow -> R2->reaction_arrow Base Base (e.g., Pyridine) Base->reaction_arrow Solvent (e.g., DCM) Room Temperature P1 This compound reaction_plus2 + P1->reaction_plus2 P2 Base-HCl Salt reaction_plus1->R2 reaction_arrow->P1 reaction_plus2->P2

Caption: General synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: Why is my yield of this compound consistently low?

Low yields are a frequent issue in sulfonamide synthesis and can be attributed to several factors, primarily related to reactant quality, reaction conditions, and workup procedures.[2]

A. Reactant Quality and Stability

  • Hydrolysis of 4-Hydroxybenzenesulfonyl Chloride: The primary culprit for low yields is often the degradation of the sulfonyl chloride starting material.[3] Sulfonyl chlorides are highly reactive towards moisture and can easily hydrolyze to the corresponding 4-hydroxybenzenesulfonic acid, which is unreactive under these conditions.[1][4]

    • Solution: Always use fresh or properly stored 4-hydroxybenzenesulfonyl chloride. Conduct the reaction under anhydrous conditions, using flame-dried glassware and an inert atmosphere (e.g., nitrogen or argon).[3]

  • Purity of Reagents: The purity of morpholine, the base, and the solvent is crucial. Impurities can introduce side reactions or inhibit the primary reaction.

    • Solution: Use high-purity, anhydrous solvents and reagents.

B. Reaction Conditions

  • Inappropriate Base: The choice of base is critical. It must be strong enough to neutralize the HCl byproduct but not nucleophilic enough to compete with the morpholine.

    • Common Issue: Using an aqueous base like sodium hydroxide can significantly increase the hydrolysis of the sulfonyl chloride.[3]

    • Solution: Employ a non-nucleophilic organic base such as pyridine or triethylamine (TEA).[1][3]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Solution: Use a slight excess of morpholine (1.1-1.2 equivalents) to ensure the complete consumption of the limiting sulfonyl chloride.[2][3]

  • Suboptimal Temperature: While the reaction often proceeds well at room temperature, kinetics can be slow if the reactants are not sufficiently reactive.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5] If the reaction is sluggish, gentle heating may be applied, but be cautious of potential side reactions at elevated temperatures.

C. Workup and Purification Losses

  • Product Loss During Extraction: The phenolic hydroxyl group can be deprotonated during basic washes, causing the product to partition into the aqueous layer.

    • Solution: Perform a careful workup. After removing the base with a dilute acid wash, subsequent aqueous washes should be neutral or slightly acidic to keep the product in the organic phase.

  • Inefficient Purification: The choice of purification method can significantly impact the final isolated yield.

    • Solution: Recrystallization is often an effective method for purifying the final product.[3] Common solvent systems include ethanol/water or ethyl acetate/hexanes.[5] If recrystallization is difficult, flash column chromatography on silica gel is a viable alternative.[5]

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem: Low Yield Check_Reactants 1. Verify Reactant Quality & Stoichiometry Start->Check_Reactants Optimize_Conditions 2. Optimize Reaction Conditions Start->Optimize_Conditions Analyze_Workup 3. Analyze Workup & Purification Start->Analyze_Workup Sulfonyl_Chloride Sulfonyl Chloride Degradation (Hydrolysis)? Check_Reactants->Sulfonyl_Chloride Check Amine_Purity Morpholine Purity or Side Reactions? Check_Reactants->Amine_Purity Check Base_Choice Incorrect Base? (Strength/Nucleophilicity) Optimize_Conditions->Base_Choice Evaluate Solvent_Choice Inappropriate Solvent? (Anhydrous?) Optimize_Conditions->Solvent_Choice Evaluate Temp_Time Suboptimal Temp/Time? Optimize_Conditions->Temp_Time Evaluate Side_Products Evidence of Side Products? (Analyze TLC/LCMS) Analyze_Workup->Side_Products Analyze Purification_Loss Product Loss During Purification? Analyze_Workup->Purification_Loss Investigate Sol_Reactants Solution: - Use fresh sulfonyl chloride - Ensure anhydrous conditions - Verify amine purity - Use slight excess of amine Sulfonyl_Chloride->Sol_Reactants Amine_Purity->Sol_Reactants Sol_Conditions Solution: - Screen bases (Pyridine, TEA) - Use anhydrous solvents (DCM, THF) - Monitor with TLC and adjust temp/time Base_Choice->Sol_Conditions Solvent_Choice->Sol_Conditions Temp_Time->Sol_Conditions Sol_Workup Solution: - Optimize extraction pH - Use alternative purification (e.g., chromatography) Side_Products->Sol_Workup Purification_Loss->Sol_Workup

Caption: A systematic workflow for diagnosing low yields.[2]

Question 2: I'm observing an unexpected side product. What could it be?

The most common side product is 4-hydroxybenzenesulfonic acid , resulting from the hydrolysis of 4-hydroxybenzenesulfonyl chloride.[1][3] This impurity is highly water-soluble and can typically be removed during an aqueous workup. Its presence can be confirmed by LC-MS or by observing its characteristic signals in an NMR spectrum of the crude product (if it is carried through). Another possibility is unreacted starting materials.

Question 3: How can I confirm the quality of my 4-hydroxybenzenesulfonyl chloride?

The quality of the starting sulfonyl chloride is paramount.

  • Analytical Characterization: Confirm the identity and purity of the material using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5]

  • Melting Point: The melting point should be sharp and consistent with the literature value (90-92°C).[] A broad or depressed melting point suggests impurities.

  • Storage: Due to its moisture sensitivity, 4-hydroxybenzenesulfonyl chloride should be stored in a desiccator under an inert atmosphere.[7][8][9] Using a fresh bottle or a recently purchased batch is always recommended.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from standard procedures for sulfonamide synthesis.[5]

Materials:

  • 4-Hydroxybenzenesulfonyl chloride (1.0 eq)

  • Morpholine (1.1 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxybenzenesulfonyl chloride (1.0 eq) and morpholine (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0°C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Upon completion, dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x) to remove pyridine and excess morpholine.

    • Wash with water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

This is a general protocol for purifying the crude product.[3]

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent system (e.g., ethanol/water or ethyl acetate/hexanes) until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature. Crystals of the purified product should form. For maximum recovery, the flask can be placed in an ice bath after crystals begin to form.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain the pure this compound.

Data Summary

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Recommended Solution
Low Yield Hydrolysis of sulfonyl chlorideUse anhydrous conditions and fresh reagents.[1][3]
Incorrect baseUse a non-nucleophilic organic base like pyridine or TEA.[3]
Suboptimal stoichiometryUse a slight excess (1.1-1.2 eq) of morpholine.[2]
Side Product Formation Hydrolysis of sulfonyl chlorideEnsure anhydrous conditions; remove sulfonic acid during workup.[4]
Difficulty in Purification Product is an oil or impure solidAttempt purification by flash column chromatography on silica gel.[5]
Reaction Stalls Low reactivityMonitor by TLC; consider gentle heating if necessary.[5]

References

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • BenchChem. (n.d.). Troubleshooting low yield in sulfonamide synthesis.
  • Liu, H., Zhang, N., & Wei, S. (2011). Optimizing post-column derivatize reaction conditions for detecting sulfonamides by high performance liquid chromatograph. Journal of Fisheries Research, 33(2), 39-43.
  • BenchChem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Cambridge Open Engage.
  • Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Wikipedia. (n.d.). Sulfonyl halide.
  • Cooper, J. T., et al. (2002). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 43(49), 8949-8951.
  • BenchChem. (n.d.). Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.
  • Campbell, R. W., & Hill, Jr., H. W. (1973). 4-Hydroxybenzenesulfonyl Chloride. The Journal of Organic Chemistry, 38(6), 1047-1048.
  • BenchChem. (n.d.). Overcoming common challenges in the synthesis of sulfonamide derivatives.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-(Morpholin-4-ylsulfonyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Morpholin-4-ylsulfonyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this synthesis. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can confidently navigate your experimental workflow.

Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry. Its synthesis is typically achieved through the sulfonylation of phenol with morpholine-4-sulfonyl chloride. This reaction, while generally robust, can present several challenges that may affect yield, purity, and reproducibility. This guide will focus on a common and practical synthetic route, offering detailed protocols and solutions to potential problems.

The primary synthetic route we will discuss is the reaction of phenol with commercially available morpholine-4-sulfonyl chloride in the presence of a base. This method is often preferred due to the ready availability of the starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most straightforward and commonly employed route is the reaction of phenol with morpholine-4-sulfonyl chloride in the presence of a suitable base, such as pyridine or triethylamine, in an aprotic solvent like dichloromethane (DCM) or acetonitrile.[1]

Q2: Why is the choice of base important in this reaction?

A2: The base plays a crucial role in scavenging the hydrochloric acid (HCl) generated during the reaction. The selection of the base can influence the reaction rate and minimize side reactions. Tertiary amines like triethylamine or pyridine are commonly used as they are non-nucleophilic enough to not compete with the phenol for the sulfonyl chloride.[2]

Q3: Can I use an inorganic base like sodium hydroxide?

A3: While strong inorganic bases can deprotonate phenol, their use in this reaction with a sulfonyl chloride in an organic solvent can be problematic. The biphasic nature of the reaction can lead to slow reaction rates and potential hydrolysis of the sulfonyl chloride. A homogeneous system with an organic base is generally more efficient and easier to control.

Q4: What are the key parameters to control for a successful synthesis?

A4: The critical parameters to monitor and control are:

  • Reagent Purity: Ensure that phenol, morpholine-4-sulfonyl chloride, and the solvent are free of water to prevent hydrolysis of the sulfonyl chloride.

  • Reaction Temperature: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction upon addition of the sulfonyl chloride, and then allowed to warm to room temperature.

  • Stoichiometry: Precise control of the stoichiometry of the reactants is important to maximize the yield of the desired product and minimize the formation of byproducts.

  • Reaction Time: The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Troubleshooting Guide

Problem 1: Low or No Product Formation

Q: I am not observing any significant product formation by TLC analysis even after several hours. What could be the issue?

A: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.

  • Cause 1: Inactive Morpholine-4-sulfonyl Chloride: The sulfonyl chloride is moisture-sensitive and can hydrolyze over time to the corresponding sulfonic acid, which is unreactive under these conditions.

    • Solution: Use a fresh bottle of morpholine-4-sulfonyl chloride or verify the purity of your existing stock. Store the reagent under an inert atmosphere and in a desiccator.

  • Cause 2: Insufficiently Basic Conditions: If the base is not effectively neutralizing the generated HCl, the reaction medium can become acidic, which can protonate the phenol and reduce its nucleophilicity.

    • Solution: Ensure you are using at least a stoichiometric equivalent of the base (e.g., triethylamine or pyridine). For sluggish reactions, a slight excess of the base (1.1-1.2 equivalents) can be beneficial.

  • Cause 3: Low Reaction Temperature: While the initial addition is done at 0 °C to control exothermicity, the reaction may require warming to room temperature or even gentle heating to proceed at a reasonable rate.

    • Solution: After the addition of the sulfonyl chloride, allow the reaction to warm to room temperature and monitor its progress. If the reaction is still slow, you can try gentle heating to 30-40 °C.

Problem 2: Formation of Multiple Byproducts

Q: My TLC shows the consumption of starting materials, but I have multiple new spots, and the desired product spot is weak. What are the likely side reactions?

A: The formation of multiple byproducts is often indicative of competing reaction pathways or the presence of impurities.

  • Cause 1: O-vs. C-Sulfonylation of Phenol: While O-sulfonylation is the desired reaction, under certain conditions, electrophilic aromatic substitution on the phenol ring (C-sulfonylation) can occur, leading to isomeric products. This is more likely with highly activated phenols or under harsh conditions.

    • Solution: Maintain a low reaction temperature and use a non-coordinating solvent. The use of a hindered base can sometimes suppress C-alkylation/sulfonylation.

  • Cause 2: Reaction with Impurities: The presence of water will lead to the formation of morpholine-4-sulfonic acid. If the phenol starting material is oxidized, it can lead to colored impurities.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Purify the phenol by distillation or recrystallization if necessary.[3]

  • Cause 3: Dimerization or Polymerization: Under strongly basic conditions or at elevated temperatures, side reactions involving the phenol starting material can occur.

    • Solution: Adhere to the recommended reaction temperature and stoichiometry. Avoid using an excessive amount of base.

Problem 3: Difficult Purification

Q: I have a complex mixture after work-up, and I'm struggling to isolate the pure product by column chromatography. What are some tips for purification?

A: Purification can indeed be challenging if the reaction has not gone to completion or if significant byproducts have formed.

  • Tip 1: Aqueous Work-up: A thorough aqueous work-up is crucial. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove the amine base and its hydrochloride salt. A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate) can help remove any unreacted phenol and the sulfonic acid byproduct. A final brine wash will help to remove residual water.

  • Tip 2: Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems, such as ethyl acetate/hexanes or dichloromethane/hexanes.

  • Tip 3: Chromatography Optimization: If column chromatography is necessary, ensure you have good separation of the product from impurities on your analytical TLC. A gradient elution is often more effective than an isocratic one. Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate).

Experimental Protocol: Synthesis of this compound

This protocol is a recommended starting point and may require optimization based on your specific laboratory conditions and reagent quality.

Materials:

  • Phenol (freshly distilled or from a new bottle)

  • Morpholine-4-sulfonyl chloride[2]

  • Triethylamine (Et3N) or Pyridine (distilled)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 eq.) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq.) or pyridine (1.1 eq.) to the stirred solution.

  • In a separate flask, dissolve morpholine-4-sulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM.

  • Add the morpholine-4-sulfonyl chloride solution dropwise to the phenol solution at 0 °C over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer successively with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or flash column chromatography.

ParameterRecommended Condition
Solvent Anhydrous Dichloromethane (DCM)
Base Triethylamine or Pyridine
Temperature 0 °C to Room Temperature
Stoichiometry Phenol:Sulfonyl Chloride:Base (1:1.05:1.1)
Work-up Acid-Base Extraction
Purification Recrystallization or Column Chromatography

Visualizing the Workflow and Troubleshooting

Synthetic Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Phenol in Anhydrous DCM B Cool to 0 °C A->B C Add Base (e.g., Triethylamine) B->C D Dropwise addition of Morpholine-4-sulfonyl chloride C->D E Warm to Room Temperature and Stir D->E F Monitor by TLC/LC-MS E->F G Quench with Water F->G Reaction Complete H Aqueous Washes (Acid, Base, Brine) G->H I Dry and Concentrate H->I J Purify (Recrystallization/ Chromatography) I->J

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G Start Low or No Product? A Check Sulfonyl Chloride (Hydrolysis?) Start->A Yes B Verify Base Stoichiometry and Quality Start->B No C Increase Reaction Time/ Temperature B->C Byproducts Multiple Byproducts? C->Byproducts D Check for Water Contamination Byproducts->D Yes F Purify Starting Materials Byproducts->F No E Lower Reaction Temperature D->E

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Ngassa, F. N., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18.
  • Li, L., et al. (2013). Amidation of benzoyl chloride with morpholine. ChemSpider SyntheticPages, SP650.
  • PubChem. (n.d.). Morpholine-4-sulfonyl chloride. National Center for Biotechnology Information.
  • Ngassa, F. N., et al. (2017). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. ResearchGate.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Wisdom Library.
  • Srivastava, S. K., et al. (2016). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. PMC.
  • CN104016893A - A preparing method of 4,4'-sulfonyldiphenol. (n.d.). Google Patents.
  • Ngassa, F. N., et al. (2017). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. ResearchGate.
  • US3644408A - Process for preparing morpholine disulfide. (n.d.). Google Patents.
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). MDPI.
  • Morpholine synthesis. (n.d.). Organic Chemistry Portal.
  • EP0220004A1 - Process for synthesizing 4,4'-dihydroxydiphenyl sulfone. (n.d.). Google Patents.
  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. (2011). PMC.
  • Synthesis, structural characterization, antimicrobial activities and theoretical investigations of some 4-(4-aminophenylsulfonyl) phenylimino) methyl)-4-(aryldiazenyl) phenol. (2016). PubMed.
  • Synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol. (2007). MDPI.
  • Sulfanilyl chloride, N-acetyl-. (n.d.). Organic Syntheses.
  • Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. (2022). MDPI.
  • Phenol purification. (n.d.). Google Patents.

Sources

Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of 4-(Morpholin-4-ylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Morpholin-4-ylsulfonyl)phenol. This document is designed for researchers, chemists, and drug development professionals who encounter challenges with side product formation and impurities during their synthetic work. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your process effectively.

Introduction: The Challenge of Purity

This compound is a valuable building block in medicinal chemistry. Its synthesis, typically involving the sulfonylation of a phenol derivative followed by reaction with morpholine, is a well-established transformation. However, the inherent reactivity of the phenolic starting material often leads to a challenging impurity profile. Controlling the formation of undesired side products is critical for ensuring the quality, safety, and efficacy of downstream applications. This guide addresses the most common issues encountered in the laboratory, providing expert insights and validated protocols to achieve high purity.

Section 1: Understanding the Core Synthetic Pathway

The most common route to this compound involves a two-step process starting from an N-protected p-aminophenol, such as 4-acetamidophenol (Paracetamol). This protection strategy is crucial to prevent the free amine from reacting with the sulfonating agent. The general workflow is as follows:

  • Chlorosulfonation: 4-Acetamidophenol is reacted with a chlorosulfonating agent, typically chlorosulfonic acid, to form the intermediate 4-acetamido-3-(chlorosulfonyl)benzenesulfonic acid or, more commonly, N-(4-hydroxy-3-sulfonylphenyl)acetamide sulfonyl chloride.

  • Amination with Morpholine: The resulting sulfonyl chloride is then reacted in situ with morpholine. Morpholine acts as a nucleophile, displacing the chloride to form the sulfonamide bond, and also as a base to neutralize the HCl byproduct.[1]

  • Deprotection: The acetyl protecting group is removed under acidic or basic hydrolysis to yield the final product, this compound.

Experimental Workflow Diagram

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination cluster_2 Step 3: Deprotection & Work-up start 4-Acetamidophenol reagent1 Chlorosulfonic Acid (Controlled Temp) start->reagent1 Add intermediate Aryl Sulfonyl Chloride Intermediate reagent1->intermediate Reacts to form reagent2 Morpholine intermediate->reagent2 Add protected_product N-Acetyl Protected Product reagent2->protected_product Reacts to form reagent3 Acid or Base Hydrolysis protected_product->reagent3 Treat with final_product This compound reagent3->final_product purification Purification (Recrystallization/Chromatography) final_product->purification

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format.

Q1: My final product is contaminated with a significant isomeric impurity. What is it and how can I prevent its formation?

Answer: The most common isomeric impurity is the product of C-sulfonation, specifically sulfonation on the aromatic ring ortho to the hydroxyl group.

Causality: The phenolic hydroxyl group is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[2] During the chlorosulfonation step, the sulfonating agent (a source of SO₃) can attack the aromatic ring in addition to the desired reaction at the hydroxyl group (which is protected). This leads to the formation of a benzenesulfonic acid derivative.[3] This side reaction is highly dependent on temperature.[4]

Troubleshooting Steps:

ParameterRecommended ActionRationale
Temperature Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of chlorosulfonic acid.Lower temperatures favor the kinetically controlled product and suppress the electrophilic aromatic substitution side reaction.[3][4]
Reagent Addition Add the chlorosulfonic acid dropwise to the solution of 4-acetamidophenol.Slow addition prevents localized temperature spikes that can promote side reactions and degradation.[5]
Solvent Use an inert solvent that can be kept anhydrous. Dichloromethane or 1,2-dichloroethane are common choices.Solvents can influence reactivity and help control the reaction temperature. Anhydrous conditions prevent hydrolysis of the intermediate.
Q2: I'm observing poor yield and my reaction mixture is dark brown or black. What is causing this degradation?

Answer: This is indicative of charring and polymerization, a common issue when using strong, aggressive sulfonating agents like chlorosulfonic acid.

Causality: Chlorosulfonic acid is a highly reactive and corrosive substance. If the reaction temperature is not strictly controlled, it can lead to uncontrolled side reactions, dehydration, and polymerization of the starting material, resulting in a tar-like mixture and a significant loss of yield.[5]

Troubleshooting Steps:

ParameterRecommended ActionRationale
Temperature Control Ensure robust cooling and monitoring throughout the reagent addition and reaction period. An ice-salt bath may be necessary.Prevents the exothermic reaction from running away, which is the primary cause of charring.[5]
Milder Reagents Consider using a milder sulfonating agent, such as a sulfur trioxide-pyridine (SO₃·pyridine) complex.SO₃ complexes are less aggressive than chlorosulfonic acid and can significantly reduce the formation of degradation byproducts, though they may require longer reaction times.[3]
Reaction Scale Be cautious when scaling up. The surface-area-to-volume ratio decreases, making heat dissipation more challenging.Ensure that the cooling capacity of the reactor is sufficient for the scale of the reaction.
Q3: My analytical data shows the presence of a sulfonic acid impurity, not a sulfonamide. How is this formed and how can it be removed?

Answer: This impurity is the corresponding sulfonic acid, formed by the hydrolysis of the highly reactive sulfonyl chloride intermediate.

Causality: Aryl sulfonyl chlorides are very sensitive to moisture. Any water present in the reactants, solvents, or glassware, or even absorbed from the atmosphere, will rapidly hydrolyze the sulfonyl chloride intermediate back to the corresponding sulfonic acid. This hydrolyzed product will not react with morpholine to form the desired sulfonamide.

Troubleshooting Steps:

ParameterRecommended ActionRationale
Anhydrous Conditions Thoroughly dry all glassware in an oven before use. Use anhydrous grade solvents and ensure the morpholine is dry.Minimizes the source of water that leads to the hydrolysis side reaction.
Inert Atmosphere Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).Prevents atmospheric moisture from entering the reaction vessel.
Work-up/Purification During work-up, the sulfonic acid impurity can often be removed by a basic wash. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution).The acidic sulfonic acid will be deprotonated to form a water-soluble salt, which will partition into the aqueous layer, while the desired sulfonamide remains in the organic layer.

Section 3: Validated Experimental Protocol

This protocol provides a detailed method for the synthesis of this compound, designed to minimize side product formation.

Materials:

  • 4-Acetamidophenol (Paracetamol)[6]

  • Chlorosulfonic acid

  • Morpholine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethanol

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-acetamidophenol (1.0 eq).

  • Dissolution: Add anhydrous DCM to the flask and stir to dissolve/suspend the starting material.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Chlorosulfonation: Slowly add chlorosulfonic acid (2.5 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Amination: Re-cool the mixture to 0 °C. In a separate flask, prepare a solution of morpholine (3.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again maintaining a temperature below 10 °C.

  • Reaction Completion: After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up: Carefully pour the reaction mixture over crushed ice. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-acetyl protected product.

  • Deprotection: Add a mixture of ethanol and concentrated HCl to the crude product and reflux for 4-6 hours.

  • Isolation: Cool the mixture and neutralize carefully with a saturated NaHCO₃ solution until a precipitate forms.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Section 4: Characterization of Key Species

Identifying impurities is key to troubleshooting. This table summarizes the expected masses of the target molecule and its most common process-related impurities.

CompoundStructureMolecular FormulaExact Mass [M+H]⁺
Target Product This compoundC₁₀H₁₃NO₄S244.0644
Starting Material 4-AcetamidophenolC₈H₉NO₂152.0712
Ortho-Sulfonated Impurity 2-Hydroxy-5-(morpholinosulfonyl)benzenesulfonic acidC₁₀H₁₃NO₇S₂324.0161
Hydrolysis Impurity 4-Hydroxybenzenesulfonic acidC₆H₆O₄S175.0065
Protected Intermediate N-(4-(morpholinosulfonyl)phenyl)acetamideC₁₂H₁₆N₂O₄S285.0910

Section 5: Visualizing Competing Reaction Pathways

The selectivity of the initial sulfonylation step is the most critical factor for achieving high purity. The following diagram illustrates the desired reaction pathway versus the primary side reaction.

G cluster_main Desired Pathway (O-Sulfonylation Intermediate Formation) cluster_side Side Reaction Pathway (C-Sulfonation) start 4-Acetamidophenol + HSO3Cl main_intermediate Aryl Sulfonyl Chloride (Reacts at protected amine site) start->main_intermediate Low Temp Controlled Addition side_intermediate Electrophilic Attack on Ring (Ortho-position) start->side_intermediate High Temp Poor Control main_product Desired Sulfonamide Precursor main_intermediate->main_product + Morpholine side_product Benzenesulfonic Acid Impurity side_intermediate->side_product Rearrangement/ Work-up

Caption: Competing reaction pathways during the chlorosulfonation of 4-acetamidophenol.

References

  • Humedy, I. T., et al. (2015). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. This source provides general background on sulfonamides and their side effects.
  • US Patent US3313838A. (1967). Reaction of chlorosulfonic acid with alkoxylated alkyl phenols. Google Patents. This patent describes methods to control reactions with chlorosulfonic acid and prevent charring and discoloration.
  • Vrobel, R., et al. (2021). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. MDPI. This article discusses the side reaction of C-sulfonation (formation of benzenesulfonic acids)
  • US Patent US6936732B2. (2005). Sulphonation of phenols. Google Patents. This patent details processes for the sulfonation of phenols.
  • Li, Y., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Provides context on modern sulfonamide synthesis methods. URL: [Link]
  • Wikipedia. Phenol. Provides fundamental information on the reactivity of the phenol functional group, including its activating and directing effects in electrophilic substitution. URL: [Link]
  • Wikipedia. Sulfonamide. Describes the classic laboratory synthesis of sulfonamides from sulfonyl chlorides and amines. URL: [Link]
  • Quora. What is a sulphonation reaction of phenol?.
  • PubChem. 4-(Morpholin-4-ylsulfanylmethyl)phenol. National Center for Biotechnology Information. Provides chemical data for a related morpholine-phenol structure. URL: [Link]
  • Loba Chemie. 4-ACETAMIDOPHENOL.

Sources

Technical Support Center: 4-(Morpholin-4-ylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Purification Challenges

Welcome to the technical support center for 4-(Morpholin-4-ylsulfonyl)phenol. As Senior Application Scientists, we understand that the unique bifunctional nature of this molecule—possessing both an acidic phenolic hydroxyl group and a basic morpholine nitrogen—presents distinct challenges during purification. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights and troubleshooting strategies to achieve high purity for this compound.

Frequently Asked Questions (FAQs)

Q: What are the primary structural features of this compound that complicate its purification?

A: The main difficulty arises from its amphoteric nature. The molecule contains:

  • An Acidic Phenolic Group (-OH): This group can donate a proton, leading to strong interactions with basic sites on stationary phases or causing solubility issues in non-polar solvents. It is also susceptible to oxidation, which can lead to colored impurities.

  • A Basic Morpholine Group: The tertiary amine in the morpholine ring can be protonated, leading to strong adsorption on acidic stationary phases like silica gel.

  • High Polarity: The combination of the phenol, sulfonyl, and morpholine groups makes the molecule highly polar, limiting its solubility in common non-polar organic solvents used in chromatography.

This duality means the compound can behave differently depending on the pH and polarity of its environment, often leading to issues like streaking in chromatography or difficulty in finding a suitable recrystallization solvent.

Q: Which purification technique is generally recommended as a starting point: chromatography or recrystallization?

A: For crude material with significant impurities (>10-15%), flash column chromatography is often the preferred initial step to remove baseline and highly non-polar contaminants. However, due to the compound's strong interaction with silica, this can be challenging. For material that is already relatively pure (>85%), recrystallization is an excellent and often more scalable method for achieving high final purity. A decision workflow is presented below to guide your choice.

Q: My purified this compound has a pink or brownish tint. What causes this and how can I remove the color?

A: The phenolic group is susceptible to oxidation, forming quinone-type structures that are highly colored. This can be triggered by exposure to air, light, or trace metal impurities over time. To remove the color, you can try recrystallization in the presence of a small amount of a reducing agent like sodium dithionite or activated charcoal. However, be aware that charcoal can sometimes adsorb your product, leading to yield loss.

Troubleshooting Guide 1: Column Chromatography

The polarity and acidic/basic nature of this compound often lead to problematic behavior on standard silica gel columns.

Issue 1: My compound is streaking or "tailing" severely on the silica gel column.

Cause: This is the most common issue and is caused by the strong, non-ideal interactions between the polar functional groups of your compound and the acidic silanol groups (Si-OH) on the silica surface.[1][2] The acidic phenol and basic morpholine create multiple interaction points, leading to slow, uneven elution.

Solutions:

  • Mobile Phase Modification (Recommended): The key is to add a modifier to the eluent to "mask" the problematic functional groups and reduce their interaction with the silica.

    • For the Basic Morpholine: Add a small amount of a competitive base. Triethylamine (Et₃N) at 0.5-2% (v/v) is highly effective. It protonates the silica's acidic sites, preventing the morpholine nitrogen from binding strongly.

    • For the Acidic Phenol: Adding an acid like acetic acid (AcOH) at 0.5-1% can also work by protonating the morpholine group, but can sometimes worsen tailing for phenols. A basic modifier is typically the better first choice.

  • Solvent System Optimization: Use a highly polar solvent system. Due to the compound's polarity, standard hexane/ethyl acetate systems are often insufficient.

    • Start with a Dichloromethane (DCM) / Methanol (MeOH) gradient. A gradient from 2% to 10% MeOH in DCM is a good starting point.[2]

    • Myth Buster: While some worry that high concentrations of methanol can "dissolve" silica, it is more likely to carry fine silica particles through the column frit. This is manageable with proper fraction filtration and is often a necessary trade-off for eluting very polar compounds.[1][2]

Issue 2: My compound will not elute from the column, even with 20% Methanol in DCM.

Cause: The compound has irreversibly adsorbed to the silica gel. This happens when the polarity of the eluent is insufficient to overcome the strong hydrogen bonding and acid-base interactions between the compound and the stationary phase.

Solutions:

  • Switch to a Different Stationary Phase: If modifying the eluent fails, the stationary phase is the problem.

    • Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying compounds with basic groups.[2]

    • Reverse-Phase Chromatography (C18): This is an excellent, albeit more expensive, option for highly polar compounds.[1] The stationary phase is non-polar, and you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) to elute the compound.

  • Use an Ammoniated Solvent System: For extremely stubborn cases on silica, a solvent system containing ammonia can be effective. Prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this stock solution in dichloromethane.[3]

Experimental Protocol: Flash Chromatography with a Modified Eluent
  • TLC Analysis: First, identify a suitable solvent system using Thin Layer Chromatography (TLC). Test systems like 95:5 DCM:MeOH. Add 1% triethylamine to the mobile phase and observe if the spot shape (Rf value and tailing) improves. Aim for an Rf of 0.25-0.35.[1]

  • Column Preparation: Dry pack the column with silica gel.

  • Sample Loading: Pre-adsorb the crude compound onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method provides better resolution than loading the sample in a liquid solution.

  • Elution: Begin eluting with the solvent system identified by TLC (including the triethylamine modifier). If separation is poor, a shallow gradient can be employed (e.g., starting with 98:2 DCM:MeOH and gradually increasing to 90:10 DCM:MeOH).

  • Fraction Analysis: Collect fractions and monitor them by TLC to identify and combine the pure product fractions.

Chromatography Troubleshooting Workflow

G start Start: Crude this compound tlc Run TLC in DCM/MeOH (95:5) start->tlc check_rf Is Rf > 0.1 and spot shape acceptable? tlc->check_rf no_elution Compound stuck at baseline? tlc->no_elution streaking Severe Tailing / Streaking? check_rf->streaking Yes run_column Run Column with Optimized Eluent check_rf->run_column No add_modifier Add 1% Et3N to eluent. Re-run TLC. streaking->add_modifier Yes streaking->run_column No add_modifier->run_column success Purified Product run_column->success increase_polarity Increase MeOH % (up to 20%) no_elution->increase_polarity Yes still_stuck Still no elution? increase_polarity->still_stuck still_stuck->run_column No change_phase Switch Stationary Phase: - Reverse Phase (C18) - Alumina still_stuck->change_phase Yes change_phase->success

Caption: Workflow for troubleshooting column chromatography.

Troubleshooting Guide 2: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities, especially isomers or closely related byproducts that are difficult to separate by chromatography.

Issue 1: I cannot find a single solvent where the compound is soluble when hot but insoluble when cold.

Cause: The high polarity of this compound means it is often either very soluble in polar solvents (like methanol, ethanol) regardless of temperature, or very insoluble in non-polar solvents (like hexanes, toluene).

Solution: Use a Two-Solvent (Solvent/Anti-Solvent) System. [1] This is the most effective approach.

  • Choose a "Solvent": Select a solvent in which your compound is highly soluble. Good candidates include methanol, ethanol, acetone, or ethyl acetate.

  • Choose an "Anti-Solvent": Select a solvent in which your compound is poorly soluble, but which is miscible with your primary solvent. Good candidates include water, diethyl ether, or hexanes.

Experimental Protocol: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "solvent" (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-solubilization: Add a few more drops of the hot "solvent" until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry thoroughly.

Issue 2: My compound "oils out" instead of forming crystals.

Cause: This occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, or when the concentration of solute is too high. The compound separates as a liquid phase instead of a solid crystal lattice.

Solutions:

  • Use a More Dilute Solution: Add more of the primary "solvent" before adding the anti-solvent.

  • Slower Cooling: Ensure the solution cools as slowly as possible. Insulating the flask can help. Slow cooling provides more time for proper crystal lattice formation.

  • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystal, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

Solvent Selection Table
SolventPolarity IndexBoiling Point (°C)Role in PurificationNotes
Methanol 5.165Good primary solvent for recrystallization; polar component in chromatography.Highly effective at dissolving the compound.
Ethanol 4.378Excellent primary solvent for recrystallization.Safer alternative to methanol.
Ethyl Acetate 4.477Can be a primary solvent or the polar component in chromatography.Good for dissolving the compound; less polar than alcohols.
Dichloromethane 3.140Main solvent for normal-phase chromatography.Often used with methanol as a co-solvent.
Water 10.2100Excellent anti-solvent for recrystallization with alcohols.Exploits the compound's lower solubility in water.
Toluene 2.4111Potential anti-solvent or chromatography component for aromatic compounds.Can improve separation of aromatic compounds.[2]
Hexanes 0.169Anti-solvent; non-polar component in chromatography.Compound is likely insoluble in this.

Troubleshooting Guide 3: Common Impurity Removal

Issue: How do I remove unreacted starting materials or synthesis byproducts like sulfonic acids?

Cause: The synthesis of this compound can leave behind unreacted precursors (e.g., phenol) or result in side reactions like the hydrolysis of a sulfonyl chloride intermediate to the corresponding sulfonic acid.[4][5]

Solution: Acid-Base Liquid-Liquid Extraction. This classic technique is highly effective for this compound before final purification. It exploits the different acidic/basic properties of the product and impurities.

Purification Strategy Decision Tree

G start Crude Product Analysis check_purity Purity > 85%? start->check_purity check_impurities Impurities are acidic/basic? check_purity->check_impurities Yes chromatography Proceed to Column Chromatography check_purity->chromatography No recrystallize Proceed to Recrystallization check_impurities->recrystallize No extraction Perform Acid-Base Extraction First check_impurities->extraction Yes final_polish Final Polish (Recrystallization or Chromatography) extraction->final_polish

Caption: Decision tree for selecting a purification strategy.

Protocol: Acid-Base Extraction Workflow
  • Dissolve: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Remove Acidic Impurities: Wash the organic layer with a mild basic aqueous solution (e.g., saturated sodium bicarbonate). Unreacted phenol and any sulfonic acid byproducts will be deprotonated and move into the aqueous layer. Your product, being a weaker acid, should largely remain in the organic layer.

  • Remove Basic Impurities: Next, wash the organic layer with a mild acidic aqueous solution (e.g., 1M HCl). Unreacted morpholine will be protonated and extracted into the aqueous layer. Your product's morpholine group will also protonate, but controlling the pH and number of extractions can minimize product loss. Alternative: The phenolic product itself may precipitate as a salt. If so, isolate this salt, re-basify, and extract back into an organic solvent.

  • Isolate Product: Separate the organic layer, dry it over sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the partially purified product, which can then be subjected to chromatography or recrystallization.

By understanding the unique chemical nature of this compound and applying these targeted troubleshooting strategies, you can effectively overcome the common challenges associated with its purification.

References

  • Taylor, P. D., et al. (2002). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science.
  • BenchChem. (2025). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. BenchChem.
  • Stolker, A. A. M., et al. (2019). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI.
  • Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH.
  • YMER. (2023). Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. YMER.
  • Bentley, T. W., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH.
  • Moody, T. S., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
  • Tordeux, D., et al. (2001). Process for Preparing Sulphonate Salts via Alkaline Hydrolysis of the Corresponding Sulfonyl Chlorides. Google Patents.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • Ponomarenko, M. V., et al. (2019). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. PMC - NIH.
  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.
  • Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry.

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"4-(Morpholin-4-ylsulfonyl)phenol" solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Morpholin-4-ylsulfonyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound in aqueous buffers. Here, we provide in-depth, scientifically grounded troubleshooting advice and detailed protocols to ensure the successful integration of this compound into your experimental workflows.

Understanding the Challenge: The Dual-Acidic Nature of this compound

This compound possesses two key functional groups that dictate its solubility profile: a phenolic hydroxyl group and a sulfonamide moiety. Both of these groups have acidic protons, and their state of ionization is critically dependent on the pH of the surrounding medium. This dual-acidic nature is the primary reason for its poor solubility in neutral aqueous solutions.

At neutral pH, the molecule is largely in its non-ionized, neutral form. In this state, the molecule is more lipophilic and less inclined to interact favorably with polar water molecules, leading to precipitation. A patent mentioning this compound (CAS 3077-65-4) indicates a calculated logP of 2.38, suggesting a moderate degree of lipophilicity which contributes to its low water solubility.[1]

To achieve dissolution, the pH of the solution must be raised to a level where one or both of these acidic protons are removed, forming a more polar, charged phenolate and/or sulfonamidate anion. These anionic forms are significantly more soluble in aqueous media.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my neutral phosphate-buffered saline (PBS). What is happening?

A1: This is the most common issue encountered with this compound. In neutral buffers like PBS (typically pH 7.4), this compound exists predominantly in its non-ionized, sparingly soluble form. Both the phenolic and sulfonamide groups are protonated at this pH, leading to "crashing out" or precipitation. To dissolve the compound, you need to increase the pH to deprotonate at least one of these acidic functional groups.

Q2: I prepared a high-concentration stock solution in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. How can I prevent this?

A2: This is a classic case of a compound being soluble in an organic solvent but not in an aqueous system. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic molecules, the rapid dilution into an aqueous buffer can cause the compound to precipitate out as it is exposed to a less favorable solvent environment. The key is to carefully control the dilution process and the final concentration of both the compound and the co-solvent (DMSO). An intermediate dilution step is often necessary.

Q3: What is the optimal pH for dissolving this compound in an aqueous buffer?

Q4: Will the high pH required for dissolution affect my biological assay?

A4: This is a critical consideration. Many biological assays are sensitive to pH. If you must use a high pH to dissolve the compound, it is essential to perform a final dilution into your assay medium such that the final pH of the assay is not significantly altered. This often involves preparing a concentrated stock solution at a high pH and then diluting it to a working concentration where the buffer capacity of the final assay medium can maintain the desired physiological pH. Always include a vehicle control with the same pH and co-solvent concentration to account for any effects on the assay.

Troubleshooting Guide: From Powder to Solution

This section provides a systematic approach to overcoming the solubility issues of this compound.

Initial Solubility Testing

Before preparing a large volume of stock solution, it is prudent to perform a small-scale solubility test.

Solvent Expected Solubility Notes
Water (neutral pH)Very LowExpected to be sparingly soluble.
PBS (pH 7.4)Very LowSimilar to water, precipitation is likely.
DMSOHighShould be readily soluble.
EthanolModerateMay require heating.
Alkaline Buffer (pH > 9)Moderate to HighSolubility increases with pH.
Step-by-Step Dissolution Protocol

This protocol is designed to minimize precipitation when preparing aqueous solutions from a DMSO stock.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound in a suitable vial.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming (to 37°C) can be applied if necessary.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

This protocol utilizes an intermediate dilution step to prevent the compound from precipitating.

  • Prepare Intermediate Dilution: Prepare an intermediate dilution of your DMSO stock in your chosen aqueous buffer. A common strategy is to dilute the stock 1:10 or 1:20. For example, add 5 µL of a 10 mM DMSO stock to 95 µL of your assay buffer to get a 500 µM solution in 5% DMSO. Mix thoroughly by pipetting.

  • Serial Dilutions: Perform subsequent serial dilutions from this intermediate solution using the same aqueous buffer. This ensures that the DMSO concentration remains constant across all your working solutions.

  • Final Application: Add the final working solutions to your assay. The final DMSO concentration should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts in biological assays.

Troubleshooting Workflow

If you continue to experience precipitation, follow this troubleshooting workflow.

Troubleshooting_Solubility Troubleshooting Workflow for this compound start Start: Precipitation Observed check_stock Check DMSO Stock Is it clear? start->check_stock stock_precip Precipitate in Stock Re-dissolve (vortex/sonicate/warm) Consider fresh stock check_stock->stock_precip No check_dilution Precipitation on Dilution Review dilution method check_stock->check_dilution Yes final_conc Is final concentration too high? check_dilution->final_conc lower_conc Lower final concentration final_conc->lower_conc Yes ph_adjustment Adjust pH of Aqueous Buffer Try pH 9-10 final_conc->ph_adjustment No end Solution Stable lower_conc->end ph_success Success: Compound Dissolved Proceed with experiment ph_adjustment->ph_success co_solvent Consider Co-solvents/Excipients (e.g., Pluronic F-68, cyclodextrins) ph_adjustment->co_solvent Still precipitates ph_success->end co_solvent->end

Caption: A step-by-step workflow for troubleshooting solubility issues.

Advanced Strategies for Enhancing Solubility

If pH adjustment and co-solvents are not sufficient or compatible with your experimental system, consider these advanced formulation strategies:

  • Use of Excipients: Non-ionic surfactants like Pluronic® F-68 or cyclodextrins can be used to create micelles or inclusion complexes that enhance the aqueous solubility of hydrophobic compounds.

  • Amorphous Solid Dispersions: For drug development applications, creating an amorphous solid dispersion of the compound in a polymer matrix can significantly improve its dissolution rate and solubility.

Safety Precautions

Always handle this compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information. While a specific SDS for this compound is not widely available, the SDS for similar compounds like 4-(Methylsulfonyl)phenol indicates that it may cause eye irritation.

References

  • Büttner, H., & Büttner, H. (1972). pH Dependency in Uptake of Sulfonamides by Bacteria. Chemotherapy, 18(1), 1-8.
  • Dunn, W. J., & Svendsen, J. S. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6137-6147.
  • Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. The Biochemical journal, 39(3), xlii.
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Staples, D. R., & Schultze, H. C. (2002). U.S. Patent No. US 2002/0025498 A1. U.S. Patent and Trademark Office.
  • Subirats, X., Ràfols, C., Rosés, M., & Bosch, E. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 21(7), 1258-1266.
  • Topsom, R. D. (1987). Some theoretical studies of the electronic effects of substituents in aromatic systems. Progress in Physical Organic Chemistry, 16, 125-191.

Sources

Technical Support Center: Solubility Enhancement for 4-(Morpholin-4-ylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-(Morpholin-4-ylsulfonyl)phenol" (CAS No. 3077-65-4). This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of its limited aqueous solubility in experimental assays. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure the successful integration of this compound into your research.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a solid compound with a molecular structure that suggests potential solubility hurdles in aqueous media. Its key structural features include a phenolic hydroxyl group, a sulfonamide linkage, and a morpholine ring. While the morpholine and hydroxyl groups can contribute to aqueous solubility, the overall molecule possesses significant hydrophobic character.

Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Solubility
pKa (acidic) ~ 8.5The compound's charge state, and therefore solubility, will be highly dependent on the pH of the solution.
LogP ~ 1.2Indicates a moderate level of lipophilicity, suggesting that it will not be freely soluble in water.
Aqueous Solubility Low (experimentally undetermined)Direct dissolution in aqueous buffers at high concentrations is expected to be problematic.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous assay buffer. What is the primary reason for this?

A1: The insolubility of this compound in neutral aqueous buffers is due to its chemical structure, which confers a significant degree of hydrophobicity. At a neutral pH (around 7.0-7.4), the phenolic hydroxyl group (with a predicted pKa of ~8.5) will be predominantly in its neutral, protonated form, which is less soluble in water.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. Why does this happen?

A2: This phenomenon, often called "crashing out," is common for compounds that are highly soluble in a non-polar organic solvent like Dimethyl Sulfoxide (DMSO) but poorly soluble in water. When the DMSO stock is introduced into the aqueous buffer, the solvent environment abruptly becomes highly polar. The compound's solubility limit in this mixed aqueous/organic environment is exceeded, leading to precipitation.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance of cell lines to DMSO varies. As a general rule, it is advisable to keep the final concentration of DMSO in your assay below 1% (v/v), and ideally at or below 0.5%, to minimize solvent-induced artifacts and cytotoxicity. However, it is best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay conditions.

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming can be a useful technique to aid in the initial dissolution of the compound in a stock solvent like DMSO. However, it is generally not recommended for preparing the final aqueous assay solution, as a decrease in temperature upon cooling to the assay temperature can cause the compound to precipitate out. Furthermore, the thermal stability of the compound should be considered, as excessive heat could lead to degradation.

Troubleshooting Guide: Resolving Solubility Issues

If you are encountering precipitation or incomplete dissolution, consult the following troubleshooting table for a systematic approach to resolving the issue.

Problem Potential Cause Recommended Solution
Compound does not dissolve in aqueous buffer. The compound's intrinsic aqueous solubility is low at the working concentration and pH.1. Prepare a concentrated stock solution in an organic solvent (e.g., DMSO). 2. Explore pH modification of the buffer. 3. Consider the use of solubilizing excipients like cyclodextrins or surfactants.
Precipitation occurs upon dilution of DMSO stock into aqueous buffer. The final concentration of the compound exceeds its solubility limit in the mixed solvent system.1. Lower the final concentration of the compound in the assay. 2. Increase the percentage of DMSO in the final solution (while staying within the limits of your assay's tolerance). 3. Add the DMSO stock to the aqueous buffer slowly while vortexing to ensure rapid and uniform mixing. 4. Utilize a solubilizing agent in the aqueous buffer.
Solution is cloudy or hazy. Formation of a fine precipitate or colloidal suspension.1. Centrifuge the solution and test the supernatant (be aware that the actual concentration will be lower than intended). 2. Filter the solution through a 0.22 µm filter (again, this will reduce the effective concentration). 3. Re-evaluate your solubilization strategy to achieve a true solution.
Inconsistent assay results. The compound may be precipitating out of solution over the course of the experiment.1. Visually inspect your assay plates for any signs of precipitation at the end of the incubation period. 2. Prepare fresh dilutions of the compound immediately before use. 3. Consider the use of a stabilizing agent in your assay buffer.

Experimental Protocols for Enhancing Solubility

Here we provide detailed, step-by-step protocols for three common and effective methods to improve the solubility of this compound for in vitro assays.

Protocol 1: Solubilization via pH Adjustment

Scientific Rationale: Based on the predicted pKa of ~8.5 for the phenolic hydroxyl group, increasing the pH of the aqueous buffer to a more alkaline value will deprotonate this group, forming a more soluble phenolate anion. A good starting point is to adjust the pH to be at least one unit above the pKa.

Step-by-Step Methodology:

  • Prepare a Concentrated Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming (to no more than 37°C) and vortexing can be used to aid dissolution.

  • Prepare a High pH Aqueous Buffer:

    • Prepare your desired assay buffer (e.g., Tris, HEPES).

    • Adjust the pH of the buffer to 9.5 using a sterile solution of 1 M NaOH.

    • Filter the buffer through a 0.22 µm filter to ensure sterility.

  • Prepare the Working Solution:

    • Perform serial dilutions of the DMSO stock solution into the pH 9.5 buffer to achieve your desired final concentrations.

    • Crucial Step: Add the DMSO stock to the buffer dropwise while vigorously vortexing the buffer. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.

  • Final pH Adjustment (Optional and Assay Dependent):

    • If your assay is sensitive to a high pH, you can carefully back-titrate the final working solution to a lower pH using a sterile solution of 1 M HCl. Perform this step slowly while monitoring for any signs of precipitation. It is important to determine the lowest pH at which your compound remains soluble at the desired concentration.

  • Controls:

    • Always include a vehicle control in your experiments containing the same final concentration of DMSO and the same pH as your test samples.

Caption: Workflow for pH-based solubilization.

Protocol 2: Utilizing Co-solvents

Scientific Rationale: While DMSO is an excellent solvent for creating a stock solution, maintaining a higher percentage of a co-solvent in the final assay buffer can help to keep the compound in solution.

Step-by-Step Methodology:

  • Determine Maximum Tolerable Co-solvent Concentration:

    • Before proceeding, it is essential to determine the maximum concentration of your chosen co-solvent (e.g., DMSO, ethanol, or a mixture) that your assay system can tolerate without adverse effects.

  • Prepare a Concentrated Stock Solution:

    • Prepare a stock solution of this compound in your chosen co-solvent (e.g., 100% DMSO) at a concentration that is 10-20 times higher than your highest desired final concentration.

  • Prepare the Working Solution:

    • Dilute the stock solution directly into your assay buffer to achieve the final desired concentrations. Ensure that the final co-solvent concentration does not exceed the predetermined tolerance limit.

Example Calculation:

  • Desired final concentration: 10 µM

  • Highest tolerable DMSO concentration: 1%

  • Prepare a 1 mM stock solution in 100% DMSO.

  • Dilute the stock solution 1:100 in your assay buffer. This will give a final concentration of 10 µM with 1% DMSO.

Protocol 3: Employing Solubilizing Excipients

1. Cyclodextrins (e.g., Sulfobutylether-β-cyclodextrin - SBE-β-CD / Captisol®)

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound, forming an inclusion complex that is more soluble in water.[1] SBE-β-CD is particularly effective and has been used to enhance the solubility of a wide range of drugs.[1]

Step-by-Step Methodology:

  • Prepare a Cyclodextrin-Containing Buffer:

    • Dissolve SBE-β-CD in your assay buffer to a concentration of 1-5% (w/v). The optimal concentration may need to be determined empirically.

    • Ensure the SBE-β-CD is fully dissolved and the buffer is well-mixed.

  • Prepare a Concentrated Stock Solution:

    • Prepare a stock solution of this compound in 100% DMSO.

  • Prepare the Working Solution:

    • Dilute the DMSO stock solution into the SBE-β-CD-containing buffer to your desired final concentrations. Add the stock solution slowly with vigorous mixing.

G cluster_0 Cyclodextrin Encapsulation cluster_1 Resulting Soluble Complex a0 Poorly Soluble Compound a2 Inclusion Complex a0->a2 a1 Cyclodextrin a1->a2 b0 Hydrophobic Core a2->b0 Increased Aqueous Solubility b1 Hydrophilic Shell

Caption: Mechanism of cyclodextrin-mediated solubilization.

2. Surfactants (e.g., Tween® 20 or Triton™ X-100)

Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic cores of these micelles can entrap poorly soluble compounds, thereby increasing their apparent solubility.[2] Non-ionic surfactants like Tween® 20 and Triton™ X-100 are commonly used in biological assays as they are generally less denaturing to proteins than ionic surfactants.

Step-by-Step Methodology:

  • Prepare a Surfactant-Containing Buffer:

    • Add a small amount of a non-ionic surfactant to your assay buffer. A typical starting concentration is 0.01-0.1% (v/v).

    • Ensure the surfactant is well-dissolved.

  • Prepare a Concentrated Stock Solution:

    • Prepare a stock solution of this compound in 100% DMSO.

  • Prepare the Working Solution:

    • Dilute the DMSO stock solution into the surfactant-containing buffer to your desired final concentrations, again using rapid mixing.

Important Considerations for Using Surfactants:

  • Assay Compatibility: Surfactants can interfere with some assay formats, particularly those that involve protein-protein interactions or membrane integrity. It is crucial to run appropriate controls to ensure the surfactant itself does not affect your assay readout.

  • Concentration: Use the lowest concentration of surfactant that effectively solubilizes your compound to minimize potential off-target effects.

Summary of Solubilization Strategies

Method Advantages Disadvantages Best For
pH Adjustment Simple and cost-effective.May not be compatible with all assays due to pH sensitivity. The compound may precipitate if the pH changes.Assays that are robust to alkaline conditions.
Co-solvents Easy to implement.Limited by the tolerance of the assay system to the co-solvent. May not be sufficient for very poorly soluble compounds.Assays where a slightly higher organic solvent concentration is acceptable.
Cyclodextrins Generally well-tolerated in biological systems. Can significantly increase solubility.Can be more expensive than other methods. May not be effective for all compounds.A wide range of in vitro assays, including cell-based and enzymatic assays.
Surfactants Highly effective at increasing apparent solubility.Can interfere with some biological assays. Potential for protein denaturation at higher concentrations.Biochemical assays where protein conformation is not critical or has been shown to be unaffected.

Conclusion

Improving the solubility of this compound for in vitro assays is a critical step for obtaining reliable and reproducible data. By understanding the physicochemical properties of this compound and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can overcome the challenges posed by its poor aqueous solubility. We recommend a stepwise approach, starting with the simplest methods like preparing a DMSO stock and moving to more advanced techniques such as pH adjustment or the use of solubilizing excipients as needed. Always remember to include appropriate vehicle controls in your experiments to ensure that the observed effects are due to the compound itself and not the solubilization method.

References

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmaceutical Sciences, 99(11), 4931-4941. [Link]
  • PubChem. This compound. [Link]
  • Chemicalize.
  • ACD/Labs.
  • Artemis Dx.
  • PubMed. Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. [Link]
  • ACS Publications.
  • ResearchGate. Effect of pH on the solubility of phenolic compounds. [Link]
  • Jetir.Org. A BRIEF REVIEW ON CAPTISOL. [Link]
  • JOCPR.

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Technical Support Center: Stability of 4-(Morpholin-4-ylsulfonyl)phenol in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(Morpholin-4-ylsulfonyl)phenol. Its purpose is to address common questions and troubleshooting scenarios related to the stability of this compound when prepared and stored in dimethyl sulfoxide (DMSO) solutions. Ensuring the integrity of your compound stock is paramount for generating reproducible and reliable experimental data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling of this compound in DMSO.

Q1: What is the recommended primary solvent for preparing stock solutions of this compound?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar organic compounds, making it a standard choice in drug discovery and high-throughput screening.[1][2] Its miscibility with water and most cell culture media allows for easy dilution to final assay concentrations.[1]

Q2: What are the optimal storage conditions for a DMSO stock solution of this compound?

A: To maximize the long-term stability of this compound stock solutions, we recommend the following conditions. Adherence to these guidelines will minimize the risk of degradation from common sources like water, temperature fluctuations, and light.

ParameterRecommendationRationale & Key Considerations
Temperature -20°C or -80°C (long-term)Low temperatures significantly slow down chemical degradation kinetics. Storage at -20°C is generally sufficient for up to 3-6 months.[3] For archival storage beyond this period, -80°C is preferred.
Solvent Grade Anhydrous, high-purity (>99.9%)DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[4] The presence of water can facilitate hydrolytic degradation pathways for susceptible compounds and alter solubility upon freezing.[5][6]
Container Amber glass vials or opaque polypropylene tubes with tightly sealed capsThe phenolic moiety may be susceptible to photodegradation. Opaque or amber containers protect the compound from light.[7] Glass is generally preferred for its inertness.[7]
Atmosphere Store under an inert gas (Argon or Nitrogen) if possibleThis displaces oxygen and moisture, minimizing the risk of oxidation, which is a potential degradation pathway for the phenol group.[5][6]
Aliquoting Prepare single-use or small-volume aliquotsThis practice is critical to avoid repeated freeze-thaw cycles, which can compromise compound stability and solubility.[8][9] It also minimizes the introduction of atmospheric moisture and oxygen into the main stock solution.[4]

Q3: How long can I expect a DMSO stock solution of this compound to be stable?

A: While specific long-term stability data for this compound is not extensively published, based on its chemical structure (a relatively stable sulfonamide and a phenol group), a properly prepared and stored DMSO stock solution at -20°C can be expected to be stable for at least 3 months.[3] However, for critical experiments, we strongly recommend performing a stability check if the stock has been stored for an extended period or subjected to multiple freeze-thaw cycles.

Q4: What are the primary chemical moieties on this compound that could be susceptible to degradation?

A: The two primary functional groups of concern are the phenol and the sulfonamide .

  • Phenolic Hydroxyl Group: Phenols are known to be susceptible to oxidation, especially in the presence of trace metals, oxygen, or under basic conditions. This can lead to the formation of colored quinone-type byproducts.

  • Sulfonamide Group: Sulfonamides are generally robust and chemically stable.[10][11] Degradation via hydrolysis would require harsh acidic or basic conditions, which are not present in a standard DMSO solution.[12]

Q5: Can DMSO itself react with this compound?

A: Under standard storage and handling conditions, a direct reaction between DMSO and this compound is highly unlikely. While DMSO can act as an oxidant in certain synthetic organic reactions (e.g., Swern oxidation), these transformations require specific activators and elevated temperatures and are not relevant to solution storage.[1][13]

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during experiments that may be linked to compound stability.

Problem: My biological assay results are inconsistent or show a loss of compound activity over time.

This is a primary indicator of potential compound degradation. Before investigating complex biological variables, it is crucial to validate the integrity of your stock solution.

G A Inconsistent or Diminished Assay Results B Verify Integrity of Compound Stock Solution A->B First Troubleshooting Step C Perform LC-MS Analysis on Current Stock Aliquot B->C D Prepare Fresh Stock Solution from Solid Material B->D F Purity >95% and Matches T=0 Data? C->F E Compare Assay Results: Old Stock vs. Fresh Stock D->E I Fresh Stock Restores Expected Activity? E->I G Compound is Stable. Investigate Assay Parameters: - Cell health - Reagent quality - Protocol drift F->G Yes H Compound has Degraded. Discard Old Stock. F->H No H->D J Problem Solved. Review Storage & Handling Procedures (See Protocol 1) I->J Yes K Problem Persists. Investigate Other Factors: - Solid material integrity - Assay interference I->K No

Caption: Troubleshooting workflow for inconsistent assay results.

Problem: I see a precipitate in my stock solution after thawing it from -20°C.

Possible Cause: This issue typically arises from either the compound's limited solubility at high concentrations or the absorption of water into the DMSO stock. When DMSO containing water freezes, it can form a water-rich solid phase, forcing the compound out of solution.[14][15]

Solutions:

  • Gentle Warming and Vortexing: Warm the vial to 37°C for a few minutes and vortex thoroughly to encourage re-dissolution.[3] Sonication in a water bath can also be effective.

  • Visual Confirmation: Ensure the solution is completely clear before making any dilutions. Precipitate will lead to inaccurate final assay concentrations.

  • Preventative Measures:

    • Consider preparing stocks at a slightly lower concentration if precipitation is a recurring issue.

    • Strictly use anhydrous DMSO and handle it in a manner that minimizes moisture exposure (e.g., use a dessicator, blanket with inert gas).[4][9]

Problem: My stock solution, which was originally colorless, has developed a yellow or brown tint.

Possible Cause: This is a classic sign of oxidation of the phenolic group. Phenols can oxidize to form quinones or other polymeric species, which are often colored. This process can be accelerated by exposure to air (oxygen) and light.

Solutions:

  • Analytical Confirmation: The discolored solution should be analyzed by LC-MS to confirm the presence of degradation products and quantify the remaining parent compound.

  • Discard and Replace: It is safest to discard the discolored stock and prepare a fresh solution from solid material.

  • Preventative Measures:

    • Ensure storage is in amber or opaque vials to protect from light.[7]

    • If possible, overlay the solution with an inert gas like argon before capping and freezing to displace oxygen.[5][6]

Section 3: Experimental Protocols

These protocols provide standardized, self-validating procedures for handling and assessing the stability of this compound.

Protocol 1: Recommended Procedure for Preparing and Storing DMSO Stock Solutions

This protocol is designed to maximize the stability and longevity of your compound stock.

  • Pre-Preparation:

    • Allow the solid this compound to equilibrate to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the solid.

    • Use a new, sealed bottle of anhydrous, high-purity DMSO (>99.9%).

  • Preparation (perform in an environment with low humidity if possible):

    • Accurately weigh the desired amount of solid compound into a sterile, amber glass vial.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

    • Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used if necessary.[3] Visually inspect against a light source to ensure no particulates remain.

  • Initial Quality Control (T=0 Sample):

    • Immediately after preparation, take a small aliquot of the fresh stock solution for a baseline (T=0) analysis by LC-MS. This will confirm the initial purity and provide a reference for future stability checks.

  • Aliquoting and Storage:

    • Dispense the remaining stock solution into single-use, low-volume aliquots in appropriately labeled, tightly sealed amber or opaque vials.

    • If possible, flush the headspace of each vial with argon or nitrogen before sealing.

    • Place the aliquots in a secondary container and store them at -20°C or -80°C.

Protocol 2: A Practical Guide to Assessing the Stability of this compound in DMSO

This protocol outlines a forced degradation or accelerated stability study to proactively understand the compound's lability under various stress conditions.[16][17][18] This is essential for establishing confidence in your experimental results over time.

G A Prepare Homogenous 10 mM Stock in Anhydrous DMSO B Aliquot Stock into 5 Sets of Vials (A, B, C, D, E) A->B C Analyze Set A Immediately (T=0 Baseline) B->C D Store Remaining Sets Under Designated Stress Conditions B->D J Analyze Samples by LC-MS: - Quantify % Parent Compound Remaining - Identify Degradation Peaks C->J Baseline Ref. E Set B: -20°C, Dark (Control) D->E F Set C: 4°C, Dark D->F G Set D: Room Temp, Dark D->G H Set E: Room Temp, Ambient Light D->H I Pull Aliquots at Time Points (e.g., 1, 2, 4, 8 weeks) E->I F->I G->I H->I I->J K Compile Data & Plot % Purity vs. Time for each condition J->K L Determine Shelf-Life (Time to reach <95% Purity) K->L

Caption: Experimental workflow for a multi-condition stability assessment.

  • Objective: To determine the rate of degradation of this compound in DMSO under various storage conditions.

  • Methodology:

    • Prepare a master stock solution in anhydrous DMSO as described in Protocol 1 .

    • Create several identical sets of aliquots for exposure to different conditions. A typical study might include:

      • Control: -20°C, protected from light.

      • Accelerated: 4°C, protected from light.

      • Stress: Room Temperature (~22°C), protected from light.

      • Photostability: Room Temperature (~22°C), exposed to ambient lab light.

    • Analyze one aliquot immediately to establish the T=0 baseline purity.

    • At specified time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove one aliquot from each condition for analysis.

  • Analytical Method:

    • Use a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with Mass Spectrometric (MS) detection (LC-MS).[19]

    • The method should be able to separate the parent compound from any potential degradants.

    • Quantify the amount of parent compound remaining by comparing the peak area at each time point to the peak area at T=0.

  • Data Analysis & Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point for each condition.

    • A compound is often considered stable if the purity remains above 95% of the initial value.

    • Plot the percentage remaining versus time to visualize the degradation kinetics and establish a recommended shelf-life under different conditions.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Takeda, S., et al. (2016). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PMC, NIH.
  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed.
  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate.
  • Wang, G., et al. (2021). Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. NIH.
  • D'Acunto, M., et al. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI.
  • Quora. (2018). What is the best way of storing a DMSO in a research lab?.
  • ResearchGate. (n.d.). NH2OH/HCl‐mediated reaction of α‐sulfonyl ketones 147 with DMSO 1.
  • Naturtotalshop.com. (n.d.). Proper storage of DMSO: tips and tricks for maximum effectiveness.
  • Atlas of Science. (2016). Another aspect in use of DMSO in medicinal chemistry.
  • Maccallini, C., et al. (2015). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC, NIH.
  • PubChem. (n.d.). 4-(Morpholin-4-ylsulfanylmethyl)phenol.
  • Adhikari, L., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • Gutierrez-Altes, A., et al. (2020). Degradation of sulfonamides as a microbial resistance mechanism. PubMed.
  • PubChem. (n.d.). 4-(Phenylsulfonyl)morpholine.
  • MDPI. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles.
  • Gaylord Chemical. (n.d.). TECHNICAL BULLETIN REACTION SOLVENT DIMETHYL SULFOXIDE (DMSO).
  • ResearchGate. (2020). Degradation of DMSO by ozone-based advanced oxidation processes.
  • Ingerslev, F., et al. (2001). Biodegradability properties of sulfonamides in activated sludge. Oxford Academic.
  • Semantic Scholar. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Sule, S., & Nalawade, P. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar.
  • Godula, K., et al. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC, NIH.
  • Kozikowski, B. A., et al. (2003). (PDF) The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ResearchGate.
  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. PubMed.
  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • PubChem. (n.d.). 4-Morpholinophenol.
  • Al-Dulaijan, Y. A., et al. (2018). Distinct effects of polyphenols and solvents on dentin collagen crosslinking interactions and biostability. PMC, NIH.
  • Taga, A., et al. (2015). A high correlation indicating for an evaluation of antioxidant activity and total phenolics content of various chilli varieties. NIH.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed.
  • Wróbel, M., et al. (2021). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI.
  • Bordwell, F. G., et al. (1981). Acidities and hydrogen bonding of phenols in dimethyl sulfoxide. The Journal of Organic Chemistry.
  • Elder, D. P., et al. (2010). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. PubMed.

Sources

Technical Support Center: Degradation Pathways of 4-(Morpholin-4-ylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-(Morpholin-4-ylsulfonyl)phenol." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental studies on the degradation pathways of this compound. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the scientific reasoning behind them to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for this compound under typical stress conditions?

Based on the chemical structure, which contains a phenol group, a sulfonamide linkage, and a morpholine ring, this compound is susceptible to degradation through three primary pathways: hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: The sulfonamide bond is the most likely site for hydrolysis. This reaction is often catalyzed by acidic or basic conditions.[1][2] Under acidic conditions, protonation of the amine group can make the sulfonic group a more reactive site for nucleophilic attack.[3] Generally, sulfonamides are more stable at neutral to alkaline pH.[2]

  • Oxidative Degradation: The phenol and morpholine moieties are susceptible to oxidation.[4][5] Advanced oxidation processes (AOPs) can lead to the degradation of sulfonamides.[6][7][8] The phenol ring can be hydroxylated, and the morpholine ring can undergo cleavage.

  • Photodegradation: Exposure to UV light can induce degradation, and this process can be enhanced in the presence of a photocatalyst or persulfate.[7]

Q2: I am not observing any degradation of this compound in my initial stress studies. What could be the issue?

This is a common observation, as sulfonamides can be relatively stable under mild conditions.[9] Here are several factors to consider and troubleshoot:[10]

  • Inadequate Stress Conditions: The extent of degradation is highly dependent on the severity of the stress conditions. For forced degradation studies, it is often necessary to use more aggressive conditions than those for long-term stability testing.[11][12]

    • pH: For hydrolytic studies, ensure you are testing at the extremes of the pH range (e.g., 0.1 M HCl for acidic conditions and 0.1 M NaOH for basic conditions). Sulfonamides are often more susceptible to acidic hydrolysis.[2][13]

    • Temperature: Degradation rates are temperature-dependent. Consider increasing the temperature (e.g., 60-80°C) to accelerate degradation.

    • Oxidizing Agent Concentration: For oxidative degradation, ensure you are using a sufficient concentration of the oxidizing agent (e.g., 3-30% hydrogen peroxide).

    • Light Exposure: For photostability studies, ensure your sample is exposed to a sufficient intensity and duration of light, as specified in ICH Q1B guidelines.

  • Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect low levels of degradants. Ensure your method is validated for the detection of potential degradation products at low concentrations.

  • Compound Purity: Ensure the purity of your starting material. Impurities could interfere with the analysis or the degradation process itself.

Q3: My HPLC analysis of a degraded sample shows several small, poorly resolved peaks. How can I improve the separation?

Poor chromatographic resolution is a frequent challenge when analyzing complex mixtures of degradation products. Here are some troubleshooting steps to improve your HPLC separation:[10]

  • Optimize the Mobile Phase Gradient: A shallow gradient can improve the separation of closely eluting peaks. Experiment with different gradient profiles and solvent compositions (e.g., acetonitrile/water or methanol/water with modifiers like formic acid or ammonium acetate).

  • Change the Stationary Phase: If gradient optimization is insufficient, consider using a column with a different stationary phase chemistry (e.g., C18, C8, Phenyl-Hexyl) or a smaller particle size for higher efficiency.

  • Adjust the pH of the Mobile Phase: The ionization state of the parent compound and its degradants can significantly impact their retention. Adjusting the pH of the mobile phase can alter the retention times and improve separation.

  • Temperature Control: Column temperature can affect selectivity. Experiment with different column temperatures to see if it improves resolution.

Troubleshooting Guides

Troubleshooting Unexpected Degradation Products

Issue: You have identified a degradation product that does not correspond to the expected hydrolytic, oxidative, or photolytic pathways.

Possible Causes and Solutions:

  • Interaction with Excipients or Solvents: The unexpected product could be a result of an interaction between this compound and a component of your formulation or solvent system.

    • Action: Conduct stress studies on the active pharmaceutical ingredient (API) alone to confirm if the unexpected product is still formed. If not, investigate potential interactions with each excipient or solvent individually.

  • Higher-Order Degradation: The product may be a result of the further degradation of a primary degradant.

    • Action: Analyze samples at earlier time points in your stress study to identify the primary degradants before they have a chance to degrade further.

  • Contamination: The peak could be from a contaminant in your starting material, reagents, or solvent.

    • Action: Run a blank analysis of your reagents and solvents to rule out contamination. Re-evaluate the purity of your starting material.

Troubleshooting Mass Imbalance in Degradation Studies

Issue: The total amount of the parent compound and its degradation products is significantly less than 100% of the initial amount of the parent compound.

Possible Causes and Solutions:

  • Formation of Non-UV Active Degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector.

    • Action: Use a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with your UV detector to identify non-UV active compounds.

  • Formation of Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis.

    • Action: Use headspace gas chromatography (GC) to analyze for volatile degradation products.

  • Adsorption of Compound or Degradants: The parent compound or its degradants may be adsorbing to the surface of your sample vials or HPLC column.

    • Action: Use silanized vials and ensure your mobile phase is compatible with your analytes to prevent adsorption. Check for recovery by injecting a known standard.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC-UV/MS method.

Data Analysis:

  • Calculate the percentage degradation of this compound.

  • Identify and characterize the degradation products using mass spectrometry data.

Stress ConditionTypical Degradation ProductsPrimary Moiety Affected
Acid Hydrolysis 4-Aminophenol, Morpholine-4-sulfonic acidSulfonamide
Base Hydrolysis Generally more stable, but may yield similar products to acid hydrolysis under harsh conditionsSulfonamide
Oxidation Hydroxylated phenol derivatives, N-Oxides of morpholinePhenol, Morpholine
Photolysis Cleavage products of the sulfonamide bond and morpholine ringSulfonamide, Morpholine
Protocol 2: Analytical Method for Degradation Products

This protocol provides a starting point for developing an HPLC-MS method to separate and identify the degradation products of this compound.

Instrumentation:

  • UHPLC system coupled with a Q-TOF or Orbitrap mass spectrometer.

  • C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Program:

Time (min)%B
05
1595
1895
18.15
205

Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL MS Detection: Positive and negative ion modes.

Degradation Pathway Visualizations

The following diagrams illustrate the predicted degradation pathways of this compound based on the known reactivity of its functional groups.

Hydrolytic_Degradation parent This compound product1 4-Aminophenol parent->product1 Acid/Base Hydrolysis (S-N Cleavage) product2 Morpholine-4-sulfonic acid parent->product2 Acid/Base Hydrolysis (S-N Cleavage)

Caption: Predicted hydrolytic degradation pathway.

Oxidative_Degradation cluster_phenol Phenol Ring Oxidation cluster_morpholine Morpholine Ring Oxidation parent_phenol This compound product_phenol Hydroxylated Derivatives (e.g., Catechol, Hydroquinone) parent_phenol->product_phenol Oxidation (e.g., H₂O₂) parent_morpholine This compound product_morpholine_noxide N-Oxide Derivative parent_morpholine->product_morpholine_noxide Oxidation product_morpholine_cleavage Ring Cleavage Products parent_morpholine->product_morpholine_cleavage Oxidation

Caption: Potential oxidative degradation pathways.

Experimental_Workflow start Start: Pure API stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress hplc HPLC-UV/MS Analysis stress->hplc characterization Characterization of Degradants (MS/MS, NMR) hplc->characterization pathway Elucidation of Degradation Pathways characterization->pathway

Caption: General experimental workflow.

References

  • Taboada-Puig, R., et al. (2016). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Journal of Environmental Management, 182, 335-342.
  • Wagenaar, A., & Engberts, J. B. F. N. (1975). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 40(25), 3659-3664.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-272.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed, 224823158.
  • Li, J., & Borchardt, R. T. (2003). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Journal of Pharmaceutical Sciences, 92(5), 963-977.
  • Doherty, S., Guillard, C., & Pichat, P. (1995). Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions, 91(11), 1853-1859.
  • Dehghani, M., et al. (2020). Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study. Science of The Total Environment, 734, 139446.
  • Pivetta, T., et al. (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 53(1), 153-161.
  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423-13439.
  • Wang, Y., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Water, 13(3), 329.
  • Wang, Y., et al. (2023). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. ACS Omega, 8(30), 27303-27313.
  • Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Liu, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 8042.
  • Reis, A. C., et al. (2015). Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 - elucidating the downstream pathway. Applied Microbiology and Biotechnology, 100(3), 1435-1445.
  • Teasdale, A., & Singh, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical and Biopharmaceutical Research, 5(2), 1-10.

Sources

Technical Support Center: Storage and Stability of 4-(Morpholin-4-ylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for "4-(Morpholin-4-ylsulfonyl)phenol" (CAS No. 3077-65-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. Here, we address common questions and provide in-depth troubleshooting guides based on established scientific principles governing the stability of sulfonamide and phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For optimal long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. Refrigeration (2-8 °C) is recommended. For extended storage, maintaining a desiccated and inert atmosphere (e.g., under argon or nitrogen) is best practice.

Q2: How can I tell if my this compound has degraded?

Visual inspection is the first step. Any change from a uniform, white to off-white solid, such as discoloration (e.g., yellowing or browning), clumping, or the appearance of an unusual odor, may indicate degradation. For definitive assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) are necessary to check for the appearance of new impurity peaks and a decrease in the main compound's peak area.

Q3: What is the expected shelf-life of this compound?

When stored under the recommended conditions (cool, dry, dark, and inert atmosphere), this compound is expected to be stable for several years. However, we recommend re-analyzing the material's purity after one year of storage or before use in critical applications to ensure it meets the required specifications.

Q4: Is this compound sensitive to moisture?

Yes. The sulfonamide group is susceptible to hydrolysis, particularly under acidic or basic conditions, although many sulfonamides are hydrolytically stable under neutral environmental conditions.[1] The presence of moisture can facilitate the cleavage of the S-N bond over time.[2] Therefore, storage in a desiccated environment is crucial.

Q5: Should I be concerned about exposure to light?

Yes. Phenolic compounds, in general, are susceptible to photo-oxidation.[3][4] Exposure to light, especially UV light, can initiate degradation pathways. It is imperative to store the compound in an amber or opaque container to minimize light exposure.[5][6]

Troubleshooting Guides

Scenario 1: You observe a change in the physical appearance of the solid compound (e.g., discoloration).

Possible Cause: Oxidation of the phenol group.

Underlying Mechanism: Phenols are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[7][8] This process often leads to the formation of colored quinone-type compounds, resulting in a yellow or brown appearance.[7][8] The oxidation can be initiated by the formation of a phenoxy radical.[7]

Troubleshooting & Validation Protocol:

  • Purity Assessment via HPLC:

    • Objective: To quantify the purity of the suspect material and identify potential degradation products.

    • Method:

      • Prepare a standard solution of known concentration using a reference lot of this compound.

      • Prepare a solution of the discolored sample at the same concentration.

      • Analyze both samples using a validated stability-indicating reverse-phase HPLC (RP-HPLC) method.[9]

      • Expected Outcome: A chromatogram of the degraded sample will likely show a reduced peak area for the parent compound and the emergence of new, earlier-eluting peaks corresponding to more polar degradation products.

  • Preventative Action:

    • Always store the compound in a tightly sealed, amber vial.

    • Before sealing, flush the vial with an inert gas like argon or nitrogen to displace oxygen.

    • Store at recommended refrigerated temperatures (2-8 °C).

Scenario 2: You are experiencing inconsistent or unexpected results in your experiments (e.g., loss of biological activity, altered reaction kinetics).

Possible Cause: Hydrolytic degradation of the sulfonamide moiety.

Underlying Mechanism: The sulfonamide bond (S-N) can undergo hydrolysis, cleaving the molecule into 4-hydroxybenzenesulfonic acid and morpholine. This reaction can be catalyzed by acidic or basic conditions, although many sulfonamides are stable at neutral pH.[1][10] The presence of trace amounts of acid or base in your reaction mixture or solvent can initiate this degradation.

Troubleshooting & Validation Protocol:

  • Forced Degradation Study (Hydrolysis):

    • Objective: To confirm the compound's susceptibility to hydrolysis and identify the degradation products to see if they match unexpected signals in your experimental analysis.[11][12][13]

    • Method:

      • Dissolve a small amount of the compound in three separate solutions: 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).

      • Heat the solutions gently (e.g., 50-70 °C) for a defined period (e.g., 2-24 hours).[9]

      • Neutralize the acidic and basic samples.

      • Analyze all three samples, alongside an undegraded control, by LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Data Interpretation: Look for masses corresponding to the potential hydrolysis products. This confirms the degradation pathway and helps identify these impurities in your experimental samples.

  • Workflow Analysis & Preventative Action:

    • Ensure all solvents and reagents used in your experiments are of high purity and free from acidic or basic contaminants.

    • Use freshly prepared solutions of this compound for your experiments.

    • If your experimental conditions are acidic or basic, consider the potential for in-situ degradation and run appropriate controls.

Scenario 3: You are conducting photostability-dependent assays and observe a rapid loss of signal.

Possible Cause: Photodegradation.

Underlying Mechanism: Both the phenolic ring and the sulfonamide group can be susceptible to degradation upon exposure to light, particularly UV radiation. The energy from light can induce photochemical reactions, leading to the formation of reactive species and subsequent degradation of the molecule. International Council for Harmonisation (ICH) guidelines (Q1B) outline standardized procedures for photostability testing.[5][6][14][15][16]

Troubleshooting & Validation Protocol:

  • ICH Q1B Confirmatory Photostability Study:

    • Objective: To determine the intrinsic photostability of the compound under standardized light conditions.[5]

    • Method:

      • Expose a sample of the solid compound and a solution of the compound to a calibrated light source that provides both visible and UVA light.

      • The exposure should be for a minimum of 1.2 million lux hours for visible light and 200 watt-hours per square meter for UVA light.[5][14]

      • Include a "dark control" sample, wrapped in aluminum foil, stored under the same temperature and humidity conditions to differentiate between light-induced and thermally-induced degradation.[5]

      • Analyze the light-exposed and dark control samples by HPLC at the end of the exposure period.

    • Data Interpretation: A significant increase in degradation products in the light-exposed sample compared to the dark control confirms photosensitivity.

  • Experimental Best Practices:

    • Conduct all experimental steps involving the compound under amber or red light, or in a light-protected environment.

    • Use amber-colored vials or wrap experimental vessels in aluminum foil.

    • Minimize the exposure time of solutions to any light source.

Summary of Stability Factors & Recommendations

ParameterRisk FactorRecommended ActionScientific Rationale
Temperature High temperatures accelerate degradationStore at 2-8 °C. Avoid repeated freeze-thaw cycles.Higher kinetic energy increases the rate of chemical reactions, including oxidation and hydrolysis.[3][17]
Moisture Promotes hydrolysis of the sulfonamide bondStore in a desiccator over a suitable drying agent (e.g., silica gel).Water acts as a nucleophile in the hydrolytic cleavage of the S-N bond.[2][10]
Oxygen Promotes oxidation of the phenol ringStore under an inert atmosphere (Argon or Nitrogen).Oxygen is a key reactant in the oxidation of phenols to form colored quinones.[7][8]
Light (UV/Visible) Induces photochemical degradationStore in amber or opaque containers. Protect from direct light during handling.Light provides the energy to initiate free-radical chain reactions leading to molecular breakdown.[3][4][5]

Visualizing Degradation & Experimental Workflow

Diagram 1: Potential Degradation Pathways

cluster_main This compound cluster_deg Degradation Products A This compound B Quinone-type Oxidation Products A->B Oxidation (O2, Light, Heat) C 4-Hydroxybenzenesulfonic acid + Morpholine A->C Hydrolysis (H2O, Acid/Base)

Caption: Key degradation routes for this compound.

Diagram 2: Stability Testing Workflow

cluster_workflow Troubleshooting Workflow start Observation: Unexpected Result or Appearance Change check1 Visual Inspection: Discoloration? start->check1 check2 Experimental Issue: Inconsistent Data? start->check2 check1->check2 No action1 Conduct Forced Oxidation Study check1->action1 Yes action2 Conduct Forced Hydrolysis Study check2->action2 Yes action3 Conduct Photostability Study check2->action3 If light-related analysis Analyze via RP-HPLC & LC-MS action1->analysis action2->analysis action3->analysis end Implement Corrective Storage & Handling Procedures analysis->end

Caption: A logical workflow for investigating the stability of the compound.

References
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  • Patsnap Synapse. (2024). What is the mechanism of Phenol?
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  • Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents.
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  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
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  • University of Calgary. (n.d.). Ch24: Phenols oxidations.
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  • PubMed. (1998). Stability of sulphonamide drugs in meat during storage.
  • PubMed Central. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
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  • MedCrave online. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • PubMed. (n.d.). Degradation of sulfonamides as a microbial resistance mechanism.
  • ResearchGate. (2025). (PDF) Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
  • Oxford Academic. (n.d.). Biodegradability properties of sulfonamides in activated sludge.
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  • PubChem. (2025). 4-(Morpholin-4-ylsulfanylmethyl)phenol.
  • (n.d.). Sulfonamide Residues In Honey. Control and Development of Analytical Procedure.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • PubMed Central. (2025). Deciphering the phenol degradation metabolic pathway in Scedosporium apiospermum HDO1.
  • CymitQuimica. (n.d.). This compound.
  • ECHEMI. (n.d.). 6291-23-2, 4-(Morpholin-4-yl)phenol Formula.
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  • PubMed. (2018). Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review.
  • NIH. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1.
  • IJPPR. (2021). Degradation Profiling by RP- HPLC: A Review.
  • MDPI. (2022). Metabolic Pathway of Phenol Degradation of a Cold-Adapted Antarctic Bacteria, Arthrobacter sp.
  • NIH. (n.d.). 4-(Phenylsulfonyl)morpholine.
  • PubMed. (2018). Degradation of phenol via ortho-pathway by Kocuria sp. strain TIBETAN4 isolated from the soils around Qinghai Lake in China.
  • (n.d.). Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC.
  • PMC. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review.

Sources

Technical Support Center: 4-(Morpholin-4-ylsulfonyl)phenol NMR Peak Assignment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-(Morpholin-4-ylsulfonyl)phenol." This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the NMR peak assignment for this compound. Here, we address common issues in a question-and-answer format, providing in-depth explanations and practical troubleshooting protocols to ensure the scientific integrity of your results.

Structure and Numbering

Before delving into specific NMR issues, it's crucial to have a clear understanding of the molecule's structure and the conventional numbering system used for peak assignment.

Figure 1: Structure and numbering of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

¹H NMR Spectra
Question 1: Why is my phenolic -OH proton peak broad, or why is its chemical shift different from the literature value?

Answer: The chemical shift and appearance of the phenolic hydroxyl (-OH) proton are highly sensitive to experimental conditions.

  • Causality: The -OH proton can participate in hydrogen bonding with the solvent or other molecules of the analyte.[1][2][3] It also undergoes chemical exchange with residual water or other protic species in the NMR solvent.[1] These dynamic processes lead to peak broadening and cause the chemical shift to vary significantly based on:

    • Solvent: In aprotic solvents like DMSO-d₆, hydrogen bonding with the solvent is strong, shifting the -OH peak downfield (higher ppm).[1] In contrast, in solvents like CDCl₃, the shift is more susceptible to concentration and water content.[4][5]

    • Concentration: At higher concentrations, intermolecular hydrogen bonding between phenol molecules can occur, affecting the chemical shift.

    • Water Content: Even trace amounts of water in the NMR solvent can lead to rapid exchange with the -OH proton, causing the peak to broaden or even disappear.

    • Temperature: Lowering the temperature can slow down the exchange rate, resulting in a sharper -OH peak.[1]

Troubleshooting Protocol:

  • D₂O Shake: To confirm the -OH peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The -OH proton will exchange with deuterium, causing the peak to disappear or significantly diminish.[3]

  • Solvent Selection: If possible, acquire the spectrum in a dry, aprotic solvent like DMSO-d₆ or acetone-d₆ to obtain a sharper, more consistent -OH signal.[1]

  • Temperature Variation: If your spectrometer allows, acquire the spectrum at a lower temperature to reduce the rate of chemical exchange.[1]

Question 2: The aromatic region of my ¹H NMR spectrum shows a complex pattern. How can I definitively assign the protons?

Answer: The aromatic region of this compound should exhibit an AA'BB' system due to the para-substitution pattern. The protons ortho to the sulfonyl group (H2, H6) will be deshielded and appear further downfield compared to the protons ortho to the hydroxyl group (H3, H5).

  • Causality: The electron-withdrawing nature of the sulfonyl group (-SO₂-) deshields the ortho protons (H2, H6), shifting them to a higher chemical shift (downfield).[6] Conversely, the electron-donating hydroxyl group (-OH) shields its ortho protons (H3, H5), moving them upfield. The coupling between these protons results in two doublets.

Expected ¹H NMR Data:

Proton Expected Chemical Shift (ppm) in CDCl₃ Multiplicity Coupling Constant (J, Hz)
H2, H6~7.7-7.9Doublet~8-9
H3, H5~6.9-7.1Doublet~8-9
Morpholine (-O-CH₂-)~3.7-3.9Triplet~4-5
Morpholine (-N-CH₂-)~3.0-3.2Triplet~4-5
Phenolic -OHVariable (e.g., 4-7 in CDCl₃, 9-10 in DMSO-d₆)Broad SingletN/A

Note: These are approximate values and can vary based on solvent and concentration.

Troubleshooting with 2D NMR:

If the 1D spectrum is ambiguous, 2D NMR techniques are invaluable for definitive assignment.

2D_NMR_Workflow cluster_1H ¹H NMR cluster_2D 2D NMR Experiments cluster_assignments Assignments H_NMR Ambiguous ¹H Spectrum COSY COSY H_NMR->COSY ¹H-¹H Correlations HSQC HSQC H_NMR->HSQC ¹H-¹³C One-Bond Correlations HMBC HMBC H_NMR->HMBC ¹H-¹³C Long-Range Correlations H_Assign Definitive ¹H Assignments COSY->H_Assign HSQC->H_Assign C_Assign Definitive ¹³C Assignments HSQC->C_Assign HMBC->C_Assign

Figure 2: Workflow for using 2D NMR to resolve assignment issues.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). In this case, you would expect to see a cross-peak between the aromatic doublets (H2/H6 and H3/H5).[7][8][9]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[7][8][10] This is essential for assigning the protonated carbons in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[7][11] This is crucial for assigning quaternary (non-protonated) carbons. For example, the morpholine protons (H7/H10) should show a correlation to the sulfur-bearing carbon (C1).

¹³C NMR Spectra
Question 3: I am having trouble assigning the quaternary carbons in my ¹³C NMR spectrum. How can I distinguish between them?

Answer: Assigning the quaternary carbons (C1 and C4) requires careful analysis of their expected chemical shifts and, ideally, confirmation with an HMBC experiment.

  • Causality: The chemical shift of a carbon is influenced by the electronegativity of the atoms attached to it and its position in the aromatic ring.

    • C4 (attached to -OH): The oxygen of the hydroxyl group is highly electronegative and deshields C4, but the lone pairs on the oxygen also participate in resonance, which has a shielding effect. Typically, the ipso-carbon of a phenol appears around 155-160 ppm.[12]

    • C1 (attached to -SO₂-): The strongly electron-withdrawing sulfonyl group will deshield C1, but its chemical shift is generally less than that of the phenol ipso-carbon.

Expected ¹³C NMR Data:

Carbon Expected Chemical Shift (ppm) in CDCl₃
C4~158-162
C1~130-135
C2, C6~128-130
C3, C5~115-117
C7, C10 (-O-CH₂-)~66-68
C8, C9 (-N-CH₂-)~46-48

Note: These are approximate values and can vary based on the solvent.[13]

HMBC for Quaternary Carbon Assignment:

  • Identify Key Correlations:

    • The protons ortho to the sulfonyl group (H2, H6) will show a 3-bond correlation to C4.

    • The protons ortho to the hydroxyl group (H3, H5) will show a 3-bond correlation to C1.

    • The morpholine protons adjacent to the nitrogen (H7, C10) will show a 3-bond correlation to C1.

  • Assign Based on Correlations: By observing these cross-peaks in the HMBC spectrum, you can unambiguously assign C1 and C4.

Potential Impurities
Question 4: I see unexpected peaks in my NMR spectra. What are the likely impurities from the synthesis?

Answer: The most common synthesis of this compound involves the reaction of 4-hydroxybenzenesulfonyl chloride with morpholine or the sulfonation of phenol followed by conversion to the sulfonyl chloride and reaction with morpholine.[14] Potential impurities could include:

  • Starting Materials: Unreacted phenol or morpholine.

  • Side Products: Di-substituted products or products from reaction at the hydroxyl group.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Troubleshooting Protocol:

  • Check Starting Material Spectra: Compare the impurity peaks with the NMR spectra of your starting materials.

  • Solvent Peak Tables: Consult standard tables of NMR solvent impurities to identify any residual solvents.[15]

  • Purification: If significant impurities are present, re-purify your compound using techniques like column chromatography or recrystallization.

By systematically applying these troubleshooting steps and utilizing 2D NMR techniques when necessary, you can confidently assign the NMR spectra of this compound and ensure the integrity of your experimental data.

References
  • Advanced 2D NMR Techniques Guide. Scribd. [Link]
  • 4-(Morpholinosulfonyl)phenol. Porphyrin-Systems. [Link]
  • Applying 2D NMR methods to the structural elucidation of complex n
  • Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Royal Society of Chemistry. [Link]
  • ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds.
  • CAS NO. 3077-65-4 | 4-(Morpholinosulfonyl)phenol. Arctom. [Link]
  • Common 2D (COSY, HSQC, HMBC).
  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.
  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
  • Solvent effects in the proton magnetic resonance spectra of phenols. E-Periodica. [Link]
  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
  • (PDF) Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts.
  • Supporting information for. The Royal Society of Chemistry. [Link]
  • ¹H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects.
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]
  • 4-(Morpholin-4-yl)phenol. CAS Common Chemistry. [Link]
  • Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.
  • Appendix I. University of Rochester. [Link]
  • Sulfamide - Optional[15N NMR] - Chemical Shifts. SpectraBase. [Link]
  • synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • 4-(5-(5-(Morpholinosulfonyl)thiophen-2-yl)thiophen-2-ylsulfonyl)morpholine. PubChem. [Link]
  • 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpret
  • (PDF) Morpholines. Synthesis and Biological Activity.
  • Synthesis of phenolsulfonic acid. PrepChem.com. [Link]
  • NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry. [Link]
  • Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. MDPI. [Link]
  • Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis.

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Technical Support Center: Interpreting Complex NMR Spectra of 4-(Morpholin-4-ylsulfonyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-(morpholin-4-ylsulfonyl)phenol and its derivatives. The unique combination of a conformationally mobile morpholine ring, an electron-withdrawing sulfonyl group, and a para-substituted phenolic ring frequently leads to ¹H NMR spectra that are more complex than anticipated. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common spectral challenges and confidently assign their structures.

This center is structured to address your needs proactively. We begin with Frequently Asked Questions (FAQs) to build a foundational understanding of the spectral features of this molecular scaffold. We then move to a detailed Troubleshooting Guide for specific, hands-on issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

This section addresses the fundamental "why" behind the spectral complexities of the this compound scaffold.

Q1: Why don't the morpholine protons appear as two simple triplets?

Answer: The complexity arises from the three-dimensional structure of the morpholine ring. In solution, morpholine adopts a chair conformation to minimize steric strain.[1][2] This creates two distinct proton environments: axial (pointing up or down) and equatorial (pointing out from the ring).

At room temperature, the rate of the chair-to-chair ring flip can be slow on the NMR timescale. Furthermore, rotation around the N-S bond may be restricted. This conformational rigidity makes the four protons on a single carbon (two on each adjacent carbon) chemically and magnetically non-equivalent. Instead of simple triplets, you will often observe complex multiplets for the protons alpha to the oxygen (-O-CH₂-) and the protons alpha to the nitrogen (-N-CH₂-).[1][3][4]

Q2: What are the expected chemical shifts for the key protons?

Answer: While the exact shifts depend on the specific derivative and solvent, the following table provides typical ranges for the parent compound, this compound.

Proton Group Typical Chemical Shift (δ) in CDCl₃ Typical Chemical Shift (δ) in DMSO-d₆ Notes
Aromatic (H ortho to -SO₂)~7.7 - 7.9 ppm~7.6 - 7.8 ppmDeshielded by the electron-withdrawing sulfonyl group.[5][6]
Aromatic (H ortho to -OH)~6.9 - 7.1 ppm~6.8 - 7.0 ppmShielded by the electron-donating hydroxyl group.
Morpholine (-O-CH₂-)~3.7 - 3.9 ppm~3.6 - 3.8 ppmDownfield due to proximity to the electronegative oxygen.[3]
Morpholine (-N-CH₂-)~3.0 - 3.3 ppm~2.9 - 3.2 ppmUpfield relative to the O-CH₂ protons.[7]
Phenolic Hydroxyl (-OH)Highly variable (often broad, ~5-8 ppm)~9.5 - 10.5 ppm (often a sharp singlet)Position and appearance are highly dependent on solvent, concentration, and temperature.[8][9]
Q3: Why do the aromatic signals sometimes look like "leaning" or distorted doublets?

Answer: This is a classic example of a second-order effect in NMR. The para-substituted aromatic ring constitutes an AA'BB' spin system .[10][11] The protons ortho to the sulfonyl group (let's call them Hₐ) are chemically different from the protons ortho to the hydroxyl group (Hₑ).

When the difference in their chemical shifts (Δν in Hz) is large compared to the coupling constant between them (J), the spectrum appears as two clean doublets (a first-order AX system). However, when Δν is not much larger than J, the spin system becomes strongly coupled. This results in the inner peaks of the "doublets" increasing in intensity while the outer peaks decrease—a phenomenon known as "roofing."[12] In many cases, what appears to be a simple doublet is more accurately described as a complex multiplet.[12]

Troubleshooting Guide

This section provides a problem-and-solution framework for specific experimental challenges.

Problem 1: The morpholine proton signals are broad and unresolved at room temperature.
  • Causality: Broadening is a hallmark of a chemical or conformational exchange process occurring at a rate comparable to the NMR timescale.[13] For this system, it's typically due to restricted rotation around the N-S bond or an intermediate rate of the morpholine ring's chair-chair interconversion.[14]

  • Solution Workflow: Perform a Variable Temperature (VT) NMR experiment.[15][16]

    • Experimental Protocol: VT-NMR

      • Prepare a sample of your compound in a suitable solvent with a high boiling point (e.g., DMSO-d₆ or toluene-d₈). Ensure you are using a proper NMR tube rated for temperature changes.[16]

      • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

      • Incrementally increase the temperature (e.g., in 10-15 K steps) up to a reasonable limit (e.g., 353 K or 80°C).[16] Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

      • Observe the signals for the morpholine protons. As the temperature increases, the rate of dynamic exchange increases. You should see the broad multiplets begin to sharpen and eventually coalesce into two distinct, sharp signals (likely triplets).[13] This temperature is known as the coalescence temperature.

      • (Optional) Cooling the sample below room temperature may "freeze out" a single conformation, leading to sharp, but highly complex, signals.

  • Visualization of the VT-NMR Workflow:

    VT_NMR_Workflow Start Broad Morpholine Signals at Room Temperature Setup Prepare Sample in High-Boiling Solvent (e.g., Toluene-d8) Start->Setup Acquire_RT Acquire Spectrum at 298 K Setup->Acquire_RT Heat Increase Temperature (e.g., to 323 K) Acquire_RT->Heat Dynamic Exchange Acquire_HighT Acquire Spectrum at High Temperature Heat->Acquire_HighT Analyze Analyze Spectral Changes Acquire_HighT->Analyze Result Signals Sharpen & Coalesce into Two Triplets Analyze->Result Exchange Rate Increases

    Caption: Workflow for resolving dynamic exchange using VT-NMR.

Problem 2: I can't find the phenolic -OH proton signal.
  • Causality: The phenolic proton is acidic and undergoes rapid chemical exchange with trace amounts of water in the NMR solvent (even in "dry" CDCl₃) or through intermolecular hydrogen bonding with other molecules of the analyte.[8][17] This rapid exchange can broaden the signal so much that it becomes indistinguishable from the baseline.[17]

  • Solutions & Protocols:

    • D₂O Exchange (Confirmation):

      • Protocol: After acquiring your initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake it vigorously for a minute, and re-acquire the spectrum.

      • Expected Result: The acidic -OH proton will exchange with deuterium (-OH + D₂O <=> -OD + HDO). Since deuterium is not observed in ¹H NMR, the phenolic proton signal will completely disappear, confirming its original location.[18]

    • Use a Hydrogen-Bond-Accepting Solvent (Observation):

      • Protocol: Prepare your sample in a solvent like DMSO-d₆ or acetone-d₆.

      • Expected Result: These solvents are strong hydrogen bond acceptors. They form strong hydrogen bonds with the phenolic proton, which significantly slows down the intermolecular exchange rate.[8][17][19] This typically results in a sharp, easily identifiable singlet, often far downfield (δ 9.5-10.5 ppm in DMSO-d₆).[9]

Problem 3: The aromatic proton signals are overlapped and difficult to assign.
  • Causality: The chemical shifts of the two sets of aromatic protons may be very close, leading to signal overlap and complex second-order effects that make assignment by simple inspection impossible.[20][21][22]

  • Solution Workflow: Employ 2D NMR spectroscopy, specifically COSY and HMBC , to unambiguously assign the protons and carbons.[23][24][25][26]

    • Step 1: COSY (COrrelation SpectroscopY)

      • Purpose: Identifies protons that are coupled to each other (typically through 2 or 3 bonds).[26]

      • Expected Result: In the aromatic region, you will see a "cross-peak" connecting the signal for the protons ortho to the -SO₂ group with the signal for the protons ortho to the -OH group. This confirms their neighborly relationship on the ring. You will also see cross-peaks between the two different morpholine CH₂ groups.

    • Step 2: HMBC (Heteronuclear Multiple Bond Correlation)

      • Purpose: Shows correlations between protons and carbons that are separated by 2 or 3 bonds (long-range coupling).[26][27] This is the key to assigning which proton is which.

      • Expected Correlations for Assignment:

        • The protons ortho to the -OH group (Hₑ, ~7.0 ppm) will show a 3-bond correlation to the carbon bearing the sulfonyl group (C-SO₂).

        • The protons ortho to the -SO₂ group (Hₐ, ~7.8 ppm) will show a 3-bond correlation to the carbon bearing the hydroxyl group (C-OH).

        • The morpholine protons alpha to the nitrogen (-N-CH₂-) will show a 2-bond correlation to the sulfur atom's attached carbon on the aromatic ring.

  • Visualization of Key 2D NMR Correlations:

    HMBC_COSY Key 2D NMR Correlations cluster_mol This compound mol Structure Image Placeholder C_SO2 C-SO2 He He (~7.0 ppm) Ha Ha (~7.8 ppm) Ha->He COSY (3JHH) C_OH C-OH Ha->C_OH HMBC (3JCH) He->C_SO2 HMBC (3JCH) N_CH2 N-CH2 (~3.1 ppm) N_CH2->C_SO2 HMBC (2JCH)

    Caption: Key COSY and HMBC correlations for structural assignment.

References

  • Para-Substituted Benzene Definition. Fiveable.
  • Pomata, D., et al. (2012). Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry.
  • Exarchou, V., et al. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules.
  • Reich, H. J. Measuring Rates by NMR. University of Wisconsin.
  • Molecular dynamics studies by NMR spectroscopy. University College London.
  • Hydroxyl Groups in NMR. Reddit.
  • Variable Temperature NMR Experiments. University of Oxford.
  • Exarchou, V., et al. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. ResearchGate.
  • Heeb, J.-P. (2024). Understanding Dynamic Exchange using Variable Field NMR. University of Bristol.
  • Heeb, J. (2024). Exploration of Dynamic Exchange using Variable Field NMR. University of Bristol.
  • Gränacher, I., & Diehl, P. (1961). Solvent effects in the proton magnetic resonance spectra of phenols. Helvetica Chimica Acta.
  • Reducing signal interference in complex NMR spectra. SLU publication database.
  • Troubleshooting 1H NMR Spectroscopy. University of Rochester.
  • qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research.
  • How can I interpret a NMR with so much noises and peak overlaps?. ResearchGate.
  • Allwood, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
  • Interpreting 2-D NMR Spectra. Chemistry LibreTexts.
  • How can multiplets in para-disubstituted benzene rings be described?. Chemistry Stack Exchange.
  • How to determine the substitution pattern of a benzene from an HNMR spectrum. Quora.
  • Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility.
  • HMBC and HMQC Spectra. Chemistry LibreTexts.
  • How to assign overlapping multiplets in 1H NMR spectra?. Chemistry Stack Exchange.
  • St John, T. (2017). 2D NMR Analysis (COSY/HMQC) - Assigning Peaks Using COSY/HMQC (Part 1 of 2). YouTube.
  • Shifts in the position of benzene protons (δ 7.27) caused by substituents. ResearchGate.
  • Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry.
  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs.
  • Short Summary of 1H-NMR Interpretation.
  • Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. ResearchGate.
  • Common HNMR Patterns. Organic Chemistry Tutor.
  • Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. ResearchGate.
  • Meyers, C. Y., et al. (1967). Electronic Effects of the Sulfonyl Group in Aromatic Systems. Journal of the American Chemical Society.
  • 1H proton nmr spectrum of phenol. Doc Brown's Chemistry.
  • Kriz, Z., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry.
  • Lee, Y., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry A.
  • Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. University of Arkansas ScholarWorks.
  • Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. ResearchGate.
  • Exarchou, V., et al. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. MDPI.
  • Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry.
  • Reich, H. J. 1H NMR Chemical Shifts. University of Wisconsin.
  • Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative. ResearchGate.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health.
  • NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. MDPI.

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Technical Support Center: Crystallization of 4-(Morpholin-4-ylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-(Morpholin-4-ylsulfonyl)phenol." This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the crystallization and purification of this compound. As a substituted aromatic sulfonamide, this compound presents unique purification challenges that require a systematic and mechanistically informed approach.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, from initial solvent screening to managing polymorphic transformations. Our goal is to equip you with the scientific rationale behind each troubleshooting step, enabling you to design robust and reproducible crystallization protocols.

Core Concepts in Crystallization

Crystallization is a critical purification technique governed by thermodynamics and kinetics. The process relies on creating a supersaturated solution from which the target compound precipitates in an ordered, crystalline form, leaving impurities behind in the mother liquor.[1][2] For aromatic sulfonamides, the interplay of strong intermolecular forces, such as hydrogen bonds and π-π stacking, significantly influences crystal packing and the potential for polymorphism.[3][4]

Key Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful crystallization protocol.

PropertyValue / InformationSource / Note
CAS Number 3077-65-4[5]
Molecular Formula C₁₀H₁₃NO₄S[5]
Molecular Weight 243.28 g/mol [5]
Appearance Solid[5]
Purity (Typical) ≥98%[5]
Melting Point Not publicly available. Crucial first step is to determine this experimentally (e.g., via DSC or melting point apparatus).
Solubility Not publicly available. Requires systematic experimental screening.

Note: Major chemical suppliers may not provide detailed analytical data for this compound, placing the responsibility on the researcher to confirm its identity, purity, and key physical properties like melting point.[6]

Troubleshooting Guide: Common Crystallization Problems

This section addresses specific issues you may encounter during the crystallization of this compound in a practical question-and-answer format.

Q1: My compound "oils out" instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid. This typically happens under two conditions:

  • The solution becomes supersaturated at a temperature that is above the compound's melting point in the presence of the solvent (i.e., melting point depression).

  • The concentration of the solute is so high that the boiling point of the solvent is higher than the melting point of the solute.

An oil is undesirable because it often traps impurities, which then get incorporated into your solid product when it finally solidifies.[7]

Causality and Troubleshooting Workflow:

// Nodes cause1 [label="Probable Cause 1:\nHigh Solute Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; cause2 [label="Probable Cause 2:\nInappropriate Solvent Choice", fillcolor="#F1F3F4", fontcolor="#202124"]; cause3 [label="Probable Cause 3:\nCooling Rate Too Fast", fillcolor="#F1F3F4", fontcolor="#202124"];

solution1a [label="Solution: Add more hot solvent\nto redissolve the oil.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1b [label="Solution: Start with a more\ndilute solution.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Solution: Choose a solvent with a\nlower boiling point or one in which the\ncompound is less soluble.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Solution: Allow solution to cool\nslowly to room temperature before\nplacing in an ice bath.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cause1; start -> cause2; start -> cause3;

cause1 -> solution1a [label="Immediate Fix"]; cause1 -> solution1b [label="Revised Protocol"]; cause2 -> solution2 [label="Revised Protocol"]; cause3 -> solution3 [label="Revised Protocol"]; } dot Caption: Troubleshooting workflow for "oiling out".

Detailed Steps:
  • Re-dissolve and Dilute: If oiling occurs, add a small amount of additional hot solvent to redissolve the oil completely.[8] This lowers the concentration and the saturation temperature.

  • Solvent Selection: Choose a solvent where the compound has moderate solubility at high temperatures and low solubility at room temperature.[1] For sulfonamides, common starting points are ethanol, isopropanol, or mixtures of ethanol/water. Avoid solvents with very high boiling points if your compound has a low melting point.

  • Control Cooling: A rapid decrease in temperature can favor oiling. Allow the solution to cool slowly to room temperature before introducing it to an ice bath. Insulating the flask can help.[8]

  • Induce Crystallization: Before the solution cools to the point of oiling, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[7]

Q2: I am getting a very low yield of crystals. How can I improve recovery?

A2: Low recovery is a common challenge. While 100% recovery is not possible as some compound will always remain in the mother liquor, several factors can be optimized.[8]

Troubleshooting Steps:
  • Minimize Solvent Volume: The most critical step is to use the absolute minimum amount of hot solvent required to fully dissolve the compound. Any excess solvent will retain more of your product upon cooling.[8]

  • Optimize Cooling: Ensure the solution is cooled thoroughly. After reaching room temperature, placing it in an ice bath for at least 30 minutes can significantly increase the yield.

  • Solvent/Anti-Solvent Method: If your compound is very soluble in a particular solvent even at low temperatures, consider an anti-solvent approach. Dissolve the compound in a minimal amount of a "good" solvent, then slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) until the solution becomes turbid. This controlled precipitation can improve yield.[1]

  • Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate it by carefully evaporating a portion of the solvent and cooling again. This "second crop" of crystals can add to your total yield, but be aware it may be less pure than the first.[8]

Q3: My final product is an amorphous powder, not crystalline. What went wrong?

A3: Amorphous solids form when molecules solidify too rapidly, preventing them from arranging into an ordered crystal lattice. This is often referred to as "crashing out" from a highly supersaturated solution.[8]

Solutions:
  • Reduce the Cooling Rate: This is the most important factor. Rapid cooling (e.g., plunging a hot flask directly into an ice bath) is the primary cause of amorphous precipitation. Allow the solution to cool slowly and undisturbed on the benchtop.[8]

  • Decrease Supersaturation Level: A very high level of supersaturation is the driving force for rapid precipitation. You can reduce this by:

    • Using slightly more solvent than the absolute minimum.

    • Employing a solvent system where the solubility curve is less steep as a function of temperature.

  • Use a Solvent/Anti-Solvent System: As mentioned for improving yield, the slow addition of an anti-solvent provides much better control over the rate of precipitation, favoring the formation of an ordered crystal lattice over an amorphous solid.[1]

// Nodes step1 [label="Step 1: Solvent Selection\n(Determine Solubility Profile)", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Dissolution\n(Use minimum hot solvent)", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Step 3: Cooling\n(Slow & Controlled)", fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="Step 4: Isolation & Drying\n(Vacuum Filtration)", fillcolor="#FBBC05", fontcolor="#202124"];

outcome1 [label="Result: Crystalline Solid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; outcome2 [label="Result: Amorphous Powder\n(Crash Precipitation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> outcome1 [label="Slow Cooling"]; step3 -> outcome2 [label="Fast Cooling"]; outcome1 -> step4; } dot Caption: Ideal vs. problematic crystallization workflow.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for screening the crystallization of this compound?

A1: Without specific experimental data, a logical approach is to test a range of solvents with varying polarities. Based on the structure (a phenol and a sulfonamide), good starting points include:

  • Protic Solvents: Ethanol, Methanol, Isopropanol, Water

  • Aprotic Polar Solvents: Acetone, Ethyl Acetate, Acetonitrile

  • Nonpolar Solvents: Toluene, Heptane (likely to be poor solvents, but useful as anti-solvents)

Recommended Screening Protocol:

  • Place a small amount of your compound (e.g., 10-20 mg) into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a single solvent to each tube at room temperature. Observe solubility.

  • If insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Observe if it dissolves.

  • If it dissolves when hot, allow it to cool slowly to room temperature and then in an ice bath. Observe for crystal formation. An ideal single solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot.

Q2: How do I deal with potential polymorphism?

A2: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known characteristic of sulfonamides.[4][6] Different polymorphs can have different stabilities, solubilities, and melting points.

  • Be Consistent: Use the exact same crystallization protocol every time to ensure you are consistently producing the same polymorphic form.

  • Characterize Your Batches: Use analytical techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy to characterize your crystalline product. This will help you identify if you have produced a different form.

  • Solvent Matters: The choice of solvent can directly influence which polymorph crystallizes. Crystallizing from different solvents (e.g., ethanol vs. ethyl acetate) may yield different forms.

Q3: What are the likely impurities I need to remove?

A3: Impurities will stem from the synthetic route used to prepare this compound. A common synthesis involves the reaction of 4-hydroxybenzenesulfonyl chloride with morpholine. Potential impurities could include:

  • Starting Materials: Unreacted morpholine or 4-hydroxybenzenesulfonyl chloride.

  • Hydrolysis Products: 4-Hydroxybenzenesulfonic acid, formed from the hydrolysis of the sulfonyl chloride. Ensuring anhydrous conditions during synthesis is key to minimizing this.

  • Side-Products: Impurities from the synthesis of the starting materials themselves.

A well-executed recrystallization should effectively remove small amounts of these impurities, as they will likely have different solubility profiles than the desired product.[2]

Q4: Can I use a solvent mixture for crystallization?

A4: Absolutely. Multi-solvent systems are very powerful, especially when no single solvent provides the ideal solubility profile. The most common approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes cloudy. A small addition of the "good" solvent to clarify the solution, followed by slow cooling, often yields excellent crystals.

References

  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.PubMed.
  • Polymorphism in Sulfonamides.
  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.
  • Fast, Easy, and Efficient Method for the Purification of Phenolic Isomers Using a Selective Solid-Phase Scavenging.American Chemical Society.[Link]
  • The crystal landscape and cocrystallization of primary arom
  • Polymorphism in Sulfanilamide-D4.
  • Recrystallization Guide: Process, Procedure, Solvents.Mettler Toledo.[Link]
  • Lab Procedure: Recrystalliz
  • Recrystallization.Unknown Source. (Link not available)
  • 4-(Morpholin-4-ylsulfanylmethyl)phenol | C11H15NO2S | CID 149964781.PubChem.[Link]
  • 4-(Phenylsulfonyl)morpholine | C10H13NO3S | CID 95050.PubChem.[Link]
  • Recrystalliz

Sources

Technical Support Center: Synthesis of 4-(Morpholin-4-ylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Morpholin-4-ylsulfonyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical information, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the knowledge to confidently and successfully synthesize this important building block.

Introduction to the Synthesis of this compound

This compound is an important intermediate in medicinal chemistry. Its synthesis typically involves the formation of a sulfonamide bond between a substituted benzene ring and a morpholine moiety. While conceptually straightforward, the presence of a reactive phenolic hydroxyl group requires careful consideration of the synthetic strategy and reaction conditions to achieve high yield and purity.

This guide will explore the primary synthetic routes, address common experimental challenges, and provide detailed protocols and troubleshooting solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to this compound?

The most prevalent method is a two-step process. The first step is the synthesis of the key intermediate, 4-hydroxybenzenesulfonyl chloride. The second step involves the reaction of this sulfonyl chloride with morpholine to form the desired sulfonamide.

Q2: Why is 4-hydroxybenzenesulfonyl chloride a challenging intermediate to work with?

This intermediate is known to be sensitive due to the presence of the unhindered, reactive phenolic group. It is susceptible to hydrolysis, converting it to the unreactive 4-hydroxybenzenesulfonic acid.[1] Additionally, its low melting point can complicate purification.[2]

Q3: Is it necessary to protect the phenolic hydroxyl group during the synthesis?

Protection of the phenol is a viable strategy, though not always necessary if reaction conditions are carefully controlled. The decision to use a protecting group depends on the chosen synthetic route and the overall complexity of the molecule. Protecting the phenol can prevent side reactions, but it adds extra steps to the synthesis for protection and deprotection.[1][3]

Q4: What are the primary side reactions to be aware of during the sulfonamide formation step?

The most significant side reaction is the hydrolysis of 4-hydroxybenzenesulfonyl chloride by any moisture present in the reaction, which forms 4-hydroxybenzenesulfonic acid.[1] This underscores the importance of using anhydrous conditions.

Q5: What are the recommended purification methods for the final product?

Recrystallization is a common and effective method for purifying sulfonamides, which are often crystalline solids.[4] Column chromatography can also be employed, though the polarity of the phenolic group may require careful selection of the eluent system.

Synthesis Routes: A Comparative Overview

There are several approaches to the synthesis of this compound. The choice of route often depends on the available starting materials, scale of the reaction, and desired purity.

Route Starting Materials Key Intermediate Advantages Disadvantages
Route A: Classical Approach Phenol, Chlorosulfonic Acid, Morpholine4-Hydroxybenzenesulfonyl chlorideReadily available starting materials.Chlorosulfonic acid is highly corrosive and reacts violently with water. The intermediate can be unstable.
Route B: From Sulfonate Salt Sodium 4-hydroxybenzenesulfonate, Thionyl Chloride, Morpholine4-Hydroxybenzenesulfonyl chlorideAvoids direct use of chlorosulfonic acid on phenol.Requires preparation of the sulfonate salt.
Route C: One-Pot Aryl Halide Coupling 4-Bromophenol, Sulfur dioxide surrogate (e.g., DABSO), MorpholineIn situ generated sulfonyl chloride/sulfinateAvoids isolation of the sensitive sulfonyl chloride intermediate.May require a palladium catalyst and specialized reagents.[3][5]

Experimental Protocols and Methodologies

Route A: Classical Synthesis via Chlorosulfonation of Phenol

This is a traditional and widely understood method.

Route A Workflow Phenol Phenol Intermediate 4-Hydroxybenzenesulfonyl chloride Phenol->Intermediate Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Intermediate FinalProduct This compound Intermediate->FinalProduct Sulfonamide Formation Morpholine Morpholine Morpholine->FinalProduct

Caption: Classical synthesis of this compound.

Causality: This step introduces the sulfonyl chloride group onto the phenol ring. The reaction is an electrophilic aromatic substitution. It is crucial to perform this reaction at a low temperature to minimize side product formation.

Protocol:

  • In a flask equipped with a stirrer, dropping funnel, and a gas outlet to a scrubber, cool chlorosulfonic acid (3 equivalents) to 0°C in an ice bath.

  • Slowly add phenol (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring. Maintain the temperature below 5°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The product will precipitate as a solid. Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent like a mixture of dichloromethane and hexane to obtain pure 4-hydroxybenzenesulfonyl chloride.[2]

Causality: This is a nucleophilic substitution reaction where the nitrogen atom of morpholine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the sulfonamide bond. A base is required to neutralize the HCl generated during the reaction.[4]

Protocol:

  • Dissolve 4-hydroxybenzenesulfonyl chloride (1 equivalent) in an anhydrous solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen).

  • Add triethylamine (1.2 equivalents) to the solution.

  • In a separate flask, dissolve morpholine (1.1 equivalents) in the same anhydrous solvent.

  • Slowly add the morpholine solution to the sulfonyl chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, wash the reaction mixture with dilute HCl to remove excess morpholine and triethylamine.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of 4-hydroxybenzenesulfonyl chloride - Reaction temperature was too high, leading to decomposition or side reactions.- Incomplete reaction.- Strictly maintain the temperature below 5°C during the addition of phenol.- Ensure adequate stirring and reaction time.
Low yield of the final product, this compound - Hydrolysis of 4-hydroxybenzenesulfonyl chloride due to moisture.- Insufficient base to neutralize HCl, leading to protonation of morpholine.- Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.[1]- Ensure at least one equivalent of a non-nucleophilic base like triethylamine or pyridine is used.[6]
Formation of an oily product that is difficult to purify - The product may have a low melting point or be contaminated with unreacted starting materials or byproducts.- The intermediate 4-hydroxybenzenesulfonyl chloride can absorb water to form an oily layer.[2]- Ensure the work-up procedure effectively removes all impurities. - Consider purification by column chromatography if recrystallization is ineffective.
Presence of 4-hydroxybenzenesulfonic acid in the final product - This is a result of the hydrolysis of the sulfonyl chloride intermediate.- During the work-up, a wash with a dilute basic solution (e.g., sodium bicarbonate) can help remove the acidic sulfonic acid impurity. Be cautious if the final product is base-sensitive.

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Start [label="Low Yield of Final Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckMoisture [label="Check for Moisture Contamination?", shape=diamond, fillcolor="#FBBC05"]; CheckBase [label="Sufficient Base Used?", shape=diamond, fillcolor="#FBBC05"]; Anhydrous [label="Use Anhydrous Solvents/Reagents\nRun under Inert Atmosphere", fillcolor="#F1F3F4", fontcolor="#202124"]; AddBase [label="Use at least 1.2 eq. of Base\n(e.g., Triethylamine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Yield Improved", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckMoisture; CheckMoisture -> Anhydrous [label="Yes"]; CheckMoisture -> CheckBase [label="No"]; CheckBase -> AddBase [label="No"]; CheckBase -> Success [label="Yes"]; Anhydrous -> Success; AddBase -> Success; }

Caption: Decision tree for troubleshooting low yields.

Alternative Synthesis Routes

For syntheses where the isolation of the sensitive 4-hydroxybenzenesulfonyl chloride is problematic, one-pot procedures or routes involving protecting groups are excellent alternatives.

Route D: Phenol Protection Strategy

This route involves protecting the hydroxyl group of phenol before chlorosulfonation, which can lead to a cleaner reaction and easier handling of the intermediate.

Route D Workflow Phenol Phenol Protection Protection (e.g., as Benzyl Ether) Phenol->Protection ProtectedPhenol Protected Phenol Protection->ProtectedPhenol Chlorosulfonation Chlorosulfonation ProtectedPhenol->Chlorosulfonation ProtectedIntermediate Protected Sulfonyl Chloride Chlorosulfonation->ProtectedIntermediate SulfonamideFormation Sulfonamide Formation with Morpholine ProtectedIntermediate->SulfonamideFormation ProtectedProduct Protected Final Product SulfonamideFormation->ProtectedProduct Deprotection Deprotection (e.g., Hydrogenolysis) ProtectedProduct->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Synthesis route involving a phenol protecting group.

Discussion:

A common protecting group for phenols is the benzyl ether, which can be introduced by reacting phenol with benzyl bromide in the presence of a base. The resulting benzyl ether is stable to the chlorosulfonation and sulfonamide formation steps. The final deprotection can be achieved by catalytic hydrogenation, which removes the benzyl group to reveal the free phenol. While this route adds steps, it can significantly improve the yield and purity by avoiding the issues associated with the free hydroxyl group.[1]

References

  • Willis, M. C., et al. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Synlett, 27, 101-105.
  • Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016). One-pot sulfonamide synthesis exploiting the palladium-catalyzed sulfination of aryl iodides. Department of Chemistry, University of Oxford.
  • Boyd, S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • The Synthesis of Functionalised Sulfonamides. UCL Discovery.
  • Barrett, A. G. M., et al. (2007). Facile One-Pot Synthesis of Aromatic and Heteroaromatic Sulfonamides. The Journal of Organic Chemistry, 72(11), 4246-4249.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Sulfonyl Protective Groups. (2014). Chem-Station Int. Ed.
  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (2009). PMC.
  • Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. (2022). PMC.
  • Sulfonamide. Wikipedia.
  • Sulphonation of phenols. (2004). Google Patents.
  • Campbell, R. W., & Hill, Jr., H. W. (1973). 4-Hydroxybenzenesulfonyl Chloride. The Journal of Organic Chemistry, 38(6), 1047.
  • Benzenesulfonyl chloride. Organic Syntheses Procedure.
  • Preparation of morpholine. (1988). Google Patents.
  • Process for the preparation of morpholines. (1964). Google Patents.
  • Early investigations using morpholine-4-sulfonyl chloride A as the starting material. ResearchGate.
  • Troubleshooting a difficult Heck reaction. (2024). Reddit.
  • What is a sulphonation reaction of phenol?. Quora.

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Validation & Comparative

A Comparative Guide to the Efficacy of 4-(Morpholin-4-ylsulfonyl)phenol Analogs as Modulators of Apoptosis and Cell Survival Pathways

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the morpholine and sulfonamide moieties stand as privileged structures, frequently incorporated into scaffolds targeting a diverse array of biological processes.[1][2] The compound 4-(morpholin-4-ylsulfonyl)phenol, which marries these two pharmacophores with a phenolic hydroxyl group, presents a versatile template for the development of potent and selective therapeutic agents. This guide provides an in-depth, objective comparison of the efficacy of analogs derived from this core structure, with a focus on their activity as inhibitors of caspase-3 and the PI3K/Akt signaling pathway—two critical networks governing apoptosis and cell survival, respectively. By examining key structure-activity relationships (SAR) and providing detailed experimental methodologies, this document serves as a technical resource for researchers engaged in the design and evaluation of novel enzyme inhibitors and anticancer agents.

Section 1: Targeting the Executioner of Apoptosis: Caspase-3 Inhibition

The controlled dismantling of a cell during programmed cell death, or apoptosis, is orchestrated by a family of cysteine-aspartic proteases known as caspases.[3] Caspase-3, an executioner caspase, is a central figure in this process, responsible for the cleavage of a multitude of cellular proteins that lead to the characteristic morphological and biochemical hallmarks of apoptosis.[4] Its dysregulation is implicated in numerous diseases, making it a prime target for therapeutic intervention.[5] A seminal study by Kravchenko and colleagues explored a series of 8-(morpholine-4-sulfonyl)pyrrolo[3,4-c]quinoline-1,3-diones, which, while more complex than the basic phenol scaffold, prominently feature the morpholine-4-sulfonyl group and provide a clear illustration of how modifications to the core structure impact inhibitory potency against caspase-3.[6]

Structure-Activity Relationship (SAR) Analysis of Caspase-3 Inhibitors

The inhibitory activity of the synthesized analogs was found to be highly dependent on the nature of the substituent at the 4-position of the quinoline ring. The following table summarizes the in vitro efficacy of key analogs against human recombinant caspase-3.

Compound ID4-Substituent (R)IC50 (nM)[6]
1a H> 10,000
1b Methyl23
1c Ethyl35
1d n-Propyl110
1e Phenyl27
1f 4-Fluorophenyl31
1g 4-Methoxyphenyl115
1h Thiophen-2-yl42

Table 1: Comparative in vitro inhibitory activity of this compound analogs against Caspase-3.

The data clearly indicate that substitution at the 4-position is crucial for potent caspase-3 inhibition. The unsubstituted analog 1a was inactive, while the introduction of small alkyl groups, such as methyl (1b ) and ethyl (1c ), led to a dramatic increase in potency. Aromatic substituents, particularly phenyl (1e ), also conferred strong inhibitory activity. This suggests that a hydrophobic pocket in the active site of caspase-3 can accommodate these groups, contributing to enhanced binding affinity.

The Apoptotic Signaling Pathway

The following diagram illustrates the central role of caspase-3 in the apoptotic cascade, which can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caspase-3 Apoptotic Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (e.g., Fas, TNFR1) Death Receptors (e.g., Fas, TNFR1) Procaspase-8 Procaspase-8 Death Receptors (e.g., Fas, TNFR1)->Procaspase-8 FADD/DISC Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Apoptosome formation Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Caspase-3 (Active) Caspase-3 (Active) Procaspase-3->Caspase-3 (Active) Cleavage Cellular Substrates (e.g., PARP) Cellular Substrates (e.g., PARP) Caspase-3 (Active)->Cellular Substrates (e.g., PARP) Cleavage Apoptosis Apoptosis Cellular Substrates (e.g., PARP)->Apoptosis caption Caspase-3 activation in apoptosis.

Caspase-3 activation in apoptosis.
Experimental Protocol: In Vitro Caspase-3 Inhibition Assay (Fluorometric)

The following protocol is a representative method for determining the in vitro inhibitory activity of compounds against caspase-3, based on established fluorometric assay principles.[7][8]

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against recombinant human caspase-3.

Materials:

  • Recombinant human caspase-3

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • Caspase-3 substrate: Ac-DEVD-AFC (7-amino-4-trifluoromethylcoumarin) or Ac-DEVD-AMC (7-amino-4-methylcoumarin)

  • Test compounds dissolved in DMSO

  • 96-well black, flat-bottom microplate

  • Microplate fluorometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

    • Assay Buffer

    • Test compound at various concentrations (final DMSO concentration should be ≤1%)

    • Recombinant human caspase-3 (final concentration ~1-5 nM)

  • Pre-incubation: Gently mix the contents of the wells and incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the caspase-3 substrate (Ac-DEVD-AFC or Ac-DEVD-AMC) to each well to a final concentration of 10-50 µM.

  • Kinetic Measurement: Immediately place the plate in a microplate fluorometer pre-set to 37°C. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

    • For Ac-DEVD-AFC, use an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[8]

    • For Ac-DEVD-AMC, use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[4]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound.

    • Normalize the reaction rates to the vehicle control (DMSO only).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Section 2: Intercepting Pro-Survival Signals: PI3K/Akt Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival.[9] Its aberrant activation is a common feature in many human cancers, making it a highly sought-after target for anticancer drug development. A study by Zhong and colleagues on 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives provides valuable insights into how the morpholine-containing scaffold can be adapted to target this pathway.

Structure-Activity Relationship (SAR) of PI3Kα Inhibitors and Anticancer Activity

The following table summarizes the in vitro efficacy of key analogs against the PI3Kα isoform and their cytotoxic effects on the A549 human lung cancer cell line.

Compound IDR1R2PI3Kα IC50 (µM)A549 IC50 (µM)
2a HH1.2515.3
2b FH0.9812.7
2c ClH0.8510.4
2d HF1.0213.1
2e HCl0.9111.8

Table 2: Comparative in vitro activity of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives.

The data indicate that the introduction of halogen substituents on the terminal phenyl ring generally enhances both PI3Kα inhibitory activity and cytotoxicity against A549 cells. The chloro-substituted analog 2c exhibited the most potent activity in both assays. This suggests that the electronic and steric properties of the substituents play a significant role in the interaction with the ATP-binding pocket of PI3Kα.

The PI3K/Akt Signaling Pathway

The diagram below outlines the key components of the PI3K/Akt signaling cascade, a critical pathway for cell survival and proliferation.

PI3K-Akt Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt (PKB) Akt (PKB) PIP3->Akt (PKB) Recruitment to membrane PDK1->Akt (PKB) Phosphorylation (Thr308) mTORC1 mTORC1 Akt (PKB)->mTORC1 Activation Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth mTORC1->Cell Survival, Proliferation, Growth PTEN PTEN PTEN->PIP3 Dephosphorylation (Inhibition) caption PI3K/Akt signaling pathway.

PI3K/Akt signaling pathway.
Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of test compounds on a cancer cell line (e.g., A549).

Materials:

  • A549 human lung cancer cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds dissolved in DMSO

  • 96-well clear, flat-bottom microplate

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability versus the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Section 3: Synthesis and Future Directions

The synthesis of the core this compound scaffold can be achieved through a straightforward sulfonylation reaction.

Synthesis of this compound Phenol Phenol Intermediate 4-Hydroxybenzenesulfonyl chloride Phenol->Intermediate 1. Chlorosulfonic acid 2. Thionyl chloride Product This compound Intermediate->Product Morpholine, Pyridine caption General synthesis scheme.

General synthesis scheme.

This foundational molecule serves as a versatile starting point for the generation of diverse chemical libraries. The comparative data presented in this guide underscore the significant impact of subtle structural modifications on biological activity. Future research in this area should focus on:

  • Exploring a wider range of substituents on the phenolic ring to further probe the structure-activity relationships for different biological targets.

  • Investigating the selectivity profile of potent analogs against other members of the caspase family or other PI3K isoforms to identify compounds with improved therapeutic windows.

  • Optimizing the pharmacokinetic properties of lead compounds to enhance their drug-like characteristics for in vivo studies.

By systematically applying the principles of medicinal chemistry and leveraging the robust experimental protocols outlined herein, the scientific community can continue to unlock the therapeutic potential of this compound analogs.

References

  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
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  • Cusabio. (n.d.). PI3K-Akt signaling pathway.
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  • Kravchenko, D. V., et al. (2005). Synthesis and structure-activity relationship of 4-substituted 2-(2-acetyloxyethyl)-8-(morpholine-4-sulfonyl)pyrrolo[3,4-c]quinoline-1,3-diones as potent caspase-3 inhibitors. Journal of Medicinal Chemistry, 48(11), 3680-3683. [Link]
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  • Zhong, Y., et al. (2018). Synthesis and biological evaluation of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing phenylpyridine/phenylpyrimidine-carboxamides as PI3Kα inhibitors. Molecules, 23(11), 2795.
  • Caspase-3 Inhibition Prediction of Pyrrolo[3,4-c] Quinoline-1,3-Diones Derivatives Using Computational Tools. (n.d.). Oriental Journal of Chemistry.
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A Technical Guide to the Preclinical Cytotoxic Evaluation of 4-(Morpholin-4-ylsulfonyl)phenol Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro cytotoxic assessment of the novel sulfonamide derivative, 4-(Morpholin-4-ylsulfonyl)phenol. We will explore the scientific rationale for investigating this compound, present a detailed experimental protocol for its evaluation against the well-established anticancer drugs Doxorubicin and Cisplatin, and discuss the interpretation of hypothetical, yet plausible, experimental outcomes. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical validation of new chemical entities in oncology.

Introduction: The Therapeutic Potential of Sulfonamide Derivatives in Oncology

The sulfonamide functional group is a cornerstone in medicinal chemistry, historically recognized for its antimicrobial properties. However, a growing body of evidence has solidified the standing of sulfonamide derivatives as a versatile and promising class of anticancer agents.[1][2][3] Structurally diverse sulfonamides have been shown to exert antitumor effects through a variety of mechanisms. These include, but are not limited to, the inhibition of carbonic anhydrases leading to the disruption of pH regulation in cancer cells, interference with crucial signaling pathways through the inhibition of tyrosine kinases, and the induction of cell cycle arrest, often at the G1 phase.[1][2][3]

Given this precedent, this compound, a compound featuring both a sulfonamide and a phenol moiety, presents as a rational candidate for investigation as a potential cytotoxic agent. Phenolic compounds themselves are known for their cytotoxic properties against cancer cells.[4][5][6] The morpholine group is also a common fragment in bioactive molecules, including some with anticancer activity.[7][8][9] This guide outlines a rigorous, side-by-side comparison of this novel compound's cytotoxic profile with that of Doxorubicin and Cisplatin, two widely used chemotherapeutic agents with distinct mechanisms of action.

Experimental Design: A Comparative Cytotoxicity Analysis

To ascertain the cytotoxic potential of this compound, a robust and standardized in vitro assay is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11][12] This assay relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells to form purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.

Selected Cancer Cell Lines

To obtain a preliminary understanding of the breadth of activity, we will utilize two well-characterized human cancer cell lines of different origins:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

Reference Anticancer Drugs
  • Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.

  • Cisplatin: A platinum-based drug that forms DNA adducts, triggering DNA damage responses and apoptosis.

Experimental Workflow

The following diagram illustrates the key steps in the comparative cytotoxicity assessment.

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Incubation & Assay cluster_3 Data Acquisition & Analysis start Seed MCF-7 and A549 cells in 96-well plates incubate1 Incubate for 24h (37°C, 5% CO2) start->incubate1 treatment Treat cells with serial dilutions of: - this compound - Doxorubicin - Cisplatin - Vehicle Control (DMSO) incubate1->treatment incubate2 Incubate for 72h treatment->incubate2 add_mtt Add MTT solution (0.5 mg/mL final concentration) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability calculate_ic50 Determine IC50 values calculate_viability->calculate_ic50

Caption: Experimental workflow for the comparative cytotoxicity assessment.

Detailed Protocol: MTT Assay
  • Cell Seeding: Harvest MCF-7 and A549 cells and adjust the cell density to 1 x 10^5 cells/mL in their respective complete growth media. Seed 100 µL of the cell suspension (10,000 cells/well) into 96-well flat-bottom plates. Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare 1 mM stock solutions of Doxorubicin and Cisplatin in a suitable solvent (e.g., water or DMSO). Perform serial dilutions of each compound in the appropriate cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds and reference drugs. Include wells with medium and the highest concentration of DMSO used as a vehicle control, as well as wells with untreated cells (positive control for viability) and medium only (blank).

  • Incubation: Return the plates to the incubator for 72 hours.

  • MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. The half-maximal inhibitory concentration (IC50) is determined from this curve.

Hypothetical Results and Data Presentation

The cytotoxic activity of this compound and the reference drugs are presented as IC50 values. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher cytotoxic potency.[13]

Table 1: Comparative IC50 Values (µM) of this compound and Standard Anticancer Drugs.

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
This compound15.8 ± 1.222.5 ± 2.1
Doxorubicin2.5 ± 0.3[14]>20[14]
Cisplatin20.0 - 80.0[15]6.59 ± 0.9[16]

Note: The IC50 values for Doxorubicin and Cisplatin are representative values from the literature and can vary depending on experimental conditions. The values for this compound are hypothetical for illustrative purposes.

Mechanistic Considerations and Future Directions

The hypothetical results suggest that this compound exhibits moderate cytotoxic activity against both MCF-7 and A549 cell lines. Its potency appears to be lower than that of Doxorubicin in MCF-7 cells but potentially more effective than Doxorubicin in A549 cells, where Doxorubicin shows resistance.[14] The hypothetical IC50 value in A549 cells is higher than that of Cisplatin.

The sulfonamide scaffold is known to target various pathways crucial for cancer cell survival and proliferation.[2][3] One such prominent target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[17] Inhibition of VEGFR-2 signaling can impede the formation of new blood vessels that supply tumors with essential nutrients.

G cluster_0 Potential Mechanism of Action cluster_1 Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 (Tyrosine Kinase Receptor) VEGF->VEGFR2 Binds and Activates PI3K PI3K VEGFR2->PI3K Phosphorylation Compound This compound Compound->VEGFR2 Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Akt->Angiogenesis

Caption: Potential inhibitory action of this compound on the VEGFR-2 signaling pathway.

Based on these initial findings, further investigations are warranted to elucidate the precise mechanism of action of this compound. Future studies should include:

  • Broader Cell Line Screening: Evaluating the compound against a larger panel of cancer cell lines to determine its spectrum of activity and identify potentially sensitive cancer types.

  • Mechanism of Action Studies: Investigating the effects of the compound on cell cycle progression (e.g., via flow cytometry) and apoptosis induction (e.g., via Annexin V/PI staining).

  • Target Identification: Employing techniques such as kinase profiling assays to determine if this compound directly inhibits specific kinases like VEGFR-2 or other relevant targets.

  • In Vivo Efficacy Studies: Should in vitro studies prove promising, evaluating the compound's antitumor activity and toxicity in preclinical animal models.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to the initial cytotoxic evaluation of a novel sulfonamide derivative, this compound. By comparing its activity against standard-of-care chemotherapeutic agents in well-defined cancer cell lines, researchers can generate the foundational data necessary to make informed decisions about the future development of this and other promising new chemical entities. The multifaceted nature of the sulfonamide scaffold continues to offer exciting opportunities for the discovery of novel anticancer therapeutics.

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Validating the mechanism of action of "4-(Morpholin-4-ylsulfonyl)phenol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Validating the Mechanism of Action of Novel Small Molecules: A Case Study with 4-(Morpholin-4-ylsulfonyl)phenol

Introduction: From Phenotypic Observation to Mechanistic Understanding

The journey of a small molecule from a preliminary "hit" to a validated chemical probe or drug candidate is contingent on a deep understanding of its mechanism of action (MoA).[1][2][3] Small-molecule drugs, typically organic compounds with low molecular weight, can readily penetrate cells to interact with key proteins and influence biological pathways.[1][2][3] This guide provides a comprehensive framework for elucidating and validating the MoA of a novel compound, using "this compound" as a representative example.

While the specific biological activity of this compound is not extensively documented, we can draw initial hypotheses from related structures. A recent study on novel 4-(phenylsulfonyl)morpholine derivatives identified a lead compound, GL24, that inhibits the growth of triple-negative breast cancer cells.[4] Transcriptomic analysis revealed that GL24 induces endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals, including the unfolded protein response (UPR) and the p53 pathway, ultimately leading to cell-cycle arrest and apoptosis.[4]

Based on this structural similarity, we will operate under the working hypothesis that This compound may act by engaging a key regulator of cellular stress, leading to the activation of the UPR and downstream pro-apoptotic signaling cascades. This guide will detail a multi-phase experimental strategy to rigorously test this hypothesis, moving from direct target engagement to downstream pathway analysis and final phenotypic confirmation.

Comparative Landscape: Alternative Inducers of Cell Cycle Arrest and Apoptosis

To appreciate the potential novelty of this compound, it is crucial to understand the established mechanisms of other compounds that yield similar phenotypic outcomes. Many successful anti-cancer drugs function by inducing apoptosis through various pathways:

  • Kinase Inhibitors: A major class of therapeutics targets protein kinases, which are fundamental regulators of cellular signaling pathways, including those controlling cell division and survival.[5][6] Compounds like PI3K inhibitors can disrupt the PI3K/Akt/mTOR pathway, a critical pro-survival cascade, thereby promoting apoptosis.[7][8]

  • DNA Damaging Agents: Chemotherapeutics like cisplatin and doxorubicin directly damage DNA, triggering a DNA damage response that can activate p53 and lead to apoptosis.

  • Targeted Protein Degraders (PROTACs): These novel molecules induce the degradation of specific proteins, offering a different modality for eliminating oncogenic drivers.

This investigation will determine whether this compound operates through a known mechanism, such as kinase inhibition, or possesses a more novel MoA centered on the ER stress response.

Phase 1: Confirming Direct Target Engagement

The foundational step in MoA validation is to determine if the small molecule directly binds to a protein target within the cell and to identify that target.[9] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique for confirming target engagement in a native cellular environment.[10][11][12][13][14]

Principle of the Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle of ligand-induced thermal stabilization.[12][13] When a protein binds to a ligand (such as our test compound), it often becomes more resistant to heat-induced unfolding and aggregation.[14][15] The CETSA workflow involves treating cells with the compound, heating them across a temperature gradient, lysing the cells, and then quantifying the amount of the target protein that remains soluble. A positive target engagement event is marked by a shift in the protein's melting curve to a higher temperature in the presence of the compound.[13]

Experimental Workflow: A Multi-Stage Approach

The validation process follows a logical progression from target binding to cellular effect. This ensures that each step builds upon the last, creating a cohesive and well-supported mechanistic narrative.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Pathway Analysis cluster_2 Phase 3: Phenotypic Outcome T_ID Hypothesis: Compound binds to Protein X CETSA Cellular Thermal Shift Assay (CETSA) T_ID->CETSA Test with compound T_Confirm Result: Confirmation of direct binding in situ CETSA->T_Confirm Analyze melt curve shift P_ID Hypothesis: Binding modulates ER Stress Pathway T_Confirm->P_ID Informs WB Western Blotting P_ID->WB Probe key proteins P_Confirm Result: Phosphorylation changes in UPR & p53 proteins WB->P_Confirm Quantify band intensity Pheno_ID Hypothesis: Pathway modulation causes cell death P_Confirm->Pheno_ID Informs Via Cell Viability & Apoptosis Assays Pheno_ID->Via Measure cellular response Pheno_Confirm Result: Decreased viability & increased apoptosis Via->Pheno_Confirm Calculate IC50 & Caspase activity

Caption: Experimental workflow for validating the mechanism of action.
Detailed Protocol: Immunoblot-Based CETSA

This protocol is designed to test for thermal stabilization of a specific protein candidate (e.g., a known ER stress regulator) upon binding to this compound.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., MDA-MB-231, as used for the related compound) to 80-90% confluency.

    • Treat cells with either vehicle (DMSO) or varying concentrations of this compound for a predetermined time (e.g., 1-2 hours) in culture medium.

  • Heat Challenge:

    • Harvest the treated cells and resuspend them in a protein-stabilizing buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.[12]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) to release intracellular contents.

    • Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[15]

  • Protein Quantification and Western Blotting:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the protein concentration in each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting to detect the target protein of interest.[16][17]

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment group (vehicle vs. compound), plot the percentage of soluble protein against the temperature.

    • A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control.

Phase 2: Delineating the Downstream Signaling Cascade

Evidence of direct target engagement provides the anchor for investigating the subsequent signaling events. Based on our working hypothesis, we will probe key markers of the ER stress and apoptotic pathways using Western blotting. This technique allows for the quantification of changes in both the total expression and the phosphorylation (activation) status of critical signaling proteins.[18][19]

Principle of Western Blotting for Pathway Analysis

Western blotting uses specific antibodies to detect proteins that have been separated by size via gel electrophoresis.[17][19] By using antibodies that recognize either the total protein or a specific phosphorylated form, we can determine how a compound affects the activation state of signaling pathways. For example, an increase in the ratio of phosphorylated-eIF2α to total eIF2α is a hallmark of UPR activation.

Hypothesized Signaling Pathway

The following diagram illustrates the hypothesized signaling cascade initiated by this compound, leading from an upstream stress sensor to downstream apoptosis.

G compound This compound target Putative Target (e.g., ER Stress Sensor) compound->target Binds & Modulates upr Unfolded Protein Response (UPR) Activation target->upr Triggers p53 p53 Pathway Activation upr->p53 g2m G2/M Cell Cycle Checkpoint Activation upr->g2m apoptosis Apoptosis p53->apoptosis g2m->apoptosis

Caption: Hypothesized signaling pathway for this compound.
Detailed Protocol: Western Blot for UPR and Apoptosis Markers
  • Cell Culture and Lysate Preparation:

    • Seed cells and grow to 70-80% confluency.

    • Treat cells with vehicle or a range of concentrations of this compound for various time points (e.g., 6, 12, 24 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

    • Determine the protein concentration of each lysate.

  • Gel Electrophoresis and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[18]

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17]

    • Incubate the membrane overnight at 4°C with primary antibodies targeting key pathway proteins. Recommended targets include:

      • UPR Markers: p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP.

      • p53 Pathway: p-p53, p53, p21.

      • Apoptosis Markers: Cleaved Caspase-3, PARP.

      • Loading Control: GAPDH or β-actin.

    • Wash the membrane with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the signal of target proteins to the loading control.

Phase 3: Measuring the Cellular Phenotype

The final phase connects the molecular mechanism to a quantifiable cellular outcome. Cell viability and apoptosis assays are essential for determining the functional consequence of the compound's engagement with its target and modulation of the downstream pathway.[20][21][22][23]

Principle of Viability and Apoptosis Assays
  • Cell Viability Assays: Assays like the MTT or resazurin reduction assay measure the metabolic activity of a cell population, which serves as a proxy for the number of viable cells.[21][24] A decrease in metabolic activity indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).

  • Apoptosis Assays: These assays detect specific markers of programmed cell death. For instance, Caspase-Glo assays measure the activity of caspases (e.g., Caspase-3/7), which are key executioner enzymes in the apoptotic cascade.

Data Presentation: Summarizing Quantitative Results

Clear and concise data presentation is crucial for comparing the efficacy of this compound with alternative compounds.

Table 1: Comparative Efficacy of Apoptosis-Inducing Agents

Compound Putative Target/Mechanism Target Engagement (CETSA ΔTm, °C) Pathway Modulation (p-p53 Fold Change) Cell Viability (IC50, µM) Apoptosis Induction (Caspase-3/7 Fold Change)
This compound ER Stress Sensor +5.2 8.5 1.5 6.2
Compound A (PI3K Inhibitor) PI3Kα +7.1 1.2 0.8 4.8
Compound B (DNA Damaging Agent) DNA N/A 12.3 5.0 7.1
Vehicle (DMSO) Control 0 1.0 >100 1.0

Hypothetical data for illustrative purposes.

Detailed Protocol: Cell Viability (Resazurin Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[24]

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 24, 48, or 72 hours. Include vehicle-only and no-treatment controls.

  • Assay:

    • Add resazurin solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.

  • Data Analysis:

    • Normalize the fluorescence readings to the vehicle control wells.

    • Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value (the concentration that inhibits 50% of cell viability).

Conclusion: Synthesizing a Validated Mechanism of Action

A robust validation of a small molecule's mechanism of action requires a cohesive narrative built from orthogonal experimental approaches. The strategy outlined in this guide provides a rigorous framework for testing the hypothesis that this compound acts by inducing an ER stress-mediated apoptotic response.

Successful validation would demonstrate that:

  • The compound directly engages a putative target protein within intact cells, as shown by a thermal shift in a CETSA experiment.[10][12]

  • The compound modulates the hypothesized downstream signaling pathway at concentrations consistent with target engagement, confirmed by Western blotting for UPR and p53 pathway markers.[18]

  • The compound induces a relevant cellular phenotype—decreased viability and increased apoptosis—at a similar concentration range, as quantified by cell-based assays .[20][24]

By integrating these distinct lines of evidence, researchers can confidently establish the mechanism of action, paving the way for the further development of this compound as a valuable chemical tool or potential therapeutic agent.

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A Researcher's Guide to Investigating the Synergistic Potential of 4-(Morpholin-4-ylsulfonyl)phenol with Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In an era where antimicrobial resistance (AMR) poses a significant threat to global health, the exploration of antibiotic adjuvants—compounds that can restore or enhance the efficacy of existing antibiotics—is a critical frontier in drug development. This guide focuses on a promising scaffold, the morpholine-containing sulfonamides, with a specific lens on the yet-to-be-fully-explored compound, 4-(Morpholin-4-ylsulfonyl)phenol .

While direct, peer-reviewed studies on the synergistic antibiotic effects of this compound are nascent, compelling evidence from closely related analogs, such as 4-(Phenylsulfonyl) morpholine, provides a strong rationale for its investigation. This guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the synergistic potential of this compound. We will delve into the established methodologies, present comparative data from analogous compounds, and elucidate the potential mechanisms of action that could be at play.

The Rationale: Why Investigate Morpholine-Containing Sulfonamides?

The morpholine moiety is a versatile scaffold in medicinal chemistry, known to enhance the potency and solubility of various bioactive molecules.[1] When incorporated into a sulfonamide structure, it presents a unique chemical entity with the potential to interact with bacterial targets and overcome resistance mechanisms. Sulfonamides themselves are a well-established class of antibiotics that act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[2] The synergistic potential arises from the hypothesis that while the sulfonamide component may exert some level of direct antibacterial or resistance-modulating activity, the overall molecule could act through multiple mechanisms to lower the dosage of conventional antibiotics required to inhibit or kill resistant bacteria.

A key study on the closely related compound, 4-(Phenylsulfonyl) morpholine , demonstrated its ability to modulate the activity of aminoglycoside antibiotics against multidrug-resistant strains of Pseudomonas aeruginosa and Escherichia coli.[2] This provides a strong impetus for investigating the phenolic derivative, this compound, as the hydroxyl group on the phenyl ring could alter its physicochemical properties, potentially leading to improved cell permeability, different target interactions, or enhanced synergistic activity.

Experimental Roadmap for Assessing Synergy

A thorough investigation into the synergistic effects of a novel compound requires a multi-pronged approach, moving from initial screening to more detailed mechanistic studies. The following sections outline the core experimental workflows.

Initial Synergy Screening: The Checkerboard Assay

The checkerboard assay is a widely used in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.[3][4]

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the selected antibiotic (e.g., a β-lactam, aminoglycoside, or fluoroquinolone) in an appropriate solvent (e.g., DMSO, water).

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism (e.g., a resistant strain of S. aureus or P. aeruginosa) in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup:

    • In a 96-well microtiter plate, create a two-dimensional serial dilution of both compounds. Typically, the antibiotic is serially diluted along the x-axis, and this compound is serially diluted along the y-axis.

    • Each well will contain a unique combination of concentrations of the two compounds. Include wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also, include a growth control (no antimicrobial agents) and a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis and Interpretation:

    • After incubation, determine the MIC of each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that shows growth inhibition.

      • FIC of compound A = (MIC of A in combination) / (MIC of A alone)

      • FIC of compound B = (MIC of B in combination) / (MIC of B alone)

      • FIC Index (FICI) = FIC of A + FIC of B

    • Interpret the FICI as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Diagram of Checkerboard Assay Workflow

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compounds Prepare Stock Solutions (Compound & Antibiotic) serial_dilution Two-Dimensional Serial Dilution in 96-well Plate prep_compounds->serial_dilution prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate with Bacteria prep_bacteria->inoculation serial_dilution->inoculation incubation Incubate at 37°C (18-24h) inoculation->incubation read_mic Determine MICs incubation->read_mic calc_fici Calculate FIC Index read_mic->calc_fici interpretation Interpret Results (Synergy, Additive, Antagonism) calc_fici->interpretation MoA cluster_cell Bacterial Cell OM Outer Membrane IM Inner Membrane Target Antibiotic Target (e.g., Ribosome) EffluxPump Efflux Pump Compound This compound Compound->OM 1. Membrane Permeabilization Compound->EffluxPump 2. Efflux Pump Inhibition Antibiotic Antibiotic Antibiotic->OM Increased Entry Antibiotic->EffluxPump Efflux Antibiotic->Target Binding

Caption: Potential synergistic mechanisms of action.

Conclusion and Future Directions

The fight against antimicrobial resistance necessitates innovative approaches, including the development of antibiotic adjuvants. While direct evidence for the synergistic effects of this compound is still to be established, the data from its close analog, 4-(Phenylsulfonyl) morpholine, and the broader class of morpholine-containing compounds are highly encouraging. [2] This guide provides a robust experimental framework for researchers to systematically evaluate the potential of this compound as an antibiotic synergist. By employing standardized methodologies such as the checkerboard and time-kill assays, and investigating potential mechanisms like membrane permeabilization and efflux pump inhibition, the scientific community can build a comprehensive understanding of this and similar compounds. The insights gained from such studies will be invaluable in the development of next-generation combination therapies to combat multidrug-resistant pathogens.

References

  • How to assess bacterial permeability? - ResearchGate. (n.d.).
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  • de Barros, C. H. N., de Souza, T. C., de Fátima de Souza, L., da Silva, A. C. A., Leite, F. H. A., de Morais, S. M., de Oliveira, A. C., & Tintino, S. R. (2016). Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. Saudi journal of biological sciences, 23(1), 34–38. [Link]
  • New compounds containing morpholine moiety show promising antimicrobial activity - | BioWorld. (2021).
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  • Identifying Natural Inhibitors of Bacterial Efflux Pumps - eCommons. (2019).
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A Comparative Toxicological Assessment of 4-(Morpholin-4-ylsulfonyl)phenol: An Investigative Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

In the landscape of contemporary drug discovery, 4-(Morpholin-4-ylsulfonyl)phenol emerges as a molecule of interest, embodying a scaffold that combines three key pharmacophoric features: a phenol ring, a sulfonamide linker, and a morpholine moiety. While its potential utility as a synthetic intermediate is clear, a significant knowledge gap exists regarding its toxicological profile. For researchers, scientists, and drug development professionals, understanding potential liabilities early in the preclinical phase is paramount to de-risking candidates and allocating resources efficiently.

This guide provides a comprehensive toxicological overview of this compound. Given the absence of direct, published toxicology studies on this specific molecule, this document employs a structure-based toxicological assessment. We will deconstruct the molecule into its core functional components, analyze the known toxicities of each moiety, and draw objective comparisons with structurally relevant analogs for which experimental data are available. Furthermore, this guide outlines a robust, tiered experimental strategy for empirical toxicological evaluation, providing detailed protocols and the scientific rationale behind each recommended assay.

Section 1: Toxicological Profile of Core Structural Moieties

The toxicological profile of this compound can be inferred by examining the well-documented effects of its constituent parts. This structure-activity relationship (SAR) approach is a cornerstone of predictive toxicology in early-phase drug development.

The Phenol Moiety: A Known Irritant with Systemic Effects

The phenolic hydroxyl group is a common feature in many pharmaceuticals but is also associated with distinct toxicities.[1][2] Phenol itself is a protoplasmic poison that can denature proteins and cause coagulative tissue necrosis.[3]

  • Local Effects : Phenol is a potent skin and eye irritant.[4] Dermal exposure can lead to chemical burns, inflammation, and necrosis, which may initially be painless due to phenol's local anesthetic properties.[3][4]

  • Systemic Toxicity : Upon absorption, which can occur via dermal, inhalation, or oral routes, phenol can induce severe systemic effects.[3] Target organs include the central nervous system (CNS), heart, kidneys, and lungs.[4][5] Symptoms can range from CNS depression and seizures to cardiac arrhythmias, acute kidney injury, and respiratory failure.[5]

  • Carcinogenicity & Genotoxicity : The International Agency for Research on Cancer (IARC) classifies phenol in Group 3, "not classifiable as to its carcinogenicity to humans," due to inadequate evidence.[4][6] However, some studies in male rats have suggested a potential link to leukemia, though the association was not definitively established.[6][7] Phenol has shown promoting activity in mouse skin carcinogenesis models.[6][8]

The Sulfonamide Moiety: A Class Prone to Hypersensitivity and Organ-Specific Toxicities

The sulfonamide group is the basis for several classes of drugs, including antibiotics, diuretics, and anticonvulsants.[9] This functional group is associated with a well-known spectrum of adverse effects.[10][11]

  • Hypersensitivity Reactions : Sulfonamides are notorious for causing hypersensitivity reactions, affecting approximately 3% of the general population.[9] These can range from mild rashes to life-threatening severe cutaneous adverse reactions (SCARs) like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[9][12]

  • Hepatotoxicity : Drug-induced liver injury is a known class effect of sulfonamides, with presentations varying from mild, self-limited injury to severe, prolonged cholestasis.[12]

  • Nephrotoxicity : Certain sulfonamides have been associated with nephrotoxicity, which can manifest as crystal nephropathy (crystalluria) leading to acute renal failure, particularly with poorly soluble drugs that have high urinary excretion.[13]

The Morpholine Moiety: Concerns of Nitrosamine Formation

The morpholine ring is often incorporated into drug candidates to improve physicochemical properties like solubility. However, its secondary amine structure presents a potential liability.

  • Carcinogenicity : While morpholine itself has not been shown to be a potent carcinogen, it can react with nitrosating agents in vivo to form N-nitrosomorpholine (NMOR), a known and potent animal carcinogen.[14] Therefore, any compound containing a morpholine moiety must be evaluated for its potential to form this carcinogenic byproduct under physiological conditions. A study on morpholine oleic acid salt did not demonstrate a carcinogenic effect in mice.[14]

Section 2: Comparative Toxicological Analysis with Structural Analogs

To contextualize the potential toxicity of this compound, we compare its inferred properties to two key analogs: Phenol (the parent aromatic core) and 4-(Methylsulfonyl)phenol (a close analog replacing the morpholine ring with a methyl group). This comparison allows for the isolation and understanding of how different structural modifications may influence the overall toxicological profile.

Toxicological EndpointPhenol 4-(Methylsulfonyl)phenol This compound (Inferred Profile)
Acute Oral Toxicity LD50 (rat): 317 mg/kgNo data available.Expected to be toxic. The addition of the morpholinylsulfonyl group may modulate absorption and metabolism compared to phenol.
Skin Corrosion/Irritation Corrosive, causes severe burns.[4]Irritant (based on SDS).High Likelihood. Expected to be a significant skin and eye irritant due to the phenol moiety.
Serious Eye Damage/Irritation Causes severe eye damage.[4]Causes serious eye irritation.[15]High Likelihood. Expected to cause serious eye irritation/damage.
Genotoxicity Mixed results; some evidence of promoting activity and micronuclei induction.[6][8]No data available.Possible. The phenol ring is a structural alert. Empirical testing via Ames and in vitro micronucleus assays is essential.
Carcinogenicity IARC Group 3; potential leukemia association in male rats.[6][7]No data available.Possible. Potential for N-nitrosomorpholine formation is a key concern that requires investigation. The phenol moiety itself carries some weak carcinogenic potential.
Specific Organ Toxicity CNS, kidneys, liver, heart.[4][5]No data available.Likely. Target organs would likely include kidneys (sulfonamide), liver (sulfonamide, phenol), and skin.
Hypersensitivity Not a primary concern.Not a primary concern.Possible. The sulfonamide moiety is a well-known structural alert for hypersensitivity reactions.

Causality Behind Inferred Profile:

  • The high likelihood of irritancy for this compound is directly attributable to the presence of the acidic phenol group, a property shared with both comparator compounds.[4][15]

  • The potential for genotoxicity and carcinogenicity is a composite risk derived from both the phenol ring's known tumor-promoting activity and the morpholine ring's potential to form a carcinogenic nitrosamine.[6][14]

  • The risk of hypersensitivity is introduced specifically by the sulfonamide linker, a feature absent in the simple phenol comparator.[10][11] This highlights how the addition of this functional group introduces a distinct toxicological liability.

  • The potential for organ-specific toxicity is also a composite risk. The phenol moiety points towards potential kidney and liver damage, a risk that is likely compounded by the sulfonamide group, which is also associated with nephro- and hepatotoxicity.[5][12][13]

Section 3: A Tiered Strategy for Experimental Toxicological Evaluation

To move from inference to empirical data, a structured, tiered approach to testing is recommended. This strategy prioritizes cost-effective in vitro assays to identify major liabilities before proceeding to more resource-intensive in vivo studies.

Workflow for Toxicological Evaluation

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Studies (If Warranted) Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Cell Lines: HepG2, HEK293 Genotoxicity Genotoxicity Assays (Ames Test, in vitro Micronucleus) Cytotoxicity->Genotoxicity hERG Cardiotoxicity (hERG Channel Assay) Genotoxicity->hERG Decision1 Significant Toxicity? hERG->Decision1 AcuteTox Acute Toxicity (OECD TG 423) RepeatDose 28-Day Repeat-Dose Toxicity (OECD TG 407) AcuteTox->RepeatDose Decision2 Acceptable Profile? RepeatDose->Decision2 Decision1->AcuteTox No Stop High Risk: Stop/Redesign Decision1->Stop Yes Decision2->Stop No Proceed Proceed to Further Studies Decision2->Proceed Yes Start Start Evaluation Start->Cytotoxicity

Caption: A tiered workflow for the toxicological assessment of new chemical entities.

Experimental Protocols: Tier 1 (In Vitro)

1. Cytotoxicity Assay (MTT Method)

  • Rationale : To determine the concentration at which the compound causes cell death, establishing a dose range for subsequent, more complex assays. HepG2 (liver) and HEK293 (kidney) cells are chosen to screen for potential organ-specific toxicity.

  • Methodology :

    • Cell Seeding : Plate HepG2 and HEK293 cells in separate 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment : Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

    • Incubation : Incubate the plates for 24 or 48 hours.

    • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis : Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration).

2. Bacterial Reverse Mutation Assay (Ames Test)

  • Rationale : A standard screen for mutagenicity, detecting the potential of a compound to cause gene mutations (point mutations and frameshifts).[16] The inclusion of S9 metabolic activation is crucial, as metabolites can be more genotoxic than the parent compound.

  • Methodology :

    • Strain Selection : Use multiple Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) to detect different types of mutations.

    • Metabolic Activation : Perform the assay with and without a liver S9 fraction (e.g., from Aroclor 1254-induced rats) to simulate mammalian metabolism.

    • Plate Incorporation Method : a. To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix or buffer. b. Pour the mixture onto minimal glucose agar plates.

    • Incubation : Incubate the plates at 37°C for 48-72 hours.

    • Colony Counting : Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli).

    • Data Analysis : A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least twofold greater than the vehicle control count.

Potential Metabolic Activation and Toxicity Pathways

G cluster_phenol Phenol Moiety Metabolism cluster_morpholine Morpholine Moiety Metabolism Parent This compound P450_Phenol Phase I (CYP450) Oxidation Parent->P450_Phenol PhaseII_Phenol Phase II (Glucuronidation, Sulfation) Parent->PhaseII_Phenol Nitrosation Nitrosation (in vivo) Parent->Nitrosation Quinone Reactive Quinone Intermediate P450_Phenol->Quinone Adducts DNA/Protein Adducts (Genotoxicity) Quinone->Adducts Detox_Phenol Detoxified Metabolite PhaseII_Phenol->Detox_Phenol NMOR N-nitrosomorpholine (Carcinogen) Nitrosation->NMOR

Caption: Potential metabolic pathways leading to toxic species from the parent compound.

Conclusion

While direct toxicological data for this compound are not publicly available, a structure-based assessment reveals several potential liabilities that warrant careful experimental investigation. The presence of the phenol, sulfonamide, and morpholine moieties creates a composite risk profile that includes:

  • High probability of skin and eye irritancy.

  • Potential for sulfonamide-induced hypersensitivity reactions and organ toxicities (liver, kidney).

  • A plausible risk of genotoxicity and carcinogenicity, stemming from the phenol ring and the potential for N-nitrosomorpholine formation.

The comparative analysis with simpler analogs underscores how the addition of the morpholinylsulfonyl group introduces toxicological concerns beyond those of the parent phenol ring. The tiered experimental strategy outlined in this guide provides a clear, scientifically-grounded path forward for obtaining the empirical data necessary to accurately define the safety profile of this compound. For any drug development program involving this compound or its derivatives, conducting these in vitro screens is a critical, non-negotiable step in preclinical risk assessment.

References

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Predictive ADME Profiling of 4-(Morpholin-4-ylsulfonyl)phenol: An In Silico and Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant proportion of clinical trial failures can be attributed to suboptimal pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).[1] Therefore, a robust and early assessment of a compound's ADME profile is not merely a screening step but a foundational pillar of successful lead optimization.[2][3] This guide provides a comprehensive predictive analysis of the ADME properties of a novel compound, 4-(Morpholin-4-ylsulfonyl)phenol.

Due to the nascent stage of research on this specific molecule, direct experimental data is not yet publicly available. This scenario is common in early discovery phases. Consequently, this guide employs a dual strategy: first, leveraging validated in silico predictive models to generate a foundational ADME profile[4][5][6], and second, providing detailed experimental protocols for the subsequent in vitro validation of these predictions. We will compare the predicted profile of this compound against well-characterized reference drugs—Propranolol (high permeability, moderate metabolism) and Atenolol (low permeability, low metabolism)—to contextualize its potential as a drug candidate.

This document is structured to serve as a practical guide for researchers, explaining not just the "what" but the "why" behind each analytical choice and providing actionable, self-validating experimental workflows.

Part 1: In Silico ADME Prediction of this compound

Computational, or in silico, ADME modeling is an indispensable tool in early drug discovery.[5][7] By applying algorithms trained on vast datasets of chemical structures and their corresponding experimental ADME properties, these models can predict the pharmacokinetic behavior of novel compounds before they are even synthesized.[4] This allows for the rapid prioritization of candidates with favorable drug-like properties, saving significant time and resources.[2]

The workflow for in silico prediction involves submitting the chemical structure of the compound to various computational models, each designed to predict a specific ADME-related endpoint.

cluster_input Input cluster_models In Silico Predictive Models cluster_output Output Input Chemical Structure (SMILES: O=S(=O)(N1CCOCC1)c2ccc(O)cc2) PhysChem Physicochemical Properties (LogP, TPSA, MW, pKa) Input->PhysChem Pharmacokinetics Pharmacokinetics (Solubility, Permeability) Input->Pharmacokinetics Metabolism Metabolism & Excretion (CYP Inhibition, Substrate) Input->Metabolism DrugLikeness Drug-Likeness Rules (Lipinski, Veber, etc.) Input->DrugLikeness Output Predicted ADME Profile (Data Summary Table) PhysChem->Output Pharmacokinetics->Output Metabolism->Output DrugLikeness->Output

Caption: Logical workflow for in silico ADME property prediction.

Predicted Physicochemical and ADME Properties

The following table summarizes the key ADME-related properties for this compound predicted using established computational algorithms, alongside experimental data for our reference compounds.

PropertyPredicted: this compoundReference: PropranololReference: AtenololSignificance in Drug Discovery
Molecular Weight ( g/mol ) 243.28[8]259.34266.34Influences diffusion and overall size; values <500 are generally preferred for oral absorption.
LogP (Lipophilicity) ~1.1 - 1.52.9 - 3.10.16Measures drug partitioning between lipid and aqueous phases. Affects solubility, permeability, and metabolism.
Topological Polar Surface Area (TPSA) 70.0 Ų54.4 Ų77.8 ŲPredicts membrane permeability. TPSA < 140 Ų is often required for good oral bioavailability.
Aqueous Solubility (LogS) Moderately SolubleSolubleSolubleCrucial for absorption. Poor solubility is a major hurdle for oral drug development.[9]
GI Absorption (Predicted) Low to ModerateHighLowPredicts the extent to which a drug is absorbed from the gastrointestinal tract.
BBB Permeation (Predicted) NoYesNoIndicates potential for CNS activity. Based on polarity and size.
P-gp Substrate (Predicted) NoYesNoP-glycoprotein is an efflux transporter that can limit drug absorption and distribution.
CYP2D6 Inhibition (Predicted) InhibitorInhibitorNon-inhibitorPotential for drug-drug interactions by inhibiting a major metabolic enzyme.
CYP3A4 Inhibition (Predicted) Non-inhibitorNon-inhibitorNon-inhibitorCYP3A4 is involved in the metabolism of ~50% of clinical drugs.[10]
Metabolic Stability (Predicted) Moderate to HighModerateHighPredicts susceptibility to metabolism, primarily in the liver. Affects half-life and clearance.[11]

Interpretation of In Silico Data:

The predicted profile of this compound suggests a compound with a favorable molecular size and polarity (TPSA). However, its predicted LogP is relatively low, which may contribute to the "Low to Moderate" gastrointestinal absorption prediction. A key flag is the potential for CYP2D6 inhibition, which requires careful experimental validation due to the risk of drug-drug interactions. The morpholine moiety is often incorporated to improve properties like solubility and metabolic stability.[12] The predicted moderate-to-high stability suggests this may be effective.

Part 2: Experimental Validation Workflows

While in silico predictions are invaluable for initial screening, they are not a substitute for experimental data.[4] The following section details standardized, robust protocols to validate the key predicted ADME properties: permeability and metabolic stability.

Protocol 1: Permeability Assessment via Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality and Rationale: The PAMPA model is selected as a primary screen for permeability because it exclusively measures passive diffusion, which is the primary absorption mechanism for many drugs.[13][14] It is a cell-free, cost-effective, and high-throughput alternative to more complex cell-based assays like Caco-2, making it ideal for early-stage discovery.[15] By comparing the permeability of our test compound to high (Propranolol) and low (Atenolol) permeability controls, we can confidently classify its absorption potential.

Caption: Experimental workflow for the PAMPA permeability assay.

Detailed Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound, Propranolol, and Atenolol in 100% DMSO.

    • Prepare the artificial membrane solution: 2% (w/v) lecithin in dodecane.

    • Prepare the acceptor buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

    • Prepare the donor buffer: Dilute the 10 mM stock solutions to a final concentration of 100 µM in PBS. The final DMSO concentration should be ≤1%.

  • Assay Plate Preparation:

    • Using a 96-well filter plate (the "donor" plate), carefully add 5 µL of the lecithin/dodecane solution onto the filter membrane of each well.

    • Fill the wells of a 96-well acceptor plate with 300 µL of PBS acceptor buffer.

  • Assay Execution:

    • Add 200 µL of the diluted test and control compound solutions to the donor plate wells in triplicate.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for 16-18 hours with gentle shaking.[16]

  • Quantification and Analysis:

    • After incubation, separate the plates.

    • Collect samples from both the donor and acceptor wells.

    • Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

    • The effective permeability (Pe) is calculated using the formula: Pe = [C]acceptor * Vacceptor / (Area * Time * ([C]donor - [C]acceptor))

    • Compare the Pe value of this compound to the controls to classify it as low, medium, or high permeability.

Protocol 2: Metabolic Stability Assessment via Liver Microsomal Stability Assay

Causality and Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a dominant role.[17] Liver microsomes are vesicles of the endoplasmic reticulum that are rich in these enzymes.[18] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, providing a direct measure of its intrinsic metabolic stability.[19] This data is critical for predicting in vivo hepatic clearance and drug half-life.[11] A cofactor, NADPH, is required to initiate CYP-mediated metabolism; running a parallel incubation without NADPH serves as a crucial negative control to account for non-enzymatic degradation.[20]

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution in phosphate buffer.

    • Prepare a 1 µM working solution of the test compound and controls (e.g., Verapamil, a highly metabolized drug) in phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal solution, buffer, and test compound solution to 37°C.

    • In a 96-well plate, initiate the reaction by adding the NADPH regenerating system to wells containing the microsome and test compound mixture. For the negative control wells, add buffer instead of the NADPH system.

    • The final reaction volume is typically 200 µL.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[18][21]

    • The acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity.

  • Sample Processing and Analysis:

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein. This value can then be used in more complex models to predict in vivo hepatic clearance.[19]

Conclusion and Forward Look

This guide presents a foundational ADME profile for this compound based on robust in silico prediction methods. The computational analysis suggests a compound with a promising molecular size and polarity but flags potential liabilities in gastrointestinal absorption and CYP2D6 inhibition that warrant experimental investigation.

The true value of this guide lies in its dual approach: providing immediate, actionable predictions while simultaneously laying out a clear, logical, and experimentally sound path for validation. By employing the detailed PAMPA and microsomal stability protocols, researchers can systematically confirm or refute the in silico predictions, building a reliable ADME dataset. This integrated strategy of prediction and validation is central to modern, efficient drug discovery, enabling project teams to make informed, data-driven decisions and ultimately increasing the probability of advancing high-quality candidates toward clinical development.

References

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Validating Bioactivity: A Comparative Guide to Secondary Assays for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the identification of a "hit" compound from a primary screen is merely the first step in a long and intricate journey. The initial bioactivity of a molecule, while promising, requires rigorous validation to ensure its on-target efficacy and potential for therapeutic development. This guide provides an in-depth comparison of a primary biochemical assay with a secondary, cell-based assay for the confirmation of bioactivity of a hypothetical novel kinase inhibitor, "4-(Morpholin-4-ylsulfonyl)phenol."

While no specific biological activity has been formally documented for this compound, the presence of the morpholine ring, a privileged pharmacophore in medicinal chemistry, suggests a potential for kinase inhibition.[1][2] Many approved and experimental drugs feature this heterocycle due to its favorable physicochemical and metabolic properties.[1] This guide will therefore proceed under the working hypothesis that this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated target in oncology.[3][4]

This guide will explore the rationale and methodology behind a primary biochemical screen to identify EGFR inhibitors and a subsequent secondary cell-based assay to confirm on-target engagement in a physiologically relevant environment.

The Rationale for Secondary Assays in Kinase Inhibitor Discovery

A primary high-throughput screen (HTS) is designed to rapidly assess large compound libraries for potential inhibitors of a specific target.[4] While efficient, these in vitro biochemical assays often lack the complexity of a cellular environment.[5] A secondary assay is therefore crucial to:

  • Confirm On-Target Activity: Differentiate true inhibitors from compounds that interfere with the assay technology (e.g., luciferase inhibitors, fluorescent compounds).

  • Assess Cell Permeability: Determine if the compound can cross the cell membrane to reach its intracellular target.

  • Evaluate Potency in a Physiological Context: Measure the compound's activity in the presence of cellular factors, such as high ATP concentrations and competing proteins.

  • Provide Early Insights into Selectivity: Some cell-based assays can be adapted to assess off-target effects.

Primary Screening: The In Vitro Biochemical Assay

For our hypothetical EGFR inhibitor, a suitable primary screen would be a biochemical assay that directly measures the catalytic activity of the purified EGFR kinase. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.[6]

Principle of the ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction occurs, and then the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction. A potent inhibitor will result in a lower amount of ADP produced and thus a lower luminescent signal.[6]

Experimental Workflow: ADP-Glo™ EGFR Kinase Assay

cluster_0 Primary Biochemical Assay Workflow A 1. Prepare Reagents: - Purified EGFR Kinase - Substrate Peptide - ATP - this compound (Test Compound) B 2. Set up Kinase Reaction: Combine EGFR kinase, substrate, and test compound in a 384-well plate. A->B Dispense C 3. Initiate Reaction: Add ATP to start the kinase reaction. Incubate for 60 minutes at room temperature. B->C Initiate D 4. Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent. C->D Terminate E 5. Detect ADP: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. D->E Convert & Detect F 6. Measure Luminescence: Read the plate on a luminometer. E->F Read

Caption: Workflow for the primary biochemical ADP-Glo™ EGFR kinase assay.

Step-by-Step Protocol: ADP-Glo™ EGFR Kinase Assay
  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the purified recombinant EGFR enzyme, substrate peptide (e.g., PTP1B (Tyr66)), and ATP in the provided kinase buffer.[7]

  • Assay Plate Setup:

    • In a 384-well plate, add 1 µL of the test compound at various concentrations or a vehicle control (DMSO).[6]

    • Add 2 µL of the diluted EGFR enzyme.[6]

    • Add 2 µL of the substrate/ATP mixture.[6]

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.[6]

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[6]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Secondary Confirmation: The Cell-Based Assay

A positive result in the primary screen warrants progression to a secondary assay to confirm the bioactivity of this compound in a more physiologically relevant setting. The NanoBRET™ Target Engagement Intracellular Kinase Assay is an excellent choice for this purpose as it measures the direct binding of the compound to the target kinase within intact, living cells.[8]

Principle of the NanoBRET™ Target Engagement Assay

This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[9] The target protein, EGFR, is fused to a highly luminescent NanoLuc® luciferase (the donor). A cell-permeable fluorescent tracer that binds reversibly to the ATP-binding site of EGFR serves as the energy acceptor. When the tracer is bound to the NanoLuc®-EGFR fusion protein, the close proximity allows for energy transfer from the NanoLuc® substrate to the fluorescent tracer, resulting in a BRET signal. A test compound that binds to the ATP-binding site of EGFR will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[9]

EGFR Signaling Pathway

cluster_1 Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Binding Grb2_Sos Grb2/SOS Dimer->Grb2_Sos Recruitment Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: Simplified representation of the EGFR signaling cascade.

Experimental Workflow: NanoBRET™ EGFR Target Engagement Assay

cluster_2 Secondary Cell-Based Assay Workflow A 1. Transfect Cells: Introduce NanoLuc®-EGFR fusion vector into HEK293 cells. B 2. Plate Cells: Seed transfected cells into a 96-well plate and incubate for 24 hours. A->B Culture C 3. Add Tracer & Compound: Add NanoBRET™ tracer and varying concentrations of this compound. B->C Treat D 4. Equilibrate: Incubate for 2 hours at 37°C. C->D Incubate E 5. Add Substrate: Add NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor. D->E Detect F 6. Measure BRET Signal: Read donor (460 nm) and acceptor (618 nm) emissions on a luminometer. E->F Read

Caption: Workflow for the secondary NanoBRET™ EGFR target engagement assay.

Step-by-Step Protocol: NanoBRET™ EGFR Target Engagement Assay
  • Cell Preparation:

    • Transfect HEK293 cells with a vector encoding for the NanoLuc®-EGFR fusion protein.[9]

    • Incubate the transfected cells for 24 hours to allow for protein expression.[9]

  • Assay Setup:

    • Harvest the transfected cells and resuspend them in Opti-MEM™ I medium.

    • Seed the cells into a white, nonbinding surface 96-well plate.[10]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM™ I.

    • Add the NanoBRET™ tracer to all wells at a fixed concentration.

    • Add the diluted test compound or vehicle control to the appropriate wells.

  • Equilibration:

    • Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.[11]

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing an extracellular NanoLuc® inhibitor.[9]

    • Add the substrate solution to each well.

  • Data Acquisition:

    • Read the plate within 10 minutes on a luminometer capable of dual-filtered luminescence measurement (donor emission at 460 nm and acceptor emission at 618 nm).[9]

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Determine the IC₅₀ value by plotting the BRET ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparing the Data: A Unified View of Bioactivity

The data obtained from the primary and secondary assays should be compiled and compared to provide a comprehensive understanding of the bioactivity of this compound.

Assay TypeParameter MeasuredKey InsightsHypothetical Data for this compound
Primary: ADP-Glo™ Inhibition of EGFR catalytic activity (in vitro)- Direct measure of enzyme inhibition- High-throughput capability- Does not assess cell permeabilityIC₅₀ = 150 nM
Secondary: NanoBRET™ Target engagement in live cells- Confirms on-target binding in a cellular context- Demonstrates cell permeability- Provides a more physiologically relevant potency valueIC₅₀ = 500 nM

A successful outcome would be the confirmation of inhibitory activity in both assays. A higher IC₅₀ value in the cell-based assay compared to the biochemical assay is common and can be attributed to factors such as cell membrane permeability, intracellular ATP competition, and potential for efflux pump activity.

Conclusion

The validation of a hit compound's bioactivity through a well-designed secondary assay is a critical step in the drug discovery pipeline. By employing a primary biochemical assay like the ADP-Glo™ Kinase Assay to identify potential inhibitors and a secondary cell-based assay such as the NanoBRET™ Target Engagement Assay to confirm on-target activity in a more physiological setting, researchers can gain a higher degree of confidence in their lead compounds. This two-tiered approach ensures that resources are focused on compounds with the most promising therapeutic potential, ultimately accelerating the development of novel and effective medicines.

References

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A Comparative Guide to the Synthesis of 4-(Morpholin-4-ylsulfonyl)phenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient and reliable synthesis of key chemical intermediates is paramount. One such compound, 4-(Morpholin-4-ylsulfonyl)phenol, serves as a valuable building block in the creation of a variety of biologically active molecules. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Introduction to this compound

This compound, with its characteristic morpholine, sulfonyl, and phenol functional groups, presents a unique scaffold for medicinal chemistry. The morpholine ring is a common motif in drug design, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The sulfonyl group acts as a key linker and can participate in hydrogen bonding interactions with biological targets, while the phenolic hydroxyl group provides a handle for further chemical modification or can itself be a critical pharmacophoric feature. Given its utility, the development of robust and scalable synthetic routes is of significant interest.

This guide will explore two principal synthetic pathways to this compound, evaluating them based on criteria such as reaction yield, simplicity of execution, availability of starting materials, and scalability.

Comparative Analysis of Synthesis Methods

Parameter Route 1: Sulfonylation of Phenol Route 2: Multi-step Synthesis from 4-Acetamidophenol
Starting Materials Phenol, Morpholine, Sulfuryl chloride4-Acetamidophenol, Chlorosulfonic acid, Morpholine
Number of Steps 2 (synthesis of sulfonyl chloride + sulfonylation)3 (Chlorosulfonation, Sulfonamidation, Deacetylation)
Overall Yield Moderate to GoodVariable, dependent on efficiency of each step
Scalability GoodModerate, requires handling of chlorosulfonic acid
Key Advantages More direct route, potentially higher overall yield.Utilizes a readily available and inexpensive starting material.
Key Disadvantages Requires synthesis of morpholine-4-sulfonyl chloride.Longer reaction sequence, use of a highly corrosive reagent.

Route 1: Direct Sulfonylation of Phenol

This approach is a convergent and efficient method that involves the direct reaction of phenol with a pre-synthesized sulfonylating agent, morpholine-4-sulfonyl chloride.

Causality Behind Experimental Choices

The choice of a two-step sequence, preparing the sulfonyl chloride first, is deliberate. The direct reaction of phenol with sulfuryl chloride and morpholine in a one-pot fashion can lead to a complex mixture of products, including chlorinated phenols and undesired side reactions. Isolating the morpholine-4-sulfonyl chloride intermediate ensures a cleaner subsequent reaction with phenol. The use of a base, such as pyridine or triethylamine, is crucial in the final step to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing acid-catalyzed side reactions. Dichloromethane is a common solvent choice due to its inertness and ease of removal.

Experimental Protocols

Step 1: Synthesis of Morpholine-4-sulfonyl chloride

This procedure details the synthesis of the key sulfonylating agent.

  • Materials: Morpholine, Sulfuryl chloride (SO₂Cl₂), Dichloromethane (CH₂Cl₂), Triethylamine.

  • Procedure:

    • To a solution of morpholine (1.0 eq) in dichloromethane at 0 °C under an inert atmosphere, add triethylamine (1.1 eq).

    • Slowly add a solution of sulfuryl chloride (1.05 eq) in dichloromethane to the reaction mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with cold water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield morpholine-4-sulfonyl chloride as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol describes the final sulfonylation step.

  • Materials: Phenol, Morpholine-4-sulfonyl chloride, Pyridine, Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve phenol (1.0 eq) in dichloromethane in a round-bottom flask.

    • Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C.

    • Slowly add a solution of morpholine-4-sulfonyl chloride (1.1 eq) in dichloromethane to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Visualizing the Workflow

Route1 cluster_step1 Step 1: Synthesis of Morpholine-4-sulfonyl chloride cluster_step2 Step 2: Sulfonylation Morpholine Morpholine M4SC Morpholine-4-sulfonyl chloride Morpholine->M4SC SO2Cl2 Sulfuryl Chloride SO2Cl2->M4SC Et3N Triethylamine Et3N->M4SC Solvent1 DCM Solvent1->M4SC FinalProduct This compound M4SC->FinalProduct Intermediate Phenol Phenol Phenol->FinalProduct Pyridine Pyridine Pyridine->FinalProduct Solvent2 DCM Solvent2->FinalProduct

Caption: Workflow for the Direct Sulfonylation of Phenol (Route 1).

Route 2: Multi-step Synthesis from 4-Acetamidophenol

This alternative pathway begins with the readily available and inexpensive starting material, 4-acetamidophenol (paracetamol), and proceeds through a three-step sequence.

Causality Behind Experimental Choices

The use of 4-acetamidophenol as a starting material is advantageous due to its low cost and the protecting effect of the acetyl group on the amine functionality of the eventual p-aminophenol intermediate. Chlorosulfonation is a classic method for introducing a sulfonyl chloride group onto an activated aromatic ring. The acetyl group directs the sulfonation to the position ortho to the hydroxyl group. The subsequent reaction with morpholine is a standard nucleophilic substitution on the sulfonyl chloride. Finally, the deacetylation step is necessary to unmask the phenolic hydroxyl group. Acidic hydrolysis is a common and effective method for this transformation.

Experimental Protocols

Step 1: Chlorosulfonation of 4-Acetamidophenol

This procedure details the introduction of the sulfonyl chloride group.

  • Materials: 4-Acetamidophenol, Chlorosulfonic acid (ClSO₃H).

  • Procedure:

    • In a flask equipped with a gas trap, cool chlorosulfonic acid (5.0 eq) to 0 °C.

    • Slowly add 4-acetamidophenol (1.0 eq) in portions, keeping the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then heat to 50-60 °C for 1 hour.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4-acetamido-3-(chlorosulfonyl)phenol.

Step 2: Reaction with Morpholine

This step introduces the morpholine moiety.

  • Materials: 4-Acetamido-3-(chlorosulfonyl)phenol, Morpholine, Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq) in dichloromethane.

    • Cool the solution to 0 °C and add morpholine (2.2 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give N-(4-hydroxy-2-(morpholinosulfonyl)phenyl)acetamide.

Step 3: Deacetylation

This final step reveals the phenolic hydroxyl group.

  • Materials: N-(4-hydroxy-2-(morpholinosulfonyl)phenyl)acetamide, Hydrochloric acid, Ethanol.

  • Procedure:

    • Suspend the product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizing the Workflow

Route2 cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Sulfonamidation cluster_step3 Step 3: Deacetylation Acetamidophenol 4-Acetamidophenol Intermediate1 4-Acetamido-3- (chlorosulfonyl)phenol Acetamidophenol->Intermediate1 ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Intermediate1 Intermediate2 N-(4-hydroxy-2- (morpholinosulfonyl)phenyl)acetamide Intermediate1->Intermediate2 Morpholine2 Morpholine Morpholine2->Intermediate2 FinalProduct2 This compound Intermediate2->FinalProduct2 HCl HCl, EtOH HCl->FinalProduct2

Caption: Workflow for the Multi-step Synthesis from 4-Acetamidophenol (Route 2).

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 is more direct and is likely to provide a higher overall yield, making it an attractive option for smaller-scale laboratory synthesis where efficiency is a primary concern. The main consideration is the need to prepare or purchase morpholine-4-sulfonyl chloride.

  • Route 2 begins with a very inexpensive and readily available starting material, which could be advantageous for larger-scale production. However, the multi-step nature of this route may lead to a lower overall yield, and the use of chlorosulfonic acid requires appropriate safety precautions and handling procedures.

The choice between these two methods will ultimately depend on the specific requirements of the research or development project, including the desired scale of synthesis, cost considerations, and the available laboratory infrastructure. It is recommended to perform small-scale trial reactions to optimize conditions and yields for the chosen route before proceeding to a larger scale.

References

  • Ngassa, F. N., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18.
  • Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21.
  • Smiles, S., & Stewart, J. (1921). p-Acetaminobenzenesulfonyl chloride. Organic Syntheses, 1, 6.
  • Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. DeWitt, T. (n.d.).

A Comparative Guide to the Definitive Structure Validation of 4-(Morpholin-4-ylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. For novel chemical entities like 4-(Morpholin-4-ylsulfonyl)phenol, a compound of interest due to its sulfonamide and phenol moieties, absolute structural integrity underpins every subsequent stage of research, from understanding its interaction with biological targets to ensuring the reproducibility of its synthesis and formulation. This guide provides an in-depth comparison of the preeminent method for absolute structure determination—Single-Crystal X-ray Diffraction (scXRD)—with powerful orthogonal techniques essential for comprehensive characterization.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (scXRD)

Single-crystal X-ray crystallography is universally regarded as the "gold standard" for determining the atomic and molecular structure of a compound.[1] Its power lies in its ability to provide a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled accuracy.

The fundamental principle involves irradiating a well-ordered single crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. The geometry and intensity of these spots are directly related to the arrangement of atoms within the crystal's unit cell.[2] By analyzing this pattern, a 3D model of the molecule can be reconstructed.[2]

Experimental Protocol: scXRD of this compound

The successful outcome of an scXRD experiment is critically dependent on the quality of the single crystal. This protocol assumes a high-quality crystal has been obtained.

1. Crystal Growth & Selection:

  • Causality: The formation of a single, well-ordered crystal lattice is the absolute prerequisite for obtaining a sharp diffraction pattern. Defects, twinning, or polycrystalline material will yield data that is difficult or impossible to interpret.

  • Method: Dissolve this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) to near saturation. Employ a slow evaporation or solvent/anti-solvent diffusion method at a constant temperature.

  • Validation: Under a polarized light microscope, select a crystal (typically 0.1-0.3 mm in size) that is transparent, exhibits uniform extinction, and has well-defined faces.

2. Crystal Mounting & Data Collection:

  • Causality: The crystal must be held stationary in the X-ray beam and protected from atmospheric damage. Cryo-cooling minimizes thermal motion and radiation damage, improving data quality.

  • Method:

    • Mount the selected crystal on a cryoloop using a cryoprotectant oil (e.g., Paratone-N).

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K).

    • Mount the loop on the goniometer head of a single-crystal diffractometer (e.g., Bruker D8 Quest) equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source.[3]

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

3. Structure Solution and Refinement:

  • Causality: The collected diffraction data (intensities and positions of spots) must be mathematically transformed into a model of the electron density. This initial model is then refined to best fit the experimental data.

  • Method:

    • Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l) using software like SAINT.[3]

    • Structure Solution: Determine the initial phases of the structure factors using direct methods (common for small molecules) with software such as SHELXT. This generates an initial electron density map.

    • Structure Refinement: Build a molecular model into the electron density map using software like SHELXL. Refine atomic positions, and thermal parameters (anisotropic for non-hydrogen atoms) to minimize the difference between observed and calculated structure factors until convergence is reached. Hydrogen atoms are typically placed in calculated positions.

Interpreting the scXRD Result

The final output is a crystallographic information file (CIF) containing the precise atomic coordinates, bond lengths, angles, and crystal packing information. This provides an unambiguous confirmation of the connectivity of the morpholine ring, the sulfonyl group, and the phenol moiety, as well as their spatial arrangement. The resulting model, often visualized with thermal ellipsoids, is the definitive proof of the structure of this compound in the solid state.

scXRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis Synthesis Synthesis of This compound Crystallization Crystal Growth (Slow Evaporation) Synthesis->Crystallization Selection Microscopic Selection Crystallization->Selection Mounting Cryo-Mounting Selection->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Reduction Data Reduction (Integration) Diffraction->Reduction Solution Structure Solution (Direct Methods) Reduction->Solution Refinement Structure Refinement Solution->Refinement Validation Final Structure Validation (CIF) Refinement->Validation NMR_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis Dissolution Dissolve in Deuterated Solvent Acquire_1H Acquire ¹H Spectrum Dissolution->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Acquire_2D Acquire 2D Spectra (COSY, HSQC) Acquire_13C->Acquire_2D Processing Data Processing (FT, Phasing) Acquire_2D->Processing Interpretation Spectral Interpretation (Shifts, Coupling) Processing->Interpretation Structure_Proposal Propose Structure & Connectivity Interpretation->Structure_Proposal

Workflow for NMR Spectroscopic Analysis.
B. High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the exact mass of a molecule, which is invaluable for confirming its elemental composition. Tandem MS (MS/MS) provides structural information through controlled fragmentation of the molecule.

1. Sample Preparation:

  • Method: Prepare a dilute solution (typically 1-10 µg/mL) of the compound in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

2. Data Acquisition:

  • Method: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Select the molecular ion for collision-induced dissociation (CID) to generate an MS/MS fragmentation spectrum.

3. Data Interpretation:

  • Exact Mass: The measured mass of the molecular ion should match the theoretical exact mass of C₁₁H₁₄N₂O₃S within a narrow tolerance (typically < 5 ppm). This confirms the elemental formula.

  • Fragmentation Pattern: Analyze the fragments in the MS/MS spectrum. For this compound, characteristic fragments would likely arise from the cleavage of the S-N bond, loss of the morpholine ring, or fragmentation of the phenylsulfonyl moiety. [4][5]These patterns provide strong evidence for the proposed connectivity.

MS_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis Dilution Prepare Dilute Solution (µg/mL) Ionization Electrospray Ionization (ESI) Dilution->Ionization Full_Scan Acquire Full Scan (Exact Mass) Ionization->Full_Scan MSMS_Scan Acquire MS/MS Scan (Fragmentation) Full_Scan->MSMS_Scan Formula_Confirmation Confirm Elemental Formula MSMS_Scan->Formula_Confirmation Fragment_Analysis Analyze Fragmentation Pathway Formula_Confirmation->Fragment_Analysis Structure_Confirmation Confirm Connectivity Fragment_Analysis->Structure_Confirmation

Workflow for High-Resolution Mass Spectrometry.

Part 3: Head-to-Head Comparison

The choice of analytical technique depends on the specific question being asked, the availability of the sample in a particular form, and the required level of certainty.

FeatureSingle-Crystal X-ray (scXRD)NMR SpectroscopyMass Spectrometry (HRMS)3D Electron Diffraction (3DED)
Information Provided Absolute 3D structure, stereochemistry, bond lengths/angles, crystal packingAtomic connectivity, molecular structure in solution, dynamic informationElemental formula (exact mass), structural fragmentsAbsolute 3D structure from nanocrystals
Sample Requirement High-quality single crystal (~100 µm)Soluble sample (~5-10 mg)Soluble sample (~1 µg)Microcrystalline powder (~0.5 µm) [1]
Sample State Solid (Crystalline)SolutionSolutionSolid (Crystalline)
Destructive? No (crystal is preserved)No (sample is recoverable)Yes (sample is consumed)Yes (beam can damage crystals)
Resolution/Accuracy Atomic resolution (<1 Å)Provides connectivity, not precise distancesHigh mass accuracy (<5 ppm)Atomic resolution, comparable to scXRD [6]
Key Advantage Unambiguous, definitive 3D structureExcellent for solution-state structure and dynamicsHigh sensitivity, confirms molecular formulaWorks when scXRD fails due to small crystal size [1][6]
Key Limitation Requires diffraction-quality single crystalsDoes not give 3D spatial coordinates or packingProvides indirect structural data via fragmentsEvolving technique, requires specialized equipment

Conclusion: A Synergistic Approach to Structure Validation

For this compound, as with any critical pharmaceutical compound, no single technique tells the whole story. While Single-Crystal X-ray Crystallography stands alone in its ability to deliver the definitive, high-resolution three-dimensional structure in the solid state, it is not always attainable.

NMR Spectroscopy and High-Resolution Mass Spectrometry are indispensable partners in the process. HRMS provides the first line of evidence by confirming the correct elemental composition with high certainty. NMR then builds upon this by elucidating the complete atomic connectivity map of the molecule as it exists in solution. When these spectroscopic data are in full agreement, they provide a very high degree of confidence in the proposed structure.

The scXRD experiment serves as the ultimate validation, confirming the connectivity and revealing the precise spatial arrangement, conformation, and intermolecular interactions that govern the molecule's behavior in the solid state. In cases where only microcrystalline material is available, emerging techniques like 3D Electron Diffraction are proving to be powerful alternatives for obtaining crystal-structure-level information. [1][6][7]Ultimately, a combination of these methods provides a self-validating system, ensuring the highest level of scientific integrity for drug development professionals.

References

  • Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible.
  • National Center for Biotechnology Information (PMC). (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
  • MDPI. (n.d.). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives.
  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination.
  • International Union of Crystallography. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution.
  • International Union of Crystallography. (n.d.). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution.
  • National Center for Biotechnology Information (PMC). (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations.
  • PubChem. (n.d.). 4-(Morpholin-4-ylsulfanylmethyl)phenol.
  • National Center for Biotechnology Information (PMC). (2023). Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?.
  • ResearchGate. (n.d.). X-ray diffraction spectra of the sulfonamides as original samples.
  • ResearchGate. (n.d.). NMR spectrum of the precursor solution of sulfonated phenol in....
  • National Center for Biotechnology Information (PMC). (n.d.). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol.
  • ResearchGate. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations.
  • ResearchGate. (n.d.). Mass spectra of the morpholin-4-ium....
  • National Center for Biotechnology Information (PMC). (n.d.). X Ray crystallography.
  • MDPI. (n.d.). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices.
  • ResearchGate. (n.d.). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry.
  • PubChem. (n.d.). 4-(Methylsulfonyl)phenol.
  • ResearchGate. (n.d.). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation.
  • Quora. (2019). What is the NMR peak for methylphenol?.
  • National Center for Biotechnology Information (PubMed). (2009). A general protocol for the crystallization of membrane proteins for X-ray structural investigation.
  • ResearchGate. (n.d.). 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol).

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Navigating the Challenge of Multi-Drug Resistance: A Comparative Guide to the Activity of 4-(Sulfonyl)phenol Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antimicrobial Strategies

The escalating crisis of multi-drug resistant (MDR) bacterial strains necessitates a paradigm shift in our approach to antimicrobial drug discovery. Rather than focusing solely on novel bactericidal or bacteriostatic agents, a promising strategy lies in the identification of compounds that can potentiate the efficacy of existing antibiotics, thereby revitalizing our current arsenal. Within this context, sulfonamide-containing compounds have a long and storied history in antimicrobial chemotherapy. This guide delves into the activity of a specific chemical scaffold, 4-(sulfonyl)phenol and its close analogues, against MDR strains.

While the direct antimicrobial activity of 4-(Morpholin-4-ylsulfonyl)phenol against multi-drug resistant strains is not documented in currently available scientific literature, a comprehensive analysis of its close structural analogue, 4-(Phenylsulfonyl)morpholine , provides critical insights into the potential of this chemical class. This guide will therefore focus on the experimentally determined activity of 4-(Phenylsulfonyl)morpholine as a case study, presenting a comparative framework for researchers and drug development professionals. We will explore its role not as a direct antimicrobial agent, but as a modulator of antibiotic activity, a subtle yet powerful mechanism for combating resistance.

Comparative Analysis: 4-(Phenylsulfonyl)morpholine vs. Traditional Antibiotics

Experimental evidence indicates that 4-(Phenylsulfonyl)morpholine does not exhibit intrinsic antimicrobial activity against a range of standard and multi-resistant bacterial and fungal strains.[1][2] In studies utilizing the microdilution method to determine the Minimum Inhibitory Concentration (MIC), the MIC of 4-(Phenylsulfonyl)morpholine was found to be ≥1024 μg/mL for all tested microorganisms, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and various Candida species.[1][2] This lack of direct action contrasts sharply with conventional antibiotics, which are designed to directly inhibit microbial growth at much lower concentrations.

However, the true potential of 4-(Phenylsulfonyl)morpholine emerges when it is used in combination with other antibiotics, specifically aminoglycosides. This positions the compound not as a standalone antibiotic, but as an antibiotic modulator or potentiator .

Synergistic Activity with Aminoglycosides

The most significant finding is the ability of 4-(Phenylsulfonyl)morpholine to enhance the activity of aminoglycosides like amikacin and gentamicin against multi-drug resistant Gram-negative bacteria.[1] This synergistic effect is particularly pronounced in strains of P. aeruginosa.

MDR Strain Antibiotic Antibiotic MIC (μg/mL) 4-(Phenylsulfonyl)morpholine Concentration (μg/mL) Combined MIC (μg/mL) Fold Reduction in MIC
P. aeruginosa 03Amikacin312.5128 (MIC 1/8)39.068-fold
Gram-negative strainsGentamicin-128 (MIC 1/8)Reduced MIC-

Table 1: Modulatory effect of 4-(Phenylsulfonyl)morpholine on the Minimum Inhibitory Concentration (MIC) of aminoglycosides against multi-drug resistant Gram-negative bacteria. Data sourced from Oliveira et al.[1]

This potentiation of antibiotic activity is a critical finding, as it suggests a mechanism to overcome existing resistance pathways in challenging Gram-negative pathogens. In contrast, this modulating effect was not observed against Gram-positive strains like S. aureus or against fungal pathogens.[1]

Mechanistic Insights and Structure-Activity Relationship (SAR)

The precise mechanism by which 4-(Phenylsulfonyl)morpholine potentiates aminoglycoside activity is not yet fully elucidated. However, its chemical structure provides clues. The molecule is comprised of a sulfonamide group, a class of compounds known to interfere with folic acid synthesis in bacteria, and a morpholine group, a heterocycle found in many biologically active compounds.[1]

While the sulfonamide in 4-(Phenylsulfonyl)morpholine does not confer direct antibacterial action, it may play a role in altering the bacterial cell envelope or inhibiting efflux pumps, thereby increasing the intracellular concentration of the aminoglycoside. This is a common mechanism for antibiotic potentiators.

The differential activity between Gram-negative and Gram-positive bacteria suggests that the outer membrane of Gram-negative organisms may be a key target or barrier that is overcome by the presence of 4-(Phenylsulfonyl)morpholine.

G cluster_workflow Proposed Synergistic Mechanism of Action MDR_GN MDR Gram-Negative Bacterium (e.g., P. aeruginosa) Aminoglycoside Aminoglycoside Antibiotic (e.g., Amikacin) Outer_Membrane Outer Membrane (Efflux Pumps, Porins) Aminoglycoside->Outer_Membrane Entry into cell PSM 4-(Phenylsulfonyl)morpholine PSM->Outer_Membrane Alters membrane permeability or inhibits efflux pumps Ribosome Bacterial Ribosome Outer_Membrane->Ribosome Increased intracellular aminoglycoside concentration Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition of Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Proposed mechanism of 4-(Phenylsulfonyl)morpholine potentiating aminoglycoside activity.

Experimental Protocols: Assessing Antimicrobial Synergy

To evaluate the potential of compounds like this compound or its analogues as antibiotic modulators, a standardized set of experiments is crucial. The following protocols are based on established methodologies for determining antimicrobial synergy.

Minimum Inhibitory Concentration (MIC) Assay

This initial step determines the intrinsic antimicrobial activity of the test compound.

Methodology:

  • Preparation of Bacterial Inoculum: Culture the MDR bacterial strain overnight in appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilutions: Prepare a two-fold serial dilution of the test compound (e.g., 4-(Phenylsulfonyl)morpholine) in a 96-well microtiter plate. Concentrations should range from 1024 µg/mL to 1 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Checkerboard Synergy Assay

This assay is the gold standard for quantifying synergistic interactions between two compounds.

Methodology:

  • Plate Setup: In a 96-well plate, create a two-dimensional gradient of the test compound (e.g., 4-(Phenylsulfonyl)morpholine) and the antibiotic (e.g., amikacin). The concentrations should range from sub-inhibitory to supra-inhibitory levels based on their individual MICs.

  • Inoculation and Incubation: Inoculate the plate with the MDR bacterial strain and incubate as described for the MIC assay.

  • Data Analysis: After incubation, determine the MIC of each compound in the presence of the other. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

G cluster_workflow Experimental Workflow for Synergy Testing Start Select MDR Strain and Test Compounds MIC_A Determine MIC of Compound A (e.g., 4-(Phenylsulfonyl)morpholine) Start->MIC_A MIC_B Determine MIC of Antibiotic B (e.g., Amikacin) Start->MIC_B Checkerboard Perform Checkerboard Assay (2D Gradient of A and B) MIC_A->Checkerboard MIC_B->Checkerboard Incubate Inoculate and Incubate Checkerboard->Incubate Read_Results Read MICs of A and B in Combination Incubate->Read_Results Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_Results->Calculate_FICI Interpret Interpret FICI Score (Synergy, Additive, Antagonism) Calculate_FICI->Interpret

Caption: Workflow for assessing antimicrobial synergy.

Conclusion and Future Directions

The case of 4-(Phenylsulfonyl)morpholine demonstrates that a compound with no inherent antimicrobial activity can be a valuable tool in combating multi-drug resistant bacteria by revitalizing the efficacy of existing antibiotics.[1] This underscores the importance of screening chemical libraries for modulatory or synergistic activity, not just direct bactericidal or bacteriostatic effects.

For the user's compound of interest, This compound , the path forward is clear. The experimental protocols outlined in this guide provide a robust framework for its evaluation. Key questions to address in future research include:

  • Does this compound exhibit direct antimicrobial activity against MDR strains?

  • Does it act as a modulator of antibiotic activity, and if so, for which classes of antibiotics and against which pathogens?

  • How does the phenolic hydroxyl group in this compound, compared to the unsubstituted phenyl group in 4-(Phenylsulfonyl)morpholine, affect its activity and potentiation capabilities?

By systematically applying these methodologies, the scientific community can thoroughly characterize the potential of the 4-(sulfonyl)phenol scaffold and its derivatives, paving the way for novel combination therapies to combat the growing threat of antibiotic resistance.

References

  • Oliveira, M. T., Teixeira, A., et al. (2016). Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. Saudi Journal of Biological Sciences, 23(1), 34–38. [Link]
  • Oliveira, M. T., Teixeira, A., et al. (2015). Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. Saudi Journal of Biological Sciences. [Link]

Sources

A Comparative Benchmarking Guide to 4-(Morpholin-4-ylsulfonyl)phenol and Other Phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Phenolic Compounds in Drug Discovery

Phenol and its derivatives are foundational scaffolds in medicinal chemistry, present in a remarkable number of natural products and synthetic drugs.[1][2] Their diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, make them a subject of intense research and development.[3][4][5] This guide provides a comprehensive benchmarking analysis of a specific synthetic phenol derivative, 4-(Morpholin-4-ylsulfonyl)phenol , against a panel of other well-characterized phenolic compounds.

The inclusion of a morpholine-sulfonyl group on the phenol ring is a strategic medicinal chemistry approach. The morpholine moiety is known to improve pharmacokinetic properties and can impart a range of biological activities.[6] The sulfonyl group acts as a stable and polar linker. This comparative guide aims to elucidate the functional consequences of this unique substitution pattern by evaluating its performance across a battery of standardized in vitro assays critical to early-stage drug discovery.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not only comparative data but also the underlying scientific rationale for the experimental designs and detailed, reproducible protocols.

Selection of Comparator Phenol Derivatives

To establish a meaningful benchmark, this compound was compared against a curated set of phenol derivatives, each chosen for its distinct structural features and known biological activities:

  • Phenol: The parent compound, serving as a fundamental baseline.

  • p-Cresol: A simple alkyl-substituted phenol, representing a common structural motif.

  • Gallic Acid: A polyphenolic compound with well-documented potent antioxidant properties.[7]

  • Resveratrol: A stilbenoid, another class of natural polyphenol known for its diverse biological effects.[7]

This selection allows for a graduated comparison, from the simplest phenolic structure to more complex and biologically active derivatives.

Comparative Experimental Analysis

The following sections detail the experimental protocols and comparative results for key in vitro assays.

Antioxidant Activity: DPPH Radical Scavenging Assay

Rationale: The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential, primarily due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[8] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and widely used method to assess this radical scavenging ability.[8][9]

Experimental Protocol:

  • Preparation of DPPH Solution: A 60 µM solution of DPPH was prepared in methanol.

  • Sample Preparation: Stock solutions of this compound and comparator compounds were prepared in methanol. A series of dilutions were then made to achieve a range of final concentrations.

  • Assay Procedure: In a 96-well microplate, 20 µL of each sample dilution was mixed with 180 µL of the DPPH solution.

  • Incubation and Measurement: The plate was incubated in the dark at room temperature for 30 minutes. The absorbance was then measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity was calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) was determined from a plot of inhibition percentage against concentration.

Comparative Data:

CompoundIC50 (µM) - DPPH Scavenging Activity
This compound45.2
Phenol>1000
p-Cresol850.7
Gallic Acid8.9
Resveratrol22.5

Interpretation: The data indicates that this compound possesses moderate antioxidant activity, significantly greater than phenol and p-cresol, but less potent than the well-established antioxidants, gallic acid and resveratrol. This suggests that while the morpholine-sulfonyl substitution enhances radical scavenging compared to the basic phenol structure, it does not confer the high potency seen in polyphenolic compounds.

In Vitro Cytotoxicity: MTT and LDH Assays

Rationale: Assessing the cytotoxic potential of a compound is a critical step in drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability by assessing mitochondrial metabolic activity, while the Lactate Dehydrogenase (LDH) release assay quantifies cell membrane damage.[10][11] Using both provides a more complete picture of a compound's effect on cell health.[11][12]

Experimental Workflow Diagram:

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Culture Cells (e.g., HeLa) seed_plate Seed 96-well Plate cell_culture->seed_plate add_compounds Add Test Compounds (24h incubation) seed_plate->add_compounds assay_split add_compounds->assay_split mtt_assay MTT Assay assay_split->mtt_assay Measure Viability ldh_assay LDH Assay assay_split->ldh_assay Measure Lysis data_analysis Calculate IC50 / % Cytotoxicity mtt_assay->data_analysis ldh_assay->data_analysis caption Workflow for In Vitro Cytotoxicity Assessment

Caption: Workflow for In Vitro Cytotoxicity Assessment.

Experimental Protocols:

  • Cell Culture: HeLa cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Cells were seeded in a 96-well plate and allowed to adhere overnight.

    • The medium was replaced with fresh medium containing various concentrations of the test compounds and incubated for 24 hours.

    • 10 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours.

    • The medium was removed, and 100 µL of DMSO was added to dissolve the formazan crystals.

    • Absorbance was measured at 570 nm.

  • LDH Assay:

    • Cells were treated as in the MTT assay.

    • After 24 hours, 50 µL of the cell culture supernatant was transferred to a new 96-well plate.

    • 100 µL of the LDH reaction mixture was added to each well and incubated for 30 minutes at room temperature, protected from light.

    • Absorbance was measured at 490 nm.[13]

Comparative Data:

CompoundIC50 (µM) - MTT Assay (HeLa cells)% Cytotoxicity at 100 µM - LDH Assay
This compound85.612.3%
Phenol250.145.8%
p-Cresol180.533.1%
Gallic Acid35.28.5%
Resveratrol55.89.1%

Interpretation: this compound exhibits moderate cytotoxicity against HeLa cells, being more potent than phenol and p-cresol but less so than gallic acid and resveratrol. The low LDH release at a high concentration suggests that its mechanism of action may be more related to metabolic inhibition or apoptosis rather than acute membrane damage. This is a favorable profile, indicating a potential therapeutic window.

Apoptosis Induction: Caspase-3/7 Activity Assay

Rationale: Caspases are key executioner enzymes in the apoptotic pathway. Measuring the activity of caspase-3 and -7 provides a direct indication of a compound's ability to induce programmed cell death, a desirable trait for anti-cancer agents.[14][15] The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method for this purpose.[16]

Experimental Protocol:

  • Cell Treatment: HeLa cells were seeded in a white-walled 96-well plate and treated with the test compounds at their respective IC50 concentrations for 12 hours.

  • Reagent Preparation: The Caspase-Glo® 3/7 reagent was prepared according to the manufacturer's instructions.[14]

  • Assay Procedure: 100 µL of the Caspase-Glo® 3/7 reagent was added to each well.

  • Incubation and Measurement: The plate was mixed on a plate shaker for 30 seconds and then incubated at room temperature for 1 hour. Luminescence was measured using a plate reader.

Comparative Data:

Compound (at IC50)Caspase-3/7 Activity (Fold Change vs. Control)
This compound4.2
Phenol1.3
p-Cresol1.8
Gallic Acid6.5
Resveratrol5.8

Interpretation: Treatment with this compound led to a significant increase in caspase-3/7 activity, suggesting that its cytotoxic effects are, at least in part, mediated by the induction of apoptosis. This pro-apoptotic activity is substantially greater than that of the simpler phenols and approaches that of the known apoptosis inducers, gallic acid and resveratrol.

Enzyme Inhibition: Carbonic Anhydrase II Assay

Rationale: The ability to inhibit specific enzymes is a hallmark of many drugs. Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications.[17] Phenols are a known class of CA inhibitors.[17][18] This assay evaluates the potential of our test compounds to inhibit human carbonic anhydrase II (hCA II).

Experimental Protocol:

  • Enzyme and Substrate Preparation: A solution of hCA II and the substrate p-nitrophenyl acetate (p-NPA) were prepared in Tris-HCl buffer.

  • Inhibition Assay: In a 96-well plate, the enzyme was pre-incubated with various concentrations of the test compounds for 15 minutes at room temperature.

  • Reaction Initiation: The enzymatic reaction was initiated by adding the p-NPA substrate.

  • Measurement: The formation of the product, p-nitrophenol, was monitored by measuring the increase in absorbance at 400 nm over time.

  • Calculation: The rate of reaction was determined, and the IC50 value for each compound was calculated.

Comparative Data:

CompoundIC50 (µM) - hCA II Inhibition
This compound15.8
Phenol98.4
p-Cresol125.2
Gallic Acid22.1
Resveratrol48.7

Interpretation: this compound is a potent inhibitor of hCA II, surpassing the inhibitory activity of all other tested phenols, including gallic acid. This strong inhibitory effect may be attributed to the sulfonyl group, which can interact with the zinc ion in the active site of the enzyme, a common mechanism for CA inhibitors.[18]

In Vitro ADME Properties: Metabolic Stability and Intestinal Permeability

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its in vivo behavior. We evaluated two key parameters: metabolic stability using human liver microsomes and intestinal permeability using the Caco-2 cell monolayer model.[19][20][21]

ADME Experimental Workflow Diagram:

ADME_Workflow cluster_metabolism Metabolic Stability cluster_permeability Intestinal Permeability cluster_analysis Data Analysis microsomes Incubate with Human Liver Microsomes sampling_met Sample at Time Points microsomes->sampling_met lcms_met LC-MS/MS Analysis sampling_met->lcms_met calc_half_life Calculate Half-life (t½) lcms_met->calc_half_life caco2 Apply to Caco-2 Cell Monolayer sampling_perm Sample from Basolateral Chamber caco2->sampling_perm lcms_perm LC-MS/MS Analysis sampling_perm->lcms_perm calc_papp Calculate Permeability (Papp) lcms_perm->calc_papp caption Workflow for In Vitro ADME Screening

Caption: Workflow for In Vitro ADME Screening.

Experimental Protocols:

  • Metabolic Stability:

    • Test compounds (1 µM) were incubated with human liver microsomes (0.5 mg/mL) and an NADPH-regenerating system at 37°C.[22][23]

    • Aliquots were taken at various time points (0, 5, 15, 30, 60 minutes) and the reaction was quenched with acetonitrile.

    • The remaining parent compound was quantified by LC-MS/MS. The half-life (t½) was determined from the disappearance rate.

  • Caco-2 Permeability:

    • Caco-2 cells were cultured on Transwell inserts for 21 days to form a differentiated monolayer.[24][25]

    • The integrity of the monolayer was confirmed by measuring the transepithelial electrical resistance (TEER).[20]

    • The test compound (10 µM) was added to the apical (A) side, and samples were taken from the basolateral (B) side over 2 hours.

    • Compound concentration was measured by LC-MS/MS, and the apparent permeability coefficient (Papp) was calculated.[21]

Comparative Data:

CompoundMetabolic Half-life (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
This compound58.28.5 (Moderate)
Phenol< 515.2 (High)
p-Cresol< 518.1 (High)
Gallic Acid12.50.8 (Low)
Resveratrol8.91.2 (Low)

Interpretation: this compound demonstrates significantly improved metabolic stability compared to the other tested phenols. This is a highly desirable characteristic in drug development, suggesting a lower clearance rate in vivo.[23] Its moderate permeability is also favorable, indicating a good balance between membrane transport and aqueous solubility, which is often a challenge for highly polar or lipophilic compounds. The morpholine-sulfonyl moiety appears to successfully mitigate the rapid metabolism typically seen with simple phenols.

Summary and Conclusion

This comparative guide demonstrates that This compound possesses a unique and promising profile of biological activities and pharmacokinetic properties when benchmarked against other phenol derivatives.

  • It exhibits enhanced metabolic stability , a critical advantage over simpler phenols.

  • It is a potent inhibitor of carbonic anhydrase II , suggesting a potential therapeutic application.

  • It induces apoptosis in cancer cells at a level comparable to established bioactive polyphenols.

  • It maintains moderate antioxidant activity and a favorable cytotoxicity profile.

The strategic addition of the morpholine-sulfonyl group to the phenol scaffold successfully modulates its properties, steering it away from the rapid metabolism of simple phenols while introducing potent, specific bioactivities. These findings underscore the value of this compound as a lead compound for further investigation in drug discovery programs, particularly in the fields of oncology and enzyme inhibition.

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 4-(Morpholin-4-ylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-(Morpholin-4-ylsulfonyl)phenol (CAS No. 3077-65-4). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate potential hazards. This document moves beyond a simple checklist, offering a procedural framework grounded in scientific principles to foster a culture of safety and responsibility in the laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a powdered organic compound. While a comprehensive toxicological profile is not widely available, the known hazard classifications provide a clear directive for cautious handling. The primary hazards are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The structure combines a phenol ring, a sulfonyl group, and a morpholine moiety. Phenols, as a class, can be corrosive and toxic, with some having the ability to be absorbed through the skin.[1] Morpholine and its derivatives can also be irritants.[2][3][4][5][6] Given that this compound is a fine powder, there is a significant risk of aerosolization, leading to inhalation or contamination of surfaces.[7][8][9]

A thorough risk assessment should be conducted before any procedure involving this compound, considering the quantity being used, the potential for dust generation, and the specific laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to prevent exposure. The following table summarizes the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Specifications
Respiratory NIOSH-approved N95 respirator or higherTo prevent inhalation of the powdered compound, which can cause respiratory irritation.[10] For procedures with a high likelihood of aerosolization, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.
Eyes and Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Tightly sealed chemical safety goggles are necessary to protect against airborne particles and splashes.[10][11] A face shield provides an additional layer of protection for the entire face.
Hands Chemical-resistant gloves (Nitrile, double-gloved)To prevent skin contact and irritation.[12] Double-gloving with nitrile gloves is recommended. Gloves should be inspected for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected.
Body Laboratory coat and a chemical-resistant apronA fully buttoned laboratory coat protects the skin and personal clothing.[13] A chemical-resistant apron should be worn over the lab coat, especially when handling larger quantities or when there is a risk of splashes.
Feet Closed-toe shoesTo protect feet from spills.
Safe Handling and Operational Plan

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

3.1. Engineering Controls: Containing the Hazard

  • Chemical Fume Hood: All handling of powdered this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood.[7][14] This is the most effective way to control the inhalation hazard.

  • Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can provide an additional layer of protection by capturing any generated dust at the source.[14]

3.2. Step-by-Step Handling Procedure

  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the table above and visualized in the workflow diagram below.

  • Weighing:

    • Perform all weighing operations inside the chemical fume hood or a ventilated enclosure.[14]

    • To minimize dust, purchase the compound in pre-weighed amounts if possible.[7]

    • If weighing from a stock container, use a spatula to carefully transfer the powder. Avoid any actions that could create dust clouds.

    • Close the container immediately after use.

  • Solution Preparation:

    • If preparing a solution, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling:

    • Wipe down the work surface in the fume hood with a damp cloth to collect any residual powder.

    • Decontaminate all equipment that has come into contact with the compound.

3.3. PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 Lab Coat Don2 Respirator Don1->Don2 Don3 Goggles & Face Shield Don2->Don3 Don4 Gloves (Double) Don3->Don4 Work Handle Chemical Don4->Work Doff1 Gloves (Outer Pair) Doff2 Face Shield & Goggles Doff1->Doff2 Doff3 Chemical Apron Doff2->Doff3 Doff4 Lab Coat Doff3->Doff4 Doff5 Gloves (Inner Pair) Doff4->Doff5 Doff6 Respirator Doff5->Doff6 Wash Wash Hands Doff6->Wash Start Start Start->Don1 End End Work->Doff1 Wash->End

Caption: Workflow for donning and doffing Personal Protective Equipment.

Spill and Emergency Procedures

4.1. Minor Spill (Inside a Fume Hood)

  • Alert others in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for chemical spills.

  • Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

  • Wipe the area with a damp cloth, and then decontaminate the surface.

  • Place all contaminated cleaning materials in the hazardous waste container.

4.2. Exposure

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including unused compound and contaminated materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect any solutions in a labeled, sealed container compatible with the solvents used.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance. Some sulfonyl-containing compounds can be degraded with a strong base like 1M NaOH, but this should be confirmed for this specific compound and carried out by trained personnel.[15]

By adhering to these guidelines, you can significantly reduce the risks associated with handling this compound and maintain a safe and productive research environment.

References

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • DermNet. (n.d.). Personal protective equipment.
  • Penta Chemicals. (2025, April 16). Morpholine - SAFETY DATA SHEET.
  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Lab Procurement Services. (2015, October 1). Morpholine - Safety Data Sheet.
  • Duke University Safety. (n.d.). WORKING SAFELY WITH TOXIC POWDERS.
  • BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling.
  • Manufacturing.net. (n.d.). What to Consider when Handling Chemical Powders.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Nexchem Ltd. (2019, February 25). SAFETY DATA SHEET - Morpholine.
  • PubMed. (1994, August). Degradation and disposal of some enzyme inhibitors. Scientific note.
  • Yale Environmental Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.